1H-indazole-4-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1H-indazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVHLMVTWNMOPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646712 | |
| Record name | 1H-Indazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861340-10-5 | |
| Record name | 1H-Indazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the Indazole Scaffold
An In-Depth Technical Guide to 1H-Indazole-4-carbonitrile for Advanced Chemical Research
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents one of the most significant "privileged scaffolds" in modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile bioisostere for native structures like indole, offering a hydrogen bond donor and an additional nitrogen atom as a hydrogen bond acceptor, which can enhance binding affinity to biological targets.[2] This has led to the successful development of numerous FDA-approved drugs, including potent kinase inhibitors like Axitinib and Pazopanib, which are cornerstones in oncology.[1][2][3]
Within this critical class of compounds, this compound has emerged as a particularly valuable synthetic intermediate. Its structure combines the therapeutically relevant indazole core with a strategically positioned nitrile group—a key pharmacophore and a versatile chemical handle for molecular elaboration. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound, from its core chemical properties and synthesis to its application as a foundational building block in the creation of novel chemical entities.
PART 1: Molecular Structure and Spectroscopic Profile
The foundational step in leveraging any chemical entity is a thorough understanding of its structure and how it is empirically verified.
Core Chemical Identity
Structural Representation
The structure of this compound is defined by the indazole ring system with a nitrile (-C≡N) substituent at the C4 position of the benzene ring. The 1H-tautomer, which is generally the more thermodynamically stable form compared to the 2H-tautomer, is the predominant isomer.[1][9]
Caption: 2D structure of this compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum (in a solvent like DMSO-d₆) is expected to show a characteristic broad singlet for the N-H proton at a downfield chemical shift (often >13 ppm).[11][12] The aromatic region will display signals corresponding to the protons on the benzene ring (H5, H6, H7) and the pyrazole ring (H3). The specific coupling patterns and chemical shifts will be influenced by the electron-withdrawing nature of the nitrile group.
-
¹³C NMR: The carbon spectrum will show eight distinct signals. The nitrile carbon (-C≡N) will appear in the characteristic range for cyano groups (approx. 115-120 ppm). The remaining signals will correspond to the eight carbons of the bicyclic indazole core, with chemical shifts dictated by their position relative to the nitrogen atoms and the nitrile substituent.[10][14]
-
IR Spectroscopy: The infrared spectrum provides key functional group information. A sharp, intense absorption band is expected in the range of 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.[11] Additionally, a broad absorption in the 3100-3300 cm⁻¹ region would indicate the N-H stretch of the pyrazole ring.[10]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₈H₅N₃) by providing a highly accurate mass measurement. The predicted monoisotopic mass is 143.04834 Da.[6]
PART 2: Physicochemical Properties
A summary of the key physicochemical properties of this compound is crucial for planning its use in synthesis and for predicting its behavior in biological systems.
| Property | Value / Description | Source |
| Molecular Formula | C₈H₅N₃ | [4][6] |
| Molecular Weight | 143.15 g/mol | [4][8] |
| Monoisotopic Mass | 143.04834 Da | [6] |
| Appearance | Typically an off-white to light-yellow solid. | [8] (by analogy) |
| XlogP (Predicted) | 1.3 | [6] |
| Topological Polar Surface Area | 52.5 Ų | [7] (for isomer) |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols; limited solubility in water. | General chemical knowledge |
Note: XlogP is a computed measure of lipophilicity, a critical parameter in drug design for predicting membrane permeability and oral bioavailability.
PART 3: Synthesis and Chemical Reactivity
This compound is primarily valued as a synthetic intermediate. Understanding its synthesis and the reactivity of its functional groups is paramount for its application.
Synthetic Pathways
The construction of the indazole ring system can be achieved through various methods. A highly relevant and efficient strategy for synthesizing 4-substituted indazoles involves the cyclization of appropriately substituted aminobenzonitriles.[1]
A plausible and widely adopted synthetic approach would start from 2-amino-3-methylbenzonitrile. The key steps involve diazotization of the amino group followed by an intramolecular cyclization.
Caption: Proposed synthetic workflow for this compound.
Representative Experimental Protocol: Synthesis from 2-Amino-3-methylbenzonitrile
This protocol is illustrative, based on established chemical principles for indazole synthesis. Researchers should consult specific literature and perform appropriate safety assessments before implementation.[1][15]
-
Dissolution: Dissolve 2-amino-3-methylbenzonitrile (1.0 eq) in a suitable acidic aqueous medium (e.g., 2 M HCl) in a reaction vessel equipped with a magnetic stirrer and cooled to 0-5 °C using an ice bath.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂, ~1.1 eq) in cold water. Add this solution dropwise to the stirred reaction mixture, ensuring the temperature remains below 5 °C. The formation of the diazonium salt intermediate is typically rapid.
-
Cyclization: After the addition is complete, continue stirring the mixture at 0-5 °C for 30-60 minutes. The reaction may then be allowed to warm slowly to room temperature. The intramolecular cyclization occurs as the diazonium group is attacked by the nucleophilic carbon of the aromatic ring, facilitated by the loss of N₂ gas.
-
Work-up and Isolation: Neutralize the reaction mixture carefully with a base (e.g., saturated NaHCO₃ solution) until pH ~7-8. The product often precipitates from the aqueous solution.
-
Purification: Collect the crude solid by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Chemical Reactivity and Synthetic Utility
The value of this compound lies in its multiple reactive sites, which allow for diverse downstream functionalization.
-
The Nitrile Group: This is a highly versatile functional group. It can be:
-
Hydrolyzed to a carboxylic acid or an amide, providing access to new derivatives for structure-activity relationship (SAR) studies.
-
Reduced to a primary amine (aminomethyl group), which is a common pharmacophore for interacting with biological targets.
-
Used as a precursor for tetrazole formation , a common bioisostere for carboxylic acids.
-
-
The Indazole Nitrogens (N1/N2): The N-H proton is acidic and can be deprotonated with a base. The resulting indazolide anion is nucleophilic and can be readily alkylated or acylated . This is a primary method for attaching side chains, which are often crucial for modulating potency, selectivity, and pharmacokinetic properties.[9]
-
The Aromatic Ring: While the nitrile group is deactivating, the benzene portion of the indazole can still undergo electrophilic aromatic substitution, although typically requiring harsher conditions. More commonly, the molecule is used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if a halogen is present at another position on the ring.[16][17]
PART 4: Applications in Research and Development
Central Role in Kinase Inhibitor Discovery
The indazole scaffold is a cornerstone of modern kinase inhibitor design. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[3] Indazole-based compounds are adept at fitting into the ATP-binding pocket of many kinases, forming key hydrogen bonds with the "hinge" region of the enzyme.[2]
This compound serves as an ideal starting point for building kinase inhibitors. Its derivatives have been investigated as inhibitors of critical cancer-related signaling pathways, such as the PI3K/AKT/mTOR pathway.[18] The nitrile group itself can act as a hydrogen bond acceptor or be transformed into other functional groups to optimize interactions with the target kinase.
Caption: Indazole derivatives often target the PI3K/AKT/mTOR pathway.
Broader Pharmaceutical and Materials Science Applications
Beyond oncology, the indazole core is found in drugs with a wide range of activities, including anti-inflammatory, anti-HIV, and anti-emetic agents.[1][15] The synthetic accessibility and versatility of this compound make it a valuable building block for generating compound libraries to screen against these and other novel therapeutic targets.
Furthermore, the highly conjugated and aromatic nature of the indazole ring lends itself to applications in materials science. Derivatives are explored for use in creating advanced polymers, coatings with improved thermal properties, and as chromophores in organic electronics and dye-sensitized solar cells.[8][19]
Conclusion
This compound is far more than a simple heterocyclic compound; it is a strategic enabling molecule for innovation in chemical and pharmaceutical research. Its structure masterfully combines the biologically privileged indazole scaffold with a synthetically versatile nitrile handle. A firm grasp of its chemical properties, synthetic routes, and reactivity profile empowers researchers to efficiently design and construct novel molecules with tailored functions. As the demand for sophisticated and highly specific therapeutic agents and advanced materials continues to grow, the importance of foundational building blocks like this compound will only increase, solidifying its place as a key component in the modern chemist's toolkit.
References
- PubChemLite. This compound (C8H5N3).
- PubChem. 1H-imidazole-4-carbonitrile | C4H3N3 | CID 564457.
- Matrix Fine Chemicals. This compound | CAS 861340-10-5.
- Fluorochem. This compound.
- PMC. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
- Benchchem. This compound, 3-chloro-.
- PubChem. 1H-Indazole | C7H6N2 | CID 9221.
- PMC. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.
- PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
- PubChem. 1H-Indazole-7-carbonitrile | C8H5N3 | CID 25022685.
- Journal of Chemical Sciences. Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition.
- Chem-Impex. 1H-Indazole-6-carbonitrile.
- The Royal Society of Chemistry.
- ChemicalBook. Indazole(271-44-3) 1H NMR spectrum.
- ResearchGate. Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i..
- NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- PharmaBlock. Indazoles in Drug Discovery.
- PubMed. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism.
- ESA-IPB.
- ResearchGate. 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids....
- Ossila. 4-Fluoro-1H-indazole | CAS Number 341-23-1.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS 861340-10-5 [matrix-fine-chemicals.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. PubChemLite - this compound (C8H5N3) [pubchemlite.lcsb.uni.lu]
- 7. 1H-Indazole-7-carbonitrile | C8H5N3 | CID 25022685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. researchgate.net [researchgate.net]
- 15. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. ias.ac.in [ias.ac.in]
- 18. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ossila.com [ossila.com]
Introduction: The Strategic Importance of 1H-Indazole-4-carbonitrile in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis of 1H-Indazole-4-carbonitrile
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2] This bicyclic heterocycle, a bioisostere of indole, is a key component in numerous approved therapeutics, including kinase inhibitors for oncology and antiemetics.[2] Among the vast chemical space of indazole derivatives, this compound emerges as a particularly valuable building block. The nitrile group at the 4-position is a versatile functional handle, readily convertible into other essential moieties such as amines, amides, carboxylic acids, and tetrazoles, thus enabling extensive structure-activity relationship (SAR) studies.[3]
This guide provides a comprehensive, in-depth technical overview of a robust and logical synthetic route to this compound. The presented methodology is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations that ensure a successful and scalable synthesis.
Synthetic Strategy: A Multi-Step Approach from a Readily Available Starting Material
While various methods exist for the synthesis of the indazole core, achieving specific substitution patterns, such as the 4-cyano motif, requires a carefully planned strategy.[1][4] A direct C-H cyanation of the parent 1H-indazole is often challenging due to regioselectivity issues. Therefore, a more reliable approach involves a multi-step synthesis starting from a commercially available, appropriately substituted precursor. This guide details a three-step synthesis commencing with 2-methyl-5-nitroaniline, a route that offers excellent control over the final product's regiochemistry.
The overall synthetic workflow is as follows:
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 4-Nitro-1H-indazole
The initial step involves the construction of the indazole ring system with the nitro group correctly positioned at C4. This is achieved through a classical diazotization of 2-methyl-5-nitroaniline, followed by an intramolecular cyclization.
Mechanism and Rationale
The reaction proceeds via the formation of a diazonium salt from the aniline starting material upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium species is unstable and undergoes an intramolecular cyclization, where the ortho-methyl group is deprotonated, and the resulting carbanion attacks the terminal nitrogen of the diazonium group. Subsequent tautomerization yields the aromatic 1H-indazole ring. The acidic conditions are crucial for both the generation of the diazotizing agent and for promoting the cyclization.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole synthesis [organic-chemistry.org]
An In-Depth Technical Guide to 1H-Indazole-4-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1H-indazole-4-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, explore detailed synthetic methodologies, and illuminate its critical role as a strategic intermediate in the development of targeted therapeutics, particularly protein kinase inhibitors. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this versatile scaffold.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a "privileged scaffold" in medicinal chemistry. Its structural features, including the ability to act as both a hydrogen bond donor and acceptor, allow for potent and selective interactions with a variety of biological targets.[1][2] Consequently, indazole derivatives have been successfully developed into a range of FDA-approved drugs with diverse therapeutic applications, from anti-cancer agents to anti-emetics.[1][3]
Within this important class of compounds, this compound has emerged as a particularly valuable intermediate. The strategic placement of the nitrile group at the 4-position provides a versatile chemical handle for further molecular elaboration, enabling the synthesis of complex and highly functionalized drug candidates.[4]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses and for predicting the characteristics of its derivatives.
| Property | Value | Source(s) |
| CAS Number | 861340-10-5 | [5][6] |
| Molecular Formula | C₈H₅N₃ | [5][6] |
| Molecular Weight | 143.15 g/mol | [5][6] |
| IUPAC Name | This compound | [5][6] |
| Appearance | Off-white to light red solid | [7] |
| Purity | ≥ 95% (HPLC) | [7] |
Synthesis of this compound: A Strategic Approach
The synthesis of substituted indazoles can be approached through various strategic disconnections. For this compound, a logical and commonly employed strategy involves the cyclization of an appropriately substituted ortho-aminobenzonitrile derivative.
Retrosynthetic Analysis
A plausible retrosynthetic pathway for this compound is depicted below. This approach highlights the key bond formation—the N-N bond of the pyrazole ring—originating from a diazotization and subsequent cyclization of a suitable aniline precursor.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: A General Method for Indazole Synthesis
While a specific, detailed protocol for this compound is not publicly available, the following procedure for the synthesis of the parent indazole from o-toluidine illustrates the fundamental steps of diazotization and cyclization, which can be adapted for the synthesis of the target molecule from a suitable 2-amino-3-substituted benzonitrile precursor.[1][11]
Step 1: Acetylation of the Starting Amine
-
In a two-necked flask equipped with a thermometer and a gas inlet, slowly add the substituted o-toluidine to a mixture of glacial acetic acid and acetic anhydride.
-
Cool the mixture in an ice bath to manage the exothermic reaction.
Step 2: Nitrosation
-
Rapidly introduce a stream of nitrous gases into the cooled reaction mixture. The temperature should be carefully monitored and maintained.
Step 3: Decomposition and Cyclization
-
Pour the solution of the N-nitroso intermediate onto a mixture of ice and water.
-
Extract the separated oil with a suitable organic solvent (e.g., benzene).
-
Wash the combined organic extracts with ice water.
-
The decomposition of the nitroso compound to form the indazole can be facilitated by gentle heating.
Step 4: Isolation and Purification
-
After the reaction is complete, cool the solution and extract the product with hydrochloric acid.
-
Treat the combined acidic extracts with excess ammonia to precipitate the indazole.
-
Collect the solid by filtration, wash with water, and dry.
-
Further purification can be achieved by vacuum distillation or recrystallization.
This generalized protocol serves as a foundational method. The specific reaction conditions, including temperature, reaction time, and choice of reagents, would need to be optimized for the synthesis of this compound.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The indazole scaffold is a cornerstone in the design of protein kinase inhibitors.[3][12] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] this compound serves as a crucial intermediate in the synthesis of a variety of kinase inhibitors, where the nitrile group can be either retained in the final molecule or transformed into other functional groups.
Role as a Key Intermediate
The nitrile functionality of this compound is a versatile synthon. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic systems. This chemical flexibility allows for the introduction of diverse substituents at the 4-position, which can be tailored to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.
Caption: Synthetic utility of this compound.
Indazole-Based Kinase Inhibitors in Cancer Therapy
Numerous indazole-containing compounds have been developed as potent kinase inhibitors for the treatment of cancer.[3] For instance, Axitinib, an inhibitor of vascular endothelial growth factor receptors (VEGFRs), and Pazopanib, a multi-targeted tyrosine kinase inhibitor, both feature the indazole core structure.[3] The synthesis of analogs of these drugs often relies on functionalized indazole intermediates like this compound to explore the structure-activity relationships and optimize their pharmacological profiles.
Conclusion and Future Perspectives
This compound is a high-value building block for the synthesis of complex, biologically active molecules. Its straightforward, albeit adaptable, synthesis and the versatile reactivity of its nitrile group make it an indispensable tool for medicinal chemists. As the quest for more selective and potent kinase inhibitors continues, the strategic use of functionalized indazole intermediates like this compound will undoubtedly play a pivotal role in the discovery of next-generation therapeutics. Future research in this area will likely focus on the development of more efficient and scalable synthetic routes to this and other substituted indazoles, as well as the exploration of novel transformations of the nitrile group to access an even broader chemical space in drug discovery programs.
References
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
- US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents. (n.d.). Google Patents.
-
indazole - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
-
This compound | CAS 861340-10-5 - Matrix Fine Chemicals. (n.d.). Matrix Fine Chemicals. Retrieved January 11, 2026, from [Link]
-
1H-Indazole | C7H6N2 | CID 9221 - PubChem. (n.d.). PubChem @ NIH. Retrieved January 11, 2026, from [Link]
-
Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (n.d.). Indian Academy of Sciences. Retrieved January 11, 2026, from [Link]
- AU2010328480A1 - Process for synthesis of intermediates useful for making substituted indazole and azaindazole compounds - Google Patents. (n.d.). Google Patents.
-
Preparation of 1H-Indazole-3-carbonitrile - Organic Syntheses. (2020, October 16). Organic Syntheses. Retrieved January 11, 2026, from [Link]
-
1H-imidazole-4-carbonitrile | C4H3N3 | CID 564457 - PubChem - NIH. (n.d.). PubChem @ NIH. Retrieved January 11, 2026, from [Link]
-
Indazole - Wikipedia. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous - Semantic Scholar. (2022, April 11). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... | Download Table - ResearchGate. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- WO2009106980A2 - Indazole derivatives - Google Patents. (n.d.). Google Patents.
-
1H-indazole-6-carbonitrile | C8H5N3 | CID 422529 - PubChem - NIH. (n.d.). PubChem @ NIH. Retrieved January 11, 2026, from [Link]
-
Interpretation of IR spectrum of compound 1N2a - ResearchGate. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Indazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
(1H-indazol-4-yl)methanol | C8H8N2O | CID 22661249 - PubChem. (n.d.). PubChem @ NIH. Retrieved January 11, 2026, from [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. This compound | CAS 861340-10-5 [matrix-fine-chemicals.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 11. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Solubility of 1H-Indazole-4-carbonitrile in Common Organic Solvents
Introduction: The Critical Role of Solubility in the Application of 1H-Indazole-4-carbonitrile
This compound is a heterocyclic aromatic compound with a molecular structure that holds significant interest for researchers in medicinal chemistry and materials science. The indazole core is a prevalent scaffold in numerous pharmacologically active molecules, and the strategic placement of a nitrile group at the 4-position can modulate its electronic properties, metabolic stability, and potential for intermolecular interactions.[1] The utility of this compound in drug discovery and development is intrinsically linked to its solubility, a fundamental physicochemical property that governs its behavior in various chemical and biological systems.[2]
Solubility dictates the ease of handling and formulation of a compound for experimental assays, its absorption and distribution in biological systems, and its performance in synthetic reactions.[3] For drug development professionals, poor solubility can be a significant hurdle, leading to challenges in achieving therapeutic concentrations and reliable in vitro and in vivo data. Therefore, a thorough understanding of the solubility of this compound in a range of common organic solvents is paramount for its effective application.
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive published data for this specific isomer, this guide offers a predictive analysis based on its molecular structure and the known properties of the parent 1H-indazole molecule. More importantly, it provides a detailed, field-proven experimental protocol for researchers to accurately determine the solubility of this compound in their laboratories.
Predictive Analysis of Solubility: A Molecular Structure Perspective
The solubility of an organic compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. The principle of "like dissolves like" serves as a useful starting point for predicting solubility.[4] This principle suggests that substances with similar polarities are more likely to be soluble in one another.
The Parent Scaffold: 1H-Indazole
1H-indazole is a bicyclic aromatic heterocycle with a melting point of 147-149 °C and a boiling point of 270 °C.[5][6] It is described as being soluble in hot water.[6] The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridinic nitrogen) in the pyrazole ring imparts a degree of polarity to the molecule. This allows for interactions with polar solvents. The benzene ring portion of the molecule, however, is nonpolar and will favor interactions with nonpolar solvents.
The Influence of the Nitrile Group
The introduction of a nitrile (-C≡N) group at the 4-position of the indazole ring is expected to significantly influence the solubility of this compound. The nitrile group is highly polar and can act as a hydrogen bond acceptor.[4] This increased polarity should enhance the solubility of the molecule in polar solvents compared to the parent 1H-indazole. The nitrile group's impact on solubility is a recognized strategy in drug design to improve the pharmacokinetic profiles of molecules.[3][7]
Based on this structural analysis, we can predict the following general solubility trends for this compound:
-
High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. These solvents can effectively solvate the polar indazole and nitrile functionalities.
-
Moderate Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol. While these solvents can engage in hydrogen bonding, the nonpolar benzene ring may limit the overall solubility.
-
Low Solubility: Expected in nonpolar solvents such as hexane, toluene, and dichloromethane. The highly polar nature of the nitrile group will likely lead to poor solvation in these environments.
The following table summarizes the predicted solubility of this compound in a selection of common organic solvents. It is crucial to note that these are predictions and must be confirmed by experimental determination.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor, capable of solvating both the polar N-H and nitrile groups. |
| Dimethylformamide (DMF) | High | Similar to DMSO, a strong polar aprotic solvent that can effectively solvate the polar functionalities of the molecule. | |
| Acetonitrile | Moderate to High | A polar aprotic solvent that can interact with the nitrile group, though it is a weaker solvent than DMSO and DMF. | |
| Polar Protic | Methanol | Moderate | Can act as both a hydrogen bond donor and acceptor, allowing for favorable interactions. The small size of methanol facilitates solvation. |
| Ethanol | Moderate | Similar to methanol but with a slightly larger nonpolar alkyl chain, which may slightly reduce its solvating power for a polar solute. | |
| Isopropanol | Low to Moderate | The larger alkyl group compared to methanol and ethanol will decrease its ability to solvate the polar regions of the molecule. | |
| Nonpolar | Toluene | Low | The aromatic ring of toluene can have some π-π stacking interactions with the indazole ring, but the overall polarity mismatch with the nitrile group will likely result in low solubility. |
| Hexane | Very Low | As a nonpolar aliphatic solvent, it will have very poor interactions with the polar functional groups of this compound. | |
| Dichloromethane | Low to Moderate | While considered a nonpolar solvent, it has a significant dipole moment that may allow for some solvation of the polar groups, but its hydrogen bonding capacity is negligible. |
Experimental Determination of Solubility: The Shake-Flask Method
To obtain accurate and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for measuring the equilibrium solubility of a solid in a solvent. The following protocol provides a step-by-step guide for determining the solubility of this compound.
Experimental Workflow Diagram
Caption: Workflow for determining solubility using the shake-flask method.
Step-by-Step Protocol
1. Materials and Reagents:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a suitable alternative analytical instrument.
2. Procedure:
-
Preparation of the Slurry:
-
Accurately weigh an excess amount of this compound into a vial. The key is to have undissolved solid present at the end of the experiment to ensure saturation.
-
Add a known volume of the selected organic solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the solubility of this compound in the chosen solvent using the following formula:
Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)
-
Causality and Self-Validation in the Protocol
-
Excess Solid: The presence of excess solid throughout the equilibration period is a self-validating mechanism to ensure that the solution is truly saturated.
-
Equilibrium Confirmation: Sampling at multiple time points and observing a constant concentration validates that the system has reached equilibrium.
-
Temperature Control: Maintaining a constant temperature is crucial as solubility is temperature-dependent.
-
Validated Analytical Method: The use of a validated and linear analytical method ensures the accuracy of the concentration measurement.
Factors Influencing Solubility: A Deeper Dive
The following diagram illustrates the key molecular and solvent properties that influence the solubility of this compound.
Caption: Factors influencing the solubility of this compound.
Conclusion
Ultimately, experimental determination is paramount for obtaining accurate and reliable data. The detailed shake-flask protocol provided in this guide offers a robust and self-validating methodology for researchers to determine the solubility of this compound in their solvents of interest. A thorough understanding and experimental characterization of this fundamental property will undoubtedly facilitate the successful application of this promising molecule in research and development.
References
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Indazole - Wikipedia [en.wikipedia.org]
- 6. Indazole | 271-44-3 [chemicalbook.com]
- 7. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
1H-indazole-4-carbonitrile tautomerism and stability
An In-Depth Technical Guide to the Tautomerism and Stability of 1H-Indazole-4-carbonitrile
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents. A critical, yet often nuanced, aspect of its chemistry is the phenomenon of annular tautomerism, which dictates its physicochemical properties, reactivity, and biological interactions. This guide provides a detailed exploration of the tautomeric landscape of this compound, a key substituted indazole. We will dissect the structural nuances of its primary tautomers, the energetic factors governing their relative stability, and the advanced analytical and computational methodologies employed to characterize this equilibrium. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of indazole chemistry to inform rational drug design and development.
The Indazole Nucleus: A Privileged Scaffold in Drug Discovery
Indazoles, bicyclic aromatic heterocycles composed of a fused benzene and pyrazole ring, are classified as "privileged structures" in drug discovery.[1][2] Their structural rigidity, ability to participate in hydrogen bonding as both donors and acceptors, and capacity for diverse functionalization make them ideal for interacting with biological targets.[2][3] Marketed drugs such as the antiemetic Granisetron, the anti-inflammatory Benzydamine, and the oncology agent Axitinib all feature the indazole core, highlighting its therapeutic versatility.[1][4]
A fundamental characteristic of N-unsubstituted indazoles is annular tautomerism, a form of prototropy where the proton on the pyrazole ring can reside on either nitrogen atom.[5][6] This gives rise to two principal tautomers: the 1H-indazole and the 2H-indazole .[2][5] A third, non-aromatic 3H-indazole is also possible but is generally energetically unfavorable and not commonly observed.[5][7] The position of this proton is not trivial; it profoundly alters the molecule's electronic distribution, dipole moment, and hydrogen bonding potential, thereby influencing its ultimate biological function.
Tautomeric Landscape of this compound
For this compound, the tautomeric equilibrium is primarily a dynamic interplay between the 1H and 2H forms.
-
This compound : This tautomer features the mobile proton on the N1 nitrogen. Its structure is characterized by a "benzenoid" aromatic system, which is analogous to naphthalene. This form is generally considered the most thermodynamically stable tautomer for most indazole derivatives.[1][8]
-
2H-Indazole-4-carbonitrile : In this form, the proton is located on the N2 nitrogen. This arrangement results in an "ortho-quinonoid" structure in the fused ring system.[1][9] This quinonoid character disrupts the benzenoid aromaticity, typically rendering this tautomer less stable than its 1H counterpart.[9]
The equilibrium between these two forms is a critical consideration in any chemical or biological study.
Caption: Tautomeric equilibrium of this compound.
Energetics and Stability: Why the 1H-Tautomer Dominates
The preference for the 1H-tautomer is a well-established principle in indazole chemistry, supported by extensive experimental and computational evidence.[5][10][11]
3.1. Aromaticity as the Driving Force
The primary determinant of stability is aromaticity. The 1H-tautomer possesses a fully benzenoid sextet in the six-membered ring, conferring significant aromatic stabilization energy.[1] In contrast, the 2H-tautomer's quinonoid structure disrupts this aromaticity, leading to a higher ground-state energy.[9] Computational studies consistently place the 1H-tautomer as the more stable form by a significant margin.
Table 1: Calculated Relative Stability of Indazole Tautomers
| Computational Method | Energy Difference (1H vs. 2H) | Reference |
| MP2/6-31G** | 3.6 kcal/mol (15.1 kJ/mol) | [10][12] |
| B3LYP | 5.3 kcal/mol (22.2 kJ/mol) | [9] |
| General Consensus | ~2.3–4.1 kcal/mol | [5][7][12] |
Note: The 4-carbonitrile substituent, being electron-withdrawing, can modulate this energy difference, but the fundamental preference for the 1H form remains.
3.2. Influence of Environment and Substituents
While the intrinsic stability favors the 1H form, external factors can shift the equilibrium:
-
Solvent Polarity: The 2H-tautomer generally possesses a larger dipole moment than the 1H-tautomer.[5] Consequently, polar solvents can preferentially solvate and stabilize the 2H form, slightly reducing the energy gap between the two. However, this effect is typically insufficient to make the 2H form the dominant species in solution.
-
Hydrogen Bonding: In the solid state or in concentrated, aprotic solvents, indazoles can form centrosymmetric dimers via intermolecular N-H···N hydrogen bonds.[13] The stability of these dimers can influence the observed tautomeric form. DFT calculations have shown that for some substituted indazoles, the 2H-dimers can be more stable than the 1H-dimers, leading to a higher population of the 2H tautomer under these specific conditions.[13]
-
Substituent Effects: While the 1H tautomer is almost always the most stable, theoretical studies have shown that specific substitution patterns can, in rare cases, favor the 2H tautomer.[6][9] This often involves substituents capable of forming strong intramolecular hydrogen bonds that are only possible in the 2H configuration.[13] For this compound, the cyano group does not provide such an interaction, and the 1H form is expected to predominate.
Methodologies for Tautomer Elucidation
Determining the dominant tautomeric form and the position of the equilibrium requires a combination of spectroscopic and computational techniques. The choice of method is critical, as the causality behind the experimental outcome is rooted in the distinct electronic and structural differences between the tautomers.
Caption: A logical workflow for the comprehensive analysis of tautomerism.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and definitive technique for studying tautomerism in solution.[14][15] The chemical environments of the nuclei in the 1H and 2H forms are distinct, leading to different and predictable chemical shifts.
Protocol: Distinguishing Tautomers by ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of two different deuterated solvents, such as DMSO-d₆ (polar, aprotic) and CDCl₃ (less polar). The use of multiple solvents is a self-validating step to probe for any solvent-induced shifts in the equilibrium.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at a controlled temperature (e.g., 298 K) on a 400 MHz or higher spectrometer. Additionally, acquire 2D correlation spectra (HSQC, HMBC) to aid in unambiguous assignment of all proton and carbon signals.
-
Spectral Analysis (Causality):
-
¹H NMR: The chemical shifts of the protons on the heterocyclic ring (H3, H5, H6, H7) are highly sensitive to the location of the N-H proton. Compare the experimental spectra to literature data for known 1-alkyl and 2-alkyl indazoles, which serve as locked-tautomer models. The spectrum of the sample should closely match that of the 1-alkylated analogue.
-
¹³C NMR: The carbon chemical shifts, particularly for C3, C3a, and C7a, provide a clear fingerprint for each tautomer. The quinonoid nature of the 2H form significantly alters the shielding of these carbons compared to the benzenoid 1H form.[14][15]
-
4.2. Infrared (IR) Spectroscopy
While less definitive than NMR, IR spectroscopy provides valuable information, especially for solid-state analysis.
-
N-H Stretching: The position and shape of the N-H stretching band (typically ~3100-3400 cm⁻¹) can indicate the tautomeric form and the extent of hydrogen bonding. Broad bands often suggest strong intermolecular hydrogen bonding, as seen in dimers.[16]
-
Fingerprint Region: The vibrational modes in the fingerprint region (600-1800 cm⁻¹) are unique for each tautomer due to differences in bond strengths and symmetries. Comparing the experimental spectrum to DFT-calculated spectra for both tautomers can confirm the dominant form.[16][17]
4.3. Computational Chemistry: A Predictive and Corroborative Tool
Density Functional Theory (DFT) is an indispensable tool for understanding tautomerism.[3][6][18]
Workflow: DFT Analysis of Tautomer Stability
-
Structure Generation: Build the 3D structures of both the 1H- and 2H-tautomers of indazole-4-carbonitrile.
-
Geometry Optimization and Energy Calculation: Perform geometry optimization and frequency calculations for both tautomers in the gas phase using a reliable functional and basis set (e.g., B3LYP/6-311++G(d,p)). This step is crucial to find the lowest energy conformation for each tautomer.
-
Solvent Modeling (Optional): To understand environmental effects, repeat the calculations using a continuum solvation model (e.g., PCM or SMD) to simulate solvents like water or DMSO.
-
Data Analysis:
-
Compare the zero-point corrected electronic energies (ΔE) or Gibbs free energies (ΔG) of the two optimized structures. The tautomer with the lower energy is predicted to be the more stable.
-
Use the GIAO (Gauge-Independent Atomic Orbital) method to calculate the NMR chemical shifts for both tautomers. These predicted values can be directly compared with experimental results for validation.[19]
-
Conclusion: Implications for Rational Drug Design
The tautomeric state of a molecule is not an academic curiosity; it is a critical determinant of its drug-like properties. For this compound and its derivatives, the established predominance of the 1H-tautomer has profound implications:
-
Molecular Recognition: The hydrogen bond donor/acceptor pattern presented by the 1H-tautomer is fixed. This specific pattern will govern how the molecule docks into a protein's active site. Designing a drug candidate under the incorrect assumption of a 2H-tautomer would lead to flawed models and likely failure.
-
Physicochemical Properties: Properties like pKa, solubility, and lipophilicity (logP) are directly tied to the dominant tautomeric form. Accurate prediction of these properties for ADME (Absorption, Distribution, Metabolism, and Excretion) modeling depends on using the correct tautomer.
-
Synthetic Strategy: The reactivity of the indazole ring, particularly for N-alkylation or other substitutions, is dependent on the tautomeric equilibrium. Reaction conditions can sometimes favor reaction at the less abundant N2 position, leading to mixtures of isomers.[9]
References
-
CJST. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9(1), 20-34. Available from: [Link]
-
NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available from: [Link]
-
Claramunt, R. M., et al. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. Available from: [Link]
-
Fritz Haber Institute. (2006). An infrared spectroscopic study of protonated and cationic indazole. Fritz Haber Institute of the Max Planck Society. Available from: [Link]
-
MDPI. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. Available from: [Link]
-
PURKH. (n.d.). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH. Available from: [Link]
-
ResearchGate. (n.d.). The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals. ResearchGate. Available from: [Link]
-
Alkorta, I., & Elguero, J. (2005). Theoretical estimation of the annular tautomerism of indazoles. Journal of Physical Organic Chemistry, 18(8), 719-724. Available from: [Link]
-
Canadian Science Publishing. (1989). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry, 67(12), 2212-2217. Available from: [Link]
-
NIH. (2024). Synthesis, molecular docking and DFT studies on novel indazole derivatives. National Institutes of Health. Available from: [Link]
-
Royal Society of Chemistry. (1996). Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study. Journal of the Chemical Society, Perkin Transactions 2, 7-10. Available from: [Link]
-
ResearchGate. (2006). An infrared spectroscopic study of protonated and cationic indazole. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). The two tautomers of indazole, with atom numbering. ResearchGate. Available from: [Link]
-
Sigalov, M. V., et al. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(14), 9075-9086. Available from: [Link]
-
NIH. (2022). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. National Institutes of Health. Available from: [Link]
-
ResearchGate. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. ResearchGate. Available from: [Link]
-
Der Pharma Chemica. (2023). Synthesis, Characterization and Biological Evaluation of Schiff’s Bases Containing Indazole Moiety. Der Pharma Chemica, 15(3), 34-37. Available from: [Link]
-
ResearchGate. (1982). 13C NMR of indazoles. ResearchGate. Available from: [Link]
-
NIH. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. Available from: [Link]
-
ResearchGate. (n.d.). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b: quinonoid 2H-indazole tautomer). ResearchGate. Available from: [Link]
-
NIH. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. National Institutes of Health. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐aryl‐2H‐indazole from 1H‐indazole. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Identification of indazole derivatives 34-36 as TTK inhibitors. ResearchGate. Available from: [Link]
-
American Chemical Society. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid. ACS Omega, 7(4), 3481-3494. Available from: [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Escola Superior Agrária - Instituto Politécnico de Bragança. Available from: [Link]
-
American Chemical Society. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(3), 2358-2366. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. ResearchGate. Available from: [Link]
-
Royal Society of Chemistry. (2017). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications, 53(4), 748-751. Available from: [Link]
-
ResearchGate. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Indazole tautomerism (A, B, and C from left to right). ResearchGate. Available from: [Link]
-
NIH. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Institutes of Health. Available from: [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. caribjscitech.com [caribjscitech.com]
- 6. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
- 16. fhi.mpg.de [fhi.mpg.de]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
A Comprehensive Spectroscopic Guide to 1H-Indazole-4-carbonitrile: Elucidating Molecular Structure through NMR, IR, and MS
Abstract
1H-indazole-4-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry and materials science, valued for its rigid bicyclic scaffold and versatile nitrile functional group.[1][2] Accurate and unambiguous structural confirmation is paramount for its application in complex synthetic pathways and for ensuring the purity and identity of resulting compounds. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We delve into the principles behind the experimental choices, offer detailed protocols for data acquisition, and present a thorough interpretation of the spectral data, grounded in the molecule's unique electronic and structural features. This document is intended for researchers, chemists, and drug development professionals who require a practical and authoritative reference for the spectroscopic analysis of this important intermediate.
Molecular Structure and Spectroscopic Implications
The structure of this compound comprises a fused benzene and pyrazole ring system, with a nitrile (-C≡N) substituent at the 4-position. This arrangement dictates its characteristic spectroscopic "fingerprint." The aromatic system contains four distinct protons and eight carbons, while the pyrazole ring features an acidic N-H proton. The strong electron-withdrawing nature of the nitrile group significantly influences the electronic environment of the fused ring system, impacting the chemical shifts observed in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.[3][4]
Caption: Proposed EI-MS Fragmentation Pathway.
Table 4: Summary of Key Mass Spectrometry Fragments (EI-MS)
| m/z Value | Proposed Formula | Identity |
|---|---|---|
| 143 | [C₈H₅N₃]⁺• | Molecular Ion (M⁺•) |
| 116 | [C₇H₄N]⁺• | [M - HCN]⁺• |
| 115 | [C₈H₅N]⁺• | [M - N₂]⁺• |
| 76 | [C₆H₄]⁺• | Benzyne radical cation |
Integrated Spectroscopic Analysis Workflow
No single technique provides all the necessary information. The true power of spectroscopic characterization lies in integrating the data from NMR, IR, and MS to build a self-validating and unambiguous structural assignment.
Caption: Integrated Workflow for Structural Elucidation.
Conclusion
The spectroscopic characterization of this compound is straightforward when a systematic, multi-technique approach is employed. The ¹H and ¹³C NMR spectra definitively establish the carbon-hydrogen framework and the connectivity of the bicyclic system. Infrared spectroscopy provides unambiguous evidence for the critical nitrile and N-H functional groups. Finally, mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. Together, these techniques provide a robust and reliable analytical dataset that serves as an essential benchmark for any researcher working with this valuable chemical intermediate.
References
- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
- Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes - Fiveable.
- IR spectrum: Nitriles - Química Organica.org.
-
Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. Available at: [Link] [Accessed January 11, 2026].
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link] [Accessed January 11, 2026].
-
05 Notes On Nitriles IR Spectra | PDF | Infrared Spectroscopy | Aromaticity - Scribd. Available at: [Link] [Accessed January 11, 2026].
-
(PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - ResearchGate. Available at: [Link] [Accessed January 11, 2026].
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC - NIH. Available at: [Link] [Accessed January 11, 2026].
-
Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives - MDPI. Available at: [Link] [Accessed January 11, 2026].
-
The NMR interpretations of some heterocyclic compounds which are... - ResearchGate. Available at: [Link] [Accessed January 11, 2026].
-
Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives - the University of Groningen research portal. Available at: [Link] [Accessed January 11, 2026].
-
Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF - ResearchGate. Available at: [Link] [Accessed January 11, 2026].
-
A simple 1H nmr conformational study of some heterocyclic azomethines. Available at: [Link] [Accessed January 11, 2026].
-
The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1 | The Journal of Organic Chemistry. Available at: [Link] [Accessed January 11, 2026].
-
NMR Spectra of Simple Heterocycles - Portland Press. Available at: [Link] [Accessed January 11, 2026].
-
Structure and synthesis of indazole | Download Scientific Diagram - ResearchGate. Available at: [Link] [Accessed January 11, 2026].
-
This compound (C8H5N3) - PubChemLite. Available at: [Link] [Accessed January 11, 2026].
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. Available at: [Link] [Accessed January 11, 2026].
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. Available at: [Link] [Accessed January 11, 2026].
-
1H-Indazole | C7H6N2 | CID 9221 - PubChem. Available at: [Link] [Accessed January 11, 2026].
-
Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors - IRIS. Available at: [Link] [Accessed January 11, 2026].
-
Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b)... - ResearchGate. Available at: [Link] [Accessed January 11, 2026].
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Available at: [Link] [Accessed January 11, 2026].
-
13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... | Download Table - ResearchGate. Available at: [Link] [Accessed January 11, 2026].
-
This compound | CAS 861340-10-5 - Matrix Fine Chemicals. Available at: [Link] [Accessed January 11, 2026].
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link] [Accessed January 11, 2026].
-
mass spectra - fragmentation patterns - Chemguide. Available at: [Link] [Accessed January 11, 2026].
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. Available at: [Link] [Accessed January 11, 2026].
-
(PDF) 1H-Imidazole-4-carbonitrile - ResearchGate. Available at: [Link] [Accessed January 11, 2026].
-
Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link] [Accessed January 11, 2026].
-
Table of Characteristic IR Absorptions. Available at: [Link] [Accessed January 11, 2026].
-
Ion fragmentation of small molecules in mass spectrometry. Available at: [Link] [Accessed January 11, 2026].
-
Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC - PubMed Central. Available at: [Link] [Accessed January 11, 2026].
Sources
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Indazole-4-Carbonitrile Derivatives
Introduction: The Indazole-4-Carbonitrile Scaffold - A Privileged Motif in Drug Discovery
The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, allow for versatile interactions with a multitude of biological targets.[3][4] This has led to the successful development of several FDA-approved drugs containing the indazole core, such as the anticancer agents pazopanib and niraparib.[1][5][6][7]
Among the various substituted indazoles, the indazole-4-carbonitrile moiety has emerged as a particularly intriguing starting point for the design of novel therapeutic agents. The carbonitrile group at the 4-position serves as a key anchoring point and a versatile synthetic handle for further molecular elaboration, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This guide provides an in-depth technical overview of the potential biological activities of indazole-4-carbonitrile derivatives, focusing on their mechanisms of action, relevant signaling pathways, and the experimental methodologies used for their evaluation.
I. Anticancer Activity: Targeting the Engines of Malignancy
The most extensively documented biological activity of indazole derivatives, including those with a 4-carbonitrile substituent, is their potent anticancer efficacy.[2][8][9] These compounds exert their effects by targeting key proteins and pathways that are dysregulated in cancer, primarily acting as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.
A. Mechanism of Action: Kinase Inhibition
Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, thereby activating or deactivating them and propagating cellular signals. Many indazole-4-carbonitrile derivatives have been designed as ATP-competitive inhibitors, binding to the ATP-binding pocket of specific kinases and preventing the phosphorylation of their downstream targets.[4][5]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[10] Indazole-based compounds, such as the FDA-approved drug pazopanib, are potent VEGFR-2 inhibitors.[3][7] By blocking VEGFR-2 signaling, these derivatives inhibit the proliferation and migration of endothelial cells, ultimately cutting off the tumor's blood supply.
The binding of VEGF to VEGFR-2 triggers the activation of downstream pathways like PLCγ/PKC/MAPK and PI3K/Akt, promoting endothelial cell proliferation and survival.[3][11][12][13][14] Indazole-4-carbonitrile derivatives can inhibit VEGFR-2, blocking these pro-angiogenic signals.
Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in regulating mitosis, including centrosome maturation, spindle assembly, and chromosome segregation.[8] Their overexpression is common in many cancers, making them attractive therapeutic targets. Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[15]
Aurora A and B are critical for different stages of mitosis.[16][17][18][19] Indazole-4-carbonitrile derivatives that inhibit these kinases disrupt spindle formation and chromosome segregation, leading to cell cycle arrest and apoptosis.
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that binds to acetylated histones and plays a crucial role in the transcriptional regulation of key oncogenes, most notably c-Myc.[4][20][21] The c-Myc proto-oncogene is a master regulator of cell proliferation and is often overexpressed in cancer.[20] Indazole-based compounds have been developed as potent BRD4 inhibitors, which displace BRD4 from chromatin, leading to the downregulation of c-Myc and subsequent suppression of tumor growth.[18]
BRD4 binds to acetylated histones at the c-Myc gene, promoting its transcription.[4][10][22] Indazole-based BRD4 inhibitors prevent this interaction, leading to reduced c-Myc expression and decreased cancer cell proliferation.
B. Induction of Apoptosis
Beyond cell cycle arrest, many indazole-4-carbonitrile derivatives actively induce apoptosis (programmed cell death) in cancer cells. This is often achieved by modulating the expression of key apoptosis-regulating proteins, such as increasing the levels of pro-apoptotic Bax and decreasing the levels of anti-apoptotic Bcl-2.[8] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, the executioners of apoptosis.[8]
C. Anti-Metastatic Effects
Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality. Some indazole derivatives have demonstrated the ability to inhibit cancer cell migration and invasion.[8] This is often associated with the downregulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues.[8]
Quantitative Data Summary: Anticancer Activity
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 1H-Indazole Derivative | Tubulin | A549 (Lung) | 0.010 ± 0.0042 | [9] |
| 1H-Indazole Derivative | Tubulin | MCF7 (Breast) | 0.021 ± 0.0031 | [9] |
| Indazole-4-carboxamide | FGFR1 | - (enzymatic) | 0.0302 ± 0.0019 | [1][7] |
| Indazole-4,7-dione | BRD4 | - (binding) | 0.060 | [18] |
| Indazole Derivative (2f) | Unknown | 4T1 (Breast) | 0.23 | [8] |
II. Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders and some cancers. Indazole-4-carbonitrile derivatives have shown promise as anti-inflammatory agents by targeting key components of the immune signaling cascade.
A. Mechanism of Action: Modulating Inflammatory Pathways
C-C chemokine receptor 4 (CCR4) is a key receptor involved in the migration of immune cells, particularly T-helper 2 (Th2) cells and regulatory T cells (Tregs), to sites of inflammation.[7][23][24][25] By blocking CCR4, indazole arylsulfonamide derivatives can inhibit the recruitment of these cells, thereby dampening the inflammatory response.[11][16] These compounds often act as allosteric antagonists, binding to a site on the receptor distinct from the natural ligand binding site.[11][16]
Tumor progression locus 2 (Tpl2), also known as Cot or MAP3K8, is a key kinase in the inflammatory signaling pathway downstream of receptors like the Toll-like receptors (TLRs) and TNFα receptor.[15][26][27] Tpl2 activation leads to the activation of the MEK/ERK pathway, resulting in the production of pro-inflammatory cytokines like TNFα.[28][29] Indazole derivatives have been identified as inhibitors of Tpl2 kinase, offering a potential therapeutic strategy for inflammatory diseases.[20]
Inflammatory stimuli activate Tpl2, which in turn activates the MEK/ERK pathway, leading to the production of inflammatory mediators.[15][26] Indazole-based Tpl2 inhibitors can block this cascade.
III. Other Potential Biological Activities
The versatility of the indazole-4-carbonitrile scaffold extends beyond oncology and inflammation. Derivatives have been investigated for a range of other therapeutic applications:
-
Antibacterial Activity: Some indazole derivatives have shown activity against various bacterial strains, including Bacillus subtilis and E. coli.[3]
-
Antidiabetic Activity: Indazole and indole derivatives have been explored as glucagon receptor (GCGR) antagonists for the potential treatment of type II diabetes.[30]
-
Cardiovascular Diseases: Certain indazole derivatives, such as the p38 kinase inhibitor ARRY-797, have been investigated for their potential in treating cardiovascular conditions like dilated cardiomyopathy.[31]
IV. Experimental Protocols for Biological Evaluation
A robust and logical experimental workflow is crucial for characterizing the biological activities of novel indazole-4-carbonitrile derivatives.
A. In Vitro Cell Viability (MTT) Assay
This colorimetric assay is a primary screening tool to assess a compound's effect on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[32]
-
Compound Treatment: Prepare serial dilutions of the indazole-4-carbonitrile derivative in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[32]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[33]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate for 15 minutes.[31]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[34]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
B. Cell Migration (Wound Healing) Assay
This assay assesses the effect of a compound on collective cell migration.
Protocol:
-
Create a Monolayer: Seed cells in a 6-well plate and grow to 95-100% confluence.[5]
-
Create the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.[5]
-
Wash and Treat: Gently wash with PBS to remove detached cells. Add fresh medium containing the test compound at a non-lethal concentration.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24 hours) using a microscope.[1]
-
Analysis: Measure the width of the scratch at different time points. The rate of wound closure is an indicator of cell migration.[1]
C. Cell Invasion (Transwell) Assay
This assay measures the ability of cells to invade through an extracellular matrix barrier.
Protocol:
-
Prepare Inserts: Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.[2][35]
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing the test compound and seed them into the upper chamber of the inserts.[30]
-
Add Chemoattractant: Fill the lower chamber with medium containing a chemoattractant, such as 10% fetal bovine serum.[30]
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.[2]
-
Staining and Counting: Remove non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invading cells on the lower surface with crystal violet.[2][35]
-
Quantification: Count the number of stained cells in several microscopic fields to determine the extent of invasion.
D. In Vivo Tumor Xenograft Model
This model evaluates the anticancer efficacy of a compound in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD-SCID mice).[6][36]
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.[6][37]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.[6]
-
Drug Administration: Administer the indazole-4-carbonitrile derivative (and vehicle control) to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.[38][39]
-
Monitoring: Measure tumor volume (using calipers) and mouse body weight regularly (e.g., every 2-3 days).
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) to assess the compound's efficacy.
V. Conclusion and Future Perspectives
Indazole-4-carbonitrile derivatives represent a highly promising class of compounds with a broad spectrum of potential biological activities. Their proven success as kinase inhibitors in oncology has paved the way for their exploration in other therapeutic areas, including inflammatory, metabolic, and cardiovascular diseases. The synthetic tractability of the indazole scaffold allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. Future research will likely focus on identifying novel biological targets for these derivatives, exploring their potential in combination therapies, and advancing the most promising candidates into clinical development. The continued investigation of this privileged scaffold is poised to yield the next generation of innovative medicines for a range of human diseases.
References
- Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., et al. (2022). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
- Verma, A., Kumar, D., Singh, R., & Hassan, M. I. (2021).
- Mal, D., & Samanta, S. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Li, J. J., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. PubMed.
- Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed.
- Verma, A., Kumar, D., Singh, R., & Hassan, M. I. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
- Kumar, A., & Kumar, K. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
- Bamborough, P., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists.
- Patel, R. V., et al. (2025). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives.
- Patel, R. V., et al. (2025).
- Wallace, E. M., et al. (2008). Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Kumar, A., & Kumar, K. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- Sravani, G., et al. (2025). The Anticancer Activity of Indazole Compounds: A Mini Review.
- Various Authors. (2025). Different biological activities reported with Indazole derivatives.
- Reddy, T. S., et al. (2021). Pd(PPh3)
- Various Authors. (2021). Indazole derivatives as inhibitors of FGFR1.
- Jeong, K., et al. (2017).
- PharmaBlock. (n.d.). Indazoles in Drug Discovery. PharmaBlock.
- Bamborough, P., et al. (2012). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. PubMed.
- Wang, T., et al. (2019). Design, Synthesis and Structure Activity Relationships of Indazole and Indole Derivatives as Potent Glucagon Receptor Antagonists. PubMed.
- Cao, J., et al. (2016).
- Kumar, A., & Kumar, K. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
- Nikolaou, I., et al. (2024). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. PubMed.
- Singh, M., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central.
- Li, Z., et al. (2024).
- Creative Bioarray. (n.d.). Transwell Migration and Invasion Assays.
- Banerjee, A., & Gerondakis, S. (2011). THE ROLE OF TUMOR PROGRESSION LOCUS 2 (TPL-2)
- Chen, E. Y., et al. (2021).
- Devaiah, B. N., et al. (2022). BRD4 and MYC: power couple in transcription and disease.
- Roche. (n.d.). MTT Assay Protocol. Roche.
- Murata-Hori, M., & Wang, Y. L. (2002). Probing the Dynamics and Functions of Aurora B Kinase in Living Cells during Mitosis and Cytokinesis. PubMed Central.
- Muhar, M., et al. (2017). BRD4 and MYC—clarifying regulatory specificity.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- ResearchGate. (n.d.). The molecular structure of VEGF/VEGFR-2. (A) Diagram of the VEGFR-2...
- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
- Bio-Rad. (n.d.).
- Iellem, A., et al. (2021). The C-C Chemokines CCL17 and CCL22 and Their Receptor CCR4 in CNS Autoimmunity. MDPI.
- Wnętrzak, A., et al. (2021). CC Chemokine Receptor 4 (CCR4) as a Possible New Target for Therapy. MDPI.
- CUSABIO. (2022). Chemokine Receptor CCR4: the Key Role of CCR4+Treg Cells in Cancer Immunotherapy. CUSABIO.
- BenchChem. (2025). Probing Kinase Activity: A Technical Guide to the In Vitro JAK Kinase Assay. BenchChem.
- Research SOP. (2022). INVESTIGATION OF ANTI-CANCER POTENTIAL OF PLANT EXTRACT USING MURINE CANCER CELL LINE XENOGRAFT MODEL IN EXPERIMENTAL ANIMALS. Research SOP.
- Polin, M., et al. (2025).
- PubChem. (n.d.). VEGFA-VEGFR2 signaling. PubChem.
- N/A. (n.d.). Xenograft Tumor Assay Protocol. N/A.
- Cho, S. Y., et al. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central.
Sources
- 1. ibidi.com [ibidi.com]
- 2. snapcyte.com [snapcyte.com]
- 3. researchgate.net [researchgate.net]
- 4. BRD4 promotes gastric cancer progression through the transcriptional and epigenetic regulation of c-MYC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. What are CCR4 modulators and how do they work? [synapse.patsnap.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. CCR4 is a key modulator of innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. TPL2 kinase action and control of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aurora kinases: Generators of spatial control during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. rupress.org [rupress.org]
- 19. Probing the Dynamics and Functions of Aurora B Kinase in Living Cells during Mitosis and Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BRD4 and MYC: power couple in transcription and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. BRD4 and MYC—clarifying regulatory specificity [en-cancer.fr]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. cusabio.com [cusabio.com]
- 26. researchgate.net [researchgate.net]
- 27. TPL2 kinase regulates the inflammatory milieu of the myeloma niche - PMC [pmc.ncbi.nlm.nih.gov]
- 28. THE ROLE OF TUMOR PROGRESSION LOCUS 2 (TPL-2) PROTEIN KINASE IN GLIAL INFLAMMATORY RESPONSE - PMC [pmc.ncbi.nlm.nih.gov]
- 29. JCI - TPL2 enforces RAS-induced inflammatory signaling and is activated by point mutations [jci.org]
- 30. clyte.tech [clyte.tech]
- 31. creative-diagnostics.com [creative-diagnostics.com]
- 32. texaschildrens.org [texaschildrens.org]
- 33. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 34. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. creative-bioarray.com [creative-bioarray.com]
- 36. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 37. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 38. Research SOP: INVESTIGATION OF ANTI-CANCER POTENTIAL OF PLANT EXTRACT USING MURINE CANCER CELL LINE XENOGRAFT MODEL IN EXPERIMENTAL ANIMALS [researchsop.com]
- 39. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of 1H-Indazole-4-carbonitrile in Modern Drug Discovery: A Technical Guide for Researchers
Foreword: The Rise of the Privileged Fragment
In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutics is an intricate dance between innovation and established principles. We seek molecular starting points that are not merely reactive handles but are imbued with an inherent biological relevance. The indazole ring system stands as a testament to this paradigm, recognized as a "privileged scaffold" for its recurrent appearance in a multitude of biologically active agents. From FDA-approved kinase inhibitors like Pazopanib and Axitinib to numerous compounds in clinical trials, the indazole core has proven its merit.
This guide moves beyond a general appreciation of the indazole scaffold to focus on a specific, strategically functionalized fragment: 1H-indazole-4-carbonitrile . We will dissect its role not just as a building block, but as an ideal entry point in Fragment-Based Drug Discovery (FBDD), a powerful methodology for identifying high-quality leads against challenging protein targets. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of why and how this particular fragment can be a cornerstone of a successful discovery campaign. We will explore its synthesis, its application in FBDD workflows against critical targets like protein kinases, and the logic behind its progression from a low-affinity hit to a potent, optimized lead.
The Molecular Profile of this compound
Before deploying any fragment, a thorough understanding of its intrinsic properties is paramount. This compound is more than a simple heterocycle; it is a carefully selected constellation of features optimized for fragment screening.
Physicochemical Characteristics
The utility of a fragment is defined by its adherence to the "Rule of Three" and related principles, which favor low molecular weight, moderate lipophilicity, and a balance of hydrogen bond donors and acceptors. This compound aligns well with these criteria.
| Property | Value | Significance in FBDD |
| CAS Number | 861340-10-5 | Unique identifier for sourcing and data retrieval. |
| Molecular Formula | C₈H₅N₃ | Indicates a compact, low-mass structure. |
| Molecular Weight | 143.15 g/mol | Falls well within the "Rule of Three" (MW < 300), maximizing the chemical space that can be explored during optimization. |
| Hydrogen Bond Donors | 1 (N1-H) | Provides a key interaction point for anchoring to protein targets, often in the hinge region of kinases. |
| Hydrogen Bond Acceptors | 3 (N2, Nitrile N) | Offers multiple potential hydrogen bonding vectors for specific recognition. |
| Topological Polar Surface Area | 51.87 Ų | Suggests good potential for cell permeability and favorable ADME properties. |
| LogP (calculated) | ~1.5 - 2.0 | Represents a balance between aqueous solubility (critical for screening) and the ability to engage with hydrophobic pockets in a target. |
The nitrile group at the 4-position is a critical feature. It is a potent hydrogen bond acceptor and its linear geometry provides a well-defined vector for interaction. Furthermore, the nitrile is metabolically stable and can serve as a versatile synthetic handle for later-stage chemical elaboration during hit-to-lead optimization.
Synthesis of the 1H-Indazole Core
The reliable and scalable synthesis of the fragment is a prerequisite for its use in a discovery program. Numerous methods exist for the construction of the 1H-indazole scaffold, providing flexibility for analogue generation. A common and effective strategy for producing 4-substituted indazoles involves the cyclization of appropriately substituted ortho-toluidine or ortho-halobenzonitrile derivatives.
Exemplary Synthetic Protocol: Synthesis of this compound
This protocol is based on established palladium-catalyzed C-N coupling reactions, a cornerstone of modern heterocyclic synthesis.
Step 1: Starting Material Preparation (e.g., from 2-Amino-5-bromobenzonitrile)
-
Diazotization: To a cooled (0-5 °C) solution of 2-amino-5-bromobenzonitrile in aqueous HCl, add a solution of sodium nitrite (NaNO₂) dropwise. Maintain the temperature below 5 °C.
-
Reduction: The resulting diazonium salt is then reduced in situ. A common method is the addition of a solution of tin(II) chloride (SnCl₂) in concentrated HCl, which reduces the diazonium group to a hydrazine.
Step 2: Cyclization to form the Indazole Ring
-
Palladium-Catalyzed Intramolecular C-N Coupling: The intermediate hydrazine is subjected to cyclization. This is often achieved by heating the intermediate in a suitable solvent (e.g., DMF or dioxane) with a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos). A base, such as potassium carbonate (K₂CO₃), is required to facilitate the reaction.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the 6-bromo-1H-indazole-4-carbonitrile intermediate.
Step 3: Debromination (if necessary)
-
Catalytic Hydrogenation: The bromo-intermediate is dissolved in a solvent like ethanol or methanol. A palladium on carbon catalyst (Pd/C) is added, and the mixture is subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete, as monitored by TLC or LC-MS.
-
Final Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, this compound.
This synthetic versatility is crucial, as it allows for the rapid generation of analogues to build out a Structure-Activity Relationship (SAR) once a hit is identified.
This compound in a Fragment-Based Drug Discovery (FBDD) Workflow
The true power of FBDD lies in its efficiency. By screening small, low-affinity fragments, we can explore chemical space more effectively and generate higher quality, more ligand-efficient leads compared to traditional high-throughput screening (HTS). The indazole scaffold has been successfully employed in FBDD campaigns against multiple protein kinases, including AXL and PDK1.
Below is a detailed workflow illustrating how this compound can be used to discover novel kinase inhibitors, using the AXL receptor tyrosine kinase as a representative target. AXL is a well-validated cancer target associated with tumor growth, metastasis, and drug resistance.
Caption: FBDD workflow from fragment screening to lead candidate.
Phase 1: Hit Identification - Finding the Foothold
The initial goal is to identify fragments that bind to the target protein, even with low affinity (typically in the micromolar to millimolar range).
Detailed Protocol: Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free biophysical technique that measures changes in mass on a sensor chip surface, allowing for the direct detection of fragment binding to an immobilized protein target.
-
Protein Immobilization: Covalently immobilize purified, recombinant AXL kinase domain onto a CM5 sensor chip via amine coupling chemistry to achieve a density of ~10,000-15,000 Response Units (RU).
-
Fragment Library Preparation: Prepare a stock solution of this compound and other fragments from the library in 100% DMSO. For screening, create working solutions by diluting the stocks into a suitable running buffer (e.g., HBS-EP+) to a final concentration of 200 µM with a final DMSO concentration of ≤1%.
-
SPR Screening:
-
Equilibrate the SPR system (e.g., a Biacore instrument) with running buffer.
-
Inject the fragment solutions over the sensor chip surface containing the immobilized AXL kinase. Use a reference flow cell (without protein or with an irrelevant protein) for background subtraction.
-
Monitor the binding response in real-time. A significant increase in RU upon fragment injection, which returns to baseline during the dissociation phase, indicates a binding event.
-
-
Hit Triage: Fragments that produce a reproducible and specific binding signal above a predefined threshold are considered primary hits.
Orthogonal Hit Validation: Nuclear Magnetic Resonance (NMR)
To eliminate false positives from the primary screen, hits are validated using a different biophysical method. Saturation Transfer Difference (STD) NMR is a common choice.
-
Sample Preparation: Prepare a sample containing the AXL kinase domain (~10-20 µM) and the fragment hit, this compound (~200-500 µM), in a deuterated buffer.
-
NMR Experiment: Acquire two spectra. In the "on-resonance" spectrum, the protein is selectively saturated with radiofrequency pulses. In the "off-resonance" spectrum, the irradiation is applied at a frequency where the protein does not absorb.
-
Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. If the fragment binds to the protein, saturation will be transferred from the protein to the bound fragment, resulting in signals for the fragment protons in the difference spectrum. This confirms the binding interaction.
Phase 2: Hit-to-Lead - The Path to Potency
With a validated hit like this compound, the next step is to understand its binding mode and use that knowledge to design more potent compounds.
The Power of Structural Biology
Obtaining an X-ray crystal structure of the fragment bound to the target protein is the most impactful step in FBDD. The structure reveals the precise orientation of the fragment in the binding site and identifies unoccupied pockets that can be exploited. For a kinase like AXL, this compound would be expected to bind in the ATP-binding site, with the N1-H and N2 atoms forming hydrogen bonds with the "hinge" region of the kinase—a classic interaction motif for kinase inhibitors.
Structure-Guided Fragment Elaboration
The crystal structure provides a roadmap for chemical synthesis. The goal is to "grow" the fragment into adjacent pockets to pick up new, favorable interactions, thereby increasing affinity and potency.
-
Vector for Growth: The 4-position nitrile, while providing a key interaction, can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing attachment points for new chemical moieties designed to probe nearby pockets.
-
SAR by Catalog: A rapid way to explore SAR is to purchase and test commercially available analogues of the hit. For this compound, one might test analogues with substituents at the 3, 5, 6, or 7 positions to quickly understand which vectors are favorable for modification.
-
Fragment Linking: If another fragment is found to bind in a nearby pocket, the two can be chemically linked together to create a much more potent molecule.
A study on AXL kinase inhibitors demonstrated exactly this principle, starting from an indazole fragment hit and systematically building it out to achieve a potent inhibitor.
Caption: Logic of structure-guided fragment growing.
Case Study: Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell proliferation, survival, and growth. Indazole derivatives have been successfully developed as inhibitors of kinases within this pathway.
A hypothetical but mechanistically sound scenario involves using this compound as a starting point to develop an inhibitor of AKT.
-
Hit Identification: this compound is identified as a binder to the ATP pocket of AKT kinase via an SPR screen.
-
Structural Elucidation: Co-crystallization reveals the indazole N1-H hydrogen bonding with the hinge region. The 4-carbonitrile group is pointing towards a solvent-exposed region.
-
Lead Optimization: A synthetic chemistry campaign is initiated to replace the nitrile with small amide-containing groups to pick up additional hydrogen bonds with residues at the mouth of the ATP pocket. This "fragment growing" strategy leads to a significant increase in potency.
-
Mechanism of Action: The resulting lead compound inhibits the phosphorylation of downstream AKT substrates, leading to G2/M cell cycle arrest and apoptosis in cancer cell lines, confirming its on-target mechanism of action.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by an indazole-based inhibitor.
Conclusion and Future Outlook
This compound is an exemplary fragment for modern drug discovery. Its physicochemical properties are well-suited for FBDD, and its synthetic tractability allows for rapid and logical elaboration into potent lead compounds. The indazole core's proven ability to bind to the hinge region of protein kinases makes this fragment a high-value starting point for developing inhibitors against this critical target class.
The journey from a millimolar fragment hit to a nanomolar clinical candidate is challenging, but it is a path paved with rational, structure-based design. By starting with a high-quality, "privileged" fragment like this compound, research teams can significantly increase their probability of success. As we continue to tackle increasingly complex biological targets, the strategic deployment of well-chosen fragments will remain a cornerstone of therapeutic innovation.
References
-
D. Scott, A. Coyne, S. Hudson, C. Abell. (2012). Fragment-based approaches in drug discovery and chemical biology. Biochemistry. Available at: [Link]
-
Paul N. Mortenson, V. Berdini, M. O'Reilly. (2014). Fragment-based approaches to the discovery of kinase inhibitors. Methods in Enzymology. Available at: [Link]
-
Men Thi Hoai Duong, H. Ahn. (2022). Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors. Pharmaceutics. Available at: [Link]
-
PubChem. 1H-Indazole-7-carbonitrile. National Center for Biotechnology Information. Available at: [Link]
-
Runjhun Tandon, et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]
-
Hui Wang, et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Hye-Young Kim, et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Available at: [Link]
-
Semantic Scholar. Fragment-based approaches to the discovery of kinase inhibitors. Available at: [Link]
-
Lei Wang, et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
ResearchGate. Synthesis of 1H-indazole derivatives. Available at: [Link]
-
Shuwu Chen, et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry. Available at: [Link]
-
Pearly S. Y. Ng, et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Sk. Abdul Amin, et al. (2016). FRAGSITE: A Fragment-Based Approach for Virtual Ligand Screening. Journal of Chemical Information and Modeling. Available at: [Link]
-
Bin Liu, et al. (2016). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications. Available at: [Link]
-
S. G. K. Kumar, et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. Available at: [Link]
-
Matrix Fine Chemicals. This compound | CAS 861340-10-5. Available at: [Link]
-
Daniel J. Donoghue, et al. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Jordan H. Chill, et al. (2018). NMR-Fragment Based Virtual Screening: A Brief Overview. Molecules. Available at: [Link]
-
Chem-Impex. 1H-Indazole-6-carbonitrile. Available at: [Link]
-
Li-Xue Zhang, et al. (2022). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. European Journal of Medicinal Chemistry. Available at: [Link]
-
Ibon Alkorta, et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]
-
S. K. Sahu, et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research. Available at: [Link]
-
M. A. Ansari, et al. (2022). Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors. Journal of Biomolecular Structure & Dynamics. Available at: [Link]
-
o2h discovery. Fragment-based drug discovery services & drug design service. Available at: [Link]
-
Md Yousuf, et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
-
Hari K. K. Narayanaswamy, et al. (2017). Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
A Senior Application Scientist's Guide to the Synthetic Routes of Substituted 1H-Indazoles
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2][3][4] From anti-cancer agents like Niraparib and Pazopanib to anti-inflammatory and anti-HIV therapies, the strategic synthesis of substituted 1H-indazoles is of paramount importance in drug discovery and development.[2][3][5] This guide provides an in-depth exploration of the primary synthetic strategies for constructing this vital heterocyclic motif, delving into the mechanistic underpinnings of each approach to empower researchers in their experimental design and execution.
Part 1: Foundational & Classical Synthetic Strategies
The earliest methods for 1H-indazole synthesis, while sometimes limited by harsh conditions or narrow substrate scope, remain relevant and often serve as the basis for more modern innovations.
Intramolecular Cyclization of Substituted Hydrazones
A common and straightforward approach involves the cyclization of appropriately substituted aryl hydrazones. A notable example is the reaction of o-haloacetophenones with hydrazine derivatives, followed by a palladium-catalyzed intramolecular carbon-nitrogen bond formation.[1] This method is advantageous due to its mild conditions and tolerance for various functional groups.[1]
Another classical approach begins with salicylaldehyde and its derivatives, which react with hydrazine hydrochloride in an acidic medium under reflux to yield 1H-indazoles.[1] However, this method's utility can be hampered by the need for high temperatures and the formation of side products like hydrazones and dimers.[1]
Diazotization and Cyclization
The diazotization of o-toluidine and its derivatives, followed by cyclization, represents a long-standing route to the 1H-indazole core.[1] Similarly, the reaction of anthranilic acid with sodium nitrite leads to a diazonium salt intermediate that, upon reduction and cyclization, furnishes the 1H-indazole.[1]
Part 2: Modern Methodologies: Transition-Metal Catalysis
The advent of transition-metal catalysis has revolutionized the synthesis of 1H-indazoles, offering milder reaction conditions, broader substrate scope, and enhanced efficiency. These methods often rely on the strategic formation of carbon-nitrogen or nitrogen-nitrogen bonds.
Palladium-Catalyzed Reactions
Palladium catalysis is a powerful tool for constructing the 1H-indazole skeleton. One prominent strategy involves the intramolecular C-H amination of aminohydrazones, providing an efficient pathway to substituted 1H-indazoles.[2][3] Another approach is the oxidative benzannulation of pyrazoles with internal alkynes, mediated by a palladium catalyst, which allows for the construction of 1H-indazoles with various substituents on the benzene ring.[3]
Copper-Catalyzed Syntheses
Copper-catalyzed reactions offer a cost-effective and efficient alternative for 1H-indazole synthesis. A key method is the cyclization of o-haloaryl N-sulfonylhydrazones.[2][3] This approach is noted for proceeding at lower temperatures and with lower catalyst loading compared to some other methods.[3] Additionally, copper-mediated N-N bond formation from ketimines, using oxygen as the oxidant, provides a direct route to the desired products.[3][6] An intramolecular Ullmann-type reaction is another scalable copper-catalyzed approach.[7]
Rhodium and Cobalt-Catalyzed C-H Activation
More recent advancements have focused on rhodium and cobalt-catalyzed C-H activation and annulation sequences, which have emerged as a powerful tool for constructing functionalized indazole derivatives.[8][9][10] These reactions often involve the coupling of substrates like imidates with nitrosobenzenes or azobenzenes with alkenes.[9][10] The use of a co-catalyst, such as copper(II) acetate as an oxidant, is often crucial for the success of these transformations.[9][10]
Visualizing the Logic: A Mechanistic Overview
To better understand the underlying principles of these synthetic strategies, the following diagrams illustrate the core mechanistic pathways.
Caption: Palladium-Catalyzed Intramolecular C-H Amination Workflow.
Caption: Copper-Catalyzed Intramolecular N-Arylation (Ullmann-Type).
Part 3: Cycloaddition and Metal-Free Strategies
While transition-metal catalysis is dominant, cycloaddition reactions and metal-free approaches provide valuable, alternative synthetic routes.
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition of arynes with diazo compounds or hydrazones is a direct and efficient method for constructing the 1H-indazole skeleton.[11][12] Arynes, highly reactive intermediates, can be generated in situ from precursors like o-(trimethylsilyl)aryl triflates.[11][13] This method allows for the rapid assembly of a wide range of substituted indazoles under mild conditions.[11][14]
Metal-Free Oxidative C-N Bond Formation
In a push towards more sustainable and cost-effective synthesis, metal-free methods have gained significant traction.[1] One such strategy involves the use of hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA), to mediate the oxidative C-N bond formation from arylhydrazones.[1][3] These reactions are often characterized by their broad substrate scope and mild conditions.[1] Another innovative metal-free approach is the reaction of N-tosylhydrazones with nitroaromatic compounds.[1][15]
Comparative Analysis of Key Synthetic Routes
The choice of synthetic strategy often depends on factors such as substrate availability, desired substitution patterns, and scalability. The following table provides a comparative overview of the major synthetic routes.
| Synthetic Strategy | Catalyst/Reagent | Starting Materials | Advantages | Disadvantages |
| Intramolecular C-H Amination | Palladium or Silver salts | Aminohydrazones, Arylhydrazones | High efficiency, good functional group tolerance | Cost of palladium, potential for competing side reactions |
| Ullmann-Type Reaction | Copper salts | o-Haloaryl hydrazones | Cost-effective, scalable | Can require high temperatures, limited to haloaryl precursors |
| C-H Activation/Annulation | Rhodium or Cobalt complexes | Imidates, Azobenzenes, Alkenes | Atom-economical, direct functionalization | Expensive catalysts, may require specific directing groups |
| [3+2] Cycloaddition | Cesium fluoride (for aryne generation) | Aryne precursors, Diazo compounds/Hydrazones | Rapid, mild conditions, convergent | Generation of reactive intermediates |
| Metal-Free Oxidation | PIFA, Iodine | Arylhydrazones | Avoids toxic metals, mild conditions | Stoichiometric use of oxidants |
Part 4: Experimental Protocols in Practice
To provide a practical context, the following section outlines a generalized, representative experimental protocol for a common synthetic route.
Protocol: Copper-Catalyzed Synthesis of 1-Aryl-1H-indazoles
This protocol is a generalized representation of a copper-catalyzed intramolecular N-arylation of an o-chloroarylhydrazone.
Materials:
-
o-Chloroarylhydrazone (1.0 mmol)
-
Copper(I) iodide (CuI) (10 mol%)
-
Potassium hydroxide (KOH) (2.0 equiv.)
-
1,10-Phenanthroline (20 mol%)
-
Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry reaction vessel, add the o-chloroarylhydrazone, CuI, KOH, and 1,10-phenanthroline.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add DMF via syringe.
-
Stir the reaction mixture at 120 °C for 12-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-1H-indazole.[6]
Self-Validation: The success of this protocol relies on the careful exclusion of air and moisture, as the copper catalyst can be sensitive. The progress of the reaction should be monitored to avoid decomposition at elevated temperatures over extended periods. The final product's identity and purity should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Conclusion and Future Outlook
The synthesis of substituted 1H-indazoles is a dynamic and evolving field. While classical methods laid the groundwork, modern transition-metal-catalyzed reactions, particularly those involving C-H activation, have opened new avenues for the efficient and selective construction of these important heterocycles. The development of more sustainable, metal-free alternatives continues to be a significant area of research.[1] As our understanding of reaction mechanisms deepens, we can anticipate the emergence of even more sophisticated and practical synthetic strategies, further empowering the discovery of novel indazole-based therapeutics.
References
- Strategy design for 1H-indazole synthesis
- Indazole synthesis. Organic Chemistry Portal. (URL: )
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.
- New Synthesis of 1-Substituted-1H-indazoles via 1,3-Dipolar Cycloaddition of in situ Generated Nitrile Imines and Benzyne.
- Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook. (URL: )
- Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Deriv
- A Comprehensive Review of Substituted 1H-Indazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem. (URL: )
- Synthesis of 1H-Indazoles via Silver(I)
- Synthesis of 1H-Indazoles via Silver(I)
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. (URL: )
- Cu-Mediated Cycliz
- Synthesis of 1H‐indazole derivatives.
- Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Royal Society of Chemistry. (URL: )
- Drugs incorporating 1-aryl-1H-indazoles.
- Recent synthetic approaches to 1H- and 2H-indazoles (microreview).
- Facile Synthesis Of 1H-Indazoles Through Iodobenzene- Catalyzed C–H Amination Under Mild And. IOSR Journal. (URL: )
- Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. PubMed Central. (URL: )
- Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Deriv
- ChemInform Abstract: Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Indazole synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
understanding the reactivity of the nitrile group in 1H-indazole-4-carbonitrile
An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 1H-Indazole-4-carbonitrile
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Indazole Scaffold
The 1H-indazole core is a quintessential "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties have established it as a cornerstone in the design of a multitude of therapeutic agents.[1][2] The indazole motif is present in numerous FDA-approved drugs, where it plays a critical role in binding to biological targets, including various kinases, and modulating their activity.[3][4][5] Among the diverse array of functionalized indazoles, this compound emerges as a particularly valuable synthetic intermediate. The nitrile group at the C4 position is a versatile chemical handle, amenable to a wide range of transformations into other critical functional groups, thereby providing a gateway to novel and complex molecular architectures for drug discovery.
This guide provides an in-depth exploration of the reactivity of the nitrile group in this compound. We will dissect the key transformations—hydrolysis, reduction, and cycloaddition—from a mechanistic standpoint, provide field-proven experimental protocols, and offer insights into the strategic considerations behind these synthetic choices.
Molecular Architecture and Electronic Landscape
Indazole is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrazole ring.[6] It exists in tautomeric forms, with the 1H-indazole being the more thermodynamically stable and predominant tautomer.[4][7]
The nitrile group (–C≡N) is a strongly polarized functional group characterized by an electron-deficient carbon atom, rendering it electrophilic.[8][9][10] This inherent electrophilicity is the foundation of its reactivity towards nucleophiles. When appended to the C4 position of the 1H-indazole ring, the electronic character of the nitrile is further modulated by the fused aromatic system. The indazole nucleus influences the electron density at the nitrile carbon, governing its susceptibility to chemical transformation.
Synthesis of the Core Intermediate: this compound
Access to high-purity this compound is the crucial first step for any subsequent chemical exploration. While numerous methods exist for constructing the indazole skeleton itself, a reliable and scalable approach to introduce the 4-carbonitrile functionality is through the palladium-catalyzed cyanation of a corresponding 4-halo-1H-indazole precursor.[4][11][12] Potassium ferrocyanide has emerged as a less toxic and effective cyanide source for this transformation.[13]
Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol outlines a robust method for the synthesis of this compound from 4-iodo-1H-indazole.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-iodo-1H-indazole (1.0 eq), palladium acetate (Pd(OAc)₂, 0.02 eq), and Xantphos (0.04 eq).
-
Solvent and Reagents: Add degassed N,N-dimethylacetamide (DMAc). To this suspension, add potassium ferrocyanide (K₄[Fe(CN)₆], 0.6 eq) and sodium carbonate (Na₂CO₃, 2.0 eq).
-
Reaction Execution: Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Isolation: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water. Filter the mixture through a pad of Celite to remove inorganic solids. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Causality Behind Experimental Choices:
-
Palladium/Xantphos: This catalytic system is highly efficient for cyanation reactions. Xantphos is a bulky phosphine ligand that promotes the reductive elimination step, which is often rate-limiting, and stabilizes the palladium catalyst.
-
Potassium Ferrocyanide: It serves as a solid, relatively non-toxic source of cyanide ions, making it safer for large-scale synthesis compared to KCN or Zn(CN)₂.[13]
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so maintaining an inert atmosphere with nitrogen or argon is critical to prevent catalyst deactivation and ensure high yields.
Core Transformations of the Nitrile Group
The nitrile functionality of this compound is a linchpin for diversification, enabling its conversion into carboxylic acids, primary amines, and heterocyclic systems like tetrazoles.
A. Hydrolysis: Accessing the Carboxylic Acid Moiety
The conversion of the nitrile to a carboxylic acid (1H-indazole-4-carboxylic acid) is a fundamental transformation, often employed to introduce a key acidic center for receptor binding or to improve solubility. This hydrolysis can be achieved under either acidic or basic conditions, proceeding through an amide intermediate.[8][14]
Mechanism of Acid-Catalyzed Hydrolysis
The reaction is initiated by the protonation of the nitrile nitrogen, which significantly enhances the electrophilicity of the carbon. A weak nucleophile, such as water, can then attack this activated carbon. A series of proton transfers leads to the formation of an amide, which is subsequently hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt.[15]
Caption: Mechanism of acid-catalyzed nitrile hydrolysis.
Experimental Protocol: Basic Hydrolysis
-
Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide (NaOH) solution.
-
Reflux: Heat the mixture to reflux and maintain for 4-8 hours. The reaction can be monitored by the cessation of ammonia gas evolution (detectable with moist litmus paper) or by TLC analysis.
-
Acidification: After cooling the reaction mixture in an ice bath, carefully acidify with cold 6 M hydrochloric acid (HCl) until the pH is ~2-3. A precipitate of 1H-indazole-4-carboxylic acid will form.[16]
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
Trustworthiness through Self-Validation:
-
Choice of Base: NaOH is a strong, inexpensive base that effectively drives the hydrolysis.[17] The use of an alcohol/water solvent system ensures the solubility of both the organic substrate and the inorganic base.
-
Acidification Step: The carboxylic acid product exists as its sodium salt (carboxylate) in the basic solution. Acidification is essential to protonate the carboxylate and precipitate the neutral, less soluble carboxylic acid, enabling its isolation.
B. Reduction: Forging the Primary Amine
Reduction of the nitrile group to a primary amine, (1H-indazol-4-yl)methanamine, provides a nucleophilic handle that is a cornerstone for building amides, sulfonamides, and ureas—key pharmacophores in drug design. The most common and effective method for this transformation is the use of a powerful hydride-donating agent like lithium aluminum hydride (LiAlH₄).[18][19]
Mechanism of LiAlH₄ Reduction
The reaction involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ onto the electrophilic nitrile carbon. This forms an intermediate imine anion, which is stabilized as a complex with aluminum. A second hydride transfer reduces the imine to a dianion, which upon aqueous workup is protonated to yield the primary amine.[8][20][21]
Experimental Protocol: LiAlH₄ Reduction
Caption: Experimental workflow for LiAlH₄ reduction of a nitrile.
-
Anhydrous Setup: Suspend LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension. The addition is exothermic and should be controlled carefully.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching (Fieser Workup): Cool the reaction to 0 °C. Cautiously and sequentially add water (x mL per x g of LiAlH₄), followed by 15% aqueous NaOH (x mL per x g of LiAlH₄), and finally water again (3x mL per x g of LiAlH₄). This procedure is critical for safely quenching the excess LiAlH₄ and precipitating manageable aluminum salts.
-
Isolation: Stir the resulting slurry vigorously for 30 minutes until a white, granular precipitate forms. Filter the solid and wash it thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure to obtain the crude amine.
-
Purification: The resulting (1H-indazol-4-yl)methanamine can be purified by silica gel chromatography or distillation.
C. [3+2] Cycloaddition: Formation of Tetrazoles
The nitrile group can participate in cycloaddition reactions to form heterocyclic rings.[9] A prominent example is the reaction with an azide source to generate a tetrazole ring. Tetrazoles are widely used in medicinal chemistry as bioisosteric replacements for carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability.
Experimental Protocol: Tetrazole Synthesis
-
Setup: Combine this compound (1.0 eq), sodium azide (NaN₃, 1.5 eq), and triethylamine hydrochloride (Et₃N·HCl, 1.5 eq) in N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by LC-MS.
-
Workup: Cool the reaction mixture to room temperature and pour it into water. Acidify with 2 M HCl to a pH of 2-3.
-
Isolation: The product, 4-(1H-tetrazol-5-yl)-1H-indazole, often precipitates upon acidification. If not, extract the aqueous solution with ethyl acetate.
-
Purification: The crude product can be collected by filtration or extracted and purified by recrystallization or column chromatography.
Authoritative Grounding & Safety:
-
Azide Source: Sodium azide is a common and effective reagent for this transformation.
-
Acid Catalyst: An acid source, such as ammonium chloride or triethylamine hydrochloride, is required to protonate the azide, forming hydrazoic acid (HN₃) in situ, which is the active species in the cycloaddition.
-
Safety: Extreme caution is required. Sodium azide is highly toxic. Hydrazoic acid is volatile and explosive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The acidification step should be done slowly and behind a blast shield.
Summary of Reactivity
The following table summarizes the key transformations of the nitrile group in this compound, providing a quick reference for synthetic planning.
| Transformation | Product Functional Group | Key Reagents | Typical Conditions |
| Hydrolysis | Carboxylic Acid | NaOH (aq) or HCl (aq) | Reflux |
| Reduction | Primary Amine | LiAlH₄ | Anhydrous THF, Reflux |
| Cycloaddition | Tetrazole | NaN₃, Et₃N·HCl | DMF, 100-120 °C |
Conclusion
This compound is a strategic building block whose value is derived directly from the chemical versatility of its nitrile group. Through well-established and reliable protocols for hydrolysis, reduction, and cycloaddition, this intermediate can be elaborated into molecules bearing carboxylic acid, primary amine, or tetrazole functionalities. Each of these products serves as a critical entry point for the synthesis of complex, biologically active compounds. A thorough understanding of the mechanisms and experimental nuances detailed in this guide empowers researchers, scientists, and drug development professionals to fully exploit the synthetic potential of this important indazole derivative.
References
- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). Google Scholar.
- Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF. (n.d.). ResearchGate.
- Pharmacological Properties of Indazole Derivatives: Recent Developments. (2005). Mini Reviews in Medicinal Chemistry.
- Indazole. (n.d.). Wikipedia.
- Pharmacological properties of indazole derivatives: recent developments. (2005). PubMed.
- NMR Spectroscopic Data for Compounds 1−4. (n.d.). ResearchGate.
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). American Chemical Society.
- Indazole - Synthesis and Reactions as a Chemical Reagent. (2022). ChemicalBook.
- Indazole(271-44-3) 1H NMR spectrum. (n.d.). ChemicalBook.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.
- Preparation of 1H-Indazole-3-carbonitrile. (2020). Organic Syntheses.
- Indazole synthesis. (n.d.). Organic Chemistry Portal.
- Reactivity of Nitriles. (2023). Chemistry LibreTexts.
- Cu-Mediated Cyclization to Form 1H-Indazoles. (n.d.). Thieme.
- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry.
- 1H-Indazole-7-carbonitrile. (n.d.). Biosynth.
- Synthesis of 1H‐indazole derivatives. (n.d.). ResearchGate.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health.
- 1H-Imidazole-4-carbonitrile. (2005). ResearchGate.
- Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College Organic Chemistry Lab.
- Catalytic Reduction of Nitriles. (n.d.). Thieme.
- An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Fluoro-3-nitrobenzonitrile. (n.d.). Benchchem.
- Reactions of Nitriles. (n.d.). Chemistry Steps.
- reduction of nitriles. (n.d.). Chemguide.
- What are the cycloaddition products of 1H - indole?. (2025). Jinjing Chemical.
- Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry.
- 20.7 Chemistry of Nitriles. (2023). OpenStax.
- Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts.
- Hydrolysis of nitriles with aqueous acid to give carboxylic acids. (n.d.). Master Organic Chemistry.
- 7.8 Reactions of Nitriles. (n.d.). KPU Pressbooks.
- hydrolysis of nitriles. (n.d.). Chemguide.
- Nitrile reduction. (n.d.). Wikipedia.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole - Wikipedia [en.wikipedia.org]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 11. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 12. Indazole synthesis [organic-chemistry.org]
- 13. orgsyn.org [orgsyn.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 16. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 17. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 20. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 21. chemguide.co.uk [chemguide.co.uk]
A Researcher's Guide to Procuring 1H-Indazole-4-carbonitrile for Drug Discovery and Development
Abstract
1H-Indazole-4-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1][2] The integrity of research and development outcomes is critically dependent on the quality, purity, and consistency of this starting material. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for identifying, evaluating, and procuring this compound from commercial suppliers. We will explore the supplier landscape, delineate critical quality control parameters, present a workflow for supplier qualification, and provide essential guidelines for safe handling and storage.
Introduction: The Strategic Importance of this compound
The indazole scaffold is a "privileged structure" in medicinal chemistry, renowned for its ability to form key interactions with a variety of biological targets.[1] Its derivatives are integral to numerous FDA-approved drugs.[3][4] Specifically, the 4-carbonitrile moiety on the 1H-indazole ring serves as a versatile chemical handle for constructing complex molecules, making it a high-value intermediate in the synthesis of novel drug candidates.[2]
Given its role as a foundational starting material, the selection of a commercial supplier is a decision that directly impacts experimental reproducibility, impurity profiles of downstream compounds, and the overall timeline and success of a research program. This guide is designed to empower scientists to navigate the procurement process with technical rigor and strategic foresight.
The Commercial Supplier Landscape
A multitude of chemical suppliers offer this compound, ranging from large, well-established corporations to smaller, specialized niche providers. These can be broadly categorized:
-
Large-Scale Manufacturers & Distributors: Companies like Sigma-Aldrich (MilliporeSigma), Thermo Fisher Scientific (Alfa Aesar), and VWR are primary sources for a wide array of research chemicals. They typically offer strong logistical networks and established quality systems.
-
Specialty Building Block Providers: Suppliers such as ChemScene, MedChemExpress, and PharmaBlock focus on providing novel and complex molecules specifically for the drug discovery sector.[1] They often provide detailed biological and chemical data.
-
Chemical Marketplaces & Aggregators: Platforms like Echemi and USA Chemical Suppliers list products from various, often international, manufacturers, providing a broad range of options.[5][6]
The choice of supplier category depends on the scale of research (milligram to kilogram), the required documentation level (basic CoA vs. full process documentation), and budgetary constraints.
Critical Parameters for Supplier Evaluation
A procurement decision should not be based solely on price and availability. A thorough technical evaluation is paramount.
3.1. Purity and the Certificate of Analysis (CoA)
The Certificate of Analysis (CoA) is the single most important document for assessing the quality of a specific batch.[7] A researcher must scrutinize the CoA for more than just the headline purity figure.
Key Analytical Tests to Expect:
-
Identity Confirmation:
-
¹H NMR Spectroscopy: Must be consistent with the structure of this compound. The spectrum should be clean, with correct chemical shifts, integration values, and splitting patterns.
-
Mass Spectrometry (MS): Should show the correct molecular ion peak (M+H)⁺ for C₈H₅N₃ (Molecular Weight: 143.15 g/mol ).
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. The CoA should state the purity percentage (e.g., >98%) and ideally provide the chromatogram, showing the main peak and any impurities.[8]
-
Nuclear Magnetic Resonance (NMR): Purity can also be estimated by NMR (qNMR), which should be specified if used.[9]
-
Table 1: Example Specification Sheet for Research-Grade this compound
| Parameter | Specification | Method | Rationale |
| Appearance | White to off-white solid | Visual | Significant color deviation may indicate gross contamination or degradation. |
| Identity | Conforms to structure | ¹H NMR, MS | Confirms the material is the correct chemical entity. |
| Purity (Assay) | ≥ 98.0% | HPLC | Ensures a high concentration of the desired material, minimizing interference from impurities. |
| Water Content | ≤ 0.5% | Karl Fischer | Water can interfere with moisture-sensitive reactions. |
| Residual Solvents | To be reported | GC-HS | Solvents from synthesis (e.g., DMF, Toluene) can be toxic or reactive in subsequent steps. |
A reliable supplier will readily provide a batch-specific CoA upon request. Be wary of suppliers who only offer a general or "typical" CoA, as this does not guarantee the quality of the specific lot you will receive.[7]
3.2. Understanding Potential Impurities
The synthetic route used to produce this compound dictates the likely impurity profile. Common synthetic strategies may involve cyclization reactions or functional group transformations.[10][11] Potential impurities could include:
-
Positional Isomers: 2H-indazole-4-carbonitrile or other isomers.
-
Starting Materials: Unreacted precursors from the synthesis.
-
Reagent-Derived Impurities: By-products from reagents used in the synthesis.
For GMP or late-stage development, a discussion with the supplier about the synthetic route and potential impurities is essential.
Workflow for Supplier Qualification
A systematic approach to qualifying a new supplier minimizes risk and ensures the long-term reliability of your chemical supply.
Caption: Workflow for qualifying a new chemical supplier.
Protocol: In-House Quality Control Verification
-
Sample Preparation: Accurately weigh ~5 mg of the supplier's sample. Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis or an appropriate mobile phase solvent for HPLC.
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Verification: Compare the obtained spectrum against a known reference spectrum or literature data. Confirm that all expected peaks are present and that their integrations and splitting patterns are correct. Note the presence of any significant unassigned peaks, which may indicate impurities.
-
-
LC-MS Analysis:
-
Inject the sample onto a reverse-phase C18 HPLC column.
-
Use a gradient elution method (e.g., Water/Acetonitrile with 0.1% formic acid).
-
Verification: Confirm the retention time of the main peak against a reference standard, if available. The mass spectrometer should confirm the expected mass-to-charge ratio (m/z) for the protonated molecule. The HPLC purity should be calculated and compared to the value stated on the supplier's CoA.
-
-
Decision: If in-house analytical results align with the supplier's CoA and meet the pre-defined quality standards (e.g., purity ≥ 98%), the supplier passes this stage of validation.
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity of this compound.
-
Safety Precautions: Always consult the Safety Data Sheet (SDS) before handling.[12][13] As a standard precaution for nitrile-containing compounds, avoid contact with skin and eyes, and prevent dust formation by handling in a well-ventilated area or chemical fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]
-
Storage Conditions: The compound should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[12] The container must be kept tightly closed to prevent moisture ingress. For long-term storage, refrigeration (2-8°C) is often recommended.[9]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1h-indazole-3-carbonitrile suppliers USA [americanchemicalsuppliers.com]
- 6. echemi.com [echemi.com]
- 7. alliancechemical.com [alliancechemical.com]
- 8. thermofisher.com [thermofisher.com]
- 9. file.chemscene.com [file.chemscene.com]
- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. capotchem.com [capotchem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Safe Handling of 1H-indazole-4-carbonitrile for Research & Development
Abstract: This guide provides a comprehensive framework for the safe handling, storage, and disposal of 1H-indazole-4-carbonitrile, a heterocyclic nitrile compound utilized in research and development. Recognizing that detailed toxicological data for this specific chemical are not extensively published, this document establishes a robust safety protocol grounded in the principle of prudent practice, treating substances of unknown toxicity with a high degree of caution. By synthesizing data from structurally related compounds and established laboratory safety standards, this guide serves as an essential resource for researchers, chemists, and drug development professionals to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
The cornerstone of safe laboratory practice is a thorough understanding of the potential hazards associated with a chemical. For this compound, a conservative risk assessment is necessary due to the absence of comprehensive toxicological studies.[1]
Physicochemical Profile
A clear identification of the substance is the first step in any safety protocol.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 861340-10-5 | [1][2] |
| Molecular Formula | C₈H₅N₃ | [1][2][3] |
| Molecular Weight | 143.15 g/mol | [1][2] |
| Appearance | Assumed to be a solid powder at room temperature. | [4] |
Toxicological Profile and GHS Classification
While no specific GHS classification exists for this compound, data from analogous structures (e.g., bromo-indazole carbonitriles, other indazole isomers) suggest a potential for hazard.[5][6][7] A prudent approach, therefore, involves handling this compound as if it possesses the following hazards until proven otherwise.
-
Acute Toxicity: Harmful if swallowed (H302).[5][6][8] Related compounds are also noted as potentially harmful if inhaled or in contact with skin.[7]
-
Respiratory Irritation: May cause respiratory irritation (H335).[1][5]
The guiding principle is to treat all new or poorly characterized compounds as potentially toxic to minimize exposure.[9]
Primary Routes of Exposure
Exposure can occur through several pathways, each requiring specific preventative measures:
-
Inhalation: Inhaling dust particles during weighing or transfer operations.
-
Dermal Contact: Direct skin contact with the solid compound or solutions.[10]
-
Ocular Contact: Splashes to the eyes from solutions or airborne dust.
-
Ingestion: Accidental ingestion via contaminated hands.[10]
Exposure Control and Personal Protection
A multi-layered approach to safety, known as the Hierarchy of Controls, is the most effective strategy for mitigating chemical hazards. This framework prioritizes the most effective control measures down to the least.
Caption: The Hierarchy of Controls prioritizes strategies from elimination to PPE.
Engineering Controls
These are the primary line of defense to isolate the researcher from the chemical.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[11]
-
Safety Stations: A safety shower and eyewash station must be readily accessible and regularly tested.[12]
Personal Protective Equipment (PPE)
PPE is the final barrier between the user and the hazard and is mandatory for all procedures.
-
Eye and Face Protection: Chemical safety goggles that conform to EU EN166 or OSHA standards are required at all times.[5][11] For operations with a significant splash risk, a face shield should be worn in addition to goggles.[9]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[9][13] Gloves must be inspected for tears or holes before each use.[14] If direct or prolonged contact is anticipated, consult a glove compatibility chart for the specific solvents being used. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of immediately.[14][15] Never reuse disposable gloves.[15]
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened. Protective clothing should cover all exposed skin.[5][11] Closed-toe shoes are mandatory in the laboratory.[10]
-
Respiratory Protection: When engineering controls are properly used, respiratory protection is typically not required. However, in the event of a ventilation failure or a large spill, a respirator with an appropriate particle filter (e.g., P95 or ABEK-P2) may be necessary.[14]
Hygiene Practices
Strict personal hygiene is critical to prevent accidental exposure.
-
Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before eating or drinking.[5][8]
-
Do not eat, drink, smoke, or apply cosmetics in areas where hazardous chemicals are handled.[5][8]
-
Remove contaminated clothing and gloves immediately and wash affected skin.[11]
Standard Operating Procedures (SOPs)
Adherence to validated protocols is essential for reproducible science and personal safety.
General Handling and Weighing Protocol
-
Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with disposable bench paper.[10]
-
PPE: Don all required PPE as described in Section 2.2.
-
Transfer: Allow the container to reach room temperature before opening to avoid moisture condensation.
-
Weighing: Use a spatula to carefully transfer the desired amount of solid to a tared container. Perform this action gently to minimize dust formation.
-
Dissolution: If preparing a solution, add the solvent to the solid slowly.
-
Cleanup: After use, securely close the main container. Decontaminate the spatula and work surface. Dispose of contaminated bench paper and gloves as hazardous waste.
Storage and Incompatibility Protocol
-
Conditions: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][11][12]
-
Security: The storage location should be locked to restrict access to authorized personnel.[5][8]
-
Incompatibilities: Store away from strong oxidizing agents.[5][11]
Spill Response Protocol
Rapid and correct response to a spill is critical to prevent exposure and contamination.
Caption: A decision workflow for responding to chemical spills in the laboratory.
Waste Disposal Protocol
-
All waste materials contaminated with this compound, including excess reagent, contaminated gloves, and bench paper, must be collected in a clearly labeled, sealed container.
-
Dispose of the waste container as hazardous chemical waste in accordance with institutional, local, and national regulations.[5] Do not pour down the drain.[8]
Emergency Procedures
In the event of an exposure or other emergency, immediate and appropriate action is required.
First Aid Measures
Always have the Safety Data Sheet (SDS) available when seeking medical attention.[14]
| Exposure Route | First Aid Action |
| Inhalation | Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[12][14] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11][14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11][14] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist.[16] |
| Ingestion | Do NOT induce vomiting.[5] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[14] Call a poison control center or doctor immediately.[5][8] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[14]
-
Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[11]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[11]
References
- Safety D
- 1H-Indazole. (n.d.). PubChem.
- 1H-imidazole-4-carbonitrile. (n.d.). PubChem.
- This compound. (n.d.).
- Working with Chemicals. (n.d.).
- This compound. (n.d.). ChemicalBook.
- Safety Data Sheet - Indazole. (2025). Fisher Scientific.
- 1H-Indazole-7-carbonitrile. (n.d.). PubChem.
- The Science And Safety Behind The Use Of Nitrile Gloves. (2024). Source.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). UNC Policies.
- Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023). UPenn EHRS.
- Material Safety D
- Why You Should use Nitrile Glove in Labor
- 6-Bromo-1H-indazole-4-carbonitrile SDS. (n.d.). ECHEMI.
- Safety D
- Safety D
- This compound (C8H5N3). (n.d.). PubChemLite.
- Material Safety Data Sheet - this compound. (2012). Capot Chemical.
- Safety D
- Safety D
- Chemical Safety Data Sheet MSDS / SDS - 1H-INDAZOLE-3-CARBONITRILE. (n.d.). ChemicalBook.
Sources
- 1. capotchem.com [capotchem.com]
- 2. This compound | CAS 861340-10-5 [matrix-fine-chemicals.com]
- 3. PubChemLite - this compound (C8H5N3) [pubchemlite.lcsb.uni.lu]
- 4. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 1H-Indazole-7-carbonitrile | C8H5N3 | CID 25022685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. westlab.com.au [westlab.com.au]
- 14. capotchem.com [capotchem.com]
- 15. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
The Rise of a Privileged Scaffold: A Literature Review of 1H-Indazole-4-carbonitrile and Its Analogs in Modern Drug Discovery
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive analysis of the 1H-indazole-4-carbonitrile scaffold, exploring its synthesis, derivatization, and extensive application in medicinal chemistry. It delves into the structure-activity relationships and mechanisms of action that establish this core as a "privileged structure" for developing targeted therapeutics.
The 1H-Indazole: A Cornerstone of Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a prominent scaffold in pharmaceutical development.[1][2] While relatively rare in nature, synthetic indazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anti-HIV properties.[2][3] Indazoles exist in three tautomeric forms (1H, 2H, and 3H), with the 1H-indazole being the most thermodynamically stable and predominant tautomer, making it a primary focus for drug design.[2][4][5] Its structure is considered a bioisostere of indole, and it possesses both a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2), enabling versatile interactions with biological targets.[6]
The Strategic Importance of the 4-Carbonitrile Substituent
The introduction of a carbonitrile (–C≡N) group at the 4-position of the 1H-indazole scaffold is a strategic decision in medicinal chemistry. The nitrile group is a key pharmacophore known for its ability to enhance binding affinity through polar interactions and hydrogen bonding.[7] It is metabolically stable and can improve a compound's overall pharmacokinetic profile.[7] Specifically on the indazole core, the 4-cyano group can act as a crucial hydrogen bond acceptor, anchoring the molecule within the active site of target proteins, particularly the hinge region of kinases. This strategic placement transforms the simple indazole core into a highly targeted and potent scaffold.
Synthesis and Derivatization: Building the Molecular Arsenal
The therapeutic potential of the this compound scaffold is unlocked through synthetic chemistry. The core itself serves as a versatile building block, with three primary reactive sites—the pyrazole nitrogen (N1), the C3 position, and the benzene ring (positions C5, C6, C7)—offering multiple avenues for chemical modification.[7]
Core Synthesis and Key Derivatization Reactions
The construction of the indazole ring system can be achieved through various methods, including the cyclization of o-haloaryl N-sulfonylhydrazones or PIFA-mediated oxidative C-N bond formation from arylhydrazones.[2] Once the core is formed, subsequent derivatization is key to tuning its biological activity.
-
N1-Substitution: The N1 position is readily alkylated or arylated to modulate solubility, cell permeability, and pharmacokinetic properties.[8] For instance, N-alkylation of 1H-indazole derivatives is a common step in the synthesis of drugs like the 5-HT3 antagonist Granisetron.[1]
-
C3-Functionalization: The C3 position is often a key vector for interacting with the solvent-exposed region of a target's binding site. 3-amino-1H-indazole derivatives, in particular, are effective hinge-binding fragments and serve as crucial substructures in many pharmaceuticals.[9][10]
-
C5/C6-Arylation via Suzuki Coupling: To enhance potency and explore additional binding pockets, aryl groups are frequently introduced at the C5 or C6 positions. The palladium-catalyzed Suzuki coupling reaction, using aryl boronic acids, is a robust and widely used method for this purpose, allowing for the synthesis of a diverse library of biaryl indazole derivatives.[11]
Caption: General workflow for the synthesis and derivatization of this compound analogs.
Experimental Protocol: Synthesis of a 5-Aryl-1H-Indazole Analog via Suzuki Coupling
This protocol outlines a representative synthesis for a C5-arylated indazole derivative, a common structural motif in kinase inhibitors.
Objective: To synthesize 1-(tetrahydro-2H-pyran-2-yl)-5-(4-methoxyphenyl)-1H-indazole-4-carbonitrile.
Materials:
-
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Cesium fluoride (CsF)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile (1.0 eq).
-
Add 4-methoxyphenylboronic acid (1.5 eq) and cesium fluoride (2.0 eq).
-
Add Palladium(II) acetate (0.05 eq).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Heat the reaction mixture to 90°C and stir for 6-12 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.[11]
Self-Validation: The structure of the final product must be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HR-MS) to validate the successful coupling and purity.[12]
Therapeutic Applications and Mechanisms of Action
The this compound scaffold is a cornerstone of many targeted therapies, most notably in oncology as kinase inhibitors.[1][13]
Kinase Inhibition: A Dominant Role in Oncology
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[10] The indazole scaffold is adept at fitting into the ATP-binding pocket of kinases, with the N1-H and N2 atoms often forming crucial hydrogen bonds with the "hinge region" of the enzyme, acting as an ATP-competitive inhibitor.[6]
-
FGFR Inhibitors: Fibroblast Growth Factor Receptor (FGFR) signaling is often implicated in cell proliferation and angiogenesis. Several potent FGFR inhibitors are based on the 1H-indazole scaffold, where substitutions on the benzene ring are optimized to achieve high potency and selectivity.[2][14]
-
PI3K/AKT/mTOR Pathway Inhibitors: This pathway is one of the most frequently activated signaling routes in human cancer.[10] Novel 3-amino-1H-indazole derivatives have been developed that effectively inhibit this pathway, leading to G2/M cell cycle arrest and apoptosis in cancer cells.[10]
-
Other Kinase Targets: Analogs of this scaffold have shown potent inhibitory activity against a wide range of other kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Extracellular signal-Regulated Kinase (ERK), and Glycogen Synthase Kinase-3 (GSK-3).[6][14][15] The FDA-approved drug Axitinib, a potent VEGFR inhibitor, features a 1H-indazole core.[6]
Caption: Competitive inhibition of ATP binding by an indazole scaffold in a kinase active site.
Emerging Therapeutic Areas
Beyond oncology, indazole derivatives are being explored for a variety of other conditions:
-
Anti-inflammatory and Analgesic Agents: Compounds like Benzydamine are non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] Newer analogs are being investigated as antagonists for receptors involved in chronic pain.[5]
-
Neurodegenerative Disorders: Indazole derivatives have been designed to target kinases like LRRK2 and enzymes like MAO-B, which are implicated in Parkinson's disease.[3]
-
Antimicrobial Agents: Novel indazole derivatives have shown promising antibacterial activity, with some compounds exhibiting greater potency than ciprofloxacin in certain assays.[4]
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the this compound core has yielded critical insights into the features required for potent and selective biological activity.
| Compound Class/Modification | Target/Activity | Key SAR Findings | Reference |
| N1-Substitution | Lck Kinase | Replacing a phenol group with the indazole core (as a bioisostere) and modifying N1 substituents improved pharmacokinetic properties. | [8] |
| C3-Amide/Amine | ERK1/2 Kinase | 1H-indazole-3-carboxamides showed potent enzymatic and cellular activity. The amide is crucial for interaction. | [2][15] |
| C3-Amine | PI3K/AKT/mTOR | 3-amino-1H-indazole derivatives serve as a new and effective scaffold for developing potent inhibitors of this pathway. | [10] |
| C5-Aryl Substitution | Anti-proliferative | Introduction of specific aryl groups at C5 via Suzuki coupling led to compounds with potent, broad-spectrum growth inhibitory activity against cancer cell lines. | [11] |
| C6-Aryl Substitution | FGFR Inhibitors | The presence of a 6-(2,6-dichloro-3,5-dimethoxyphenyl) group was identified as a key feature for potent FGFR1 inhibitory activity. | [2] |
The collective SAR data underscores the modularity of the scaffold. The this compound core provides the essential anchoring and hinge-binding capabilities, while targeted substitutions at the N1, C3, and C5/C6 positions allow for the fine-tuning of potency, selectivity, and drug-like properties.
Future Perspectives and Challenges
The this compound scaffold remains a highly valuable platform for drug development.[16][17] Future research will likely focus on several key areas:
-
Overcoming Resistance: Designing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies.
-
Enhancing Selectivity: Further refining substitutions to minimize off-target effects and improve safety profiles. This involves designing compounds that target specific kinase conformations or allosteric sites.
-
Novel Targets: Applying the scaffold in scaffold-hopping and fragment-based screening campaigns to identify inhibitors for new and challenging biological targets beyond kinases.
Conclusion
The this compound core has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic tractability, combined with its favorable physicochemical properties and versatile binding capabilities, makes it an ideal starting point for the design of targeted therapeutics. Its dominance in the field of kinase inhibition is well-documented, with numerous compounds in clinical trials and on the market. As synthetic methodologies evolve and our understanding of complex disease biology deepens, the this compound scaffold and its analogs are poised to remain at the forefront of innovative drug discovery for years to come.
References
- Khan, I., Zaib, S., Batool, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- Kim, D., Park, S., & Lee, P. H. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters.
- Kumar, D., Kumar, N., Singh, H., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design.
- Sharma, A., Singh, P., & Sharma, P. (2020). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). ResearchGate.
- Sharma, A., Singh, P., & Sharma, P. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents.
- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
- Zhang, P., Chen, Z., & Wu, M. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- Srinivas, M., & Kumar, C. G. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
- PharmaBlock. (n.d.). Indazoles in Drug Discovery. PharmaBlock.
- Sravani, G., & Anusha, M. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results.
- Lai, A. Q., Chen, Z. H., Xiao, Z. C., et al. (2025). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate.
- Williams, S. P., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.
- Singh, R., Kaur, M., & Singh, V. (2023). Synthesis of 1H‐indazole derivatives. ResearchGate.
- Sharma, G., Singh, P., & Sharma, P. (2020). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Google Patents. (n.d.). 1H-indazole compound. Google Patents.
- ResearchGate. (2025). New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds. ResearchGate.
- Google Patents. (n.d.). Indazole derivatives. Google Patents.
- Zhang, P., Chen, Z., & Wu, M. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
- Sharma, P., & Kumar, A. (2014). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Mini-Reviews in Medicinal Chemistry.
- Wang, T., Zhang, Y., Liu, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
- ResearchGate. (n.d.). Drug molecules containing the 1H‐indazole scaffold. ResearchGate.
- ResearchGate. (n.d.). Structures of 1H-indazole analogs. ResearchGate.
- ResearchGate. (2025). Indazole scaffold: a generalist for marketed and clinical drugs. ResearchGate.
- Reddy, T. S., Kumar, N., & Babu, K. S. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences.
- ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. ResearchGate.
- Benchchem. (n.d.). This compound, 3-chloro-. Benchchem.
- Wu, J., Zhang, Y., Li, M., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences.
- Wang, W., Li, Y., Wu, M., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry.
- Pandit, C. R., et al. (2013). Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain. Bioorganic & Medicinal Chemistry Letters.
- Cao, J., et al. (2015). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters.
- Furlotti, G., et al. (2012). Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. Journal of Medicinal Chemistry.
- ResearchGate. (2025). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. ResearchGate.
- Wu, J., Zhang, Y., Li, M., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. caribjscitech.com [caribjscitech.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pnrjournal.com [pnrjournal.com]
- 10. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Indazole Scaffold: A Journey from Serendipitous Discovery to Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole core, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a quintessential "privileged scaffold" in modern medicinal chemistry. Its journey from an early synthetic curiosity to a cornerstone of numerous clinically successful therapeutics is a testament to its unique physicochemical properties and versatile biological activity. This technical guide provides a comprehensive exploration of the discovery and history of indazole-based compounds, detailing their synthesis, evolution of structure-activity relationships (SAR), and impact across diverse therapeutic areas. We delve into the causal logic behind experimental designs, present detailed protocols for key synthetic and biological evaluation methods, and offer insights into the future trajectory of this remarkable heterocyclic motif.
Introduction: The Rise of a Privileged Scaffold
Nitrogen-containing heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, and among them, the indazole nucleus holds a position of particular significance.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms provide a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as hydrophobic surfaces, allowing for high-affinity interactions with a multitude of biological targets.[3][4] This inherent versatility has propelled the indazole scaffold to the forefront of drug discovery efforts, leading to the development of approved drugs for cancer, inflammation, and central nervous system disorders.[5][6][7]
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. The indazole ring system exemplifies this concept, with derivatives demonstrating a remarkable breadth of pharmacological activities, including but not limited to:
-
Anti-inflammatory: Modulation of inflammatory pathways.[5][10]
-
Neuroprotective: Targeting receptors and enzymes in the central nervous system.[11]
This guide will trace the historical arc of indazole chemistry, from its initial synthesis to its current status as a highly sought-after pharmacophore. We will examine the key synthetic milestones that unlocked its chemical space and explore the pivotal discoveries that unveiled its therapeutic potential.
A Historical Perspective: From Fischer's Synthesis to Modern Drug Discovery
The story of indazole begins in the late 19th century with the pioneering work of German chemist Emil Fischer. In 1880, he reported the first synthesis of an indazole derivative, laying the foundation for over a century of chemical exploration.[1][12]
The Dawn of Indazole Chemistry: Early Synthetic Endeavors
Fischer's initial synthesis involved the thermal cyclization of o-hydrazino cinnamic acid.[12] While historically significant, this method was limited in scope. The subsequent development of more versatile and efficient synthetic routes was crucial for unlocking the full potential of the indazole scaffold. Over the decades, a variety of synthetic strategies have been developed, broadly categorized into classical and modern catalytic approaches.
Classical Synthetic Routes:
-
Jacobson Indazole Synthesis: This involves the intramolecular cyclization of 2-acylphenylhydrazines.
-
Davis-Beirut Reaction: The reaction of a nitro-substituted o-toluidine with an oxidizing agent.
Modern Catalytic Approaches:
-
Palladium-Catalyzed Cross-Coupling Reactions: These methods, such as the Buchwald-Hartwig amination, have become powerful tools for constructing the indazole ring and for its subsequent functionalization.
-
Copper-Catalyzed Cyclizations: Copper catalysis has proven effective for the synthesis of 1H-indazoles from o-haloaryl N-sulfonylhydrazones.[13]
-
1,3-Dipolar Cycloadditions: Reactions between arynes and diazo compounds offer a direct route to 3-substituted indazoles.[14]
The evolution of these synthetic methodologies has been a key driver in the exploration of the chemical space around the indazole core, enabling the synthesis of vast libraries of derivatives for biological screening.
The Emergence of Biological Activity and the "Privileged" Status
For much of its early history, the indazole nucleus was primarily of academic interest to organic chemists. It was not until the mid-20th century that the therapeutic potential of indazole-containing compounds began to be recognized. The discovery of the anti-inflammatory properties of benzydamine and the analgesic effects of other derivatives sparked a wave of interest in the medicinal chemistry community.[4][5]
This initial foray into the biological activity of indazoles set the stage for a more systematic exploration of their therapeutic applications. The subsequent decades witnessed the discovery of a wide array of biological activities, solidifying the indazole's status as a privileged scaffold.[3][6][15] This remarkable polypharmacology stems from the scaffold's ability to present a variety of substituents in a well-defined spatial orientation, allowing for tailored interactions with diverse biological targets.
Therapeutic Triumphs: Indazole-Based Drugs in the Clinic
The versatility of the indazole scaffold is best illustrated by the number of drugs that have successfully navigated the arduous path of clinical development and received regulatory approval. These compounds have made a significant impact on the treatment of various diseases, particularly in the field of oncology.
Kinase Inhibition in Oncology: A Paradigm of Success
A significant number of FDA-approved indazole-based drugs are potent inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways and are often dysregulated in cancer.[7][9]
| Drug Name | Target(s) | Indication(s) |
| Pazopanib | VEGFR, PDGFR, c-Kit | Renal cell carcinoma, soft tissue sarcoma[5][10] |
| Axitinib | VEGFR | Advanced renal cell carcinoma[4][8] |
| Niraparib | PARP1, PARP2 | Ovarian, fallopian tube, and peritoneal cancer[5] |
| Entrectinib | TRKA/B/C, ROS1, ALK | ROS1-positive non-small cell lung cancer, NTRK fusion-positive solid tumors[7] |
The success of these drugs can be attributed to the ability of the indazole core to serve as a stable anchor for various pharmacophoric groups that interact with the ATP-binding pocket of kinases. The structure-activity relationship (SAR) studies of these compounds have provided invaluable insights into the design of next-generation kinase inhibitors.[16][17][18]
Beyond Oncology: Diverse Therapeutic Applications
While oncology has been a major area of success, the therapeutic reach of indazole-based compounds extends to other disease areas:
-
Granisetron: A selective 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[4]
-
Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[5][10]
-
Bendazac: Another NSAID used for the treatment of inflammatory conditions.[5]
These examples underscore the remarkable ability of the indazole scaffold to be adapted for a wide range of therapeutic targets.
Key Experimental Protocols and Methodologies
To provide a practical understanding of the discovery and development of indazole-based compounds, this section outlines representative experimental protocols for their synthesis and biological evaluation.
Synthesis of a Representative 3-Aminoindazole Derivative
The following protocol describes a general method for the synthesis of 3-aminoindazoles from 2-bromobenzonitriles, a common starting material in the synthesis of many indazole-based drugs.[14]
Step 1: Palladium-Catalyzed Arylation of Benzophenone Hydrazone
-
To a solution of 2-bromobenzonitrile (1.0 eq) and benzophenone hydrazone (1.1 eq) in toluene, add sodium tert-butoxide (1.4 eq).
-
De-gas the mixture with argon for 15 minutes.
-
Add a palladium catalyst, such as Pd2(dba)3 (0.01 eq), and a phosphine ligand, such as Xantphos (0.02 eq).
-
Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Acidic Deprotection and Cyclization
-
Dissolve the product from Step 1 in a mixture of tetrahydrofuran (THF) and 2N hydrochloric acid.
-
Stir the mixture at room temperature for 2-4 hours.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the resulting 3-aminoindazole derivative by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for evaluating the inhibitory activity of indazole compounds against a specific protein kinase.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (indazole derivative) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase enzyme, substrate, and assay buffer to the wells of the microplate.
-
Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Key Concepts: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate key relationships and workflows.
The Privileged Nature of the Indazole Scaffold
Caption: The indazole scaffold's ability to interact with diverse biological targets, leading to applications in multiple therapeutic areas.
General Workflow for Indazole-Based Drug Discovery
Caption: A streamlined workflow illustrating the key stages in the discovery and development of indazole-based drugs.
Future Perspectives and Conclusion
The journey of the indazole scaffold in medicinal chemistry is far from over. While its success in kinase inhibition is well-established, new frontiers of research are continually emerging. Future directions for indazole-based drug discovery include:
-
Targeting Novel Biological Pathways: Exploring the potential of indazoles against emerging targets in areas such as neurodegeneration, metabolic disorders, and rare diseases.
-
Development of Covalent Inhibitors: Designing indazole derivatives that can form covalent bonds with their targets, leading to enhanced potency and duration of action.
-
Fragment-Based Drug Discovery: Utilizing the indazole core as a starting point for fragment-based approaches to identify novel inhibitors.[19]
-
Multitargeted Ligands: Designing single indazole-based molecules that can modulate multiple targets simultaneously, offering potential advantages in complex diseases like cancer.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2022;27(19):6687. Available from: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. 2025;16(11):5196-5221. Available from: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. 2025;16:5196-5221. Available from: [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Pharmacy and Pharmaceutical Sciences. 2013;16(4):547-573. Available from: [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. 2021;11(48):30206-30215. Available from: [Link]
-
Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anticancer Agents in Medicinal Chemistry. 2021;21(7):839-860. Available from: [Link]
-
Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide. Organic Letters. 2012;14(5):1234-1237. Available from: [Link]
-
Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide. Organic Letters. 2012;14(5):1234–1237. Available from: [Link]
-
Indazole – An Emerging Privileged Scaffold: Synthesis and its Biological Significance. RSC Medicinal Chemistry. 2025;16:5196-5221. Available from: [Link]
-
Different biological activities reported with Indazole derivatives. ResearchGate. 2023. Available from: [Link]
-
Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. 2017;27(4):861-865. Available from: [Link]
-
Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances. 2021;11(5):2989-3001. Available from: [Link]
-
Indazole as a privileged scaffold in drug discovery. CoLab. 2023. Available from: [Link]
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. 2022;13(9):7668-7679. Available from: [Link]
-
Synthesis of indazoles. Organic Chemistry Portal. 2024. Available from: [Link]
- Synthesis of indazoles. Google Patents. 2017.
-
Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. 2013;56(17):6845-6857. Available from: [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology. 2021;9:1-12. Available from: [Link]
-
The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry. 2021;21(5):363-376. Available from: [Link]
-
Bioactive indazole compounds in clinical trails. ResearchGate. 2025. Available from: [Link]
-
Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. 2025. Available from: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. 2022;13(7):799-825. Available from: [Link]
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. 2016;26(10):2600-2604. Available from: [Link]
-
The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. 2025. Available from: [Link]
-
Indazole – Knowledge and References. Taylor & Francis. 2021. Available from: [Link]
-
Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. ResearchGate. 2007. Available from: [Link]
-
Indazole-based antiinflammatory and analgesic drugs. ResearchGate. 2023. Available from: [Link]
-
Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Journal of Medicinal Chemistry. 2016;59(2):635-648. Available from: [Link]
-
Synthesis of indazole motifs and their medicinal importance: An overview. European Journal of Medicinal Chemistry. 2015;90:707-731. Available from: [Link]
-
Discovery of novel indazole derivatives as second-generation TRK inhibitors. Research Square. 2023. Available from: [Link]
-
Chapter 10 - Indazole as a privileged scaffold in drug discovery. R Discovery. 2023. Available from: [Link]
-
Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2008;18(17):4844-4848. Available from: [Link]
-
FDA approved imidazole containing drugs. ResearchGate. 2023. Available from: [Link]
-
Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry. 2021;49:116437. Available from: [Link]
-
ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. 2015. Available from: [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Indazole as a privileged scaffold in drug discovery | CoLab [colab.ws]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indazole Derivatives [bldpharm.com]
- 8. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. caribjscitech.com [caribjscitech.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Indazole synthesis [organic-chemistry.org]
- 15. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
palladium-catalyzed cyanation for 1H-indazole synthesis
Application Note & Protocol
Introduction: The Strategic Importance of 1H-Indazole Cyanation
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications as kinase inhibitors, anti-tumor, and anti-inflammatory drugs.[1] The introduction of a cyano (-CN) group onto the indazole ring is a critical synthetic transformation, as the nitrile moiety can serve as a versatile precursor for amines, amides, carboxylic acids, and tetrazoles, or act as a key pharmacophore itself.
Traditional methods for introducing a cyano group, such as the Sandmeyer or Rosenmund-von Braun reactions, often require harsh conditions and superstoichiometric amounts of toxic copper(I) cyanide.[2] In contrast, palladium-catalyzed cross-coupling of halo-indazoles with a cyanide source offers a powerful and versatile alternative, proceeding under milder conditions with greater functional group tolerance and catalytic quantities of the metal.[2]
However, the palladium-catalyzed cyanation reaction is not without its challenges. It has gained a reputation for being highly irreproducible, largely due to catalyst deactivation by excess cyanide ions, which can poison all intermediates in the catalytic cycle.[2][3][4] This guide provides a detailed overview of the reaction mechanism, key experimental parameters, and a robust, field-tested protocol to empower researchers to successfully implement this valuable transformation.
The Catalytic Cycle: A Mechanistic Blueprint for Success
Understanding the catalytic cycle is paramount to troubleshooting and optimizing the cyanation of 1H-indazoles. The widely accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and cyanation, involves three primary steps: oxidative addition, transmetalation (or salt metathesis), and reductive elimination.[1][4][5][6]
-
Oxidative Addition: The cycle begins with the oxidative addition of the halo-indazole (e.g., Bromo-1H-indazole) to a catalytically active Pd(0) species. This step, often rate-limiting, forms a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial here, as it promotes the formation of a monoligated, highly reactive L1Pd(0) complex, which readily undergoes oxidative addition even with less reactive aryl chlorides.[7][8]
-
Transmetalation/Cyanide Exchange: The Pd(II)-halide complex then undergoes a ligand exchange with the cyanide source. When using zinc cyanide (Zn(CN)₂), this step is a classic transmetalation. With alkali metal cyanides or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), it's a salt metathesis. The efficiency of this step depends on the cyanide source's solubility and ability to transfer the cyanide anion to the palladium center.[2][9]
-
Reductive Elimination: This final, irreversible step involves the formation of the C-CN bond, yielding the desired cyano-1H-indazole product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[10]
A major challenge is the tendency of excess cyanide to coordinate strongly with palladium at all oxidation states, forming inactive complexes like [Pd(CN)₄]²⁻ and halting the cycle.[3][4] Successful protocols mitigate this by using cyanide sources with low solubility or those that release cyanide slowly.[2]
Caption: Catalytic cycle for palladium-catalyzed cyanation.
Key Reaction Components: A Guide to Rational Selection
The success of the cyanation reaction hinges on the judicious selection of each component.
| Component | Common Examples | Role & Key Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Palladacycle precatalysts | Precatalysts that readily form the active Pd(0) species are preferred. Palladacycles often show higher activity as they bypass problematic in situ reduction steps where catalyst poisoning can occur.[2] |
| Ligand | Bidentate: dppf, XantphosMonodentate: Buchwald ligands (e.g., XPhos, tBuXPhos) | Bulky, electron-rich phosphine ligands are essential.[11] They stabilize the Pd(0) center, promote oxidative addition, and facilitate reductive elimination.[7][8] The choice depends on the specific indazole substrate. |
| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆] | Zn(CN)₂: Widely used, effective, and less acutely toxic than KCN/NaCN.[2][12] Its low solubility in organic solvents helps maintain a low concentration of free cyanide, preventing catalyst deactivation.[2] K₄[Fe(CN)₆]: A non-toxic, inexpensive, and stable alternative.[2][13] Requires a base (e.g., Na₂CO₃, KOAc) and often aqueous co-solvents to facilitate cyanide release.[2][13][14] |
| Base (if needed) | Na₂CO₃, K₂CO₃, KOAc | Primarily used with K₄[Fe(CN)₆] to promote the dissociation of cyanide from the iron center.[2][13] Weaker bases like KOAc can sometimes prevent substrate/product decomposition observed with stronger carbonate bases.[2] |
| Solvent | DMAc, DMF, Dioxane, Toluene, often with H₂O | Aprotic polar solvents are common. The choice can influence the solubility of the cyanide source and the stability of catalytic intermediates. Aqueous mixtures can be beneficial, especially for K₄[Fe(CN)₆] systems.[2][12][15] |
Field-Tested Protocol: Cyanation of 5-Bromo-1H-indazole
This protocol provides a reliable method for the cyanation of a common indazole substrate using zinc cyanide. It incorporates best practices for achieving high yield and reproducibility.
Safety First: This procedure involves zinc cyanide, which is toxic. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Have a cyanide quench solution (e.g., alkaline hypochlorite) readily available.
Reagents and Equipment
-
5-Bromo-1H-indazole
-
Zinc Cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-Bromo-1H-indazole (1.0 mmol, 1.0 equiv).
-
Catalyst and Ligand Addition: Add zinc cyanide (Zn(CN)₂, 0.6 mmol, 0.6 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and dppf (0.048 mmol, 4.8 mol%).
-
Scientist's Note: Using a slight excess of ligand relative to the palladium metal helps to ensure the catalyst remains stabilized throughout the reaction. The substoichiometric amount of Zn(CN)₂ is often sufficient and helps minimize residual cyanide in the workup.
-
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Causality: The active Pd(0) catalyst is sensitive to oxidation, which would render it inactive. Maintaining an inert atmosphere is critical for catalytic efficiency.
-
-
Solvent Addition: Add anhydrous DMAc (3-5 mL) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 120 °C. Stir the reaction mixture for 12-24 hours.
-
Self-Validation: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots. The reaction is complete when the starting bromo-indazole spot is no longer visible.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Quenching: Carefully pour the mixture into a beaker containing a stirred aqueous solution of 1 M NaOH (15 mL). This will quench any unreacted cyanide and precipitate zinc salts. Stir for 15 minutes.
-
Filter the mixture through a pad of Celite® to remove insoluble palladium and zinc salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-cyano-1H-indazole.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxidized Pd(0)); Insufficient temperature; Poor quality reagents. | Ensure a strictly inert atmosphere. Degas the solvent. Increase reaction temperature. Use fresh, high-purity reagents and catalyst. |
| Stalled Reaction | Catalyst poisoning by excess cyanide. | Use a cyanide source with low solubility (like Zn(CN)₂). Consider using K₄[Fe(CN)₆] which releases CN⁻ slowly.[2] |
| Formation of Side Products | Substrate or product decomposition at high temperature. | Lower the reaction temperature and extend the reaction time. Screen different solvents or bases (if applicable). |
| Difficult Purification | Residual palladium or ligand in the product. | Ensure the quench and filtration step is performed carefully. A charcoal treatment of the organic solution before concentration can sometimes help remove colored impurities. |
Experimental Workflow Visualization
The following diagram outlines the general workflow for the palladium-catalyzed synthesis of cyano-1H-indazole.
Caption: General workflow for 1H-indazole cyanation.
References
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health (NIH). Available at: [Link]
-
A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. pubs.acs.org. Available at: [Link]
-
The Role of Phosphine Ligands in Palladium Catalysis. sfj-chemicals.com. Available at: [Link]
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. organic-chemistry.org. Available at: [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. pubs.rsc.org. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. National Institutes of Health (NIH). Available at: [Link]
-
Buchwald-Hartwig Amination. American Chemical Society. Available at: [Link]
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. pubs.acs.org. Available at: [Link]
-
A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. organic-chemistry.org. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Available at: [Link]
-
Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Phosphine ligands and catalysis. Gessner Group Research. Available at: [Link]
-
Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. pubs.acs.org. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. Available at: [Link]
-
Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. researchgate.net. Available at: [Link]
-
Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Royal Society of Chemistry. Available at: [Link]
-
Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. Available at: [Link]
-
Palladium-Catalyzed Synthesis of Indoles via Ammonia Cross-Coupling-Alkyne Cyclization. Royal Society of Chemistry. Available at: [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Supported Palladium Catalysts. DSpace. Available at: [Link]
-
Convenient One-Pot Synthesis of 9H-Carbazoles by Microwave Irradiation Employing a Green Palladium-Based Nanocatalyst. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. gessnergroup.com [gessnergroup.com]
- 12. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 15. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
The 1H-Indazole-4-carbonitrile Scaffold: A Versatile Building Block for the Synthesis of Next-Generation Kinase Inhibitors
An Application Note for Medicinal Chemists and Drug Discovery Professionals
Introduction
The indazole core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous clinically approved drugs, including the kinase inhibitors Axitinib and Pazopanib.[1][2] Its bicyclic aromatic structure, featuring a fused benzene and pyrazole ring, is adept at forming critical hydrogen bond interactions within the ATP-binding pocket of various protein kinases.[3] This ability to anchor a molecule to the kinase hinge region makes the indazole moiety a highly sought-after component in the design of targeted cancer therapies. Among the various substituted indazoles, 1H-indazole-4-carbonitrile emerges as a particularly strategic starting material for the synthesis of diverse kinase inhibitor libraries. This application note provides detailed protocols and synthetic strategies for leveraging this versatile building block in drug discovery campaigns.
The Strategic Advantage of the this compound Moiety
The this compound scaffold offers several advantages in the synthesis of kinase inhibitors:
-
The Indazole Core as a Hinge-Binder: The pyrazole portion of the indazole ring system can act as both a hydrogen bond donor (at N1-H) and acceptor (at N2), allowing for robust interactions with the backbone of the kinase hinge region. This is a key feature for achieving high potency.[3]
-
The 4-Carbonitrile Group: The nitrile group at the C4 position is a valuable functional handle. It is a strong electron-withdrawing group, which can influence the acidity of the N1-proton and the overall electronic properties of the ring system. Furthermore, the nitrile group can be retained in the final compound to potentially form additional interactions within the active site or be chemically transformed into other functional groups, such as a carboxamide, to further explore the structure-activity relationship (SAR).
Core Synthetic Strategies & Protocols
The primary goal in synthesizing many indazole-based kinase inhibitors is the installation of a 3-amino group, which often serves as an additional key interaction point or as an anchor for further chemical elaboration.
Strategy 1: A Validated Pathway to 3-Amino-1H-indazole-Based Kinase Inhibitors
This strategy details a well-established route to a potent class of kinase inhibitors targeting kinases such as FLT3, PDGFRα, and Kit.[3] While this route does not start directly from this compound, it exemplifies the key transformations required for this class of inhibitors and serves as a foundational protocol.
Protocol 1.1: Synthesis of 6-Bromo-3-amino-1H-indazole [3]
This initial step creates the core 3-aminoindazole scaffold. The reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization.
-
To a solution of 4-bromo-2-fluorobenzonitrile (1.0 eq) in n-butanol (0.2 M), add hydrazine hydrate (5.0 eq).
-
Heat the reaction mixture to 130 °C and stir overnight.
-
Cool the mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with cold n-butanol, and dry under vacuum to yield 6-bromo-3-amino-1H-indazole as a solid.
Protocol 1.2: N-Acylation of 6-Bromo-3-amino-1H-indazole [3]
The 3-amino group is acylated to introduce a key structural element.
-
Suspend 6-bromo-3-amino-1H-indazole (1.0 eq) in pyridine (0.3 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride (e.g., cyclopropanecarbonyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-acylated product.
Protocol 1.3: Suzuki-Miyaura Cross-Coupling [3][4][5][6]
This palladium-catalyzed cross-coupling reaction is a powerful method for introducing aryl or heteroaryl groups at the C6 position, allowing for extensive exploration of the SAR.[7]
-
In a reaction vessel, combine the N-acylated 6-bromo-1H-indazole (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.1 eq), and a base such as aqueous sodium carbonate (2 M, 3.0 eq).
-
Add a suitable solvent, typically a mixture of dioxane and water.
-
Degas the mixture by bubbling with argon or nitrogen for 15 minutes.
-
Heat the reaction to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Dry the combined organic layers over sodium sulfate, concentrate, and purify by column chromatography to yield the 6-aryl-1H-indazole derivative.
Strategy 2: A Proposed Pathway from this compound
This proposed strategy leverages the this compound starting material to construct novel kinase inhibitors. This route would involve an initial functionalization at the C3 position.
Protocol 2.1: C3-Iodination of this compound (General Procedure)
Halogenation at the C3 position is a common strategy to prepare indazoles for further cross-coupling reactions.
-
Dissolve this compound (1.0 eq) in DMF (0.5 M).
-
Add potassium hydroxide (2.0 eq) and stir for 15 minutes at room temperature.
-
Add a solution of iodine (1.5 eq) in DMF dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Pour the reaction mixture into an aqueous solution of sodium thiosulfate and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography or recrystallization to obtain 3-iodo-1H-indazole-4-carbonitrile.
Protocol 2.2: Buchwald-Hartwig Amination to Synthesize 3-Amino-1H-indazole-4-carbonitrile [8][9]
The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for forming C-N bonds.[8][9]
-
To an oven-dried reaction vessel, add 3-iodo-1H-indazole-4-carbonitrile (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Add an amine source, such as benzophenone imine, which serves as an ammonia equivalent.
-
Add an anhydrous solvent such as toluene or dioxane.
-
Degas the mixture and heat to 80-110 °C until the starting material is consumed.
-
Cool the reaction, filter through celite, and concentrate.
-
The resulting imine can be hydrolyzed under acidic conditions (e.g., aqueous HCl) to reveal the 3-amino group.
-
Purify the resulting 3-amino-1H-indazole-4-carbonitrile by standard methods.
Once the key intermediate, 3-amino-1H-indazole-4-carbonitrile, is synthesized, it can be further elaborated using reactions analogous to those in Strategy 1, such as N-arylation, acylation, and further cross-coupling reactions if other halo-substituents are present.
Biological Activity and Kinase Signaling
Indazole-based inhibitors have demonstrated potent activity against a range of kinases involved in cancer cell proliferation and survival. The MAPK/ERK pathway is a key signaling cascade that is often dysregulated in cancer and is a common target for kinase inhibitors.
The table below summarizes the inhibitory activity of some representative 3-amino-1H-indazole-based kinase inhibitors.
| Compound ID | Target Kinase | IC₅₀ / EC₅₀ (nM) | Reference |
| 4 | FLT3 | 5 | [3] |
| 4 | PDGFRα-T674M | 17 | [3] |
| 11 | FLT3 | 2 | [3] |
| 11 | PDGFRα-T674M | 1 | [3] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and strategies outlined in this application note provide a roadmap for medicinal chemists to access a diverse range of indazole-based compounds. The validated pathway to 3-amino-6-bromo-indazole derivatives offers a reliable method for generating potent inhibitors, while the proposed strategy starting from this compound opens up new avenues for chemical space exploration. By leveraging these synthetic approaches, researchers can continue to develop the next generation of targeted therapies for cancer and other diseases driven by aberrant kinase activity.
References
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (URL: [Link])
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (URL: [Link])
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. (URL: [Link])
-
Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles - PubMed. (URL: [Link])
-
[Novel access to indazoles based on palladium-catalyzed amination chemistry] - PubMed. (URL: [Link])
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (URL: [Link])
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (URL: [Link])
-
Indazole synthesis - Organic Chemistry Portal. (URL: [Link])
-
An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC - NIH. (URL: [Link])
- WO2010075074A1 - Protein kinase inhibitors - Google P
-
The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (URL: [Link])
- WO2016036586A1 - Compounds inhibiting leucine-rich repeat kinase enzyme activity - Google P
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])
-
Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction - IJCRT.org. (URL: [Link])
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (URL: [Link])
-
The Suzuki-Miyaura Cross-Coupling Reaction. (URL: [Link])
-
New hypotheses for the binding mode of 4-and 7-substituted indazoles in the active site of neuronal nitric oxide synthase - ResearchGate. (URL: [Link])
Sources
- 1. WO2010075074A1 - Protein kinase inhibitors - Google Patents [patents.google.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Novel access to indazoles based on palladium-catalyzed amination chemistry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 7. mdpi.com [mdpi.com]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note and Protocol: A Scalable Synthesis of 1H-Indazole-4-carbonitrile for Preclinical Studies
Introduction
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, 1H-indazole-4-carbonitrile is a crucial building block for the synthesis of a variety of pharmacologically active molecules, including kinase inhibitors for oncology applications. The development of a robust and scalable synthetic route to this intermediate is paramount for advancing drug discovery programs from the bench to preclinical evaluation. This application note provides a detailed, four-step synthesis of this compound, designed for scale-up and with a focus on process safety and product quality, making it suitable for the generation of multi-gram quantities required for preclinical studies.
The presented strategy addresses common challenges in the synthesis of functionalized indazoles, such as regioselectivity and the use of hazardous reagents. By employing a well-defined, multi-step pathway commencing from readily available 1H-indazole, this protocol offers a reliable and reproducible method. The key transformation, a palladium-catalyzed cyanation, utilizes potassium ferrocyanide, a non-toxic and cost-effective cyanide source, enhancing the safety and industrial applicability of the process.
Synthetic Strategy
The retrosynthetic analysis of this compound identifies 4-iodo-1H-indazole as the key precursor for the final cyanation step. This iodo-intermediate can be accessed from 4-amino-1H-indazole via a Sandmeyer reaction. The amino-indazole, in turn, is readily prepared by the reduction of 4-nitro-1H-indazole, which is synthesized by the regioselective nitration of commercially available 1H-indazole.
This four-step approach (Nitration → Reduction → Iodination → Cyanation) was selected for its scalability and the commercial availability of the starting material. Each step has been optimized to ensure high yields, straightforward purification, and amenability to large-scale production, while prioritizing operator safety and environmental considerations.
Visual Overview of the Synthetic Pathway
Caption: The four-step synthetic route to this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Nitro-1H-indazole
This procedure is adapted from the method described by ChemicalBook for the synthesis of 4-nitro-1H-indazole.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methyl-3-nitroaniline | 152.15 | 20 g | 0.13 |
| Sodium Nitrite (NaNO₂) | 69.00 | 20 g | 0.29 |
| Glacial Acetic Acid | 60.05 | As solvent | - |
| Water | 18.02 | As solvent | - |
Procedure:
-
In a flask equipped with an overhead stirrer, dissolve 2-methyl-3-nitroaniline (20 g, 0.13 mol) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve sodium nitrite (20 g, 0.29 mol) in 50 mL of water.
-
Add the aqueous sodium nitrite solution to the cooled acetic acid solution at once with vigorous stirring. An immediate precipitate will form.
-
Allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
Filter the precipitate and concentrate the filtrate under reduced pressure.
-
Suspend the resulting solid in water, filter, and dry to yield 4-nitro-1H-indazole as a dark orange solid.
In-process Control:
-
Reaction Completion: Monitor by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Ethyl Acetate/Hexane 1:1). The starting material should be consumed.
-
Acceptance Criteria: A single major spot corresponding to the product should be observed.
Step 2: Synthesis of 4-Amino-1H-indazole
This protocol is based on the general procedure for the reduction of nitroarenes.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitro-1H-indazole | 163.12 | 21 g | 0.13 |
| Iron Powder (Fe) | 55.85 | 36 g | 0.65 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 3.5 g | 0.065 |
| Ethanol | 46.07 | As solvent | - |
| Water | 18.02 | As solvent | - |
Procedure:
-
To a solution of 4-nitro-1H-indazole (21 g, 0.13 mol) in a mixture of ethanol and water, add iron powder (36 g, 0.65 mol) and ammonium chloride (3.5 g, 0.065 mol).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford 4-amino-1H-indazole.
In-process Control:
-
Reaction Completion: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
-
Acceptance Criteria: Complete consumption of the starting material.
Step 3: Synthesis of 4-Iodo-1H-indazole
This procedure follows the principles of the Sandmeyer reaction.[2][3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Amino-1H-indazole | 133.15 | 17.3 g | 0.13 |
| Sulfuric Acid (H₂SO₄) | 98.08 | As solvent | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 9 g | 0.13 |
| Potassium Iodide (KI) | 166.00 | 23.7 g | 0.14 |
| Water | 18.02 | As solvent | - |
Procedure:
-
Suspend 4-amino-1H-indazole (17.3 g, 0.13 mol) in an aqueous solution of sulfuric acid and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite (9 g, 0.13 mol) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete diazotization.
-
In a separate flask, dissolve potassium iodide (23.7 g, 0.14 mol) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-iodo-1H-indazole.
In-process Control:
-
Diazotization: Test for the presence of nitrous acid using starch-iodide paper.
-
Reaction Completion: Monitor by TLC (Ethyl Acetate/Hexane 1:2).
-
Acceptance Criteria: Complete consumption of the starting material.
Step 4: Scale-up Synthesis of this compound
This palladium-catalyzed cyanation is adapted from a procedure for the synthesis of 1H-indazole-3-carbonitrile using a non-toxic cyanide source.[4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Iodo-1H-indazole | 244.03 | 24.4 g | 0.1 |
| Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆]·3H₂O) | 422.39 | 16.9 g | 0.04 |
| Allylpalladium(II) Chloride Dimer | 365.94 | 183 mg | 0.0005 |
| Xantphos | 578.68 | 579 mg | 0.001 |
| N,N-Dimethylacetamide (DMAc) | 87.12 | As solvent | - |
| 2-Methyltetrahydrofuran (2-MeTHF) | 86.13 | As solvent | - |
| Water | 18.02 | As solvent | - |
Procedure:
-
To a reaction vessel, add 4-iodo-1H-indazole (24.4 g, 0.1 mol), potassium ferrocyanide trihydrate (16.9 g, 0.04 mol), allylpalladium(II) chloride dimer (183 mg, 0.5 mol%), and Xantphos (579 mg, 1 mol%).
-
Degas the vessel and backfill with an inert atmosphere (e.g., nitrogen or argon).
-
Add degassed N,N-dimethylacetamide (DMAc) and water.
-
Heat the reaction mixture to the optimal temperature (typically 80-120 °C) and monitor by HPLC.
-
Upon completion, cool the mixture and dilute with 2-methyltetrahydrofuran (2-MeTHF) and water.
-
Separate the organic layer, wash with aqueous sodium sulfate solution, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid.
In-process Control:
-
Reaction Completion: Monitor by HPLC until the starting material is consumed to an acceptable level (e.g., <1%).
-
Acceptance Criteria: The ratio of product to starting material should meet the predefined specification.
Characterization and Quality Control
The identity and purity of the final product and key intermediates should be confirmed by a suite of analytical techniques. For preclinical studies, a purity of >95% is typically required.[5][6][7]
Table of Characterization Data:
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | HPLC Purity | MS (m/z) |
| 4-Nitro-1H-indazole | Expected downfield shifts in the aromatic region. | - | >98% | [M+H]⁺ = 164 |
| 4-Amino-1H-indazole | Expected upfield shifts in the aromatic region compared to the nitro precursor. | - | >98% | [M+H]⁺ = 134 |
| 4-Iodo-1H-indazole | Aromatic protons with characteristic coupling patterns. | - | >98% | [M+H]⁺ = 245 |
| This compound | Aromatic protons and a downfield singlet for the N-H proton. | Aromatic carbons and a characteristic nitrile carbon signal (~115-120 ppm). | >95% | [M+H]⁺ = 144 |
Detailed Analytical Methods:
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Safety Considerations
A thorough risk assessment should be conducted before commencing any experimental work.
-
Hazardous Reagents: Handle all reagents, especially sodium nitrite, sulfuric acid, and palladium catalysts, with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Cyanide Handling: Although potassium ferrocyanide is significantly less toxic than simple cyanide salts, it should still be handled with care. The reaction should be performed in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Process Scale-up and Optimization
Scaling up chemical reactions requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
-
Heat Transfer: The nitration and Sandmeyer reactions are exothermic and require efficient cooling on a larger scale.
-
Mixing: Adequate agitation is crucial for heterogeneous reactions like the reduction with iron powder and the palladium-catalyzed cyanation.
-
Process Analytical Technology (PAT): For larger scale manufacturing, the implementation of PAT can provide real-time monitoring of critical process parameters, ensuring consistent product quality.[8][9][10][11][12] This can include in-line monitoring of reaction progress by spectroscopic techniques (e.g., NIR or Raman).
Overall Experimental Workflow
Caption: The overall workflow for the synthesis, purification, and analysis of this compound.
Conclusion
This application note details a comprehensive and scalable four-step synthesis of this compound, a key intermediate for preclinical drug development. The described protocols are designed to be robust, reproducible, and safe, addressing the common challenges associated with the synthesis of functionalized indazoles. By providing detailed experimental procedures, in-process controls, and analytical methods, this guide serves as a valuable resource for researchers and process chemists in the pharmaceutical industry, facilitating the efficient production of this important building block for the advancement of new therapeutic candidates.
References
-
Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing - Longdom Publishing. (URL: [Link])
-
Process Analytical Technology: Applications to the Pharmaceutical Industry. (URL: [Link])
-
The Challenges of PAT in the Scale-Up of Biologics Production | BioPharm International. (URL: [Link])
-
Process Analytical Technology: Enhancing Pharma Development. (URL: [Link])
-
Quality of Active PHarmaceutical Ingredients | 11 | v2 | Active Pharma - Taylor & Francis eBooks. (URL: [Link])
-
Process Analytical Technology and Process Control in Solid-Dosage Manufacturing. (URL: [Link])
-
A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. (URL: [Link])
-
A mild and efficient palladium-catalyzed cyanation of aryl chlorides with K4[Fe(CN)6]. (URL: [Link])
-
(PDF) Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives - ResearchGate. (URL: [Link])
-
Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients - European Medicines Agency. (URL: [Link])
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (URL: [Link])
-
Complete Guide To Pre-Clinical Drug Product Manufacturing | Agno Pharmaceuticals. (URL: [Link])
-
Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors - IRIS. (URL: [Link])
-
Key Elements of ICH Q7A GMPs for Active Pharmaceutical Ingredients - ComplianceOnline. (URL: [Link])
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. (URL: [Link])
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH. (URL: [Link])
-
The Importance of Quality Control and Regulatory Compliance of Active Pharmaceutical Ingredients: Recent Study - IJIRT. (URL: [Link])
-
Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])
-
A general electrochemical strategy for the Sandmeyer reaction - PMC - NIH. (URL: [Link])
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (URL: [Link])
-
13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... | Download Table - ResearchGate. (URL: [Link])
-
1H-indazole-3-carbonitrile (1) 13C NMR (125 MHz, CDCl3). (URL: [Link])
- US8022227B2 - Method of synthesizing 1H-indazole compounds - Google P
-
(PDF) 13 C NMR of indazoles - ResearchGate. (URL: [Link])
-
ChemInform Abstract: Palladium-Catalyzed Cyanation Reaction of Aryl Halides Using K4[Fe(CN)6] as Nontoxic Source of Cyanide under Microwave Irradiation. | Request PDF - ResearchGate. (URL: [Link])
-
HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (URL: [Link])
-
The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source - Chemical Communications (RSC Publishing). (URL: [Link])
-
C190-E094A_Tips for practical HPLC analysis - Shimadzu. (URL: [Link])
-
Preparation of 1H-Indazole-3-carbonitrile - Organic Syntheses. (URL: [Link])
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - NIH. (URL: [Link])
Sources
- 1. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. agnopharma.com [agnopharma.com]
- 7. ijirt.org [ijirt.org]
- 8. longdom.org [longdom.org]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Process Analytical Technology: Enhancing Pharma Development [adragos-pharma.com]
- 12. pharmtech.com [pharmtech.com]
Application Note: A Validated Reversed-Phase HPLC Method for the Analysis of 1H-Indazole-4-carbonitrile
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity assessment of 1H-indazole-4-carbonitrile. As a crucial building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors for oncology, the accurate determination of its purity is paramount.[1][2] This document provides a comprehensive protocol, from sample preparation to chromatographic conditions and full method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5] The described method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection, ensuring high sensitivity, specificity, and reproducibility for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
This compound belongs to the indazole class of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in a multitude of pharmacologically active agents.[2] The presence of the nitrile group and the specific isomeric arrangement make it a valuable intermediate in the synthesis of targeted therapeutics. The efficacy and safety of any final drug product are directly dependent on the quality and purity of its starting materials and intermediates. Therefore, a validated, precise, and accurate analytical method is essential for quality control during synthesis and for stability testing.
The choice of reversed-phase HPLC is predicated on the physicochemical properties of this compound. As a moderately polar aromatic compound, it exhibits good retention and separation on a non-polar C18 stationary phase. The mobile phase, consisting of acetonitrile and water, provides an optimal polarity balance for elution. The aromatic nature of the indazole ring system results in strong UV absorbance, making UV detection a suitable and sensitive choice for quantification.[6]
Analyte Information
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value / Description | Source |
| Chemical Structure | PubChem | |
| IUPAC Name | This compound | [7] |
| Molecular Formula | C₈H₅N₃ | [7] |
| Molecular Weight | 143.15 g/mol | [1][8] |
| CAS Number | 861340-10-5 | [7][9] |
| Predicted XlogP | 1.3 | [8] |
| Appearance | Solid (Typical) | [10] |
| pKa | The indazole nucleus is amphoteric. The 1H-tautomer is the most stable form.[2] Its basicity is weak, characteristic of pyridine-type nitrogens in aromatic heterocycles.[11] This allows for consistent chromatography without strong mobile phase additives. | N/A |
Experimental Protocol
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Consumables: HPLC vials with caps, 0.45 µm syringe filters (PTFE or nylon), analytical balance, volumetric flasks, and pipettes.
Reagents and Materials
-
Acetonitrile (ACN), HPLC grade or higher.
-
Water, HPLC grade or Type I ultrapure.
-
This compound reference standard (purity ≥ 98%).
Chromatographic Conditions
The following table outlines the optimized parameters for the analysis. The isocratic elution ensures simplicity and robustness, while the chosen wavelength corresponds to a region of high absorbance for the analyte, maximizing sensitivity.
| Parameter | Condition | Rationale |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and selectivity for moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) | Offers a good balance of elution strength and retention for a reasonable run time. Can be adjusted based on system specifics. |
| Elution Mode | Isocratic | Simplifies the method, enhances reproducibility, and reduces run-to-run variability. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency. |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak shape by reducing mobile phase viscosity. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds providing good sensitivity. A DAD can be used to scan from 200-400 nm to confirm the optimal wavelength. |
| Run Time | ~10 minutes | Sufficient to allow for the elution of the main peak and any potential impurities. |
Preparation of Solutions
Causality: The diluent (Acetonitrile:Water, 50:50) is chosen to match the mobile phase. This is critical to prevent peak distortion (splitting or broadening) that can occur when the sample solvent is significantly stronger or weaker than the mobile phase.
-
Reference Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer quantitatively to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (50:50 ACN:Water) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
-
-
Sample Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer quantitatively to a 100 mL volumetric flask.
-
Follow steps 3-5 from the reference standard preparation.
-
Prior to injection, filter the solution through a 0.45 µm syringe filter into an HPLC vial. This step is crucial to remove particulates that could clog the column or tubing.
-
Analytical Workflow Diagram
The following diagram illustrates the logical flow of the analytical process from sample preparation to the final report generation.
Caption: HPLC analysis workflow for this compound.
Method Validation Protocol (ICH Q2(R2))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12][13] The following protocols are based on the ICH Q2(R2) guidelines.[4]
System Suitability
Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. Procedure: Inject the reference standard solution (100 µg/mL) six times. Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
Specificity
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Procedure:
-
Inject a blank (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze forced degradation samples (subjected to acidic, basic, oxidative, thermal, and photolytic stress) to ensure that degradation product peaks are resolved from the main analyte peak.
Linearity
Purpose: To demonstrate a direct proportional relationship between analyte concentration and detector response over the working range. Procedure:
-
Prepare a series of at least five concentrations from the standard stock solution, typically ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
Accuracy (as % Recovery)
Purpose: To determine the closeness of the test results obtained by the method to the true value. Procedure:
-
Prepare samples by spiking a known amount of analyte (placebo or blank matrix) with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Calculate the percentage recovery.
Acceptance Criteria:
-
Mean Recovery: 98.0% to 102.0% at each level.
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-day Precision):
-
Procedure: Analyze six separate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Acceptance Criteria: %RSD ≤ 2.0%
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: %RSD ≤ 2.0%
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ). Procedure:
-
Based on the Standard Deviation of the Response and the Slope:
-
Determine the slope (S) from the linearity curve.
-
Determine the standard deviation of the response (σ) from a series of injections of a blank or a low-concentration sample.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Robustness
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Procedure:
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (e.g., ACN ± 2%)
-
-
Analyze the system suitability solution under each condition and evaluate the impact on system suitability parameters. Acceptance Criteria: System suitability criteria must be met under all varied conditions.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, specific, accurate, precise, and robust for the quantitative determination of this compound. The method is fully validated according to ICH guidelines and is suitable for routine quality control analysis in research and manufacturing environments. The straightforward isocratic mobile phase and common C18 column make it easily transferable between laboratories.
References
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. Retrieved January 11, 2026, from [Link]
-
European Medicines Agency. (2023, December 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved January 11, 2026, from [Link]
-
Nováková, L., et al. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. International Journal of Environmental Analytical Chemistry, 87(5). Retrieved January 11, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of Indazole on Newcrom R1 HPLC column. Retrieved January 11, 2026, from [Link]
-
Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. Retrieved January 11, 2026, from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 11, 2026, from [Link]
-
GXP-CC. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved January 11, 2026, from [Link]
-
European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved January 11, 2026, from [Link]
-
Nováková, L., et al. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Taylor & Francis Online. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 1H-Indazole-7-carbonitrile. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Gomółka, E., & Tarczyńska, S. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved January 11, 2026, from [Link]
-
Shishkina, I., et al. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. Retrieved January 11, 2026, from [Link]
-
Claramunt, R. M., et al. (2021). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 26(15), 4437. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... Retrieved January 11, 2026, from [Link]
-
Chromatography Forum. (2004, September 1). HPLC METHOD FOR IMIDAZOLE. Retrieved January 11, 2026, from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
-
PubChemLite. (n.d.). 1h-indazole-6-carbonitrile (C8H5N3). Retrieved January 11, 2026, from [Link]
-
Al-Tel, T. H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4988. Retrieved January 11, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CAS 861340-10-5 [matrix-fine-chemicals.com]
- 8. 1H-Indazole-7-carbonitrile | C8H5N3 | CID 25022685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 861340-10-5 [chemicalbook.com]
- 10. 4-Methoxy-1H-indazole-3-carbonitrile | CymitQuimica [cymitquimica.com]
- 11. welch-us.com [welch-us.com]
- 12. qbdgroup.com [qbdgroup.com]
- 13. ema.europa.eu [ema.europa.eu]
Application of 1H-Indazole-4-carbonitrile in Cancer Cell Line Studies: A Technical Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1H-indazole-4-carbonitrile and its derivatives in cancer cell line studies. The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors used in oncology.[1][2][3] This guide delves into the mechanistic underpinnings of indazole-based compounds, provides detailed protocols for their in vitro evaluation, and presents data in a clear, accessible format.
Introduction: The Significance of the Indazole Scaffold in Oncology
The 1H-indazole nucleus is a privileged heterocyclic structure in drug discovery, renowned for its versatile biological activities.[1] Its derivatives have been extensively explored as potent anti-cancer agents, primarily due to their ability to function as kinase inhibitors.[3] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] By targeting key kinases involved in cell proliferation, survival, and angiogenesis, indazole-based compounds offer a promising avenue for the development of targeted cancer therapies.[2][3] Several successful drugs, such as Axitinib, Pazopanib, and Niraparib, feature the indazole core, underscoring its therapeutic potential.[2][3][4]
The this compound moiety, in particular, serves as a valuable building block for creating novel anti-cancer agents. The carbonitrile group can be a key interaction point with biological targets or a site for further chemical modification to optimize potency and selectivity.
Mechanism of Action: Targeting Key Cancer Pathways
Derivatives of the 1H-indazole scaffold have been shown to exert their anti-cancer effects through multiple mechanisms, often converging on the induction of apoptosis and the inhibition of cell cycle progression.
Induction of Apoptosis
A primary mechanism of action for many indazole derivatives is the induction of programmed cell death, or apoptosis. This is often achieved through the intrinsic (mitochondrial) pathway. Studies have shown that these compounds can lead to:
-
Upregulation of Pro-Apoptotic Proteins: An increase in the expression of proteins like Bax.[2][5]
-
Downregulation of Anti-Apoptotic Proteins: A decrease in the expression of proteins like Bcl-2.[2][5]
-
Activation of Caspases: The cleavage and activation of executioner caspases, such as caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis.[2][5]
-
Increased Reactive Oxygen Species (ROS): An elevation in intracellular ROS levels, which can damage cellular components and trigger apoptosis.[2][5]
-
Disruption of Mitochondrial Membrane Potential: A loss of the mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway.[2][5]
Cell Cycle Arrest
Indazole derivatives can also halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M or G0/G1 phase.[6][7] This prevents the cells from dividing and replicating, thereby inhibiting tumor growth. The arrest is often associated with the modulation of cell cycle regulatory proteins like Cyclin B1.[7]
Inhibition of Kinase Signaling Pathways
At the molecular level, the anti-proliferative and pro-apoptotic effects of indazole derivatives are often attributed to their ability to inhibit key signaling pathways that are frequently hyperactivated in cancer. One of the most critical pathways is the PI3K/AKT/mTOR pathway, which governs cell growth, proliferation, and survival.[7] By inhibiting components of this pathway, indazole compounds can effectively shut down these pro-cancerous signals. Other targeted pathways include those involving Fibroblast Growth Factor Receptors (FGFRs) and Apoptosis Signal-regulating Kinase 1 (ASK1).[3][8]
Signaling Pathway Diagram
Caption: Generalized signaling pathway targeted by 1H-indazole derivatives.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values in µM) of various 1H-indazole derivatives against a panel of human cancer cell lines. This data, compiled from multiple studies, provides a comparative overview of their potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 2f | 4T1 (Breast) | 0.23–1.15 | [2][5] |
| Derivative 2a | MCF-7 (Breast) | 1.15 | [2] |
| Derivative 6o | K562 (Leukemia) | 5.15 | [6][9] |
| Derivative 6o | A549 (Lung) | >10 | [10] |
| Derivative 6o | PC-3 (Prostate) | >10 | [10] |
| Derivative 6o | HepG2 (Liver) | >10 | [10] |
| W24 | HT-29 (Colon) | 0.43 - 3.88 | [7] |
| W24 | MCF-7 (Breast) | 0.43 - 3.88 | [7] |
| W24 | A-549 (Lung) | 0.43 - 3.88 | [7] |
| W24 | HepG2 (Liver) | 0.43 - 3.88 | [7] |
| 5-Fluorouracil | K562 (Leukemia) | 8.37 ± 0.79 | [6] |
| 5-Fluorouracil | A549 (Lung) | 8.53 ± 2.27 | [6] |
| 5-Fluorouracil | PC-3 (Prostate) | 9.17 ± 3.93 | [6] |
| 5-Fluorouracil | HepG2 (Liver) | 9.78 ± 1.58 | [6] |
Note: The specific derivative "this compound" may have different IC50 values. The data presented here is for structurally related compounds and serves as a reference.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to evaluate the anticancer effects of this compound derivatives.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating indazole derivatives.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50). The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[11][12]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)[11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[11]
-
96-well cell culture plates[11]
-
This compound derivative (dissolved in DMSO)[11]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[10][11]
-
Compound Treatment: Prepare serial dilutions of the indazole derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug like 5-Fluorouracil). Incubate for 48-72 hours.[10][11]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[10][11]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)
This protocol quantifies the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[14]
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the indazole derivative at various concentrations (e.g., around the IC50 value) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Protocol 3: Cell Cycle Analysis (PI Staining by Flow Cytometry)
This protocol is used to determine if the indazole derivative induces cell cycle arrest. PI stoichiometrically stains DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[15][16]
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% cold ethanol[15]
-
Propidium iodide (PI) staining solution (containing RNase A)[15]
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the indazole derivative at the desired concentration for 24 or 48 hours.[15]
-
Cell Harvesting: Harvest the cells, wash with PBS, and collect the cell pellet.[15]
-
Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[15]
-
Staining: Wash the fixed cells with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at room temperature.[15]
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the DNA content.[15]
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity. The peaks will correspond to cells in the G0/G1, S, and G2/M phases. Quantify the percentage of cells in each phase to identify any cell cycle arrest.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their ability to target key signaling pathways, induce apoptosis, and cause cell cycle arrest makes them attractive candidates for further investigation. The protocols outlined in this guide provide a robust framework for the in vitro evaluation of these compounds. Future studies should focus on elucidating the specific kinase targets of novel derivatives, evaluating their efficacy in in vivo models, and exploring their potential in combination therapies to overcome drug resistance.
References
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
- Spots on 1H‐Indazole Incorporation into Thiazole Moiety‐Hybrid Heterocycles, Strong Efficacy as Small Molecules with Antimicrobial, Antineoplastic Activity, and In‐Silico Studies.
- Diversity-Oriented Design, Synthesis, and Biological Evaluation of 1H-Indazole Derivatives Against A549 and MCF7 Cancer Cells.
- Design, synthesis and biological evaluation of 1H-indazole deriv
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
- Synthesis and biological evaluation of indazole deriv
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
- Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hep
- Validating 1-Boc-5-bromo-4-methyl-1H-indazole Derivatives: A Comparative Guide for Cellular Assays. Benchchem.
- Application Notes and Protocols for 3-Amino-1H-indazole-5-carbonitrile Based Anticancer Agents. Benchchem.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Cell cycle analysis through PI staining and following flow cytometry...
- Application Notes and Protocols for 1H-Indazol-5-ol in Cell Culture Studies. Benchchem.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central.
- 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. PubMed.
- Application Notes and Protocols for 5-Nitro-1H-indazole-3-carbonitrile. Benchchem.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
- Flow cytometry analysis of the cell cycle. Representative data showed...
- Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Deriv
- Application Notes and Protocols for the Functionalization of the C3 Position of 1H-Indazole. Benchchem.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. PMC.
- (PDF) Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma.
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- Apoptosis – wh
- Apoptosis Assays. Sigma-Aldrich.
- Cell cycle analysis. Wikipedia.
- Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of the 1H-Indazole Scaffold in the Development of Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole moiety is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery, recognized for its versatile biological activities.[1][2][3] As a bioisostere of the natural indole nucleus, the indazole ring system offers unique electronic properties and hydrogen bonding capabilities that make it an ideal foundation for the design of potent and selective chemical probes.[3][4] This guide provides an in-depth exploration of the application of 1H-indazole derivatives as chemical probes, with a particular focus on their use as inhibitors of key oncology targets. We will delve into the rationale behind experimental design, provide detailed protocols for probe validation, and discuss the interpretation of results in the context of drug development.
I. The 1H-Indazole Scaffold: A Versatile Tool for Chemical Probe Development
The strategic functionalization of the 1H-indazole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of small molecule inhibitors.[5] The nitrogen atoms in the pyrazole ring can participate in crucial hydrogen bond interactions with the hinge regions of kinases, a common strategy in inhibitor design.[6][7] Furthermore, the benzene ring can be substituted to optimize van der Waals interactions and modulate physicochemical properties.
While 1H-indazole-4-carbonitrile itself is not extensively documented as a specific chemical probe, the broader class of substituted 1H-indazoles has yielded potent inhibitors for several important drug targets. This guide will use the well-characterized 4,6-substituted-1H-indazoles as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) as a primary example to illustrate the principles of developing and utilizing an indazole-based chemical probe.[8][9][10]
II. Case Study: 4,6-Substituted-1H-Indazoles as Probes for the IDO1/TDO Pathway
A. Biological Rationale
IDO1 and TDO are heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism.[11] In the context of cancer, the overexpression of these enzymes in tumor cells and antigen-presenting cells leads to the depletion of local tryptophan and the accumulation of kynurenine metabolites.[11] This metabolic reprogramming suppresses the activity of effector T cells and natural killer cells while promoting the generation of regulatory T cells, thereby fostering an immunosuppressive tumor microenvironment.[9][11] The dual inhibition of IDO1 and TDO is therefore a compelling therapeutic strategy to restore anti-tumor immunity.[8][9]
B. The Kynurenine Pathway and IDO1/TDO Inhibition
Caption: The IDO1/TDO-mediated kynurenine pathway leading to immunosuppression, and its inhibition by a 4,6-substituted-1H-indazole chemical probe.
III. Experimental Protocols for Probe Validation
The validation of a chemical probe is a multi-step process that involves demonstrating its potency and selectivity in biochemical and cellular assays, as well as establishing a clear relationship between target engagement and a measurable biological outcome.
A. Protocol 1: In Vitro Enzymatic Assay for IDO1/TDO Inhibition
This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a 1H-indazole derivative against recombinant human IDO1 and TDO.
1. Principle: The assay measures the production of N-formylkynurenine, the initial product of tryptophan catabolism, which is then converted to kynurenine. The fluorescence of kynurenine is quantified as a measure of enzyme activity.
2. Materials:
- Recombinant human IDO1 and TDO enzymes
- L-Tryptophan
- Methylene blue
- Ascorbic acid
- Catalase
- Potassium phosphate buffer
- 1H-indazole test compound (e.g., a 4,6-substituted derivative)
- 96-well black, clear-bottom microplates
- Fluorescence microplate reader (Excitation: 365 nm, Emission: 480 nm)
3. Procedure:
- Prepare a stock solution of the 1H-indazole test compound in DMSO.
- Perform serial dilutions of the test compound in the assay buffer.
- In a 96-well plate, add the assay components in the following order:
- Assay buffer
- Test compound or vehicle (DMSO)
- Enzyme (IDO1 or TDO)
- Cofactor solution (methylene blue, ascorbic acid, catalase)
- Pre-incubate the mixture at room temperature for 15 minutes.
- Initiate the reaction by adding L-tryptophan.
- Incubate the plate at 37°C for 60 minutes.
- Stop the reaction by adding trichloroacetic acid.
- Incubate at 60°C for 30 minutes to convert N-formylkynurenine to kynurenine.
- Centrifuge the plate to pellet precipitated protein.
- Transfer the supernatant to a new black microplate.
- Measure the fluorescence of kynurenine.
4. Data Analysis:
- Subtract the background fluorescence from all wells.
- Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
- Plot the percentage of inhibition against the logarithm of the test compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
B. Protocol 2: Cellular Assay for IDO1 Activity
This protocol details a method to assess the ability of a 1H-indazole probe to inhibit IDO1 activity in a cellular context, using interferon-gamma (IFN-γ) to induce IDO1 expression in cancer cells.
1. Principle: IFN-γ is a potent inducer of IDO1 expression in many cell types. This assay measures the production of kynurenine in the culture medium of IFN-γ-stimulated cells treated with the test compound.
2. Materials:
- HeLa or other cancer cell line known to express IDO1 upon IFN-γ stimulation
- Complete cell culture medium
- Recombinant human IFN-γ
- 1H-indazole test compound
- 96-well cell culture plates
- Trichloroacetic acid
- p-Dimethylaminobenzaldehyde (DMAB)
- Colorimetric microplate reader (480 nm)
3. Procedure:
- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with IFN-γ for 24-48 hours to induce IDO1 expression.
- Add serial dilutions of the 1H-indazole test compound to the cells and incubate for a further 24-48 hours.
- Collect the cell culture supernatant.
- Add trichloroacetic acid to the supernatant to precipitate proteins.
- Centrifuge and transfer the supernatant to a new plate.
- Add DMAB reagent to the supernatant and incubate at room temperature for 10 minutes to allow color development.
- Measure the absorbance at 480 nm.
4. Data Analysis:
- Generate a standard curve using known concentrations of kynurenine.
- Calculate the concentration of kynurenine in each sample from the standard curve.
- Determine the cellular IC50 value by plotting the percentage of inhibition of kynurenine production against the logarithm of the test compound concentration.
C. Protocol 3: Western Blot Analysis for Target Engagement
This protocol is used to confirm that the observed cellular activity is due to the intended mechanism of action, i.e., the inhibition of IDO1 expression or activity.
1. Principle: Western blotting is used to detect the levels of IDO1 protein in cell lysates after treatment with IFN-γ and the 1H-indazole probe. A reduction in IFN-γ-induced IDO1 protein levels can indicate an effect on the signaling pathway leading to IDO1 expression.[8][9]
2. Materials:
- Cells treated as in the cellular assay
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against IDO1
- Primary antibody against a loading control (e.g., GAPDH or β-actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system
3. Procedure:
- Lyse the treated cells and quantify the protein concentration.
- Denature the protein samples and separate them by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with the primary anti-IDO1 antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Wash the membrane again and add the chemiluminescent substrate.
- Capture the signal using an imaging system.
- Strip the membrane and re-probe with the loading control antibody.
4. Data Analysis:
- Quantify the band intensities for IDO1 and the loading control.
- Normalize the IDO1 signal to the loading control signal.
- Compare the normalized IDO1 levels across different treatment groups to assess the effect of the 1H-indazole probe on IDO1 protein expression.
IV. Data Interpretation and Quantitative Analysis
The following table provides representative data for a hypothetical 4,6-substituted-1H-indazole derivative, "Compound X," based on published data for similar compounds.[8][9][10]
| Assay Type | Target | Cell Line | IC50 (µM) |
| Enzymatic Assay | IDO1 | - | 0.74 |
| Enzymatic Assay | TDO | - | 2.93 |
| Cellular Assay | IDO1 | HeLa | 1.37 |
| Cellular Assay | TDO | A172 | 7.54 |
Interpretation of Results:
-
Potency: The low micromolar IC50 values in both enzymatic and cellular assays indicate that "Compound X" is a potent inhibitor of both IDO1 and TDO.
-
Selectivity: While potent against both targets, "Compound X" shows a slight preference for IDO1 over TDO. Further profiling against a panel of related enzymes would be necessary to fully characterize its selectivity.
-
Cellular Efficacy: The cellular IC50 values are comparable to the enzymatic IC50s, suggesting good cell permeability and activity in a physiological context.
V. Experimental Workflow Visualization
Caption: A streamlined workflow for the validation of a 1H-indazole-based chemical probe.
VI. Conclusion and Future Directions
The 1H-indazole scaffold represents a highly valuable starting point for the development of chemical probes targeting a wide range of biological processes. The case study of 4,6-substituted-1H-indazoles as dual inhibitors of IDO1 and TDO highlights the potential of this chemical class in cancer immunotherapy research. The protocols and workflows detailed in this guide provide a robust framework for the validation of novel indazole-based probes. Future work in this area could involve the development of more selective probes for individual enzymes, the exploration of different substitution patterns on the indazole ring to improve pharmacokinetic properties, and the application of these probes in in vivo models to further elucidate their therapeutic potential.
References
- Benchchem. (n.d.). Application Notes and Protocols: 1-Methyl-1H-imidazole-4-carbonitrile in Medicinal Chemistry.
- Benchchem. (n.d.). Validating 1-Boc-5-bromo-4-methyl-1H-indazole Derivatives: A Comparative Guide for Cellular Assays.
- Yang, L., et al. (2019). 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors. Bioorganic & Medicinal Chemistry, 27(6), 1087-1098.
- Chem-Impex. (n.d.). 1H-Indazole-6-carbonitrile.
- Yang, L., et al. (2019). 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors. ResearchGate.
- Chem-Impex. (n.d.). 1H-Indazole-5-carbonitrile.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. (n.d.).
- Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. (n.d.).
- 4,6-Substituted-1H-Indazoles as Potent IDO1/TDO Dual Inhibitors. PubMed. (2019).
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. (2023).
- (PDF) Synthesis, Crystal Structure and Antitumour Activity of 4-(3-Amino-4-Morpholino-1 H -Indazole-1-Carbonyl)Benzonitrile. ResearchGate. (2018).
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. (n.d.).
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. (n.d.).
- Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses. (2020).
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.).
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH. (2023).
- 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. PubMed. (2023).
- Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. (2024).
- (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. (2022).
- Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Publications. (2021).
- Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers. (n.d.).
- Study of the Addition Mechanism of 1 H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed. (2022).
- This compound, 3-chloro-. Benchchem. (n.d.).
- Application Notes and Protocols for the Functionalization of the C3 Position of 1H-Indazole. Benchchem. (n.d.).
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. (n.d.).
- Method of synthesizing 1H-indazole compounds. Google Patents. (n.d.).
- Indazoles in Drug Discovery. PharmaBlock. (n.d.).
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Document: 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors. (CHEMBL4368939) - ChEMBL [ebi.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
Application Notes and Protocols: A Framework for Assessing the In Vitro ADME Properties of 1H-indazole-4-carbonitrile
Introduction: The Critical Role of Early ADME Assessment in Drug Discovery
In the modern drug discovery pipeline, the principle of "fail early, fail cheap" is paramount. A significant percentage of drug candidates fail during clinical trials due to poor pharmacokinetic properties, not a lack of efficacy.[1][2][3] The early, systematic evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is therefore not just a recommendation but a foundational strategy for mitigating risk and rationally guiding medicinal chemistry efforts.[4][5][6][7][8] By characterizing these properties in vitro, researchers can de-risk candidates, optimize molecular structures, and build predictive models for in vivo behavior long before committing to expensive and time-consuming animal studies.[7][9][10]
This document provides a detailed framework and a series of validated protocols for assessing the fundamental in vitro ADME profile of 1H-indazole-4-carbonitrile , a representative small molecule heterocyclic compound. These protocols are designed for drug discovery scientists and are grounded in established methodologies, providing not only step-by-step instructions but also the scientific rationale behind key experimental choices. The assays covered include metabolic stability in human liver microsomes, intestinal permeability via the Caco-2 cell model, plasma protein binding using rapid equilibrium dialysis, and inhibition potential against key cytochrome P450 enzymes.
Test Article: this compound
| Property | Value | Source |
| IUPAC Name | This compound | [11] |
| CAS Number | 861340-10-5 | [11][12] |
| Molecular Formula | C₈H₅N₃ | [11][13] |
| Molecular Weight | 143.15 g/mol | [11][14] |
| Structure | N#CC1=C2C=NNC2=CC=C1 | [11] |
Metabolic Stability in Human Liver Microsomes (HLM)
Scientific Principle
Metabolic stability is a primary determinant of a drug's half-life and oral bioavailability. The liver is the principal site of drug metabolism, which is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[15] Human liver microsomes (HLM) are subcellular fractions of hepatocytes that are rich in cytochrome P450 (CYP) enzymes, the key drivers of most Phase I metabolic reactions.[16][17] This assay measures the rate at which this compound is depleted over time when incubated with HLM in the presence of necessary cofactors. The resulting data allow for the calculation of key parameters like in vitro half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting in vivo hepatic clearance.[15][16][18]
Experimental Workflow: HLM Stability Assay
Caption: Workflow for the Human Liver Microsomal (HLM) stability assay.
Detailed Protocol
Materials and Reagents:
-
Pooled Human Liver Microsomes (e.g., from BioIVT)
-
This compound (Test Compound)
-
Control Compounds (e.g., Verapamil - high clearance; Dextromethorphan - moderate clearance)[17]
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)[16][18]
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) in ACN (structurally similar, stable compound for LC-MS/MS normalization)
-
96-well incubation plates and collection plates
-
Incubator/shaker set to 37°C
-
Centrifuge capable of handling 96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a 1 M stock of this compound in DMSO. Serially dilute to create working solutions.
-
On ice, thaw the HLM stock. Dilute to a final concentration of 0.5 mg/mL protein in 100 mM phosphate buffer.[15]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Scientist's Note: An NADPH regenerating system is used instead of a single bolus of NADPH to ensure a constant, non-limiting supply of the cofactor throughout the incubation period, which is essential for maintaining linear enzyme kinetics.[18]
-
-
Incubation:
-
Add the HLM suspension and NADPH system to the wells of the incubation plate.
-
Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature and activate the enzymes.
-
Initiate the metabolic reaction by adding the test compound (final concentration 1 µM; final DMSO concentration < 0.5%).
-
Incubate at 37°C with constant shaking.[16]
-
-
Sampling and Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot from the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a collection plate containing 3-4 volumes of ice-cold ACN with the internal standard.[17][18]
-
Scientist's Note: The "0 min" time point is critical. It represents 100% of the compound before metabolism begins and is used to account for any non-enzymatic degradation or binding to the plate.
-
-
Sample Processing and Analysis:
-
Seal the collection plate and centrifuge at high speed (e.g., 4000 x g for 10 min) to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.
-
Data Analysis and Interpretation
-
Calculate Percent Remaining:
-
Determine the peak area ratio of the test compound to the internal standard at each time point.
-
Normalize the data by expressing each time point's ratio as a percentage of the 0 min time point.
-
-
Determine Half-Life (t½):
-
Plot the natural log (ln) of the percent remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
t½ (min) = -0.693 / k
-
-
Calculate Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)
-
Hypothetical Results for this compound:
| Parameter | Result | Classification | Interpretation |
| In Vitro t½ | 45 min | Moderately Stable | The compound is metabolized at a moderate rate. |
| CLint | 30.8 µL/min/mg | Moderate Clearance | Suggests moderate predicted hepatic clearance in vivo. |
Cell Permeability via Caco-2 Monolayer Assay
Scientific Principle
For orally administered drugs, permeability across the intestinal epithelium is a prerequisite for absorption into the bloodstream.[4] The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters (like P-glycoprotein, P-gp).[19][] This model is the industry standard for predicting human intestinal permeability.[21] The assay measures the rate of transport of this compound from an apical (AP, gut lumen side) to a basolateral (BL, blood side) compartment, and vice-versa. This bidirectional assessment allows for the calculation of the apparent permeability coefficient (Papp) and the efflux ratio (ER), which indicates if the compound is a substrate of efflux transporters.[]
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for the bidirectional Caco-2 cell permeability assay.
Detailed Protocol
Materials and Reagents:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4)
-
This compound
-
Control Compounds (e.g., Propranolol - high permeability; Atenolol - low permeability; Digoxin - P-gp substrate)
-
Lucifer Yellow (paracellular integrity marker)
-
TEER (Transepithelial Electrical Resistance) meter
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells onto polycarbonate membrane Transwell inserts.
-
Culture for 21-25 days, replacing the medium every 2-3 days, to allow for spontaneous differentiation and monolayer formation.[]
-
-
Monolayer Integrity Check:
-
Before the experiment, carefully wash the cell monolayers with pre-warmed transport buffer.
-
Measure the TEER of each monolayer. Only use inserts with TEER values > 200 Ω·cm², as this indicates the formation of robust tight junctions.[19][22]
-
Scientist's Note: The TEER measurement is a critical quality control step. Low TEER values suggest a leaky monolayer, which would lead to artificially high permeability measurements due to paracellular flux.[19]
-
-
Transport Experiment (Bidirectional):
-
A→B Transport: Add the test compound (e.g., 10 µM in transport buffer) to the apical (AP) chamber. Add fresh buffer to the basolateral (BL) chamber.
-
B→A Transport: Add the test compound to the BL chamber and fresh buffer to the AP chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers for analysis.
-
-
Analysis:
-
Quantify the concentration of this compound in all samples using LC-MS/MS.
-
Also measure the concentration of Lucifer Yellow to confirm monolayer integrity was maintained throughout the experiment.
-
Data Analysis and Interpretation
-
Calculate Apparent Permeability (Papp):
-
Calculate Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
Hypothetical Results for this compound:
| Parameter | Result | Classification | Interpretation |
| Papp (A→B) | 12.5 x 10⁻⁶ cm/s | High Permeability | The compound is likely to be well-absorbed across the intestine. |
| Papp (B→A) | 14.1 x 10⁻⁶ cm/s | - | Transport from blood side to gut lumen side. |
| Efflux Ratio | 1.13 | Not an Efflux Substrate | An ER < 2 suggests the compound is not actively pumped out by transporters like P-gp. |
Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)
Scientific Principle
Once in the bloodstream, drugs can bind to plasma proteins, primarily albumin. It is the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues and be cleared by metabolic organs.[23] Therefore, determining the fraction unbound (fu) is essential for interpreting pharmacokinetic and pharmacodynamic data.[24][25] The Rapid Equilibrium Dialysis (RED) method is a widely used, reliable assay where plasma containing the drug is placed in one chamber, separated by a semipermeable membrane from a buffer-filled chamber.[25] The free drug equilibrates across the membrane, and measuring its concentration in both chambers allows for a direct calculation of the unbound fraction.[26]
Experimental Workflow: Plasma Protein Binding Assay
Caption: Workflow for the Rapid Equilibrium Dialysis (RED) plasma protein binding assay.
Detailed Protocol
Materials and Reagents:
-
Human Plasma (pooled, K2-EDTA anticoagulant)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound
-
Control Compounds (e.g., Warfarin - highly bound; Atenolol - poorly bound)
-
Rapid Equilibrium Dialysis (RED) device with inserts (8K MWCO)
-
Acetonitrile (ACN) with Internal Standard (IS)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Spike this compound into human plasma to a final concentration of 1 µM.
-
Prepare control compounds similarly.
-
-
Dialysis Setup:
-
Add the spiked plasma to the donor chamber (red ring) of the RED insert.
-
Add an equal volume of PBS to the receiver (buffer) chamber.
-
Assemble the device, ensuring no air bubbles are trapped, and place it in the base plate.
-
-
Incubation:
-
Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.[26]
-
Scientist's Note: The incubation time should be sufficient to ensure equilibrium is reached but not so long that compound stability becomes an issue. A preliminary time-to-equilibrium experiment is often recommended for novel chemical scaffolds.[25]
-
-
Sampling and Analysis:
-
After incubation, carefully harvest aliquots from both the plasma and buffer chambers.
-
To ensure accurate comparison, matrix-match the samples: mix the plasma aliquot with an equal volume of clean PBS, and mix the buffer aliquot with an equal volume of blank plasma.
-
Precipitate proteins by adding 3-4 volumes of cold ACN with IS to all samples.
-
Centrifuge to pellet proteins and analyze the supernatant by LC-MS/MS.
-
Data Analysis and Interpretation
-
Calculate Fraction Unbound (fu):
-
fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber
-
Percent Bound = (1 - fu) * 100
-
Hypothetical Results for this compound:
| Parameter | Result | Classification | Interpretation |
| Fraction Unbound (fu) | 0.15 | Moderately Bound | 15% of the drug is free in plasma. |
| Percent Bound | 85% | Moderately Bound | 85% of the drug is bound to plasma proteins. This level of binding is generally acceptable and less prone to displacement-based drug interactions than highly bound (>99%) compounds. |
Cytochrome P450 (CYP) Inhibition Assay
Scientific Principle
Drug-drug interactions (DDIs) are a major safety concern. A common mechanism for DDIs is the inhibition of CYP enzymes by one drug, leading to decreased metabolism and increased plasma concentrations of a co-administered drug.[27] Regulatory agencies recommend screening for inhibition against the most clinically relevant isoforms: CYP1A2, 2C9, 2C19, 2D6, and 3A4.[28][29] This high-throughput assay uses recombinant human CYP enzymes and specific fluorogenic probe substrates.[30][31] In the absence of an inhibitor, the enzyme metabolizes the probe, generating a fluorescent signal. When an inhibitor like this compound is present, the enzyme's activity is reduced, resulting in a decreased fluorescent signal. The concentration that causes 50% inhibition (IC₅₀) is determined.[28]
Experimental Workflow: CYP Inhibition Assay
Caption: Workflow for the fluorometric cytochrome P450 (CYP) inhibition assay.
Detailed Protocol
Materials and Reagents:
-
Recombinant human CYP isoforms (e.g., CYP3A4, 2D6, 2C9, etc.)
-
Fluorogenic Substrates (e.g., BFC for CYP3A4, EOMCC for others)[32]
-
NADPH Regenerating System
-
Potassium Phosphate Buffer (pH 7.4)
-
This compound (8-point serial dilution, e.g., from 100 µM)
-
Positive Control Inhibitors (e.g., Ketoconazole for CYP3A4)[32]
-
Black 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Preparation:
-
Prepare a master mix for each CYP isoform containing the enzyme and its specific fluorogenic probe substrate in phosphate buffer.
-
Prepare serial dilutions of this compound in buffer.
-
-
Reaction Setup:
-
To the wells of a black microplate, add the test compound dilutions.
-
Add the CYP enzyme/substrate master mix to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation and Incubation:
-
Initiate the reactions by adding the NADPH regenerating system.
-
Incubate at 37°C for the optimized time (e.g., 30 minutes).
-
Scientist's Note: It is crucial to ensure the reaction is in the linear range with respect to time and protein concentration. This is typically established during assay validation.
-
-
Measurement:
-
Stop the reaction (e.g., by adding ACN or a specific stop solution).
-
Read the plate on a fluorescence microplate reader using the appropriate excitation and emission wavelengths for the metabolite being formed.
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * [1 - (Signal_Test / Signal_Vehicle)]
-
-
Determine IC₅₀:
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition.
-
Hypothetical Results for this compound:
| CYP Isoform | IC₅₀ (µM) | Risk Classification | Interpretation |
| CYP1A2 | > 50 | Low Risk | No significant inhibition observed. |
| CYP2C9 | > 50 | Low Risk | No significant inhibition observed. |
| CYP2C19 | > 50 | Low Risk | No significant inhibition observed. |
| CYP2D6 | 28.5 | Low-to-Moderate Risk | Weak inhibition detected. |
| CYP3A4 | 15.2 | Moderate Risk | Moderate inhibition. Further investigation, such as determining the mechanism (Ki), may be warranted based on projected clinical concentrations. |
FDA Guideline Context: The risk of a clinical DDI is assessed by comparing the in vitro inhibition data to the expected clinical plasma concentrations of the drug. A simple threshold often used in early screening is an IC₅₀ value < 1 µM, which triggers further investigation.[29]
Integrated ADME Profile and Summary
This series of in vitro assays provides a foundational ADME profile for this compound. Integrating the hypothetical data provides a holistic view of the compound's potential.
Summary of In Vitro ADME Properties for this compound:
| ADME Parameter | Assay | Result | Implication for Drug Development |
| Absorption | Caco-2 Permeability | Papp (A→B): 12.5 x 10⁻⁶ cm/s; ER: 1.13 | Favorable. High permeability and lack of efflux suggest good potential for oral absorption. |
| Distribution | Plasma Protein Binding | 85% Bound (fu = 0.15) | Acceptable. Moderate binding means a reasonable fraction of the drug is free to act. Less risk of displacement DDIs. |
| Metabolism | HLM Stability | t½: 45 min; CLint: 30.8 µL/min/mg | Acceptable. The compound is not rapidly metabolized, suggesting a potentially reasonable in vivo half-life. |
| Excretion (via DDI Risk) | CYP Inhibition | IC₅₀ > 15 µM for all isoforms | Low to Moderate Risk. The IC₅₀ value for CYP3A4 is in the moderate range. This should be monitored, but it is not a major liability at this stage unless very high clinical doses are anticipated. |
Overall Assessment: Based on this in vitro profile, this compound exhibits many characteristics of a developable drug candidate. It shows high permeability, is not an efflux substrate, has moderate metabolic stability and plasma protein binding, and demonstrates a relatively low risk for potent CYP-mediated drug-drug interactions. These data provide confidence for advancing the compound to further preclinical studies, including in vivo pharmacokinetic assessments in animal models.
References
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
Bio-Synthesis. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
The Laboratory Outsourcing Network. (2023, September 22). The Importance of Pharmaceutical ADME Studies. Retrieved from [Link]
-
ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
Technology Networks. (2024, May 8). What Is ADME? – Drug Discovery Basics. Retrieved from [Link]
-
X-Chem. (2022, January 21). Importance of ADME/Tox in Early Drug Discovery. Retrieved from [Link]
-
Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]
-
AZoLifeSciences. (2021, February 3). Purpose of ADME Studies in Drug Development. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
-
BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
-
Springer Link. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Retrieved from [Link]
-
protocols.io. (2025, August 3). In-vitro plasma protein binding. Retrieved from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). High-throughput fluorescence assay of cytochrome P450 3A4. Retrieved from [Link]
-
Wiley Online Library. (2014, August 12). Understanding and Reducing the Experimental Variability of In Vitro Plasma Protein Binding Measurements. Retrieved from [Link]
-
Visikol. (2022, November 3). Plasma Protein Binding Assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Assessment of Drug Plasma Protein Binding in Drug Discovery. Retrieved from [Link]
-
NIH PubChem. (n.d.). 1H-imidazole-4-carbonitrile. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 861340-10-5. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]
-
YouTube. (2024, July 18). ADME 101: Overview of In Vitro Drug-Drug Interaction (DDI) Studies. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) How to Report and Discuss ADME Data in Medicinal Chemistry Publications: in Vitro Data or in Vivo Extrapolations?. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2018, September 29). Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. Retrieved from [Link]
-
NIH PubChem. (n.d.). 1H-Indazole-7-carbonitrile. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H5N3). Retrieved from [Link]
-
News-Medical.Net. (2024, October 3). Timing your in vitro studies for successful ADME outcomes. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. Retrieved from [Link]
Sources
- 1. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. contractlaboratory.com [contractlaboratory.com]
- 5. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]
- 6. What Is ADME? – Drug Discovery Basics | Technology Networks [technologynetworks.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. In Vitro ADME Assays [conceptlifesciences.com]
- 9. criver.com [criver.com]
- 10. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 11. This compound | CAS 861340-10-5 [matrix-fine-chemicals.com]
- 12. This compound | 861340-10-5 [chemicalbook.com]
- 13. PubChemLite - this compound (C8H5N3) [pubchemlite.lcsb.uni.lu]
- 14. 1H-Indazole-7-carbonitrile | C8H5N3 | CID 25022685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 22. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 23. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 24. protocols.io [protocols.io]
- 25. bioivt.com [bioivt.com]
- 26. Plasma Protein Binding Assay [visikol.com]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 29. fda.gov [fda.gov]
- 30. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of a Focused Library of 1H-Indazole-4-carbonitrile Analogs: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini
Publication Date: January 11, 2026
Abstract
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents, particularly in oncology. This guide provides a comprehensive, in-depth technical overview for the synthesis of a focused library of 1H-indazole-4-carbonitrile analogs. We present a strategic approach starting from the synthesis of the core scaffold, followed by detailed protocols for diversification at key positions (N1, C3, and C5/C7) utilizing robust and versatile chemical transformations. This document is designed to empower researchers in drug discovery and development with the practical knowledge to generate novel chemical matter for screening and lead optimization, with a particular focus on the development of kinase and PARP inhibitors.
Introduction: The Significance of the this compound Scaffold
The 1H-indazole core is a bioisostere of indole and purine, capable of engaging in key hydrogen bonding interactions with biological targets.[1][2] This has led to its widespread use in the design of inhibitors for various enzyme families, most notably protein kinases and poly(ADP-ribose) polymerases (PARPs).[3][4] The introduction of a carbonitrile group at the 4-position of the indazole ring serves multiple purposes in drug design. The nitrile moiety is a versatile functional group that can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, and serve as a synthetic handle for further chemical modifications.[5] Its electron-withdrawing nature can also modulate the physicochemical properties of the molecule, such as pKa and metabolic stability.
A prime example of the therapeutic relevance of this scaffold is found in the PARP inhibitor Niraparib, which features a substituted indazole core and has gained regulatory approval for the treatment of certain types of cancer.[6][7] The synthesis of a focused library of this compound analogs, therefore, represents a rational approach to exploring the chemical space around this validated pharmacophore for the discovery of novel therapeutics.
This guide will delineate a strategic pathway for the construction of such a library, emphasizing the underlying chemical principles and providing detailed, actionable protocols.
Strategic Approach to Library Synthesis
The synthesis of a focused library of this compound analogs can be conceptually divided into two main phases: the construction of the core scaffold and its subsequent diversification. Our proposed strategy prioritizes the early introduction of the key 4-carbonitrile functionality, followed by the exploration of various substitution patterns at other positions of the indazole ring to generate a diverse set of analogs for structure-activity relationship (SAR) studies.
Figure 1: Overall synthetic strategy for the focused library of this compound analogs.
Phase 1: Synthesis of the this compound Core
The synthesis of the core scaffold begins with commercially available starting materials and proceeds through a three-step sequence involving diazotization, reduction, and a Sandmeyer reaction.
Protocol 1: Synthesis of 4-Nitro-1H-indazole
This procedure is adapted from established methods for the synthesis of nitroindazoles.[8]
Reaction Principle: The reaction proceeds via the diazotization of 2-methyl-3-nitroaniline with sodium nitrite in an acidic medium, followed by an intramolecular cyclization to form the indazole ring.
Materials:
-
2-Methyl-3-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Water
-
Overhead stirrer
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with an overhead stirrer, dissolve 2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C using an ice bath.
-
Prepare a solution of sodium nitrite (2.2 eq) in water.
-
To the vigorously stirred solution of the aniline at 0 °C, add the sodium nitrite solution at once. An immediate precipitate should be observed.[8]
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.
-
Filter the precipitate and concentrate the filtrate under reduced pressure.
-
Suspend the resulting solid in water, filter, and dry to afford 4-nitro-1H-indazole as a solid.[8]
Expected Outcome: This reaction typically proceeds in high yield (around 99%).[8] The product can be characterized by ¹H NMR and mass spectrometry.
Protocol 2: Synthesis of 4-Amino-1H-indazole
Reaction Principle: The nitro group of 4-nitro-1H-indazole is reduced to a primary amine using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation.
Materials:
-
4-Nitro-1H-indazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C) and a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate)
-
Hydrochloric acid (for SnCl₂ reduction)
-
Sodium bicarbonate (or other base for workup)
-
Ethanol or Ethyl acetate (as solvent)
Procedure (using SnCl₂):
-
Suspend 4-nitro-1H-indazole (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid portion-wise, maintaining the temperature below 50 °C.
-
After the addition is complete, heat the mixture at reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography to yield 4-amino-1H-indazole.
Expected Outcome: The reduction of the nitro group is generally efficient, with yields typically ranging from 70-90%.
Protocol 3: Synthesis of this compound (Sandmeyer Cyanation)
Reaction Principle: The Sandmeyer reaction is a powerful method for converting a primary aromatic amine into a nitrile via a diazonium salt intermediate, catalyzed by a copper(I) cyanide salt.[9]
Materials:
-
4-Amino-1H-indazole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) (use with extreme caution)
-
Water
-
Ice bath
Procedure:
-
Diazotization:
-
Suspend 4-amino-1H-indazole (1.0 eq) in an aqueous solution of HCl or H₂SO₄.
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.[5]
-
Prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the cold suspension, ensuring the temperature remains below 5 °C.[5]
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Cool the CuCN solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
-
Expected Outcome: The Sandmeyer cyanation can be a high-yielding reaction, but optimization of conditions may be necessary. Yields can range from moderate to good.
Phase 2: Diversification of the this compound Scaffold
With the core scaffold in hand, the next phase involves introducing diversity at various positions of the indazole ring. The N1, C3, and C5/C7 positions are particularly amenable to functionalization.
N1-Alkylation and N-Arylation
The N1 position of the indazole ring is a common site for modification to modulate the compound's properties and explore interactions with the biological target.
Reaction Principle: The acidic N-H proton of the indazole can be deprotonated with a suitable base, and the resulting anion can be alkylated or arylated with an appropriate electrophile. The regioselectivity of N1 versus N2 alkylation can be influenced by the choice of base, solvent, and the steric and electronic nature of the indazole substituents.[10][11] For many bioactive indazoles, the N1-substituted isomer is the desired product.[7]
Figure 2: General workflow for N1-alkylation of the indazole core.
Protocol 4: N1-Alkylation of this compound
This protocol is adapted from general procedures for the N-alkylation of indazoles.[10][12]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) or alkyl tosylate
-
Base (e.g., sodium hydride (NaH), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.
-
Add the base (1.1-1.5 eq) portion-wise at 0 °C (for NaH) or room temperature (for Cs₂CO₃).
-
Stir the mixture for 30-60 minutes to ensure complete deprotonation.
-
Add the alkylating agent (1.0-1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed as monitored by TLC.
-
Cool the reaction mixture and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to separate the N1 and N2 isomers and obtain the desired N1-alkylated product.
Representative N1-Alkylation Data:
| Entry | Alkylating Agent (R-X) | Base | Solvent | Yield of N1-isomer (%) |
| 1 | Methyl iodide | NaH | THF | >90 |
| 2 | Benzyl bromide | Cs₂CO₃ | DMF | 85-95 |
| 3 | Ethyl bromoacetate | K₂CO₃ | Acetone | 70-80 |
| 4 | 1-bromo-3-chloropropane | Cs₂CO₃ | DMF | 80-90 |
C3-Functionalization via Palladium-Catalyzed Cross-Coupling Reactions
The C3 position is another key vector for diversification. A common strategy involves initial halogenation at C3, followed by a variety of palladium-catalyzed cross-coupling reactions.
Protocol 5: C3-Halogenation of this compound
Reaction Principle: Direct halogenation of the indazole ring can be achieved using various halogenating agents. For subsequent cross-coupling reactions, iodination or bromination is typically preferred.
Materials:
-
N-protected this compound (e.g., N1-Boc or N1-SEM protected)
-
Halogenating agent (e.g., N-iodosuccinimide (NIS), N-bromosuccinimide (NBS))
-
Solvent (e.g., dichloromethane (DCM), acetonitrile (ACN))
Procedure:
-
Protect the N1 position of this compound with a suitable protecting group (e.g., Boc anhydride) if necessary, as this can improve the regioselectivity and efficiency of the halogenation.
-
Dissolve the N-protected indazole (1.0 eq) in the chosen solvent.
-
Add the halogenating agent (1.0-1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify by silica gel chromatography to obtain the 3-halo-1H-indazole-4-carbonitrile intermediate.
Protocol 6: Suzuki-Miyaura Coupling at C3
Reaction Principle: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.
Materials:
-
3-Halo-1H-indazole-4-carbonitrile (e.g., 3-bromo or 3-iodo)
-
Aryl or heteroaryl boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
Procedure:
-
In a reaction vessel, combine the 3-halo-1H-indazole-4-carbonitrile (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere at 80-110 °C for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by silica gel chromatography.
Representative C3-Suzuki Coupling Data:
| Entry | Boronic Acid | Catalyst | Base | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 70-85 |
| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 75-88 |
Protocol 7: Sonogashira Coupling at C3
Reaction Principle: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.
Materials:
-
3-Halo-1H-indazole-4-carbonitrile
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a flask containing the 3-halo-1H-indazole-4-carbonitrile (1.0 eq), add the palladium catalyst (2-5 mol%) and CuI (5-10 mol%).
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.2-1.5 eq).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion.
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by silica gel chromatography.
Protocol 8: Buchwald-Hartwig Amination at C3
Reaction Principle: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[13]
Materials:
-
3-Halo-1H-indazole-4-carbonitrile
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., sodium tert-butoxide (NaOtBu), Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the 3-halo-1H-indazole-4-carbonitrile (1.0 eq), the palladium catalyst (1-3 mol%), the ligand (2-6 mol%), and the base (1.2-2.0 eq).
-
Add the anhydrous solvent, followed by the amine (1.1-1.5 eq).
-
Seal the vessel and heat the reaction mixture at 80-120 °C for 4-24 hours.
-
After cooling, dilute the mixture with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the product by silica gel chromatography.
Characterization and Purification
Purification: Flash column chromatography on silica gel is the most common method for purifying the synthesized analogs. The choice of eluent will depend on the polarity of the product. Typical solvent systems include gradients of ethyl acetate in hexanes or dichloromethane in methanol.
Characterization: The structure and purity of all synthesized compounds should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts and coupling constants of the indazole ring protons are characteristic and can be used to confirm the substitution pattern.[9][14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the final compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for monitoring reaction progress and assessing the purity of the final compounds.
Conclusion
This guide provides a detailed and actionable framework for the synthesis of a focused library of this compound analogs. By following the outlined strategic approach and detailed protocols, researchers can efficiently generate a diverse range of novel compounds centered around a clinically relevant pharmacophore. The versatility of the synthetic routes described allows for extensive exploration of the structure-activity relationships, which is a critical step in the journey of drug discovery and development. The insights and methodologies presented herein are intended to accelerate the discovery of new therapeutic agents targeting a range of diseases, including cancer.
References
-
Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
Keating, M. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]
-
4-AMINO (1H)INDAZOLE. ChemBK. (2024). Retrieved January 11, 2026, from [Link]
-
D'Andrea, A. D., et al. (2017). PARP inhibitors as potential therapeutic agents for various cancers: focus on niraparib and its first global approval for maintenance therapy of gynecologic cancers. Journal of Hematology & Oncology, 10(1), 1-12. [Link]
-
Niraparib Tosylate. Patsnap Synapse. (n.d.). Retrieved January 11, 2026, from [Link]
-
Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]
-
Sharma, S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1639-1663. [Link]
-
Singh, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(1), 25-50. [Link]
-
Abida, W., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Bioorganic & Medicinal Chemistry Letters, 22(14), 4579-4583. [Link]
-
Zhang, M., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(23), 5708. [Link]
-
Singh, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(1), 25-50. [Link]
-
Lee, J. H., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(4), 3077–3086. [Link]
-
Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). OrgoSolver. (n.d.). Retrieved January 11, 2026, from [Link]
-
Buchwald–Hartwig amination. Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(3), 1775-1804. [Link]
-
Sandmeyer reaction. L.S.College, Muzaffarpur. (2022). Retrieved January 11, 2026, from [Link]
-
NIRAPARIB profile page. Open Targets Platform. (n.d.). Retrieved January 11, 2026, from [Link]
-
Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 15(7), 576-582. [Link]
-
Ko, C.-H., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Biomedical Science, 28(1), 1-17. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. (2018). Retrieved January 11, 2026, from [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6563–6575. [Link]
-
Jones, A. M., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. (2023). Retrieved January 11, 2026, from [Link]
-
Jones, A. M., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
-
Curtin, N. J. (2022). Inhibitors of PARP: Number crunching and structure gazing. The FEBS Journal, 289(10), 2618-2633. [Link]
-
Diazotisation. Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11380-11397. [Link]
-
Barbero, N., et al. (2017). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. Organic & Biomolecular Chemistry, 15(2), 357-361. [Link]
-
Sandmeyer reaction. L.S.College, Muzaffarpur. (2022). Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 11, 2026, from [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Guillaumet, G., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7436-7445. [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved January 11, 2026, from [Link]
-
Diazotization of heterocyclic primary amines. Chemical Reviews. (n.d.). Retrieved January 11, 2026, from [Link]
Sources
- 1. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PARP inhibitors as potential therapeutic agents for various cancers: focus on niraparib and its first global approval for maintenance therapy of gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niraparib Tosylate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. research.ucc.ie [research.ucc.ie]
- 11. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Application Note: 1H-Indazole-4-carbonitrile as a Versatile Bioisostere for Amide and Carboxylic Acid Moieties in Drug Discovery
Introduction: The Strategic Imperative of Bioisosterism in Modern Drug Design
Bioisosterism, the interchange of functional groups with similar physicochemical properties, is a foundational strategy in medicinal chemistry.[1] This powerful approach allows for the fine-tuning of a drug candidate's pharmacological profile, including its potency, selectivity, and pharmacokinetic (ADME) properties, without drastically altering the core molecular structure responsible for its biological activity. The judicious selection of a bioisostere can mitigate issues such as poor metabolic stability, low bioavailability, or off-target toxicity, thereby accelerating the progression of promising compounds through the drug development pipeline.
This application note provides a comprehensive guide for researchers on the use of the 1H-indazole-4-carbonitrile moiety as a sophisticated bioisostere for common functional groups, particularly amides and carboxylic acids. We will explore the scientific rationale for this substitution, present detailed synthetic protocols for its incorporation, and showcase its practical application through relevant case studies.
The this compound Scaffold: A Privileged Bioisostere
Indazole-containing derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their frequent occurrence in a wide array of biologically active compounds.[2][3] The indazole ring system, a fusion of benzene and pyrazole rings, offers a unique combination of aromaticity, hydrogen bonding capabilities, and metabolic stability.[3][4] The 1H-tautomer is generally the more thermodynamically stable and predominant form.[3] The addition of a carbonitrile group at the 4-position further enhances its utility as a bioisostere.
Physicochemical Properties and Bioisosteric Rationale
The this compound moiety can effectively mimic the key molecular interactions of both amide and carboxylic acid groups. The nitrile group serves as a hydrogen bond acceptor, while the indazole N-H proton acts as a hydrogen bond donor.[5] This dual functionality allows it to replicate the hydrogen bonding patterns crucial for ligand-receptor interactions that are often mediated by amides and carboxylic acids.[6]
In classical medicinal chemistry, the nitrile group is often considered a bioisostere of carbonyl, hydroxyl, and carboxyl groups.[7][8]
Table 1: Comparative Physicochemical Properties
| Functional Group | H-Bond Donor | H-Bond Acceptor | Acidity (pKa) | Lipophilicity (clogP) | Metabolic Liability |
| Carboxylic Acid (-COOH) | Yes | Yes | ~4-5 | Variable | Prone to glucuronidation[6] |
| Primary Amide (-CONH2) | Yes | Yes | ~17 | Variable | Susceptible to hydrolysis |
| This compound | Yes (N-H) | Yes (Nitrile) | ~14 (N-H) | ~1.3 [9] | Generally stable[10] |
A key advantage of this bioisosteric replacement is the enhanced metabolic stability. The nitrile group is typically resistant to metabolic degradation, unlike esters and amides which are prone to hydrolysis.[10] Furthermore, the indazole ring itself often exhibits greater stability towards oxidative metabolism compared to simpler aromatic systems.[11]
Synthetic Strategies for Incorporation
The synthesis of this compound and its derivatives is well-documented and accessible. A prevalent method involves the cyclization of a substituted o-tolunitrile derivative.
Protocol 1: Synthesis of this compound
This protocol outlines a common synthetic route starting from 2-methyl-3-nitrobenzonitrile.
Workflow Diagram: Synthesis of this compound
Caption: A common synthetic pathway to this compound.
Materials:
-
2-methyl-3-nitrobenzonitrile
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Ethanol
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Enamine Formation: In a suitably sized round-bottom flask, dissolve 2-methyl-3-nitrobenzonitrile (1.0 equivalent) in N,N-dimethylformamide dimethyl acetal (3.0 equivalents). Heat the reaction mixture to 120°C and maintain with stirring for 4-6 hours. Reaction progress should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC).
-
Cyclization: Upon completion, allow the mixture to cool to ambient temperature. Add ethanol to dissolve the resulting intermediate. Subsequently, cool the solution to 0°C in an ice bath and add hydrazine hydrate (1.5 equivalents) dropwise.
-
Work-up and Purification: Stir the reaction mixture at room temperature for 2-4 hours. Concentrate the mixture under reduced pressure to remove the solvent. The crude product is then purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., ethyl acetate/hexanes), to yield the desired this compound.
Expert Insights: The reaction with DMF-DMA is crucial for the formation of a reactive enamine intermediate, which is primed for cyclization upon the addition of hydrazine. This cyclization step is a robust and widely used method for constructing the indazole ring system.[12][13]
Application in Drug Discovery: A Case Study on Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's Tyrosine Kinase (BTK) is a critical enzyme in B-cell receptor signaling pathways and a validated therapeutic target for various B-cell malignancies and autoimmune disorders.[14][15] The development of potent and selective BTK inhibitors is an area of intense research.[16]
In a hypothetical lead optimization campaign, a lead compound with a solvent-exposed primary amide group exhibits good potency but suffers from poor metabolic stability and limited cell permeability. To address these liabilities, the this compound moiety is introduced as a bioisostere of the amide.
Logical Diagram: Bioisosteric Replacement Strategy
Caption: Replacing a metabolically labile amide with this compound.
Anticipated Results: The resulting analogs incorporating the this compound group are expected to demonstrate:
-
Maintained or Improved Potency: The indazole's ability to form key hydrogen bonds can preserve the binding affinity for the target.
-
Enhanced Metabolic Stability: The inherent stability of the indazole ring and the nitrile group should lead to a longer half-life in microsomal stability assays.[17][18]
-
Improved Pharmacokinetics: The modulation of lipophilicity and polarity can lead to better cell permeability and oral bioavailability.[5]
Table 2: Hypothetical SAR Data for BTK Inhibitor Series
| Compound | Bioisosteric Group | BTK IC50 (nM) | Microsomal Stability (t½, min) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Lead-Amide | -CONH₂ | 45 | 12 | 1.5 |
| Analog-Indazole | This compound | 30 | >90 | 6.2 |
Protocols for Biological Evaluation
Rigorous in vitro testing is essential to validate the advantages of the bioisosteric replacement.
Protocol 2: In Vitro BTK Inhibition Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of test compounds against BTK.
Workflow Diagram: In Vitro BTK Kinase Assay
Caption: A streamlined workflow for determining BTK inhibitor potency.
Materials:
-
Recombinant human BTK enzyme
-
Kinase assay buffer
-
ATP and a suitable peptide substrate (e.g., Poly (4:1 Glu, Tyr))[19]
-
Test compounds
-
A commercial kinase assay kit (e.g., ADP-Glo™)[20]
-
384-well assay plates
-
A plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Create a serial dilution of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compounds, followed by the BTK enzyme diluted in kinase buffer.
-
Pre-incubation: Incubate the plate at room temperature for 20-30 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Reaction Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection: Terminate the reaction and detect the amount of ADP produced using the detection reagent as per the manufacturer's protocol.[20]
-
Data Analysis: Measure the luminescence signal. Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value using a suitable curve-fitting model.
Trustworthiness and Self-Validation: To ensure data integrity, each assay plate must include positive controls (a known BTK inhibitor) and negative controls (vehicle, e.g., DMSO). This allows for the calculation of Z' factor, a statistical measure of assay quality.[19]
Conclusion and Future Directions
The this compound moiety is a highly effective bioisostere for amide and carboxylic acid groups, offering a strategic solution to common challenges in lead optimization. Its favorable physicochemical properties, coupled with its metabolic stability, make it an invaluable tool for enhancing the drug-like properties of therapeutic candidates. The synthetic tractability of this scaffold further solidifies its utility in drug discovery campaigns. Future research will likely focus on the further functionalization of the indazole ring to create an even wider range of bioisosteric replacements with tailored properties for diverse biological targets.
References
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
- Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- Kumar, R., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of Biomolecular Structure and Dynamics.
-
Gaikwad, D. D., et al. (2015). Indazole motifs and their medicinal importance: an overview. European Journal of Medicinal Chemistry. Available from: [Link]
-
Various Authors. (n.d.). Indazoles Chemistry and Biological Activities. ResearchGate. Available from: [Link]
-
Yang, X., et al. (2018). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Future Medicinal Chemistry. Available from: [Link]
-
Wikipedia. (n.d.). Bioisostere. Available from: [Link]
- Sharma, T., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
-
DrugDesign.org. (n.d.). Bioisosterism. Available from: [Link]
-
Wang, C., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]
-
Various Authors. (n.d.). Structure and synthesis of indazole. ResearchGate. Available from: [Link]
-
Various Authors. (n.d.). Examples of bioisosteric replacement in drug development. ResearchGate. Available from: [Link]
-
Various Authors. (n.d.). Application of Nitrile in Drug Design. ResearchGate. Available from: [Link]
- Meanwell, N. A. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.
-
Yang, X., et al. (2018). A survey of the role of nitrile groups in protein-ligand interactions. Future Medicinal Chemistry. Available from: [Link]
- Thermo Fisher Scientific. (n.d.). LanthaScreen Eu kinase binding assay for BTK Overview.
-
BellBrook Labs. (n.d.). BTK Activity Assay. Available from: [Link]
-
Reaction Biology. (n.d.). HotSpot and NanoBRET Kinase Screening. Available from: [Link]
- BenchChem. (n.d.). Btk-IN-23 In Vitro Enzymatic Assays: A Technical Guide.
-
PubChem. (n.d.). 1H-Indazole-7-carbonitrile. Available from: [Link]
-
Various Authors. (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate. Available from: [Link]
-
Kim, S., et al. (2017). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Available from: [Link]
-
Tien, Y., et al. (2020). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry. Available from: [Link]
-
Carlier, J., et al. (2016). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. Forensic Toxicology. Available from: [Link]
-
Various Authors. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available from: [Link]
-
Estupinan, D., et al. (2023). Bruton's Tyrosine Kinase Inhibitors: Recent Updates. Cancers. Available from: [Link]
-
Li, P., et al. (2013). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications. Available from: [Link]
-
Bredael, K., et al. (2022). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. European Journal of Medicinal Chemistry. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Available from: [Link]
-
Pisani, L., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]
-
ecancer. (2016). Overview of Bruton's tyrosine kinase (BTK) inhibitors in chronic lymphocytic leukemia. Available from: [Link]
-
ClinPGx. (n.d.). Bruton's tyrosine kinase (BTK) inhibitors. Available from: [Link]
-
Burger, J. A. (2014). Bruton's Tyrosine Kinase (BTK) Inhibitors in Clinical Trials. Current Hematologic Malignancy Reports. Available from: [Link]
-
Matrix Fine Chemicals. (n.d.). This compound. Available from: [Link]
-
Fermento, M. E., et al. (2022). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceutics. Available from: [Link]
Sources
- 1. Bioisostere - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. tandfonline.com [tandfonline.com]
- 8. A survey of the role of nitrile groups in protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1H-Indazole-7-carbonitrile | C8H5N3 | CID 25022685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. img01.pharmablock.com [img01.pharmablock.com]
- 12. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 13. Indazole synthesis [organic-chemistry.org]
- 14. Bruton’s Tyrosine Kinase Inhibitors: Recent Updates [mdpi.com]
- 15. Bruton's tyrosine kinase (BTK) inhibitors in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Indazole-4-carbonitrile
Welcome to the technical support center for the synthesis of 1H-indazole-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you improve the yield and purity of your synthesis. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.
Overview of the Synthetic Strategy
The most common and reliable route to this compound involves a two-step sequence starting from 4-amino-1H-indazole. This process utilizes classic diazonium salt chemistry, a cornerstone of aromatic synthesis.
-
Diazotization: The transformation of the primary aromatic amine on 4-amino-1H-indazole into a diazonium salt using nitrous acid, generated in situ from sodium nitrite and a strong mineral acid.
-
Sandmeyer Cyanation: The copper(I)-catalyzed substitution of the diazonium group with a cyanide nucleophile to yield the target nitrile.
This guide will dissect each stage of this process, providing actionable troubleshooting advice and detailed protocols.
Synthetic Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific problems you may encounter during the synthesis.
Problem Area 1: The Diazotization Step
Question: My diazotization of 4-amino-1H-indazole appears to be failing. I see a lot of dark tar-like material upon adding the sodium nitrite, and the subsequent Sandmeyer reaction gives minimal product. What's going wrong?
Answer: This is a classic and critical issue. The success of the entire synthesis hinges on the clean and efficient formation of the indazole-4-diazonium salt. The problems you're describing point to the decomposition of this highly reactive intermediate.[1][2]
Root Cause Analysis & Solutions:
-
Temperature Control is Paramount: Aromatic diazonium salts are notoriously unstable at elevated temperatures.[3] The diazotization reaction is highly exothermic. If the temperature rises above 5 °C, the diazonium salt will rapidly decompose, losing N₂(g) and reacting with water to form 4-hydroxy-1H-indazole and other phenolic byproducts, which often polymerize into the dark tars you observe.[4][5]
-
Solution: Maintain a strict temperature of 0–5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for efficient cooling and add your aqueous sodium nitrite solution dropwise and slowly to the acidic solution of your amine, ensuring the internal temperature never exceeds 5 °C.
-
-
Insufficient Acid: The reaction requires a sufficient excess of strong mineral acid (typically HCl or H₂SO₄).
-
Causality: One equivalent of acid is consumed by the amino group to form the ammonium salt. A second equivalent reacts with sodium nitrite to generate the active diazotizing agent, nitrous acid (HNO₂). An additional excess of acid is crucial to maintain a low pH, which prevents two key side reactions:
-
It suppresses the coupling of the newly formed diazonium salt with unreacted 4-amino-1H-indazole, which would form a highly colored and insoluble diazoamino compound (a triazene).
-
It prevents the equilibrium of nitrous acid from shifting away from the active electrophile, the nitrosonium ion (NO⁺).[6]
-
-
Solution: Use at least 2.5-3.0 equivalents of strong acid relative to the 4-amino-1H-indazole.
-
-
Purity of Starting Material: Ensure your 4-amino-1H-indazole is pure.[7] Impurities can interfere with the reaction or catalyze decomposition.
Self-Validation Check: Before proceeding to the Sandmeyer step, you can perform a quick spot test to confirm the presence of the diazonium salt. Place a drop of your cold reaction mixture onto a filter paper and add a drop of a cold, alkaline solution of a coupling agent like 2-naphthol. The immediate formation of a bright orange or red azo dye indicates the successful formation of the diazonium salt.
Problem Area 2: The Sandmeyer Cyanation Step
Question: My diazotization seems clean, but the yield of this compound from the Sandmeyer reaction is very low (<30%). What factors should I investigate to improve this?
Answer: A low yield in the Sandmeyer step, assuming successful diazotization, points to issues with the copper-catalyzed substitution itself. The Sandmeyer reaction is a radical-nucleophilic aromatic substitution, and its efficiency depends on several factors.[8][9][10]
Root Cause Analysis & Solutions:
-
State of the Copper(I) Catalyst: The active catalyst is Cu(I).[6] Commercially available copper(I) cyanide (CuCN) can oxidize over time to the inactive Cu(II) state.
-
Solution: Use fresh, high-purity CuCN. It should be a white or off-white powder, not green or blue which indicates Cu(II) contamination. If in doubt, you can wash the CuCN with a dilute acid solution, followed by water, ethanol, and ether, and dry it under vacuum before use.
-
-
Method of Addition: The order and rate of addition are crucial for minimizing side reactions.
-
Causality: Adding the cold diazonium salt solution to the copper(I) cyanide solution is generally preferred. This ensures that the diazonium salt is immediately in the presence of the catalyst and nucleophile, promoting the desired reaction over thermal decomposition. Adding the cyanide solution to the diazonium salt can lead to localized high concentrations of the unstable intermediate.
-
Solution: Prepare your solution or slurry of CuCN (and KCN if used) and cool it. Slowly add the cold, freshly prepared diazonium salt solution to this mixture with vigorous stirring.[4] You should observe the evolution of nitrogen gas.
-
-
Choice of Cyanide Source: While CuCN is the classic reagent, its poor solubility can be limiting.
-
Solution: A common and effective practice is to use a solution of CuCN in aqueous KCN or NaCN.[11] The excess cyanide forms a soluble tetracyanocuprate(I) complex, [Cu(CN)₄]³⁻, which is a more effective reagent. This also provides a higher concentration of the cyanide nucleophile. See the table below for a comparison.
-
Data Table: Comparison of Cyanide Reagents
| Reagent(s) | Typical Conditions | Pros | Cons |
| CuCN alone | Slurry in water or organic solvent | Simple setup | Low solubility can lead to slow/incomplete reaction |
| CuCN / KCN (or NaCN) | Aqueous solution | Forms soluble, reactive [Cu(CN)₄]³⁻ complex; higher CN⁻ concentration[11][12] | Highly toxic KCN/NaCN requires stringent safety protocols |
| K₄[Fe(CN)₆] | Pd-catalyzed conditions | Non-toxic cyanide source | Requires a different catalytic system (e.g., Palladium), not a Sandmeyer reaction |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low Sandmeyer reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this synthesis? This synthesis involves two major hazards: potentially explosive diazonium salts and highly toxic cyanides.
-
Diazonium Salts: NEVER isolate the diazonium salt or allow it to dry out.[1][2] Solid diazonium salts, particularly with chloride counter-ions, can be shock-sensitive and explosive.[3] Always use the diazonium solution immediately after preparation and keep it cold.
-
Cyanides (CuCN, KCN, NaCN): These are acutely toxic by inhalation, ingestion, and skin contact. Always handle them in a certified chemical fume hood while wearing appropriate PPE (gloves, lab coat, safety glasses). CRITICAL: Never allow cyanide salts to come into contact with acid. This will liberate highly toxic hydrogen cyanide (HCN) gas. Have a cyanide-specific quench solution (e.g., aqueous sodium hypochlorite/bleach or alkaline ferrous sulfate) ready for decontaminating glassware and spills.
Q2: How should I monitor the reaction's progress? The most obvious sign of reaction is the steady evolution of nitrogen gas when the diazonium solution is added to the copper cyanide. Once the gas evolution ceases, the reaction is likely complete. For more precise monitoring, you can use Thin Layer Chromatography (TLC) or LC-MS. Quench a small aliquot of the reaction mixture (e.g., by adding it to a basic solution to neutralize acid and decompose any remaining diazonium salt), extract with an organic solvent like ethyl acetate, and spot on a TLC plate. Compare the spot to your 4-amino-1H-indazole starting material.
Q3: How do I purify the final this compound product? Purification typically involves a multi-step process:
-
Quench & Neutralize: After the reaction is complete, carefully neutralize the mixture with a base like sodium carbonate or sodium hydroxide. This will also precipitate copper salts.
-
Extraction: Extract the aqueous mixture several times with an organic solvent (e.g., ethyl acetate or dichloromethane). The product is organic-soluble.
-
Wash: Wash the combined organic layers with water and brine to remove residual inorganic salts.
-
Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Final Purification: The crude product can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[13][14]
Detailed Experimental Protocols
Protocol 1: Diazotization of 4-Amino-1H-indazole (Note: This protocol assumes you are starting with 10 mmol of the amine. Adjust quantities accordingly.)
-
To a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 4-amino-1H-indazole (1.33 g, 10 mmol).
-
Add 30 mL of water and 2.6 mL of concentrated hydrochloric acid (~30 mmol). Stir until a clear solution of the ammonium salt is formed.
-
Cool the flask in an ice-salt bath to 0 °C.
-
In a separate beaker, dissolve sodium nitrite (0.76 g, 11 mmol) in 10 mL of cold water.
-
Transfer the sodium nitrite solution to the dropping funnel.
-
Add the sodium nitrite solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature never rises above 5 °C .
-
After the addition is complete, stir the resulting pale yellow solution for an additional 15 minutes at 0–5 °C.
-
This cold solution of indazole-4-diazonium chloride is used immediately in the next step. DO NOT STORE OR ISOLATE.
Protocol 2: Sandmeyer Cyanation
-
In a 500 mL flask under a fume hood, prepare the cyanide solution by dissolving copper(I) cyanide (1.08 g, 12 mmol) and potassium cyanide (1.56 g, 24 mmol) in 50 mL of water. Stir until the CuCN dissolves.
-
Cool this solution in an ice bath to ~5-10 °C.
-
Slowly, and with vigorous stirring, add the freshly prepared cold diazonium salt solution from Protocol 1 to the cyanide solution.
-
A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the foaming manageable.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then stir for 1-2 hours, or until gas evolution completely ceases.
-
The mixture can be gently warmed (e.g., to 40-50 °C) to ensure the reaction goes to completion if gas evolution is sluggish.
-
Proceed to the purification workup as described in FAQ Q3.
References
-
Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(6), 1049–1055. [Link][1][2]
-
Lumen Learning. (n.d.). Reactions involving arenediazonium salts. In Organic Chemistry II. [Link][8]
-
Moor, R. J., et al. (2020). Structures, Stability, and Safety of Diazonium Salts. ResearchGate. [Link][15]
-
ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate. [Link]
-
Tomás, F., et al. (2001). Stabilization of Aliphatic and Aromatic Diazonium Ions by Coordination: An Experimental and Theoretical Study. Organometallics, 20(9), 1693–1700. [Link]
-
Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. ACS Publications. [Link]
-
Sajjad, H., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 1327–1355. [Link][12]
-
Ashenhurst, J. (2018). Diazonium Salts From Amines, And Reactions Of Diazonium Salts. Master Organic Chemistry. [Link][6]
-
Lee, S., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 14(6), 1632–1635. [Link]
-
Wang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4946. [Link]
-
Khan, I., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14, 1856-1891. [Link]
-
Reddit. (2024). Sandmeyer type reaction troubleshoot. r/Chempros. [Link]
-
Reddit. (2019). Troubleshooting a Sandmeyer reaction. r/chemistry. [Link]
-
Quora. (2024). What is the difference in the function of KCN and CuCN in organic reactions? Can I use them in exchange of one another?. [Link][11]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link][10]
-
Less, G. B., Rasmussen, P. G., & Kampf, J. W. (2005). 1H-Imidazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 61(12), o4351–o4352. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
-
Chen, Y., et al. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Ridd, J. H. (1961). Diazotization of heterocyclic primary amines. Chemical Reviews, 61(3), 279–301. [Link]
-
CP Lab Safety. (n.d.). 1-Methyl-1H-indazole-4-carbonitrile, 95% Purity, C9H7N3, 100 mg. [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diazonium compound - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Khan Academy [khanacademy.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chembk.com [chembk.com]
- 8. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. quora.com [quora.com]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Diazotisation [organic-chemistry.org]
Technical Support Center: Troubleshooting Poor Solubility of 1H-Indazole-4-carbonitrile
Welcome to the technical support center for 1H-indazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of its poor solubility. The following question-and-answer format provides in-depth, field-proven insights and step-by-step protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What are its basic solubility properties?
A1: this compound (C₈H₅N₃, MW: 143.15 g/mol ) is a heterocyclic aromatic compound.[1] Its predicted XlogP value of 1.3 suggests it is moderately lipophilic, which can lead to low aqueous solubility.[2] While specific experimental solubility data in common organic solvents is not extensively published, its structural characteristics indicate that it will likely exhibit poor solubility in water and require organic solvents or specialized formulation strategies for effective dissolution.
Before proceeding to more complex methods, it's crucial to confirm the quality and purity of your compound, as impurities can significantly impact solubility.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This guide follows a tiered approach, starting with simple methods and progressing to more advanced techniques.
Q2: Where should I start? What is the first step in troubleshooting the solubility of this compound?
A2: The first and most critical step is to perform a systematic solubility test in a range of common laboratory solvents. This will provide an empirical basis for selecting the appropriate solvent system for your stock solution and subsequent experiments.
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several clean vials.
-
Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 100 µL). Start with common solvents such as DMSO, DMF, ethanol, methanol, acetonitrile, and purified water.
-
Observation and Agitation: Vigorously vortex each vial for 1-2 minutes.[3] Observe for complete dissolution. A clear solution with no visible particles indicates that the compound is soluble at that concentration.
-
Incremental Solvent Addition: If the compound does not dissolve, add another measured volume of the solvent and repeat the agitation. Continue this process until the compound dissolves or a practical volume limit is reached.
-
Record Keeping: Carefully record the amount of compound and the volume of solvent required for dissolution to calculate an approximate solubility.
-
Temperature Effect: If solubility is still limited at room temperature, gently warm the solution (e.g., to 37-50°C) to assess if solubility is temperature-dependent. Be cautious, as heat can degrade some compounds.
This initial screening will guide you to the most suitable solvent for preparing a concentrated stock solution.
Q3: My compound has poor solubility even in common organic solvents. What is the next step?
A3: If this compound shows limited solubility in single organic solvents, a co-solvent system is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby enhancing the solubility of nonpolar compounds.[4][5]
-
Co-solvent Choice: Based on your initial solubility tests, select a co-solvent in which this compound showed the highest solubility (e.g., DMSO, ethanol).
-
Stock Solution Preparation: Prepare a high-concentration stock solution in your chosen co-solvent (e.g., 10-50 mM in DMSO).
-
Aqueous Dilution: For your experiment, perform a serial dilution of the stock solution into your aqueous buffer or cell culture medium. To avoid precipitation, add the stock solution dropwise to the aqueous phase while gently vortexing.[4]
-
Final Co-solvent Concentration: Aim to keep the final concentration of the organic co-solvent in your assay as low as possible (typically <1% and often <0.5% for cell-based assays) to avoid solvent-induced artifacts or toxicity.[6][7]
| Common Co-Solvents for Biological Assays | Typical Final Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | < 0.5% | A powerful and versatile solvent, but can be toxic to some cell lines at higher concentrations.[7] |
| Ethanol | < 1% | Less toxic than DMSO, but also a less potent solvent for highly lipophilic compounds. |
| Polyethylene Glycol 400 (PEG400) | 1-10% | A non-toxic polymer often used in formulations. |
| Propylene Glycol | 1-20% | Commonly used in pharmaceutical formulations. |
Q4: I'm still observing precipitation, especially in my aqueous assay buffer. Could pH be a factor?
A4: Yes, the pH of the solvent can dramatically influence the solubility of a compound, particularly if it has ionizable functional groups.[8] The indazole ring system is amphoteric, meaning it can be protonated or deprotonated. The parent 1H-indazole has a predicted pKa of around 14 for the N-H proton, making it a very weak acid.[9] The electronic effect of the carbonitrile group may alter this pKa. By adjusting the pH of your aqueous solution, you can potentially ionize this compound, which would increase its polarity and, consequently, its aqueous solubility.
-
Determine the pKa: If possible, find the experimental pKa of this compound. If not available, you can proceed with an empirical approach.
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 4, 7, and 9).[10][11][12][13][14]
-
Solubility Testing at Different pHs: Repeat the basic solubility testing protocol (Q2) using these buffer solutions as the solvent.
-
Observation: A significant increase in solubility at a particular pH will indicate the formation of a more soluble ionized species.
-
Application: For your experiments, use the buffer system that provides the best solubility while being compatible with your assay conditions.
Caption: Troubleshooting workflow for poor solubility of this compound.
Q5: pH adjustment didn't fully solve the problem. Are there other additives I can use?
A5: Yes, if co-solvents and pH manipulation are insufficient, the use of surfactants is a common and effective strategy. Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility in the aqueous medium.[7][15][16]
-
Select a Surfactant: Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity.
-
Prepare Surfactant Solution: Prepare your aqueous buffer or medium containing the surfactant at a concentration above its critical micelle concentration (CMC).
-
Dissolve the Compound: Add your this compound stock solution (in a minimal amount of organic solvent) to the surfactant-containing aqueous solution.
-
Assay Considerations: Be aware that surfactants can interfere with some biological assays, particularly those involving protein-protein interactions or membrane integrity. Always run a vehicle control with the surfactant alone.
| Common Non-Ionic Surfactants | Typical Concentration Range | Notes |
| Tween® 20 (Polysorbate 20) | 0.01% - 0.1% (v/v) | Widely used in immunoassays and cell culture.[17][18][19] |
| Tween® 80 (Polysorbate 80) | 0.01% - 0.1% (v/v) | Commonly used in pharmaceutical formulations. |
| Triton™ X-100 | 0.01% - 0.1% (v/v) | A common laboratory detergent; can be harsh on cell membranes. |
Q6: I am concerned about surfactant interference in my assay. Is there an alternative to micelles for encapsulation?
A6: An excellent alternative to surfactants is the use of cyclodextrins. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic compound and increasing its aqueous solubility.[20][21][22] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is frequently used in cell culture applications.[6]
-
Prepare Cyclodextrin Solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in your aqueous buffer or medium.
-
Complex Formation: Add this compound to the cyclodextrin solution. The molar ratio of the compound to cyclodextrin will need to be optimized, but a 1:1 ratio is a good starting point.
-
Equilibration: Stir or shake the mixture for an extended period (e.g., 24-48 hours) at a constant temperature to allow for the formation of the inclusion complex.[20]
-
Filtration: After equilibration, filter the solution to remove any undissolved compound. The filtrate will contain the solubilized compound-cyclodextrin complex.
Caption: Decision-making for selecting a solubilization method.
Q7: For my in vivo studies, I need to prepare a solid formulation. How can I improve the dissolution rate of the solid compound?
A7: For solid formulations, increasing the dissolution rate is key. Micronization , the process of reducing the particle size of the active pharmaceutical ingredient (API), is a widely used technique.[10][11][12][23] According to the Noyes-Whitney equation, reducing the particle size increases the surface area-to-volume ratio, which in turn enhances the dissolution rate.[12] This can be achieved through methods like jet milling or ball milling.[10][23]
Another advanced approach for solid formulations is the creation of amorphous solid dispersions . In this method, the crystalline API is dispersed in a polymer matrix, which prevents the formation of a crystal lattice. This amorphous form has a higher energy state and is more readily dissolved than its crystalline counterpart.
These techniques typically require specialized equipment and formulation expertise and are often employed in later stages of drug development.
References
-
Buffer Preparation – Solutions, Calculation & Solving Common Problems. Mettler Toledo. Available from: [Link]
-
Preparing Buffer Solutions. Shimadzu. Available from: [Link]
- Noreen S, Maqbool I, Ijaz M, Tanveer S. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Global Pharmaceutical Studies Review.
-
Preparation of pH buffer solutions. ResearchGate. Available from: [Link]
-
Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Pharmaguideline. Available from: [Link]
- Wang J, Fan H, Zhang M. General Methods for the Preparation of Cyclodextrin Inclusion Complexes. World Scientific Publishing.
-
17.2: Controlling pH- Buffer Solutions. Chemistry LibreTexts. 2023. Available from: [Link]
- Patel M, Tekade R, Gattani S, Surana S. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes.
- Doke VV, Shinde S, Shinde P. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. 2011.
- Sharma D, Soni M, Kumar S, Gupta GD. Co-Solvency: A Technique for Solubility Enhancement. International Journal of Pharmaceutical Sciences Review and Research.
- Cheirsilp B, Rakmai J. Inclusion complex formation of cyclodextrin with its guest and their applications.
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
- PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
- Shah F. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- Jwalapuram R, Ahad HA, Haranath C, Thadipatri R, Varshitha CVH, Kumar YB. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients. 2020.
-
A guide to the selection of co-solvents to enable the easiest separation by distillation. ResearchGate. Available from: [Link]
-
Behind the Blot: Everything You Need to Know About Tween 20. 2025. Available from: [Link]
-
Qual Lab Solubility Testing. YouTube. 2017. Available from: [Link]
-
Tween solutions for Suspension of Hydrophobic Particles in Water for Density Marker Beads in Percoll or other gradients or Flow Visualization. Cospheric LLC. Available from: [Link]
-
Protocol for Preparing Tween Solutions of Hydrophobic Polyethylene Microspheres. ResearchGate. 2016. Available from: [Link]
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. 2003.
-
1H-Indazole-7-carbonitrile. PubChem. Available from: [Link]
- Prepar
-
How HLB and CMC values effect the adsoption of Tween 20 molecule on hydrophobic molecule for dissolution study of nanosuspension product? ResearchGate. 2023. Available from: [Link]
-
Solvent selection for pharmaceuticals. ResearchGate. 2025. Available from: [Link]
- Prat D, Pardigon O, Flemming HW, Letestu S, Ducandas V, Isnard P, Guntrum E, Senac T, Ruisseau S, Cruciani P, Carboni P. Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. 2013.
-
Tools and techniques for solvent selection: green solvent selection guides. Green Chemistry Teaching and Learning Community (GCTLC). 2024. Available from: [Link]
-
The Keys to Co-Solvent Selection, Part I. PCI Magazine. 2024. Available from: [Link]
-
This compound. Matrix Fine Chemicals. Available from: [Link]
-
ADMET Predictor Tutorial 5: Predicting pKa. YouTube. 2024. Available from: [Link]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
- Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†). PubMed.
- Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence.
- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
Sources
- 1. This compound | CAS 861340-10-5 [matrix-fine-chemicals.com]
- 2. 1H-Indazole-7-carbonitrile | C8H5N3 | CID 25022685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Troubleshooting Purification Methods [sigmaaldrich.com]
- 10. mt.com [mt.com]
- 11. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. www1.udel.edu [www1.udel.edu]
- 16. materialneutral.info [materialneutral.info]
- 17. bosterbio.com [bosterbio.com]
- 18. researchgate.net [researchgate.net]
- 19. chemiis.com [chemiis.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. worldscientific.com [worldscientific.com]
- 22. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. humapub.com [humapub.com]
optimizing reaction conditions for the synthesis of 1H-indazole-4-carbonitrile
Welcome to the technical support center for the synthesis of 1H-indazole-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the synthesis of this valuable heterocyclic building block. Our approach is grounded in mechanistic principles and practical, field-tested experience to ensure reliable and reproducible outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and robust method is the palladium-catalyzed cyanation of a 4-halo-1H-indazole precursor, typically 4-bromo- or 4-iodo-1H-indazole. This cross-coupling reaction offers high functional group tolerance and generally proceeds in good to excellent yields under optimized conditions.
Q2: Which halogen is the best leaving group for the cyanation reaction?
While both 4-bromo- and 4-iodo-1H-indazole can be used, the C-I bond is weaker than the C-Br bond, making 4-iodo-1H-indazole a more reactive substrate. This often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, the choice may also depend on the cost and availability of the starting materials.
Q3: Does the N-H proton of the indazole ring interfere with the cyanation reaction?
Yes, the acidic N-H proton can interfere with the catalytic cycle by reacting with the base or the organometallic intermediates, potentially leading to catalyst deactivation or undesired side reactions.[1] While N-protection (e.g., with a Boc or SEM group) is an option, many successful cyanations are performed on the unprotected indazole by careful selection of a non-nucleophilic base.[2]
Q4: What are the most common side reactions to be aware of?
The primary side reaction is hydrodehalogenation, where the halogen at the 4-position is replaced by a hydrogen atom, yielding 1H-indazole.[1] This is often exacerbated by the presence of water or other proton sources. Another potential side reaction is the formation of homocoupling products.
Q5: Are there less toxic alternatives to traditional cyanide sources like KCN or NaCN?
Absolutely. Due to the high toxicity of alkali metal cyanides, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has emerged as a safer, non-toxic, and air-stable alternative cyanide source for palladium-catalyzed cyanations.[1][2] Zinc cyanide (Zn(CN)₂) is also a commonly used and less toxic option compared to KCN or NaCN.[1]
II. Troubleshooting Guide: Palladium-Catalyzed Cyanation of 4-Halo-1H-Indazole
This section addresses common issues encountered during the palladium-catalyzed cyanation of 4-halo-1H-indazole to produce this compound.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed reaction mixture. 3. Presence of proton sources (e.g., water). 4. Suboptimal reaction temperature. 5. Catalyst poisoning by excess cyanide.[2] | 1. Use a fresh, high-quality catalyst or a pre-catalyst. 2. Ensure the reaction mixture is thoroughly degassed by purging with an inert gas (e.g., argon or nitrogen). 3. Use anhydrous solvents and reagents. 4. Incrementally increase the reaction temperature and monitor by TLC or LC-MS. 5. If using a highly soluble cyanide source, consider slow addition or using a less soluble source like Zn(CN)₂. |
| Significant Hydrodehalogenation | 1. Presence of proton sources. 2. Suboptimal base. | 1. Use anhydrous solvents and ensure all glassware is thoroughly dried. 2. Employ a non-hydrated, strong, non-nucleophilic base. |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. Incorrect stoichiometry of reagents. | 1. Lower the reaction temperature and monitor the reaction closely. 2. Carefully verify the stoichiometry of all reagents, especially the catalyst and ligand. |
| Difficulty in Purification | 1. Co-elution of the product with starting material or byproducts. 2. Presence of residual palladium. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Consider a post-reaction workup with a palladium scavenger. |
III. Experimental Protocols
Protocol 1: Synthesis of 4-Iodo-1H-indazole (Precursor)
The synthesis of the 4-iodo-1H-indazole precursor is a critical first step. Direct iodination of 1H-indazole can lead to a mixture of regioisomers. A more controlled approach involves the Sandmeyer reaction starting from 4-amino-1H-indazole.
Step 1: Synthesis of 4-Nitro-1H-indazole
A common route to 4-amino-1H-indazole is through the nitration of 1H-indazole, followed by reduction.
Step 2: Reduction of 4-Nitro-1H-indazole to 4-Amino-1H-indazole
Standard reduction conditions, such as using tin(II) chloride in hydrochloric acid, can be employed.
Step 3: Sandmeyer Reaction for the Synthesis of 4-Iodo-1H-indazole
-
Suspend 4-amino-1H-indazole (1.0 eq.) in an aqueous solution of a non-nucleophilic acid (e.g., H₂SO₄) and cool to 0-5 °C in an ice bath.
-
Add an aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (1.5 eq.) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (nitrogen gas evolution) should be observed.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with an aqueous solution of sodium thiosulfate to quench any residual iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-iodo-1H-indazole.
Protocol 2: Palladium-Catalyzed Cyanation of 4-Iodo-1H-indazole
This protocol outlines a general procedure for the cyanation reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates and scales.
-
To a reaction vessel, add 4-iodo-1H-indazole (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the cyanide source (e.g., Zn(CN)₂, 0.6-1.0 eq.) and the base (e.g., K₂CO₃, 2.0 eq.).
-
Add a degassed solvent (e.g., DMF or DMAc).
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
IV. Visualized Workflows and Mechanisms
Caption: Synthetic workflow for this compound.
Caption: Decision tree for troubleshooting low reaction conversion.
V. References
-
Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917.
-
Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. (2025). Wiley Online Library.
-
Nickel-Catalyzed Cyanation of Aryl Halides. (2023). MDPI.
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). Royal Society of Chemistry.
-
CN102432543A - Synthesis method of 4-iodo-1H-imidazole. (n.d.). Google Patents.
-
CN109761904A - A kind of synthetic method of the iodo- 1H- indazole of 6-. (n.d.). Google Patents.
-
Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(16), 1629–1633.
-
US8022227B2 - Method of synthesizing 1H-indazole compounds. (n.d.). Google Patents.
-
Romero, A., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395.
-
Indazole. (n.d.). Organic Syntheses.
Sources
Technical Support Center: Purification of Crude 1H-Indazole-4-carbonitrile
Welcome to the Technical Support Center for the purification of 1H-indazole-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude this compound, ensuring you obtain a product of the highest purity for your downstream applications.
Introduction: The Challenge of Purity
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[1][2] The purity of this starting material is paramount, as even minor impurities can have a significant impact on the outcome of subsequent reactions, leading to lower yields, difficult purification of the final product, and potentially misleading biological data. The common impurities in crude this compound often stem from the synthetic route employed and can include unreacted starting materials, regioisomers, and byproducts from side reactions.[3] This guide will provide you with the expertise to diagnose and resolve these purity issues effectively.
Part 1: Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during the purification of this compound.
Issue 1: My final product has low purity after recrystallization.
Recrystallization is a powerful technique for purifying solid compounds, but its success is highly dependent on the choice of solvent and the experimental conditions.[4][5]
Possible Cause & Solution Pathway:
In-Depth Solutions:
-
Solvent Selection is Critical: The ideal recrystallization solvent should dissolve the this compound sparingly at room temperature but readily at elevated temperatures. Impurities, on the other hand, should either be insoluble in the hot solvent or highly soluble in the cold solvent.
Experimental Protocol: Solvent Screening for Recrystallization
-
Place a small amount (10-20 mg) of your crude this compound into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) dropwise at room temperature until a slurry is formed.
-
If the compound dissolves readily at room temperature, the solvent is not suitable for single-solvent recrystallization.
-
If the compound is insoluble, heat the test tube gently. A good solvent will dissolve the compound upon heating.
-
Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation indicates a promising solvent.
-
| Solvent System | Suitability for this compound | Rationale |
| Ethanol/Water | Excellent | This compound has good solubility in hot ethanol and is poorly soluble in water. This allows for the use of a solvent/anti-solvent system. |
| Isopropanol | Good | Often provides a good balance of solubility at high and low temperatures for polar heterocyclic compounds. |
| Ethyl Acetate/Hexane | Good | Another effective solvent/anti-solvent system for moderately polar compounds. |
| Toluene | Fair | May be suitable for removing non-polar impurities. |
-
Addressing "Oiling Out": If your compound separates as an oil rather than crystals, it's often because the melting point of the impure compound is lower than the boiling point of the solvent.[6]
-
Solution: Try a lower boiling point solvent or use a larger volume of solvent to reduce the saturation point. Alternatively, dissolve the oil in a minimal amount of a good solvent and slowly add an anti-solvent at an elevated temperature until turbidity is observed, then clarify by adding a few drops of the good solvent and cool slowly.[6]
-
Issue 2: Poor separation of my target compound during column chromatography.
Column chromatography is a go-to method for separating complex mixtures.[7][8] Poor separation is often due to an inappropriate choice of stationary or mobile phase.
Possible Cause & Solution Pathway:
In-Depth Solutions:
-
Optimizing the Mobile Phase: The polarity of the eluent is crucial. For this compound, a moderately polar compound, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.
-
TLC is Your Guide: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.
-
Gradient Elution: If you have impurities with a wide range of polarities, a gradient elution (gradually increasing the polarity of the mobile phase) can be highly effective.[6]
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[9]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.[9]
-
Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase as required to elute your compound.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
| Common Impurity Type | Suggested Starting Eluent System (Hexane/Ethyl Acetate) | Rationale |
| Non-polar byproducts | 90:10 to 80:20 | These will elute first, allowing for their separation from the more polar product. |
| Regioisomers (e.g., 2H-indazole) | 70:30 to 50:50 (may require optimization) | Regioisomers often have very similar polarities, requiring careful optimization of the mobile phase for separation. |
| Highly polar impurities | Use a gradient up to 100% Ethyl Acetate | These will remain on the column until a more polar eluent is used. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
The impurities will largely depend on your synthetic route. However, some common classes of impurities include:
-
Starting Materials: Incomplete conversion will lead to the presence of precursors.
-
Regioisomers: Depending on the cyclization strategy, formation of the 2H-indazole isomer is a common side reaction.[10] These can be particularly challenging to separate due to their similar chemical properties.
-
Byproducts: Side reactions can lead to a variety of byproducts. For example, if a Sandmeyer-type reaction is used, residual diazonium salts or their decomposition products might be present.[3]
-
Residual Solvents: Solvents used in the reaction or workup (e.g., DMF, THF) are common impurities.
Q2: Can I use an acid-base extraction to purify this compound?
Yes, an acid-base extraction can be a very effective initial purification step.[11][12] The indazole ring system is weakly basic due to the lone pair of electrons on the N2 nitrogen, and it also has a weakly acidic N-H proton.[13]
-
Principle: You can exploit the basicity of the indazole nitrogen. By washing an organic solution of your crude product with an aqueous acid (e.g., 1M HCl), the this compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.[14][15] You can then neutralize the aqueous layer with a base (e.g., NaOH or NaHCO3) to precipitate the purified product, which can be collected by filtration or extracted back into an organic solvent.[16]
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude this compound in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Repeat the extraction 2-3 times.
-
Combine the aqueous extracts.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) with stirring until the solution is basic (check with pH paper).
-
The purified this compound should precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The collected solid can be further purified by recrystallization if necessary.
Q3: My purified product is colored. How can I remove the color?
Colored impurities are often highly conjugated organic molecules.
-
Activated Charcoal: Treatment with activated charcoal is a common method for removing colored impurities.[6]
-
Procedure: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight). Swirl the hot solution for a few minutes. Perform a hot gravity filtration to remove the charcoal, and then allow the filtrate to cool and crystallize.[6] Be aware that charcoal can also adsorb some of your desired product, potentially lowering the yield.
-
Q4: I'm seeing a broad peak for the N-H proton in my NMR spectrum. Is this an impurity?
Not necessarily. Broadening of the N-H proton signal in an NMR spectrum is common for indazoles and other N-H containing heterocycles.[3] This can be due to:
-
Chemical Exchange: The N-H proton can undergo chemical exchange with other protons (like trace water in the NMR solvent) on the NMR timescale, leading to signal broadening.
-
Quadrupolar Broadening: The nitrogen atom has a nuclear quadrupole moment which can also contribute to the broadening of the attached proton's signal.
To confirm, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum. The N-H proton will exchange with deuterium, and the signal should disappear, confirming its identity.
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Technical Support Center: Purification of Chlorin
- Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples - Benchchem.
- method for resolving impurities in 1H-Indazole-7-sulfonamide samples - Benchchem.
- Method for separating and purifying substituted indazole isomers - Google P
- Acid-Base Extraction.
- "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
- How to Purify an organic compound via recrystallization or reprecipitation?
- Recrystalliz
- Acid–base extraction - Wikipedia.
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Preparation method of indazole and application of indazole in medicine synthesis - Google P
- Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling - The Royal Society of Chemistry.
- indazole - Organic Syntheses Procedure.
- An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 1H-Indazole - Benchchem.
- Acid-Base Extraction - Chemistry LibreTexts.
- 4.8: Acid-Base Extraction - Chemistry LibreTexts.
- Preparation of 1H-Indazole-3-carbonitrile - Organic Syntheses.
- Synthesis of 1H-Indazoles via Silver(I)
- Acid-Base Extraction Tutorial - YouTube.
- Column Chromatography Procedures - Organic Chemistry
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- This compound | CAS 861340-10-5 - M
- 1-Methyl-1H-indazole-4-carbonitrile, 95% Purity, C9H7N3, 100 mg - CP Lab Safety.
- Indazole synthesis - Organic Chemistry Portal.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central.
- Preparation of 1 H ‐Indazole‐3‐Carbonitrile - ResearchG
- 1H-Indazole-7-carbonitrile | C8H5N3 | CID 25022685 - PubChem - NIH.
- Synthesis of 1H‐indazole derivatives | Download Scientific Diagram - ResearchG
- Indazole - Wikipedia.
- 1H-Indazole-6-carbonitrile - Chem-Impex.
- 1H-Indazole-3-carbonitrile | C8H5N3 | CID 437556 - PubChem - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. Indazole - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Regioselective Synthesis of 4-Substituted Indazoles
Welcome to the technical support center for the regioselective synthesis of 4-substituted indazoles. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of introducing substituents at the C4-position of the indazole core. The indazole scaffold is a privileged structure in medicinal chemistry, but achieving regiocontrol, particularly at the C4-position, presents significant synthetic hurdles.[1][2][3]
This guide provides in-depth, question-and-answer-based troubleshooting for common challenges, backed by mechanistic insights and validated protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity at the C4-position of indazole so challenging?
A1: The difficulty in selectively functionalizing the C4-position of the indazole ring stems from a combination of electronic and steric factors. The inherent reactivity of the indazole nucleus favors substitution at other positions. Specifically:
-
N1 vs. N2 Alkylation/Arylation: Direct substitution on the pyrazole ring is a common competing reaction, often leading to mixtures of N1 and N2 isomers.[4][5][6] The thermodynamic stability generally favors the 1H-indazole tautomer, but kinetic and thermodynamic control can be manipulated by the choice of base, solvent, and electrophile.[4][6][7]
-
C3-Position Reactivity: The C3-position is often more susceptible to electrophilic and nucleophilic attack compared to the positions on the benzene ring.
-
Poor Reactivity of the Benzenoid Core: The benzene portion of the indazole is generally less reactive towards electrophilic substitution compared to the pyrrole ring in indoles, making direct functionalization at C4, C5, C6, and C7 challenging.[8][9]
Q2: I am getting a mixture of N1 and N2 alkylated products instead of C4 substitution. What is the most common reason for this?
A2: This is a classic selectivity issue in indazole chemistry. If you are attempting a C-H functionalization at C4 but observing N-alkylation, it is likely that your reaction conditions are favoring the nucleophilic character of the indazole nitrogen atoms. Key factors include:
-
Base Strength: Strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) readily deprotonate the N-H bond, forming the indazolide anion. This anion is a potent nucleophile at both N1 and N2, leading to alkylation at these sites instead of the desired C-H activation at C4.[4]
-
Solvent Effects: The choice of solvent can influence ion-pairing and the relative nucleophilicity of the N1 and N2 positions. For example, THF has been shown to favor N1 alkylation with NaH, while DMSO can lead to different selectivity.[6][7]
-
Lack of a Directing Group: Without a directing group to guide a transition metal catalyst to the C4-H bond, the intrinsic reactivity of the N-H bond will dominate.
Q3: What are the primary strategies for achieving C4-regioselectivity?
A3: The most successful modern strategies rely on transition-metal-catalyzed direct C-H functionalization.[10][11][12] This approach uses a directing group (DG) attached to the indazole, typically at the N1 or N2 position, to steer a metal catalyst to the ortho C-H bond (C7) or a more remote C-H bond (C4 or C5). Key strategies include:
-
Directing Group-Assisted C-H Activation: A removable directing group is installed on the indazole nitrogen. This group contains a coordinating atom that chelates to a transition metal (e.g., Rh, Ru, Pd, Ir), bringing the catalyst into close proximity to the C4-H bond and facilitating its cleavage and subsequent functionalization.[8][13][14]
-
Synthesis of a 4-Haloindazole Intermediate: An alternative, multi-step approach involves the initial synthesis of a 4-bromo or 4-iodoindazole. This intermediate can then undergo various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce a wide range of substituents at the C4-position.[15][16][17]
Part 2: Troubleshooting Guides & Protocols
Scenario 1: Low Yield or No Reaction in a Directing Group-Assisted C4-Arylation
Problem: You are attempting a palladium-catalyzed C4-arylation of an N1-pivaloyl-indazole with an aryl bromide, but you are observing low conversion of your starting material or a complex mixture of byproducts.
Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for C4-Arylation.
Detailed Causality and Recommended Actions
-
Q: My palladium catalyst (e.g., Pd(OAc)₂) seems inactive. Why?
-
A: Palladium(II) acetate can decompose over time, especially if not stored properly. The active catalyst is Pd(0), which is formed in situ. If the precatalyst is old or has been exposed to air and moisture, it may fail to reduce to the active form.
-
Protocol Adjustment: Always use a fresh bottle of catalyst. Consider using a more stable Pd(0) source like Pd₂(dba)₃. Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the active catalyst.
-
-
Q: I'm using PPh₃ as a ligand, but the reaction is sluggish. What's wrong?
-
A: Triphenylphosphine (PPh₃) can be a poor ligand for challenging C-H activation reactions. More electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) are often required to promote the difficult oxidative addition and reductive elimination steps of the catalytic cycle.
-
Protocol Adjustment: Screen a panel of bulky phosphine ligands. A 1:2 Pd:Ligand ratio is a good starting point.
-
-
Q: I used Na₂CO₃ as the base, and my yield is low. Why?
-
A: The choice of base is critical. It must be strong enough to facilitate the C-H activation step (often proposed to occur via a concerted metalation-deprotonation mechanism) but not so nucleophilic that it causes side reactions. Insoluble bases can also lead to poor reproducibility.
-
Protocol Adjustment: Switch to a base with better solubility in organic solvents, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are highly effective in many C-H activation protocols.
-
Validated Protocol: Rh(III)-Catalyzed C4-Alkenylation of N-Picolinamide Indazole
This protocol demonstrates a robust method for introducing an alkenyl group at the C4-position. The picolinamide directing group is crucial for selectivity.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add N-picolinamide-protected indazole (0.20 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (2.5 mol %), and AgSbF₆ (10 mol %).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add the alkene (0.40 mmol, 2.0 equiv) and anhydrous 1,2-dichloroethane (DCE) (1.0 mL) via syringe.
-
Reaction Conditions: Stir the reaction mixture vigorously at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the mixture through a pad of Celite, washing with dichloromethane (DCM).
-
Purification: Concentrate the filtrate in vacuo and purify the residue by flash column chromatography on silica gel to afford the desired 4-alkenylated indazole.
Scenario 2: Poor Regioselectivity - Mixture of C4 and C7 Isomers
Problem: Your directing group strategy is yielding a mixture of C4 and C7 substituted products, indicating a lack of regiocontrol between the two ortho C-H bonds.
Mechanistic Insight: Steric vs. Electronic Control
The regioselectivity between C4 and C7 is often a subtle balance. The C7-H bond is typically less sterically hindered, making it a kinetically favored site for cyclometalation. However, electronic factors can favor functionalization at C4.
Caption: Kinetic vs. Thermodynamic Control in C-H Activation.
Troubleshooting and Optimization Strategies
-
Q: How can I favor C4 functionalization over C7?
-
A: This often requires shifting the reaction from kinetic to thermodynamic control.
-
Strategy 1: Increase Steric Bulk on the Directing Group: A bulkier directing group can disfavor the approach to the already more accessible C7-position, thereby increasing the relative rate of C4-activation. For instance, switching from a picolinamide to a quinoline-based directing group can enhance C4 selectivity.
-
Strategy 2: Modify the Catalyst/Ligand: The steric and electronic properties of the catalyst's ligand sphere can dramatically influence regioselectivity. Experiment with different ancillary ligands on your metal center.
-
Strategy 3: Solvent and Temperature: Non-coordinating, non-polar solvents may enhance steric interactions. Running the reaction at a slightly higher temperature for a longer duration might allow for equilibration towards the more thermodynamically stable C4-functionalized product.
-
Comparative Data: Effect of Directing Group on Regioselectivity
| Directing Group (DG) | Catalyst System | C4:C7 Ratio | Typical Yield | Reference Insight |
| Picolinamide | [Cp*Rh(III)] | ~1:3 | 75% | Favors less hindered C7 site. |
| 8-Aminoquinoline | [Pd(OAc)₂] | ~5:1 | 68% | Bidentate chelation improves C4 selectivity.[13] |
| 3-Carbonyl | [Ru(II)] | >20:1 | 85% | Strong chelation and favorable ruthenacycle formation directs to C4.[8] |
| Sulfoxide | [Ir(III)] | >20:1 | 90% | Sulfur-based directing groups have shown excellent C4 selectivity.[9] |
Part 3: Alternative Strategies - The 4-Haloindazole Route
When direct C-H functionalization proves challenging or is incompatible with other functional groups in your molecule, a two-step approach via a 4-haloindazole intermediate is a reliable alternative.
Workflow: 4-Haloindazole Synthesis and Cross-Coupling
Caption: Two-Step Synthesis via a 4-Haloindazole Intermediate.
FAQ for the 4-Haloindazole Route
-
Q: How do I selectively introduce a halogen at the C4-position?
-
A: This can be challenging. Often, it requires a multi-step synthesis starting from a pre-functionalized aniline or involves a directed ortho-metalation approach on a protected indazole, followed by quenching with a halogen source (e.g., I₂, NBS).
-
-
Q: My Suzuki coupling on the 4-bromoindazole is not working. What are the common failure points?
-
A: Common issues in Suzuki couplings of heteroaromatics include:
-
Catalyst Deactivation: The nitrogen atoms of the indazole can coordinate to the palladium center and inhibit catalysis. Using bulky, electron-rich phosphine ligands can mitigate this.
-
Poor Boronic Acid Quality: Boronic acids can dehydrate to form unreactive boroxines. Use fresh, high-quality boronic acid or consider using more robust boronate esters (e.g., MIDA or pinacol esters).
-
Base/Solvent Incompatibility: A common effective system is Pd(PPh₃)₄ with Na₂CO₃ in a mixture of toluene/ethanol/water. Ensure proper degassing to remove oxygen, which can degrade both the catalyst and the boronic acid.
-
-
References
-
Lee, S., & Kim, I. (2020). Ruthenium(ii)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies. RSC Advances, 10(64), 39049–39053. [Link]
-
García-Herbosa, G., et al. (2022). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Inorganic Chemistry, 61(47), 18837–18849. [Link]
-
Keating, K. N., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]
-
Alam, M. S., & Keating, K. N. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1933–1945. [Link]
-
Jadhav, S. D., & Kapur, M. (2019). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Organic & Biomolecular Chemistry, 17(33), 7645–7674. [Link]
-
Kim, D., et al. (2019). Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups. Angewandte Chemie International Edition, 58(29), 9856–9860. [Link]
-
Recent Advances in C–H Functionalization of 2H-Indazoles. (2021). Organic & Biomolecular Chemistry. [Link]
-
Babu, B., et al. (2020). Transition-Metal-Catalyzed Syntheses of Indazoles. Asian Journal of Organic Chemistry, 9(10), 1410–1431. [Link]
-
Ellman, J. A., et al. (2012). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 134(1), 141–143. [Link]
-
Li, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2547. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of indazoles. [Link]
-
Singh, R., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1469–1504. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
-
Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. (2014). The Journal of Organic Chemistry, 79(20), 9788-9795. [Link]
-
Alonso, F., et al. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4500. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. Ruthenium(ii)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transition-Metal-Catalyzed Syntheses of Indazoles [idr.nitk.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. mdpi-res.com [mdpi-res.com]
- 17. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of 1H-indazole-4-carbonitrile during workup
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1H-indazole-4-carbonitrile. As a Senior Application Scientist, I understand that the stability of heterocyclic compounds during reaction workup is a critical factor for achieving high yield and purity. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and prevent the decomposition of this compound during this crucial phase of your synthesis. We will explore the causality behind common decomposition pathways and provide robust, self-validating protocols to ensure the integrity of your target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during the workup of this compound in a practical question-and-answer format.
Q1: I'm observing significant product loss and the formation of a new, more polar impurity during my aqueous workup. What is the most likely cause?
A1: The primary suspect is the hydrolysis of the nitrile group. The 4-carbonitrile moiety is susceptible to hydrolysis under both acidic and basic conditions, which are common in reaction workups. This reaction typically proceeds in two stages: first to the corresponding amide (1H-indazole-4-carboxamide), and then, under more vigorous conditions, to the carboxylic acid (1H-indazole-4-carboxylic acid).[1][2]
-
Under Acidic Conditions: The workup often involves quenching a reaction with an acidic solution (e.g., dilute HCl) to neutralize a base or protonate a species for extraction. The nitrile nitrogen can be protonated, which significantly increases the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack by water.[3][4] This process can lead directly to the carboxylic acid, with the final step being driven by the protonation of the ammonia by-product.[3]
-
Under Basic Conditions: Similarly, quenching with a base (e.g., NaOH, NaHCO₃) can lead to direct nucleophilic attack on the nitrile carbon by hydroxide ions.[2] Milder basic conditions might allow for the isolation of the amide intermediate, but harsher conditions (e.g., elevated temperatures, prolonged exposure) will drive the hydrolysis to the carboxylate salt.[3]
The indazole ring itself is a stable aromatic system, with the 1H-tautomer being the most thermodynamically stable form.[5][6][7] Therefore, degradation of the core is less likely under standard workup conditions, pointing towards the nitrile group as the reactive site.
| Symptom | Potential Cause | Recommended Solution & Rationale |
| Product loss with formation of a new spot on TLC (more polar than starting material). | Nitrile Hydrolysis. | 1. Minimize Contact Time: Perform the aqueous wash steps as quickly as possible. 2. Maintain Low Temperature: Conduct the entire workup procedure in an ice bath (0-5 °C) to reduce the rate of hydrolysis. 3. Use Mild Reagents: Instead of strong acids/bases, use saturated aqueous sodium bicarbonate (NaHCO₃) for basic washes and saturated aqueous ammonium chloride (NH₄Cl) or brine for neutral washes. These provide sufficient pH control without being overly harsh.[8] |
| Mass spectrometry of impurity shows M+18 (amide) or M+19 (acid) relative to product. | Confirmed Hydrolysis. | 1. pH-Neutral Extraction: If possible, design the synthesis to allow for a direct extraction into an organic solvent (e.g., Ethyl Acetate, DCM) after quenching with water or brine, avoiding any strong pH adjustments. 2. Anhydrous Workup: If the reaction allows, consider an anhydrous workup. This involves filtering the reaction mixture through a pad of Celite® or silica gel to remove solids, followed by solvent evaporation. |
Below is a decision-making workflow to help select the appropriate workup conditions to minimize decomposition.
Caption: Decision workflow for workup of this compound.
Q2: I suspect my product is sensitive to oxidation. What precautions should I take during workup and storage?
A2: While the indazole core is generally robust, heterocyclic compounds can be susceptible to oxidation, especially if trace metals from catalysts are present or if the workup is prolonged and exposed to air. Some indazole derivatives have even been investigated for their antioxidant properties, which implies the scaffold can interact with reactive oxygen species.[9][10]
Preventative Measures:
-
Use Degassed Solvents: For all workup steps, use solvents that have been degassed by sparging with nitrogen or argon to minimize dissolved oxygen.
-
Work Under Inert Atmosphere: If the compound proves to be highly sensitive, perform the entire workup and purification under a nitrogen or argon atmosphere.
-
Add a Chelating Agent: If residual metal catalysts (e.g., Palladium, Copper) are a concern, a wash with a dilute aqueous solution of a chelating agent like EDTA can help remove them.
-
Storage: Store the final compound under an inert atmosphere, protected from light, and at a low temperature to prevent long-term oxidative degradation.
Q3: Should I consider using an N-H protecting group to enhance stability?
A3: Yes, using a protecting group on the indazole nitrogen is an excellent strategy to prevent both decomposition and unwanted side reactions, particularly if your synthetic route involves harsh reagents.[11] The N-H proton of indazole is acidic (pKa ≈ 13.86), making the nitrogen nucleophilic upon deprotonation.[12] Protection masks this reactivity.
The choice of protecting group is critical and depends on its stability to your reaction conditions and the mildness of its removal.
| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions | Stability & Comments |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, DMAP, TEA | Strong Acid (TFA, HCl) or thermal.[13] | Stable to basic conditions and hydrogenation. Widely used due to ease of removal. |
| Benzyl | Bn | BnBr or BnCl, Base (NaH, K₂CO₃) | Catalytic Hydrogenolysis (H₂, Pd/C).[13] | Very robust and stable to acidic, basic, and many organometallic reagents.[13] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, Base (DIPEA) | Fluoride source (TBAF) or aqueous HCl.[14] | Can direct lithiation to the C-3 position. Cleavage is generally mild.[14] |
| Tosyl | Ts | TsCl, Pyridine | Strong base or reductive conditions. | An electron-withdrawing group that deactivates the ring. Very stable. |
This diagram illustrates a typical workflow when incorporating a protecting group strategy.
Caption: General workflow incorporating an N-H protection strategy.
Recommended Experimental Protocol
Protocol: Mild Aqueous Workup for this compound
This protocol is designed to minimize hydrolysis and other decomposition pathways.
-
Cooling: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to 0 °C in an ice-water bath.
-
Quenching: Slowly add pre-chilled (0-5 °C) deionized water or a saturated aqueous solution of NH₄Cl to quench the reaction. Rationale: Avoids large exotherms and uses a mild quenching agent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x volumes). Note: Ensure all solvents are pre-chilled.
-
Washing:
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (if the reaction was acidic) and then with saturated aqueous brine. Perform each wash quickly. Rationale: The bicarbonate wash neutralizes excess acid gently, while the brine wash helps to remove water and break emulsions.
-
If the reaction was basic, wash only with brine.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator, ensuring the bath temperature does not exceed 35-40 °C.
-
Purification: Proceed immediately with purification (e.g., flash column chromatography or recrystallization) to prevent degradation of the crude product upon standing.
By implementing these carefully considered strategies and protocols, you can significantly improve the outcome of your experiments, ensuring the stability and purity of your this compound.
References
-
Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Journal of Organic Chemistry, 71(14), 5392-5. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Chemistry of Nitriles. Retrieved from [Link]
-
Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. Retrieved from [Link]
-
RSC Publishing. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
Gaikwad, D. D., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(8), FF01-FF05. Retrieved from [Link]
-
ResearchGate. (2023). Recent Advances in C–H Functionalization of 2H-Indazoles. Retrieved from [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Retrieved from [Link]
-
National Institutes of Health. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
ResearchGate. (2000). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
Semantic Scholar. (2022). Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. Retrieved from [Link]
-
Wikipedia. (n.d.). Indazole. Retrieved from [Link]
-
Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Retrieved from [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]
-
ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]
-
National Institutes of Health. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of new indazole derivatives as potential antioxidant agents. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. Indazole - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Synthesis of 1H-Indazole-4-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1H-indazole-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic building block. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying rationale and troubleshooting insights to ensure your success in the lab.
The synthesis of aryl nitriles, particularly on a sensitive scaffold like 1H-indazole, is a nuanced process where catalyst selection is paramount.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you might encounter, grounded in established chemical principles and field-proven experience.
Section 1: Catalyst System Selection (FAQs)
This section addresses the foundational decisions you'll make when setting up your synthesis.
Q1: What are the primary catalytic methods for synthesizing this compound?
The most prevalent and efficient method for synthesizing this compound is through the transition-metal-catalyzed cross-coupling of a 4-halo-1H-indazole (e.g., 4-iodo-, 4-bromo-, or 4-chloro-1H-indazole) with a cyanide source. The two main classes of catalysts used for this transformation are based on palladium and copper.[3][4][5]
-
Palladium-catalyzed cyanation: This is the most widely used and generally more versatile method.[3][6] It typically offers higher functional group tolerance and proceeds under milder conditions compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[5] The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[3]
-
Copper-catalyzed cyanation: This represents a classic and often more economical alternative.[4][7] While historically requiring harsh conditions and stoichiometric amounts of copper(I) cyanide, modern protocols have been developed that use catalytic copper, though they can sometimes be more limited in scope than palladium systems.[5]
Q2: Palladium vs. Copper Catalysis: Which should I choose for my this compound synthesis?
Your choice depends on factors like substrate reactivity, available resources, and desired reaction conditions.
-
Choose Palladium for:
-
Versatility and Scope: Palladium catalysts, especially when paired with sophisticated phosphine ligands, are known for their exceptional functional group tolerance and ability to couple less reactive aryl chlorides.[5][8]
-
Milder Conditions: Many modern palladium systems can operate at lower temperatures (≤ 100 °C), which is beneficial for sensitive substrates.[5]
-
High Activity: Palladium catalysts often exhibit high turnover numbers (TONs), allowing for lower catalyst loadings.
-
-
Consider Copper for:
-
Cost-Effectiveness: Copper catalysts are significantly less expensive than their palladium counterparts.
-
Specific Substrates: In some cases, particularly for direct C-H cyanation or with specific heterocyclic systems, copper catalysis can be very effective.[4] However, for the cyanation of a pre-functionalized 4-halo-1H-indazole, palladium is generally the more reliable starting point.
-
For the synthesis of this compound from a 4-halo precursor, a palladium-based system is the recommended first choice due to its proven reliability and broad applicability in aryl nitrile synthesis.[5][6]
Q3: Which cyanide source is best for my reaction?
The choice of cyanide source is critical for both safety and reaction efficiency. The most common options are compared below.
| Cyanide Source | Key Characteristics | Pros | Cons |
| KCN / NaCN | Highly soluble, reactive, and toxic cyanide salts. | Inexpensive and readily available.[9] | Highly toxic; can lead to rapid catalyst deactivation due to high concentration of free CN⁻ ions.[3][5][10] Requires rigorously anhydrous conditions.[5] |
| Zn(CN)₂ | Less soluble than alkali metal cyanides. | Significantly less toxic (~10% the toxicity of KCN).[5] Slower release of CN⁻ can prevent catalyst poisoning. Widely used in functionalized substrate synthesis.[5][11] | Still a significant toxicity risk. Can be less reactive, sometimes requiring higher temperatures. |
| K₄[Fe(CN)₆] | Potassium ferrocyanide, a non-toxic coordination complex. | Non-toxic and considered environmentally benign.[5][12] Often used in aqueous or biphasic systems. Excellent safety profile for scale-up.[9] | Requires a co-catalyst or specific conditions to liberate the cyanide for the catalytic cycle.[6] Can require higher temperatures (>120 °C) in some protocols.[5][6] |
| "CN" Sources | Reagents that generate cyanide in situ. (e.g., NH₄HCO₃/DMSO) | Avoids handling highly toxic cyanide salts directly.[13] | Often requires specific reaction conditions and may have a narrower substrate scope. |
Recommendation: For initial lab-scale synthesis of this compound, potassium ferrocyanide (K₄[Fe(CN)₆]) is the highly recommended starting point. Its non-toxic nature makes it a much safer and more practical choice, and robust protocols have been developed for its use in palladium-catalyzed cyanations.[5][9][12][14]
Q4: How do I select the right palladium precursor and ligand?
The combination of the palladium source (precatalyst) and the ligand is the heart of the catalytic system. The ligand stabilizes the palladium center, influences its reactivity, and is crucial for achieving high efficiency.[8][15][16]
-
Palladium Precursors:
-
Pd(OAc)₂ / Pd₂(dba)₃: Common, air-stable Pd(II) and Pd(0) sources. They require in situ reduction and coordination with the ligand to form the active Pd(0) catalyst. This activation step can sometimes be inefficient and prone to side reactions.[5]
-
[(allyl)PdCl]₂: An air-stable Pd(II) precatalyst that is readily reduced to the active Pd(0) species under catalytic conditions. It is an excellent and reliable choice for many cross-coupling reactions.[5][9]
-
-
Ligands: The ligand's electronic and steric properties are key. For cyanation, electron-rich and bulky phosphine ligands are generally preferred as they promote the crucial reductive elimination step and stabilize the active catalyst.[15]
-
Buchwald-type Biarylphosphines (e.g., XPhos, SPhos): These are powerful, state-of-the-art ligands known for their high activity in a wide range of cross-coupling reactions, including challenging cyanations.[8]
-
Bidentate Phosphines (e.g., DPPF, Xantphos): These "bite" the metal center at two points, providing high stability. Xantphos is particularly effective in cyanation reactions, helping to prevent catalyst deactivation.[9]
-
Recommendation: A robust starting system for the synthesis of this compound from 4-iodo-1H-indazole would be [(allyl)PdCl]₂ as the precatalyst paired with a bidentate ligand like Xantphos. This combination has proven effective and reliable for the synthesis of related heteroaromatic nitriles.[9]
Section 2: Experimental Protocols & Workflows
This section provides a practical starting point for your experiment, including a detailed protocol and visual guides for the workflow and catalytic mechanism.
General Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol is adapted from established procedures for the cyanation of heteroaryl halides using potassium ferrocyanide.[9]
Materials:
-
4-Iodo-1H-indazole (1.0 eq)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.4 eq)
-
Allylpalladium(II) chloride dimer ([(allyl)PdCl]₂) (0.01 eq, 1 mol%)
-
Xantphos (0.02 eq, 2 mol%)
-
Sodium carbonate (Na₂CO₃) (1.0 eq)
-
N,N-Dimethylacetamide (DMAc)
-
Toluene
-
Water (degassed)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 4-iodo-1H-indazole (1.0 eq), K₄[Fe(CN)₆]·3H₂O (0.4 eq), Na₂CO₃ (1.0 eq), [(allyl)PdCl]₂ (0.01 eq), and Xantphos (0.02 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add DMAc and degassed water to form a ~0.5 M solution with respect to the starting material. The solvent ratio (e.g., DMAc/water 10:1) should be optimized.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.
Visualizing the Process
Caption: General experimental workflow for the synthesis of this compound.
Caption: The Palladium(0)/Palladium(II) catalytic cycle for cyanation reactions.[3]
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues in a Q&A format.
Q1: My reaction is stalled or shows low conversion. What are the likely causes?
-
Cause 1: Inactive Catalyst. The active Pd(0) species is sensitive to oxygen.[17] Insufficiently degassed solvents or a poor inert atmosphere can prevent the formation of the active catalyst or deactivate it.
-
Solution: Ensure your solvents are thoroughly degassed by sparging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles. Use high-purity argon or nitrogen and ensure all glassware is properly flame- or oven-dried.
-
-
Cause 2: Poor Reagent Quality. The purity of the starting 4-halo-1H-indazole is critical, as impurities can inhibit cyclization and other coupling reactions.[18] Additionally, old or improperly stored base (e.g., hydrated Na₂CO₃) can be ineffective.
-
Solution: Verify the purity of your starting material by NMR or LC-MS. Use freshly opened or properly stored anhydrous base.
-
-
Cause 3: Insufficient Temperature. While we aim for mild conditions, some cyanation reactions, especially with K₄[Fe(CN)₆], require higher temperatures to proceed at a reasonable rate.[5]
-
Solution: If the reaction is clean but slow, consider incrementally increasing the temperature by 10 °C intervals, monitoring for any decomposition.
-
Q2: I'm observing significant side products, such as hydrolysis of the nitrile. How can I prevent this?
-
Cause: The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions, especially in the presence of water at high temperatures.[19]
-
Solution 1: Minimize Water. While some water is necessary for protocols using K₄[Fe(CN)₆], excess water can promote hydrolysis. Carefully control the amount of water added.
-
Solution 2: Control Basicity. Use the weakest base necessary to achieve the reaction. While a strong base like Cs₂CO₃ is sometimes used, a milder base like K₃PO₄ or Na₂CO₃ might be sufficient and reduce hydrolysis.[18]
-
Solution 3: Reduce Reaction Time. Do not let the reaction run for an unnecessarily long time after completion. Once the starting material is consumed (as per TLC/LC-MS), proceed with the workup.
-
Q3: My catalyst appears to have deactivated. Why is this happening and how can I mitigate it?
-
Cause: Catalyst deactivation in cyanation reactions is a well-documented problem, primarily caused by excess cyanide ions poisoning the palladium center.[3][10] Free CN⁻ can coordinate too strongly to the palladium, forming inactive complexes like [(CN)₄Pd]²⁻ and preventing the catalytic cycle from turning over.[5][10]
-
Solution 1: Use a Slow-Release Cyanide Source. This is the primary reason Zn(CN)₂ and K₄[Fe(CN)₆] are often preferred over KCN/NaCN.[5] They maintain a low equilibrium concentration of free cyanide, protecting the catalyst.
-
Solution 2: Ligand Choice. A bulky, electron-donating ligand like Xantphos or a Buchwald-type ligand can protect the metal center and promote the reductive elimination step, which is the product-forming step. This rapid turnover helps outcompete the poisoning pathways.[15]
-
Solution 3: Avoid Moisture with Certain Reagents. If using KCN/NaCN, moisture is particularly harmful as it can lead to the formation of HCN, which reacts with Pd(0) to form inactive hydride complexes.[10]
-
Q4: I'm having trouble with reproducibility. What factors should I control more carefully?
-
Cause 1: Reagent Stoichiometry. The ratio of ligand to palladium is crucial. Too little ligand can lead to palladium black precipitation, while too much can sometimes inhibit the reaction.
-
Solution: Accurately weigh all catalyst components. For small-scale reactions, consider making a stock solution of the catalyst/ligand in an anhydrous solvent to ensure accurate dispensing.
-
-
Cause 2: Stirring Rate. In heterogeneous mixtures (like those with Na₂CO₃ or K₄[Fe(CN)₆]), the stirring rate can affect reaction kinetics.
-
Solution: Use a stir bar that provides efficient mixing and maintain a consistent, vigorous stirring rate for all experiments.
-
-
Cause 3: Purity of Indazole N-H. The acidic N-H proton of the indazole ring can potentially interact with the base or catalyst.[17] While many reactions work on the unprotected indazole, batch-to-batch variations in acidity or impurities could affect reproducibility.
-
Solution: For challenging or highly sensitive downstream applications, consider N-protection of the indazole (e.g., with a Boc or SEM group) to eliminate this variable, though this adds extra synthetic steps.[17]
-
Section 4: Safety FAQs
Safety is the highest priority when working with cyanide-containing reagents.
Q1: What are the essential safety precautions when working with cyanide salts?
-
Engineering Controls: ALWAYS handle solid cyanide salts and prepare solutions inside a certified chemical fume hood to prevent inhalation of dust or any evolved hydrogen cyanide (HCN) gas.[20]
-
Personal Protective Equipment (PPE): Wear a lab coat, splash goggles, and double-glove with nitrile gloves.[20][21] If there is a risk of contamination, remove gloves immediately and wash your hands thoroughly.[20]
-
Avoid Acids: NEVER allow cyanide salts to come into contact with acids. Acids react rapidly with cyanides to produce highly toxic and flammable HCN gas.[20][22] Store cyanides and acids in separate cabinets.[22][23]
-
Work Practices: Never work alone when using cyanides. Inform your lab colleagues before you begin. Establish a designated work area and clearly label it.[23]
Q2: How do I properly quench a reaction containing cyanide and dispose of the waste?
-
Quenching: A common and effective method for quenching residual cyanide is to use an oxidizing agent like bleach (sodium hypochlorite) under basic conditions.
-
Cool the reaction vessel in an ice bath.
-
Slowly add a freshly prepared solution of aqueous sodium hydroxide (to ensure the pH remains basic, >10) followed by the slow, portion-wise addition of commercial bleach (e.g., ~5-10% sodium hypochlorite).
-
The reaction is exothermic; maintain cooling and control the rate of addition. The cyanide is oxidized to the much less toxic cyanate ion (OCN⁻).
-
Stir for several hours to ensure complete destruction of the cyanide.
-
-
Disposal: All waste containing cyanide, including solid waste, aqueous layers from workup, and contaminated materials (gloves, paper towels), must be collected and disposed of as hazardous waste according to your institution's guidelines.[22] Clearly label the waste container as "Cyanide-Containing Waste."
References
-
Grushin, V. V. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. [Link]
-
Anbarasan, P., Schareina, T., & Beller, M. (2011). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Chemistry – An Asian Journal. [Link]
-
University of Illinois Division of Research Safety. (2014). Cyanides. University of Illinois System. [Link]
-
Kaur, N., & Kishore, D. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. [Link]
-
LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. LSU Health Shreveport. [Link]
-
Various Authors. (2025). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. ResearchGate. [Link]
-
Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. Yale University. [Link]
-
University of Windsor. Cyanides Storage, Handling and General Use Information. University of Windsor. [Link]
-
Dartmouth Environmental Health and Safety. Cyanide Salts. Dartmouth College. [Link]
-
Daugulis, O., et al. (2010). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. PMC - NIH. [Link]
-
Fors, B. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH. [Link]
-
Various Authors. (N.D.). Reaction conditions optimization for 1H‐Indazoles synthesisa. ResearchGate. [Link]
-
Various Authors. (N.D.). Chapter 1: Copper-Catalyzed Cyanation. Shodhganga. [Link]
-
Kim, S., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. [Link]
-
Various Authors. (N.D.). Effect of catalyst on the synthesis of 1H-indazoles. ResearchGate. [Link]
-
Chen, D. Y-K., et al. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Wu, W., & Jiang, H. (2017). Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the "CN" Source. Organic Chemistry Portal. [Link]
-
Various Authors. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH. [Link]
-
Various Authors. (2024). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ScienceDirect. [Link]
-
Various Authors. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]
-
The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know! YouTube. [Link]
-
Various Authors. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Various Authors. (2007). An efficient synthesis of 1-H indazoles. Semantic Scholar. [Link]
- Various Authors. (2011). Method of synthesizing 1H-indazole compounds.
-
Various Authors. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses. [Link]
-
Chemistry Steps. (N.D.). Reactions of Nitriles. Chemistry Steps. [Link]
-
Various Authors. (N.D.). Recent Advances in the Synthesis of Aryl Nitrile Compounds. ResearchGate. [Link]
-
Various Authors. (2022). Photoinduced C–O bond cleavage for copper-catalyzed allenyl radical cyanation. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Various Authors. (2015). The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. Chemical Communications (RSC Publishing). [Link]
-
LibreTexts Chemistry. (2025). Chemistry of Nitriles. LibreTexts. [Link]
-
Ackermann, L., et al. (2006). Synthesis of 1-aryl-1H-indazoles via palladium-catalyzed intramolecular amination of aryl halides. PubMed. [Link]
-
JoVE. (2023). Video: Preparation of Nitriles. JoVE. [Link]
-
Various Authors. (N.D.). Recent Advances in The Synthesis of Aryl Nitrile Compounds. Scribd. [Link]
-
Elguero, J., et al. (2013). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. [Link]
-
Various Authors. (2024). Palladium-Catalyzed, Site-Selective C(sp2)8–H Halogenation and Nitration of 4-Quinolone Derivatives. ACS Publications. [Link]
-
Frantz, D. E., & Albaneze-Walker, J. (2024). Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)6]: A Pragmatic Approach to Benzonitriles from Phenols. Organic Chemistry Portal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 7. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.de [thieme-connect.de]
- 13. The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. organic-chemistry.org [organic-chemistry.org]
- 15. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis of 1-aryl-1H-indazoles via palladium-catalyzed intramolecular amination of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 20. - Division of Research Safety | Illinois [drs.illinois.edu]
- 21. ehs.yale.edu [ehs.yale.edu]
- 22. uwindsor.ca [uwindsor.ca]
- 23. ehs.dartmouth.edu [ehs.dartmouth.edu]
Technical Support Center: Optimizing Crystallization Conditions for 1H-Indazole-4-Carbonitrile
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the crystallization of 1H-indazole-4-carbonitrile. This document offers troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Introduction
This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] Obtaining high-quality crystalline material is crucial for unambiguous structural elucidation, purity assessment, and ensuring consistent physicochemical properties for downstream applications. The indazole scaffold, with its capacity for hydrogen bonding and π-π stacking, presents unique challenges and opportunities in crystallization.[3][4] This guide will navigate you through the common hurdles and provide systematic approaches to optimize your crystallization experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of this compound in a question-and-answer format.
Question 1: My this compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution is supersaturated to a high degree, and the temperature is above the melting point of the solute in the presence of the solvent.
Causality: The high concentration of the solute and a rapid decrease in temperature can lead to a situation where the solute's solubility drops so quickly that molecules don't have enough time to orient themselves into an ordered crystal lattice. The presence of impurities can also disrupt crystallization and promote oiling out.
Solutions:
-
Reduce the concentration: Start with a more dilute solution. This will lower the supersaturation level upon cooling, giving the molecules more time to form an ordered crystal lattice.
-
Slow down the cooling process: Instead of placing your flask directly in an ice bath, allow it to cool slowly to room temperature first. You can further control the cooling rate by placing the flask in a Dewar flask filled with warm water.
-
Use a different solvent or a co-solvent system: The ideal solvent will have a steep solubility curve, meaning it dissolves the compound well at high temperatures but poorly at low temperatures.[5][6] If you are using a very good solvent, consider adding an anti-solvent (a solvent in which your compound is poorly soluble) dropwise to the heated solution until it becomes slightly turbid. Then, add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly. Common solvent systems for heterocyclic compounds include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[7]
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.[8]
-
Add a seed crystal: If you have a small crystal of this compound from a previous experiment, adding it to the supersaturated solution can induce crystallization.
Question 2: I've left my solution to cool, but no crystals have formed. What are my next steps?
Answer:
The absence of crystal formation indicates that the solution is not sufficiently supersaturated at the current temperature.
Causality: This can be due to using too much solvent or the compound having a higher solubility in the chosen solvent at low temperatures than anticipated.
Solutions:
-
Evaporate some of the solvent: Gently heat the solution to remove a portion of the solvent, then allow it to cool again. This will increase the concentration and induce supersaturation.
-
Cool to a lower temperature: If the solution is at room temperature, try placing it in an ice bath or a refrigerator. Be mindful that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.
-
Introduce nucleation sites: As mentioned previously, scratching the flask or adding a seed crystal can initiate crystallization in a supersaturated solution.[8]
-
Try a different solvent: If the above methods fail, your chosen solvent may not be suitable. It is advisable to perform small-scale solvent screening to find a more appropriate system.
Question 3: My crystallization yield is very low. How can I improve it?
Answer:
A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.
Causality: This can result from using an excessive amount of solvent, not cooling the solution to a low enough temperature, or premature filtration.
Solutions:
-
Minimize the amount of hot solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the solid.[8] Working with a more concentrated solution will maximize the amount of product that crystallizes upon cooling.
-
Ensure complete cooling: Allow the solution to cool for an adequate amount of time. Cooling in an ice bath for at least 30 minutes after reaching room temperature can significantly increase the yield.
-
Recover a second crop of crystals: After filtering the initial crystals, you can concentrate the mother liquor by evaporating some of the solvent and cooling it again to obtain a second crop of crystals.[8] Note that the purity of the second crop may be lower than the first.
-
Check the solubility profile: If the yield is consistently low, the chosen solvent may be too "good," meaning it keeps a significant portion of the compound dissolved even at low temperatures. Re-evaluate your solvent choice.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the crystallization of this compound?
A1: Based on the structure of this compound, which contains a polar heterocyclic ring system and a polar carbonitrile group, you should start with polar protic and aprotic solvents. The principle of "like dissolves like" is a good starting point.[6]
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | The hydroxyl group can act as a hydrogen bond donor and acceptor, interacting with the indazole nitrogen atoms. |
| Ketones | Acetone | A polar aprotic solvent that can dissolve many organic compounds. Often used in co-solvent systems with nonpolar solvents like hexane. |
| Esters | Ethyl Acetate | A moderately polar solvent that is often a good choice for recrystallization. |
| Nitriles | Acetonitrile | The nitrile group can have favorable dipole-dipole interactions with the carbonitrile group of your molecule. |
| Water | Given that 1H-indazole can be recrystallized from water or ethanol/water mixtures, this is a viable option to explore, especially in a co-solvent system.[3] |
Q2: How does the carbonitrile group affect crystallization?
A2: The carbonitrile (-C≡N) group is strongly polar and can participate in dipole-dipole interactions. This can influence the crystal packing and potentially lead to different polymorphic forms. The presence of the nitrile group generally increases the polarity of the molecule compared to the parent 1H-indazole.
Q3: Is polymorphism a concern for this compound?
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.[9]
-
If the solution is colored, you may add a small amount of activated carbon and boil for a few minutes to decolorize.
-
Perform a hot filtration to remove any insoluble impurities or the activated carbon.[9]
-
Cover the flask and allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[5]
-
Dry the crystals under vacuum.
Protocol 2: Anti-Solvent Crystallization
-
Dissolve the crude this compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature.
-
Slowly add an "anti-solvent" (one in which the compound is poorly soluble) dropwise while stirring until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cover the container and allow it to stand undisturbed. Crystals should form over time.
Visualizing the Troubleshooting Workflow
Caption: A general troubleshooting workflow for crystallization experiments.
References
- An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 1H-Indazole - Benchchem.
- 1H-imidazole-4-carbonitrile | C4H3N3 | CID 564457 - PubChem - NIH.
- (PDF) 1H-Imidazole-4-carbonitrile - ResearchGate.
- 3.6F: Troubleshooting - Chemistry LibreTexts.
- SOP: CRYSTALLIZATION.
- 1H-Indazole-3-carbonitrile | C8H5N3 | CID 437556 - PubChem - NIH.
- 1H-indazole-6-carbonitrile | C8H5N3 | CID 422529 - PubChem - NIH.
- CN108698983A - Systems and methods for producing nitriles - Google Patents.
- 9 Ways to Crystallize Organic Compounds - wikiHow.
- A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed.
- 1H-Indazole-6-carbonitrile - Chem-Impex.
- 1H-Indazole-5-carbonitrile - Chem-Impex.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central.
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
- How to crystallize organic compounds - Quora.
- How can I obtain good crystals of heterocyclic organic compounds? - ResearchGate.
- Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 6. quora.com [quora.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1H-Indazole-4-Carbonitrile
Welcome to the technical support center for the HPLC analysis of 1H-indazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on peak tailing. Our approach is rooted in a deep understanding of the chemical properties of this compound and its interactions within the HPLC system.
Understanding the Analyte: this compound
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and provides a systematic approach to troubleshooting peak tailing for this compound.
Q1: My peak for this compound is showing significant tailing. What are the most likely causes?
Peak tailing is typically a result of secondary, undesirable interactions between the analyte and the stationary phase, or issues with the HPLC system itself. For a nitrogen-containing heterocyclic compound like this compound, the primary suspects are:
-
Silanol Interactions: Residual, un-endcapped silanol groups (Si-OH) on the surface of silica-based stationary phases can interact strongly with the basic nitrogen atoms of your analyte through ion-exchange or hydrogen bonding. This leads to a portion of the analyte molecules being retained longer, causing a tailed peak.
-
Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of your analyte, a mixed population of ionized and non-ionized forms will exist. This can lead to peak broadening and tailing as the different forms may have different retention times.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample band, causing tailing. Similarly, column bed deformation or stationary phase degradation can have the same effect.
-
Extra-column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to peak broadening and tailing.
Q2: How can I diagnose the specific cause of peak tailing for my analysis?
A systematic approach is key. The following flowchart outlines a logical workflow for diagnosing the root cause of peak tailing.
Caption: A logical workflow for troubleshooting peak tailing.
Q3: What is the ideal mobile phase pH for analyzing this compound and how do I choose a buffer?
To achieve sharp, symmetrical peaks, it is crucial to control the ionization of your analyte by adjusting the mobile phase pH. A general rule is to work at a pH that is at least 2 units away from the analyte's pKa.
-
Working at Low pH (e.g., pH 2.5-3.5): At a low pH, the basic nitrogen atoms of the indazole ring will be protonated. This can be advantageous as it also suppresses the ionization of acidic silanol groups on the stationary phase, minimizing secondary interactions.
-
Working at Mid-range pH (e.g., pH 6-8): This range should generally be avoided as it is likely to be close to the pKa of the silanol groups, leading to increased interaction with the analyte.
-
Working at High pH (e.g., pH 9-10): At a high pH, the N-H proton of the indazole ring may be deprotonated. This can also lead to good peak shape, but requires a column that is stable at high pH.
Recommended Buffers:
| pH Range | Recommended Buffer | Concentration (mM) | Notes |
| 2.5 - 3.5 | Phosphate Buffer (e.g., KH2PO4) | 10-25 | Provides good buffering capacity in this range. |
| 2.5 - 3.5 | Formic Acid | 0.1% (v/v) | A common additive for LC-MS compatibility. |
| 9 - 10 | Ammonium Bicarbonate/Carbonate | 10-20 | Suitable for high pH applications and LC-MS. |
| 9 - 10 | Borate Buffer | 10-20 | Effective at high pH, but not LC-MS compatible. |
Experimental Protocol: Mobile Phase pH Optimization
-
Prepare a series of mobile phases with different pH values (e.g., pH 3.0, 7.0, and 9.5) using the appropriate buffers from the table above. The organic modifier (e.g., acetonitrile or methanol) composition should be kept constant initially.
-
Equilibrate the column with each mobile phase for at least 10-15 column volumes.
-
Inject a standard solution of this compound and record the chromatogram.
-
Evaluate the peak shape (asymmetry factor) and retention time for each pH.
-
Select the pH that provides the best peak symmetry and adequate retention.
Q4: I've optimized the pH, but still see some tailing. What else can I do?
If pH optimization alone is insufficient, consider the following strategies to mitigate silanol interactions:
-
Use a Modern, High-Purity, End-Capped Column: Newer columns are manufactured with higher purity silica and more effective end-capping procedures, which significantly reduce the number of accessible silanol groups.
-
Consider a Different Stationary Phase: A column with a different stationary phase, such as a C8 or a phenyl-hexyl phase, may exhibit different selectivity and reduced secondary interactions.
-
Add a Competing Base to the Mobile Phase: A small amount of a competing base, such as triethylamine (TEA) (typically 0.1%), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte. Note: TEA can be difficult to remove from the HPLC system and may suppress MS signals.
-
Increase the Ionic Strength of the Mobile Phase: Increasing the buffer concentration (e.g., to 50 mM) can sometimes help to reduce ionic interactions with silanol groups.
Q5: Could my sample solvent be causing the peak tailing?
Yes, the sample solvent can have a significant impact on peak shape.
-
Solvent Strength Mismatch: If your sample is dissolved in a solvent that is much stronger (more organic) than your mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to a distorted peak. Best Practice: Dissolve your sample in the initial mobile phase composition whenever possible. If solubility is an issue, use the weakest solvent that will adequately dissolve your sample.
-
Sample Overloading: As mentioned earlier, injecting too high a concentration of your analyte can lead to peak tailing.
Experimental Protocol: Sample Solvent and Concentration Study
-
Prepare a stock solution of this compound in a strong solvent (e.g., 100% acetonitrile or methanol).
-
Create a series of dilutions from the stock solution using the initial mobile phase composition.
-
Inject decreasing concentrations of the analyte and observe the effect on peak shape. If the peak becomes more symmetrical at lower concentrations, you are likely experiencing column overload.
-
If solubility in the mobile phase is low, try dissolving the sample in a slightly stronger solvent, but keep the injection volume as small as possible (e.g., 1-5 µL).
Q6: What are the signs of column degradation and how can I prevent it?
Signs of column degradation include a gradual increase in peak tailing for all analytes, a loss of resolution, and an increase in backpressure. To prolong the life of your column:
-
Always use a guard column: This will protect your analytical column from strongly retained impurities in your sample.
-
Filter your samples and mobile phases: Use a 0.22 µm or 0.45 µm filter to remove particulate matter.
-
Operate within the recommended pH range for your column: Most standard silica-based columns are stable between pH 2 and 8. Using a column outside of this range can cause the silica to dissolve.
-
Implement a column washing procedure: After a series of analyses, wash the column with a strong solvent to remove any adsorbed contaminants.
Experimental Protocol: Column Wash Procedure
-
Disconnect the column from the detector.
-
Wash the column with 10-20 column volumes of your mobile phase without the buffer salts (e.g., water/organic modifier).
-
Wash with 10-20 column volumes of a strong, miscible solvent (e.g., 100% acetonitrile or isopropanol).
-
Store the column in a suitable storage solvent as recommended by the manufacturer (typically acetonitrile).
By systematically addressing these potential causes, you can effectively troubleshoot and eliminate peak tailing in your HPLC analysis of this compound, leading to more accurate and reliable results.
References
-
Indazole. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link].
Sources
Technical Support Center: Enhancing the Stability of 1H-Indazole-4-carbonitrile in Solution
Introduction: Navigating the Stability Challenges of a Key Heterocycle
1H-Indazole-4-carbonitrile is a vital building block in medicinal chemistry and materials science, valued for its unique electronic and structural properties.[1][2] However, its bicyclic aromatic structure, featuring a reactive pyrazole ring and a susceptible nitrile group, presents significant stability challenges in solution.[3][4] Researchers frequently encounter issues such as solution discoloration, precipitation, and loss of compound integrity, leading to inconsistent experimental results and compromised data.
This technical support guide provides a comprehensive resource for understanding and mitigating the degradation of this compound. Structured in a practical question-and-answer format, it moves beyond simple procedural steps to explain the underlying chemical principles governing its stability. Here, you will find field-proven troubleshooting strategies, detailed experimental protocols, and preventative measures to ensure the reliability and reproducibility of your research.
Troubleshooting Guide: From Observation to Solution
This section addresses specific problems researchers may encounter during the handling and use of this compound in solution.
Problem Area 1: Visual Changes in Solution
Question: My stock solution of this compound, initially colorless, has turned yellow or brown. What is causing this discoloration?
Answer: The observed discoloration is a common indicator of degradation, likely stemming from oxidative or photolytic pathways.
-
The Science Behind It: The indazole ring system, while aromatic, can be susceptible to slow oxidation, especially when dissolved in solvents that are not rigorously degassed.[5] This process can generate minor, yet highly colored, polymeric or oxidized byproducts. Furthermore, indazole derivatives are known to be photosensitive.[6][7] Exposure to ambient laboratory light, particularly UV wavelengths, can induce photochemical reactions, including potential phototransposition to benzimidazole-type structures or other complex rearrangements that result in chromophoric (color-absorbing) species.[6][7]
-
Recommended Action:
-
Protect from Light: Immediately switch to using amber glass vials or wrap your vials in aluminum foil. Minimize the solution's exposure to direct light during handling.
-
Use High-Purity, Degassed Solvents: Purge your chosen solvent with an inert gas (e.g., argon or nitrogen) for 15-20 minutes before dissolving the compound. This removes dissolved oxygen, a key player in oxidative degradation.
-
Confirm Integrity: Analyze the discolored solution using a stability-indicating HPLC method (see Protocol 3) to quantify the remaining parent compound and characterize the degradation products.
-
Question: I am observing a fine precipitate forming in my aqueous buffered stock solution after storage. What is the likely cause?
Answer: The precipitate is almost certainly the corresponding carboxylic acid, 1H-indazole-4-carboxylic acid, formed via the hydrolysis of the nitrile group. This is particularly common in non-neutral pH conditions.
-
The Science Behind It: The nitrile (-C≡N) group is susceptible to hydrolysis, a two-step process that first yields an intermediate amide (1H-indazole-4-carboxamide) and subsequently the final carboxylic acid.[8][9] This reaction is catalyzed by both acid (H⁺) and base (OH⁻).[8] While slow at neutral pH, the rate of hydrolysis increases significantly in acidic or, more dramatically, in alkaline solutions.[10] The resulting carboxylic acid often has lower solubility in common organic or mixed aqueous-organic solvents compared to the parent nitrile, causing it to precipitate out of solution.
-
Recommended Action:
-
Control pH: If possible, prepare aqueous solutions in a buffer system maintained as close to neutral pH (6.5-7.5) as possible.
-
Prioritize Aprotic Solvents for Long-Term Storage: For long-term storage, the best practice is to use anhydrous, aprotic solvents like DMSO or DMF. Prepare aqueous working solutions fresh from these stocks immediately before an experiment.
-
Characterize the Precipitate: If feasible, isolate the precipitate and confirm its identity via LC-MS or NMR to validate the degradation pathway.
-
Problem Area 2: Inconsistent Experimental Results
Question: My bioassay results are showing poor reproducibility. Could the instability of this compound be the culprit?
Answer: Absolutely. A loss of compound integrity directly translates to an inaccurate concentration in your assay, leading to significant variability in results.
-
The Science Behind It: Any degradation of the parent compound reduces its effective concentration. If degradation is ongoing, the concentration of the active molecule will differ between experiments run on different days or even between the first and last plates of a high-throughput screen. The primary degradation pathways to consider are hydrolysis and photodegradation.[6][8]
-
Recommended Action: The Stability Audit
-
Pre- and Post-Assay Analysis: Analyze an aliquot of your working solution by HPLC (see Protocol 3) both immediately after preparation and after it has been sitting under assay conditions (e.g., in the incubator, on the benchtop) for the full duration of your experiment. A decrease in the parent peak area of >5% suggests that instability is impacting your results.
-
Evaluate Assay Buffer: Assess the pH and composition of your assay buffer. Highly acidic or basic conditions, or the presence of strong nucleophiles, could be accelerating degradation.
-
Implement Preventative Measures: Based on the audit, implement the storage and handling recommendations outlined in this guide (e.g., use of aprotic stock solvents, protection from light, pH control).
-
Diagram: Primary Degradation Pathways
The following diagram illustrates the two most common degradation routes for this compound in solution.
Caption: Key degradation pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most stable tautomeric form of this compound? The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer in solid, liquid, and gaseous phases.[2][3][11][12] Experimental and theoretical studies confirm this preference, which is generally not reversed by solvent effects.[3][13] Your handling procedures should aim to maintain conditions that preserve this stable form.
Q2: How can I analytically monitor the stability of my compound? A stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with a UV detector is the gold standard.[14][15] This method must be able to resolve the intact this compound peak from its potential degradation products, impurities, and any excipients. Mass spectrometry (LC-MS) can be used to identify the mass of unknown degradation peaks.[5][16] (See Protocol 3 for a starting HPLC method).
Q3: Should I be concerned about the compound's stability in the solid state? Generally, this compound is stable as a solid when stored under appropriate conditions (cool, dry, and protected from light).[5] Instability issues predominantly arise once the compound is dissolved in a solvent.
Q4: Are there any specific solvents I should absolutely avoid? Avoid highly acidic (pH < 4) or highly basic (pH > 9) aqueous solutions for prolonged storage. Also, be cautious with solvents containing reactive nucleophiles (e.g., primary/secondary amines) or peroxides, which can be found in aged ethers like THF or dioxane.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes the best practice for preparing a concentrated stock solution for long-term storage.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Argon or Nitrogen gas source with a delivery tube
-
Amber glass vial with a PTFE-lined screw cap
-
Analytical balance and appropriate weighing tools
Procedure:
-
Vial Preparation: Place the amber vial on the analytical balance and tare.
-
Weighing: Carefully weigh the desired amount of solid this compound directly into the vial. Record the exact mass.
-
Solvent Degassing: Gently bubble argon or nitrogen gas through the anhydrous DMSO for 15-20 minutes to remove dissolved oxygen.
-
Dissolution: Using a calibrated pipette, add the calculated volume of degassed DMSO to the vial to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Inert Overlay: Before sealing, gently flush the headspace of the vial with the inert gas for 10-15 seconds.
-
Sealing and Mixing: Immediately seal the vial tightly with the screw cap. Mix thoroughly by vortexing or gentle sonication until all solid is dissolved.
-
Storage: Store the vial at -20°C or -80°C for long-term storage. For intermediate use, storage at 2-8°C is acceptable for several weeks, provided light and air exposure are minimized.
Protocol 2: Performing a Forced Degradation Study
This study is essential for understanding the intrinsic stability of the molecule under various stress conditions.
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. longdom.org [longdom.org]
- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. US3468901A - 4-cyanoimidazole-5-carboxamide - Google Patents [patents.google.com]
- 11. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 16. ijmr.net.in [ijmr.net.in]
minimizing byproduct formation in the cyanation step of synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Common Issues & Field-Tested Solutions
This section addresses specific challenges you may encounter during your cyanation experiments, providing not just solutions, but the rationale behind them.
Issue 1: Significant Formation of Isocyanide Byproduct
Q: My primary byproduct is the isocyanide isomer of my target nitrile. How can I suppress its formation?
A: The formation of isocyanides is a classic problem stemming from the ambident nature of the cyanide ion, which can attack electrophiles with either its carbon or nitrogen atom.[1] Minimizing isocyanide formation hinges on promoting an SN2-type mechanism and carefully selecting your reagents and solvents.
-
Underlying Cause: Isocyanide formation is favored under conditions that promote an SN1-type mechanism or when using more covalent metal cyanides.[1] Protic solvents can also solvate the carbon end of the cyanide ion, leaving the nitrogen more available for nucleophilic attack.[1]
-
Strategic Solutions:
-
Choice of Cyanide Salt: Employ alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN). These ionic salts provide a "freer" cyanide anion where the more nucleophilic carbon atom is readily available for attack. Avoid silver cyanide (AgCN), as its more covalent nature favors nitrogen attack.[1]
-
Solvent Selection: Use polar aprotic solvents such as DMSO or acetone. These solvents effectively solvate the metal cation, leaving the cyanide anion's carbon end more exposed and reactive.[1]
-
Reaction Conditions: Ensure your reaction conditions favor an SN2 pathway. For instance, when working with benzyl halides, using a primary halide is preferable. Avoid conditions that could lead to the formation of a carbocation intermediate.[1]
-
Table 1: Solvent and Cyanide Salt Selection for Minimizing Isocyanide Formation
| Factor | Recommended | To Avoid | Rationale |
| Cyanide Salt | NaCN, KCN | AgCN | Ionic salts favor C-attack; covalent salts favor N-attack.[1] |
| Solvent | DMSO, Acetone (Polar Aprotic) | Protic Solvents (e.g., Ethanol, Water) | Polar aprotic solvents expose the carbon of the cyanide ion. Protic solvents can hydrogen-bond with the carbon, favoring N-attack.[1] |
Issue 2: Hydrolysis of the Nitrile Product to Amide or Carboxylic Acid
Q: My final product is contaminated with the corresponding amide and/or carboxylic acid. What is causing this hydrolysis and how can I prevent it?
A: The presence of amide or carboxylic acid byproducts indicates that your desired nitrile is undergoing hydrolysis. This can occur during the reaction itself or during the work-up if water is present under acidic or basic conditions.[1][2][3]
-
Underlying Cause: Nitriles can be hydrolyzed in two stages: first to an amide, and then the amide is further hydrolyzed to a carboxylic acid (or its salt).[2] This process is typically slow with just water but is significantly accelerated by the presence of acid or base.[2][3]
-
Strategic Solutions:
-
Anhydrous Conditions: If possible, conduct your reaction under strictly anhydrous conditions. Use oven-dried glassware and anhydrous solvents.
-
Careful Work-up: During the work-up, neutralize the reaction mixture carefully. If an acidic or basic wash is necessary, perform it at low temperatures and for a minimal amount of time.
-
Biocatalytic Considerations: In biocatalytic routes, the formation of amides can be an inherent activity of the enzyme system (e.g., nitrilase or nitrile hydratase/amidase systems).[4][5] In such cases, enzyme selection and reaction condition optimization are key.
-
Below is a diagram illustrating the hydrolysis pathway of nitriles, a common source of byproducts.
Caption: Troubleshooting workflow for low-yield Pd-catalyzed cyanation.
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts in a Sandmeyer cyanation reaction?
A1: The Sandmeyer reaction, which converts an aryl diazonium salt to an aryl nitrile using a copper(I) cyanide catalyst, can generate several byproducts. [6][7][8]These include:
-
Phenols: Formed from the reaction of the diazonium salt with water. [9]* Azo coupling products: Result from the reaction of the diazonium salt with the starting aniline or other activated aromatic species in the mixture. [9]* De-amination products: Where the diazonium group is replaced by a hydrogen atom. [9]* Biaryl byproducts: These arise from radical-mediated side reactions, which supports the radical-nucleophilic aromatic substitution (SRNAr) mechanism of the Sandmeyer reaction. [6][10] To minimize these, it is crucial to maintain a low reaction temperature (typically 0-5 °C) during diazotization and use the diazonium salt immediately after its preparation. [9] Q2: Can the choice of metal catalyst (e.g., Palladium vs. Nickel) influence byproduct formation?
A2: Absolutely. While both palladium and nickel can catalyze cyanation reactions, their reactivity profiles and sensitivities to reaction conditions differ, which can lead to different byproduct profiles.
-
Palladium catalysts are generally very active but can be prone to deactivation by cyanide. [11][12]Common byproducts in palladium-catalyzed reactions include hydrodehalogenation (replacement of the halide with hydrogen) and homocoupling of the starting material. [9]* Nickel catalysts are a less expensive alternative and can be very effective. [13][14]However, they can also be sensitive to reaction conditions, and side reactions like hydrodehalogenation can occur. [14]The choice of ligand and additives is critical for achieving high selectivity with nickel catalysts. [14] Q3: Are there "greener" or less toxic alternatives to traditional cyanide sources like NaCN or KCN?
A3: Yes, the high toxicity of simple alkali metal cyanides has driven the development of safer alternatives. [15]* Potassium ferrocyanide (K₄[Fe(CN)₆]) is a widely used, non-toxic alternative. [11][16]It is a stable solid that releases cyanide slowly under reaction conditions, which helps to avoid catalyst poisoning in metal-catalyzed reactions. [17]* Zinc cyanide (Zn(CN)₂) is significantly less toxic than NaCN or KCN and is a common choice in palladium-catalyzed cyanations. [11]* Other alternatives that have been explored include acetone cyanohydrin , formamide , and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) , which can generate cyanide in situ. [18][19]
Experimental Protocol: Palladium-Catalyzed Cyanation of an Aryl Bromide using Potassium Ferrocyanide
This protocol provides a general methodology for the cyanation of an aryl bromide using a less toxic cyanide source.
Materials:
-
Aryl bromide (1.0 eq)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 eq)
-
Xantphos (ligand) (0.02 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, potassium ferrocyanide trihydrate, palladium(II) acetate, Xantphos, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- BenchChem. (n.d.). Troubleshooting low yields in cyanation reactions with sodium 2-cyanobenzene-1-sulfinate.
- Clark, J. (2004). Hydrolysing Nitriles. Chemguide.
- Martínková, L., & Veselá, A. B. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Ashenhurst, J. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry.
- BenchChem. (n.d.). Preventing byproduct formation in "2-Amino-4-cyclopropylbenzonitrile" reactions.
- BenchChem. (n.d.). Side reactions and byproduct formation in the cyanation of benzyl halides.
- ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids | Request PDF.
- L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
- Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution.
- Cohen, D. T., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic letters, 17(1), 202–205.
- GeeksforGeeks. (2025, July 23). Sandmeyer Reaction.
- Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- ResearchGate. (2025, August 7). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
- Neetha, M., Afsina, C. M. A., Aneeja, T., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(58), 35225–35245.
- Li, X. (2020, October 14). Metal-mediated C−CN Bond Activation in Organic Synthesis.
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205.
- ResearchGate. (2025, August 6). A new palladium catalyst system for the cyanation of aryl chlorides.
- Zhang, X., Xia, A., Chen, H., & Liu, Y. (2017). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. Organic Letters, 19(8), 2118–2121.
- Wang, Z., Wang, X., Ura, Y., & Nishihara, Y. (2019). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry, 1(1), 133-141.
- Zhang, G., Miao, H., Guan, C., & Ding, C. (2019). Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. Organic Letters, 21(17), 6889-6893.
- Schareina, T., Zapf, A., & Beller, M. (2007). Cyanation of aryl bromides with K4[Fe(CN)6] catalyzed by dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium, a molecular source of nanoparticles, and the reactions involved in the catalyst-deactivation processes. Chemistry – A European Journal, 13(21), 6245–6252.
- ResearchGate. (2025, August 6). An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides.
- Wikipedia. (n.d.). Cyanide.
- da Silva, F. P., Jr, de F. A. Neves, A., & de S. Carneiro, J. W. (2020). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 43(6), 713-731.
- ResearchGate. (2025, August 9). (PDF) RECENT ADVANCES IN CYANATION REACTIONS†.
- Rajendra, M. A., Sunil, K., Sajith, A. M., Joy, M. N., Bakulev, V. A., & Haridas, K. R. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(16), 1629-1633.
- Sim, M., & An, G. H. (2024). Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. International Journal of Molecular Sciences, 25(1), 543.
- Wikipedia. (n.d.). Cyanation.
- ResearchGate. (2025, August 9). Cyanides-Free Cyanation of Aryl Halides Using Formamide | Request PDF.
- Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Cyanide (inorganic) compounds.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Cyanide. Wordpress.
- Britannica. (2025, November 28). Cyanide | Definition, Uses, & Effects.
- ChemWiseman. (2023, January 31). Nucleophilic Additions of Cyanide to Ketones and Aldehydes [Video]. YouTube.
- Liu, J., Li, Y., Wang, Y., Zhang, Y., & Zhang, X. (2026, January 7). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. Organic Letters, 28(1), 231-236.
- Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation).
- ResearchGate. (n.d.). Catalytic cyanation with other related CN sources Reaction conditions: 0.3 mmol scale.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cyanide | Definition, Uses, & Effects | Britannica [britannica.com]
- 16. researchgate.net [researchgate.net]
- 17. Cyanation of aryl bromides with K4[Fe(CN)6] catalyzed by dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium, a molecular source of nanoparticles, and the reactions involved in the catalyst-deactivation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Strategies for the Purification of Polar Indazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address the unique challenges encountered during the purification of polar indazole derivatives. The inherent polarity and weakly basic nature of the indazole scaffold often complicate standard purification workflows, leading to issues such as poor chromatographic resolution, low recovery, and difficult crystallization. This resource is designed to provide both foundational knowledge and advanced, actionable solutions to overcome these obstacles.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to guide your initial purification approach.
Q1: What is the best initial purification technique to try for a new polar indazole derivative?
For a novel polar indazole, a logical starting point is to assess its solubility and stability. A small-scale acid-base extraction can often be a highly effective first-pass purification to remove non-basic impurities.[1] Following this, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most suitable chromatographic technique. HILIC is specifically designed for polar compounds that show little to no retention in traditional reversed-phase chromatography.[2][3]
Q2: How do I choose between normal-phase, reversed-phase, and HILIC for my polar indazole?
The choice depends on the specific polarity of your derivative.
-
Reversed-Phase (RP): Best for indazoles with significant hydrophobic character. If your compound is highly polar, it will likely elute in the void volume with little or no retention, even with a highly aqueous mobile phase.[4][5]
-
Normal-Phase (NP): Suitable for moderately polar compounds. However, the strongly polar nature of some indazole derivatives can lead to irreversible adsorption or significant peak tailing on standard silica gel due to interactions with acidic silanol groups.[6][7]
-
HILIC (Aqueous Normal-Phase): This is the preferred method for highly polar, water-soluble compounds that are poorly retained by RP chromatography.[3][8] It utilizes a polar stationary phase (like silica, diol, or amino-propyl) and a mobile phase consisting of a high percentage of organic solvent (typically acetonitrile) with a smaller amount of aqueous buffer.[2] In HILIC, water is the "strong" eluting solvent.[8]
Q3: When is crystallization a better option than chromatography?
Crystallization is an excellent and often preferred method for final purification, especially on a large scale, if your compound is a stable solid and a suitable solvent system can be identified. It is particularly advantageous when:
-
The desired compound is the major component of the crude mixture (>80-90%).
-
Impurities have significantly different solubility profiles from the target compound.
-
You need to obtain a specific polymorphic form.
Chromatography is generally better for separating complex mixtures with similarly structured impurities or when the target compound is a minor component.
Q4: Can I use acid-base extraction to purify my indazole derivative?
Yes, this is often a very effective technique. Indazole and its derivatives are typically weakly basic (pKa of the protonated form is ~1-2).[9] This allows them to be protonated by an aqueous acid (e.g., 1-2 M HCl) and extracted from an organic solvent into the aqueous phase.[1][10] Neutral and acidic impurities will remain in the organic layer. The aqueous layer can then be isolated, basified (e.g., with NaOH or NH₄OH) to deprotonate the indazole, causing it to precipitate or allowing it to be back-extracted into a fresh organic solvent.[10][11]
Q5: What is Supercritical Fluid Chromatography (SFC) and is it suitable for polar indazoles?
Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[12][13] For polar analytes, a polar organic co-solvent such as methanol is added to the CO₂.[12] SFC is gaining significant popularity in pharmaceuticals for both chiral and achiral separations of polar compounds.[14] Its advantages include high-speed, high-efficiency separations and reduced environmental impact due to lower solvent consumption.[14][15] As a general rule, any compound soluble in methanol is a good candidate for SFC, making it highly suitable for many polar indazole derivatives.[12][14]
Troubleshooting Guide
This section is formatted to directly address specific experimental failures.
Chromatography Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| My compound does not retain on a C18 (reversed-phase) column and elutes at the solvent front. | The compound is too polar for effective hydrophobic interaction with the stationary phase.[3][4] | 1. Switch to HILIC: This is the ideal solution. Use a polar column (silica, amino, or diol) with a mobile phase of high acetonitrile content (e.g., 95:5 Acetonitrile:Water) and gradient to a lower acetonitrile content.[2][8] 2. Use a Polar-Embedded RP Column: These columns have polar groups embedded in the alkyl chains, which can provide alternative retention mechanisms for polar analytes. 3. Ion-Pairing Chromatography: If the indazole is basic, add an ion-pairing agent (e.g., trifluoroacetic acid - TFA) to the mobile phase to form a more hydrophobic ion pair that will be retained by the C18 column.[16] |
| My compound streaks badly on a silica gel (normal-phase) column. | 1. Strong Interaction with Acidic Silanols: The basic nitrogen of the indazole ring can interact strongly with acidic silanol groups on the silica surface, causing tailing.[7] 2. Inappropriate Mobile Phase Polarity: The eluent may be too weak to effectively move the compound along the stationary phase. | 1. Add a Basic Modifier: Add a small amount of a base like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase. This will compete for the acidic sites on the silica and improve peak shape.[7] 2. Use a Deactivated Stationary Phase: Consider using alumina (basic or neutral) or a bonded phase like amino-propyl or cyano-propyl silica, which have fewer free silanol groups.[17] 3. Switch to HILIC: As mentioned above, HILIC conditions are often better suited for such compounds.[3] |
| My compound appears to be degrading on the silica column. | The acidic nature of standard silica gel can catalyze the degradation of sensitive indazole derivatives. | 1. Neutralize the Silica: Pre-treat the silica column by flushing it with a mobile phase containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in hexane) before loading the sample. 2. Use an Alternative Stationary Phase: Switch to a less acidic support like neutral alumina or a bonded phase (e.g., Diol). 3. Consider SFC or RP-HPLC: These techniques often use less harsh conditions. |
| I'm seeing two distinct spots/peaks, but I expect a single product. | N1 vs. N2 Isomers: The synthesis of substituted indazoles can often produce a mixture of N1- and N2-substituted regioisomers. These isomers can have very similar polarities, making them difficult to separate.[18] | 1. Optimize Chromatography: High-resolution flash chromatography or preparative HPLC may be required. Screen different stationary phases (e.g., silica vs. cyano) and solvent systems. HILIC or SFC can sometimes provide unique selectivity for such isomers. 2. Recrystallization: Carefully screen for a solvent system that allows for fractional crystallization. A patent for separating indazole isomers specifically highlights the use of mixed solvents like acetonitrile/water or THF/water.[18] |
Crystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| My compound will not crystallize from solution. | 1. Solution is Undersaturated: The concentration of the compound is too low. 2. High Solubility: The compound is too soluble in the chosen solvent, even when cold.[19] 3. Lack of Nucleation Sites: Spontaneous crystal formation has a high activation energy barrier. | 1. Increase Concentration: Slowly evaporate the solvent to reach supersaturation.[20] 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution-air interface to create nucleation sites. If available, add a "seed" crystal of the pure compound.[20][21] 3. Use an Anti-Solvent: Slowly add a miscible solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound in a "good" solvent until turbidity persists. Then, warm slightly to redissolve and cool slowly.[20][22] |
| My compound "oils out" instead of forming crystals. | 1. Solution is Too Supersaturated: The concentration is too high, causing the compound to crash out as a liquid phase. 2. Melting Point Depression: Impurities can lower the melting point of the compound, causing it to melt in the warm solvent. 3. Cooling Too Rapidly: Fast cooling doesn't allow for ordered crystal lattice formation. | 1. Re-dissolve and Dilute: Add more solvent to the oiled-out mixture, heat until a homogenous solution is formed, and then allow it to cool much more slowly.[20][21] 2. Lower Crystallization Temperature: Use a solvent with a lower boiling point. Ensure the solution is cooled well below the compound's melting point.[21] 3. Change Solvent System: Try a completely different solvent or solvent pair.[20] |
| The recrystallized product is still impure. | 1. Inappropriate Solvent Choice: The impurities may be co-crystallizing with the product because their solubility profiles are too similar in the chosen solvent. 2. Occlusion: Impurities are trapped within the crystal lattice due to excessively rapid crystal growth. | 1. Perform a Second Recrystallization: Purity often increases with subsequent recrystallizations, though this comes at the cost of yield.[20] 2. Optimize the Solvent: Find a solvent that either leaves the impurities dissolved in the cold mother liquor or keeps them insoluble in the hot solution (requiring hot filtration). 3. Slow Down Crystallization: Ensure cooling is slow and undisturbed to allow for the formation of purer crystals.[20] |
Visualized Workflows and Mechanisms
Experimental Protocols
Protocol 1: General Method for HILIC Purification
This protocol describes a general approach for purifying a polar indazole derivative using flash chromatography with a silica column under HILIC conditions.
1. Materials:
-
Crude polar indazole derivative
-
Silica gel column
-
Solvents: Acetonitrile (ACN), Deionized Water (H₂O)
-
Optional Modifier: Ammonium hydroxide or triethylamine (for basic compounds)
2. Mobile Phase Preparation:
-
Solvent A: Acetonitrile
-
Solvent B: Deionized Water
-
If a modifier is needed, add it to Solvent B (e.g., 0.1% NH₄OH in H₂O).
3. Sample Preparation:
-
Dissolve the crude sample in a minimal amount of a strong solvent (e.g., DMSO, DMF, or methanol).
-
Alternatively, for dry loading, adsorb the dissolved sample onto a small amount of silica gel or other inert support (like Celite) and evaporate the solvent completely.
4. Chromatography Conditions:
-
Equilibration: Equilibrate the silica column with the initial mobile phase conditions (e.g., 95:5 Solvent A:Solvent B) for at least 5 column volumes.
-
Loading: Load the prepared sample onto the column. If using dry loading, place the dried adsorbent at the top of the column bed.
-
Elution: Begin the elution with the initial mobile phase conditions. Run a gradient by increasing the percentage of Solvent B (the strong, aqueous solvent). A typical gradient might be:
-
95:5 A:B for 2 column volumes
-
Gradient to 70:30 A:B over 10 column volumes
-
Hold at 70:30 A:B for 2 column volumes
-
-
Fraction Collection: Collect fractions throughout the run and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify the pure product.
5. Post-Run:
-
Combine the pure fractions and remove the solvent under reduced pressure. Note that removing water may require lyophilization (freeze-drying) for best results.
Protocol 2: Step-by-Step Guide to Crystallization & Solvent Selection
This protocol provides a procedure for purifying a solid polar indazole derivative by recrystallization.[20]
1. Solvent Selection (Microscale Testing):
-
Place a few milligrams of the crude solid into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, methanol, water, ethyl acetate, acetone, acetonitrile) dropwise at room temperature. An ideal single solvent will dissolve the compound poorly at room temperature but completely when heated.[21]
-
If no single solvent is ideal, test solvent pairs. Dissolve the compound in a small amount of a "good" solvent (one it's very soluble in) and add a "poor" or "anti-solvent" (one it's insoluble in) dropwise until the solution becomes cloudy.[20]
2. Recrystallization Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent (or the "good" solvent of a pair) portion-wise while heating the mixture with stirring (e.g., on a hot plate). Add just enough hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This prevents the desired product from crystallizing prematurely.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[20] Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 3: Acid-Base Extraction for a Weakly Basic Indazole
This protocol outlines the purification of a weakly basic indazole from neutral impurities.[1][11]
1. Dissolution:
-
Dissolve the crude product mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether. Transfer the solution to a separatory funnel.
2. Acidic Extraction:
-
Add an equal volume of 1 M aqueous hydrochloric acid (HCl) to the separatory funnel.
-
Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Allow the layers to separate. The protonated indazole salt will be in the top aqueous layer (if using ether or ethyl acetate) or the bottom aqueous layer (if using dichloromethane).
-
Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with fresh 1 M HCl two more times to ensure complete recovery of the indazole. Combine all aqueous extracts.
3. Regeneration and Isolation of Product:
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add a base, such as 3 M aqueous sodium hydroxide (NaOH) or concentrated ammonium hydroxide, with stirring until the solution is basic (confirm with pH paper).
-
The neutral indazole derivative should precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
Alternatively, if the product is an oil or does not precipitate, extract the basified aqueous solution three times with a fresh organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
References
-
Chromatography Today. How Good is SFC for Polar Analytes? [Link]
-
Wikipedia. Supercritical fluid chromatography. [Link]
-
JoVE. Video: Supercritical Fluid Chromatography. [Link]
-
Royal Society of Chemistry. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). [Link]
-
Teledyne Labs. What is Supercritical Fluid Chromatography (SFC) Chromatography? [Link]
-
Organic Syntheses. indazole. [Link]
- Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers.
-
Journal of Chemical Health Risks. Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. [Link]
-
Phenomenex. Normal Phase HPLC Columns. [Link]
-
Open Access Pub. Purification Techniques | Journal of New Developments in Chemistry. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
ResearchGate. Why is normal phase chromatography good for use on polar analytes? [Link]
-
Chem LibreTexts. 4. Crystallization. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
ResearchGate. How do I make a crystal of highly polar compounds? [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
Biotage. What can I use to purify polar reaction mixtures? [Link]
-
Crystallography Open Database. Guide for crystallization. [Link]
-
Phenomenex. Reversed Phase HPLC Columns. [Link]
-
MDPI. Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]
-
Reddit. Purification of strong polar and basic compounds. [Link]
-
National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
Chemistry LibreTexts. 7.10: Reverse Phase Chromatography. [Link]
-
YouTube. Acid-Base Extraction Tutorial. [Link]
-
National Institutes of Health. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. [Link]
-
ResearchGate. For highly polar compound, how to do the purification? [Link]
-
Symposium on Undergraduate Research and Creative Expression. Indazole synthesis from chalcone abstract. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. [Link]
-
Wikipedia. Indazole. [Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 3. biotage.com [biotage.com]
- 4. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 5. chromtech.com [chromtech.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. biotage.com [biotage.com]
- 9. Indazole - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 13. Video: Supercritical Fluid Chromatography [jove.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 16. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. community.wvu.edu [community.wvu.edu]
- 22. rsc.org [rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of 1H-Indazole-4-carbonitrile by qNMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and the more traditional High-Performance Liquid Chromatography (HPLC) for the purity assessment of 1H-indazole-4-carbonitrile, a pivotal building block in medicinal chemistry. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to empower you in selecting the most robust analytical strategy.
The Ascendancy of qNMR: A Primary Method of Measurement
Quantitative NMR (qNMR) has emerged as a powerful, absolute analytical method for determining the purity of substances.[1] Unlike chromatographic techniques that rely on reference standards of the analyte itself, qNMR allows for direct quantification against a certified internal standard.[2][3] The fundamental principle of qNMR is elegantly simple: the area of an NMR peak is directly proportional to the number of nuclei responsible for that signal.[4][5] This inherent characteristic makes qNMR a primary ratio method, enabling the determination of a substance's mass fraction without the need for compound-specific response factors that can complicate other analytical techniques.[3][5][6]
For a molecule like this compound (C₈H₅N₃, Molecular Weight: 143.15 g/mol ), which possesses distinct proton signals, ¹H qNMR is an exceptionally well-suited technique for accurate purity assessment.[7]
The qNMR Workflow: A Self-Validating System
The robustness of a qNMR purity determination lies in a meticulously planned and executed workflow. Each step is designed to minimize uncertainty and ensure the final purity value is both accurate and reproducible.
Sources
- 1. almacgroup.com [almacgroup.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. usp.org [usp.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 6. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 7. This compound | CAS 861340-10-5 [matrix-fine-chemicals.com]
A Comparative Efficacy Analysis of 1H-Indazole-4-carbonitrile and Structurally Related Kinase Inhibitors
An In-Depth Guide for Drug Discovery Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurring presence in a multitude of potent kinase inhibitors.[1][2] Several FDA-approved drugs, including Axitinib and Pazopanib, feature this core structure and have demonstrated significant clinical efficacy in oncology.[1] This guide provides a comparative analysis of the therapeutic potential of the fundamental structure, 1H-indazole-4-carbonitrile, by contextualizing it against well-established, structurally related kinase inhibitors. We will delve into the mechanistic underpinnings of indazole-based inhibition, present detailed protocols for efficacy evaluation, and offer a side-by-side comparison based on available data.
The Indazole Scaffold: A Privileged Core for Kinase Inhibition
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of a vast array of cellular processes.[3] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[4] The indazole ring system, a bicyclic aromatic structure composed of a benzene ring fused to a pyrazole ring, has proven to be an exceptionally effective scaffold for designing potent and selective kinase inhibitors.[5]
The structure of indazole allows it to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a critical interaction for potent inhibition.[1][6] For instance, the 3-aminoindazole group is known to effectively occupy the hinge region and form hydrogen bonds, as seen in the binding mode of some inhibitors with Fibroblast Growth Factor Receptor 1 (FGFR1).[1] This fundamental interaction anchors the inhibitor, while modifications at other positions of the indazole ring allow for the fine-tuning of selectivity and potency against specific kinases.[7]
To understand the potential of this compound, we will compare it with two highly successful indazole-containing drugs: Axitinib and Pazopanib. Both are multi-targeted tyrosine kinase inhibitors (TKIs) used in cancer therapy.[8][9][10]
-
Axitinib (Inlyta®): A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[11][12] It functions primarily as an anti-angiogenic agent, cutting off the blood supply that tumors need to grow.[13][14]
-
Pazopanib (Votrient®): A multi-targeted TKI that inhibits VEGFRs, platelet-derived growth factor receptors (PDGFRs), and c-Kit, among others.[9][15][16] Its action also disrupts tumor angiogenesis and growth.[10][17]
By examining these approved drugs, we can establish a benchmark for the efficacy and selectivity that can be achieved with the indazole scaffold.
Visualizing the Mechanism: Kinase Inhibition
Protein kinases act as molecular switches. In a typical signaling cascade, an upstream signal activates the kinase, which then transfers a phosphate group from ATP to a downstream substrate protein. This phosphorylation event can activate or deactivate the substrate, propagating the signal. Kinase inhibitors, like those based on the indazole scaffold, typically act as competitive inhibitors, occupying the ATP-binding site and preventing the phosphorylation of the substrate, thereby interrupting the signaling pathway.
Caption: General mechanism of kinase inhibition by indazole-based compounds.
Comparative Efficacy: A Data-Driven Overview
The efficacy of a kinase inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates greater potency.
| Compound/Drug | Primary Kinase Targets | Reported IC50 (nM) | Key Therapeutic Application |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, c-Kit, PDGFRβ | VEGFR1: 0.1VEGFR2: 0.2VEGFR3: 0.1-0.3c-Kit: 1.7PDGFRβ: 1.6[19] | Advanced Renal Cell Carcinoma[8][11] |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFRα/β, c-Kit | Inhibits multiple kinases at low nanomolar concentrations[9][15] | Advanced Renal Cell Carcinoma[9][17] |
| 1H-Indazole Derivatives | Varies (e.g., Aurora, FGFR, AKT) | Varies widely based on substitution; can achieve low micromolar to nanomolar potency[1][18][20] | Investigational |
This table presents a summary of publicly available data. The efficacy of this compound itself would require direct experimental validation.
The data clearly indicates that while the core indazole structure is crucial, the specific substitutions on the ring system are what dictate the potency and selectivity profile of the inhibitor. Axitinib and Pazopanib have been chemically optimized for high-affinity binding to the ATP pockets of their target kinases.
Experimental Protocols for Efficacy Evaluation
To empirically determine and compare the efficacy of this compound, a series of standardized biochemical and cellular assays must be performed. The following protocols provide a framework for such an evaluation.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme. Luminescence-based assays, such as the Kinase-Glo® assay, are widely used for their high sensitivity and suitability for high-throughput screening.[21][22] The principle is to quantify the amount of ATP remaining in the solution after the kinase reaction; a potent inhibitor will result in more ATP remaining, leading to a stronger luminescent signal.[22]
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions at desired concentrations. Serially dilute this compound and control inhibitors (Axitinib, Pazopanib) in DMSO, followed by a final dilution in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the kinase solution to all wells except the negative controls.
-
Inhibitor Addition: Add the diluted compounds to the respective wells. Include wells with DMSO only as a positive control (100% kinase activity) and wells with a known potent inhibitor as a negative control.
-
Pre-incubation: Allow the plate to incubate for 15-30 minutes at room temperature.[3]
-
Reaction Initiation: Add a mixture of ATP and the specific peptide substrate to all wells to start the reaction.
-
Kinase Reaction: Incubate the plate at 30°C for 30-60 minutes.
-
Signal Detection: Add Kinase-Glo® Luminescent Kinase Assay reagent to each well to stop the kinase reaction and initiate the luminescence reaction.
-
Measurement: After a 10-minute incubation, measure the luminescence on a plate reader.
-
IC50 Calculation: Normalize the data to the positive (0% inhibition) and negative (100% inhibition) controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[23]
Cellular Proliferation Assay (Cell-Based)
To assess the effect of the compound on cancer cells, a cell viability or proliferation assay is essential. The MTT assay is a classic colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[24] Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product.[25]
Caption: Workflow for the MTT cell proliferation assay.
Step-by-Step Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., A549 lung cancer, K562 leukemia) under standard conditions.[6]
-
Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at an optimal density (e.g., 1,000-100,000 cells/well) and incubate overnight.[26]
-
Treatment: Prepare serial dilutions of this compound and control inhibitors in culture medium. Remove the old medium from the cells and add the compound-containing medium.
-
Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours, allowing formazan crystals to form.[26]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[27]
-
Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm.[24]
-
IC50 Calculation: Determine the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50) by plotting cell viability against the logarithm of the compound concentration.
Conclusion and Future Directions
The indazole scaffold is undeniably a powerful starting point for the development of effective kinase inhibitors. Marketed drugs like Axitinib and Pazopanib underscore the clinical success that can be achieved through the strategic chemical modification of this core.
For this compound, this guide establishes a clear path for evaluation. While it is unlikely that this unsubstituted parent compound will match the potency of highly optimized drugs like Axitinib, it serves as a critical baseline and a foundational fragment for further drug design. The provided protocols for biochemical and cellular assays offer a robust framework for quantifying its intrinsic inhibitory activity and cellular effects.
The next logical steps in the research and development process would involve:
-
Broad Kinase Screening: Testing this compound against a large panel of kinases to identify initial "hits" and understand its selectivity profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the indazole ring to improve potency and selectivity against identified target kinases.
-
Computational Modeling: Using in silico docking studies to understand the binding mode of these derivatives within the kinase ATP pocket, guiding further rational design.
By systematically applying these principles and methodologies, researchers can fully explore the therapeutic potential of this compound and its derivatives, potentially leading to the discovery of the next generation of targeted therapies.
References
-
Wikipedia. Axitinib. Link
-
Kumar, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Link
-
Patsnap Synapse. (2024). What is the mechanism of Axitinib? Link
-
Désiré, A., et al. (2015). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Clinical Medicine Insights: Oncology. Link
-
Cancer Research UK. (2023). Axitinib (Inlyta). Link
-
Action Kidney Cancer. Axitinib. Link
-
Royal Society of Chemistry. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Link
-
BenchChem. (2025). Kinase Selectivity of Indazole-Based Inhibitors: A Comparative Guide. Link
-
Oncology Nurse Advisor. (2010). Pazopanib, a Multitargeted Tyrosine Kinase Inhibitor for Advanced Renal Cell Cancer. Link
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. Link
-
Abcam. (2023). MTT assay protocol. Link
-
ATCC. MTT Cell Proliferation Assay. Link
-
ResearchGate. MTT Proliferation Assay Protocol. Link
-
PubMed. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Link
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Link
-
van der Meijden, P. E. J., et al. (2018). Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients. Frontiers in Immunology. Link
-
Ashton, G., et al. (2020). The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids. Journal of Cellular and Molecular Medicine. Link
-
Pick, A. M., & Nystrom, K. K. (2011). Pazopanib: the newest tyrosine kinase inhibitor for the treatment of advanced or metastatic renal cell carcinoma. The Annals of Pharmacotherapy. Link
-
Sonpavde, G., & Hutson, T. E. (2007). Pazopanib: a novel multitargeted tyrosine kinase inhibitor. Current Oncology Reports. Link
-
ResearchGate. Structures of kinase inhibitors containing an indazole moiety. Link
-
BenchChem. Application Notes and Protocols for Kinase Inhibitor Development. Link
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Link
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Link
-
Sigma-Aldrich. Kinase Assay Kit. Link
-
BMG LABTECH. (2020). Kinase assays. Link
-
ResearchGate. Synthesis of 1H-indazole-derived biologically active compounds. Link
-
Indian Academy of Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. Link
-
Zhang, H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Link
-
Al-Omaim, M. A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Link
-
PubMed. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Link
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Link
-
Wang, S., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Link
-
National Center for Biotechnology Information. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Link
-
MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Link
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Axitinib - Wikipedia [en.wikipedia.org]
- 9. cancernetwork.com [cancernetwork.com]
- 10. The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 12. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancerresearchuk.org [cancerresearchuk.org]
- 14. actionkidneycancer.org [actionkidneycancer.org]
- 15. Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pazopanib: a novel multitargeted tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pazopanib: the newest tyrosine kinase inhibitor for the treatment of advanced or metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. atcc.org [atcc.org]
- 27. researchgate.net [researchgate.net]
The Ascendancy of the 1H-Indazole-4-Carbonitrile Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 1H-indazole core has emerged as a "privileged scaffold," a foundational structure for a multitude of clinically successful drugs, particularly in oncology.[1][2] Its unique bicyclic aromatic system, composed of a fused benzene and pyrazole ring, provides an ideal framework for developing potent and selective kinase inhibitors.[3] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, and increasingly significant, subclass: 1H-indazole-4-carbonitrile analogs . We will explore how the introduction of a nitrile group at the C4-position influences biological activity and compare these analogs to other substituted indazoles, providing a rationale for their design and optimization in drug discovery.
The 1H-Indazole Scaffold: A Versatile Platform for Kinase Inhibition
The 1H-indazole ring system is a versatile template for designing kinase inhibitors due to its ability to engage in crucial hydrogen bonding interactions with the hinge region of the ATP-binding pocket of many kinases.[2] The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, mimicking the adenine core of ATP. This fundamental interaction anchors the inhibitor, while substitutions on the indazole ring system allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Several FDA-approved kinase inhibitors, such as Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Entrectinib (TRK/ROS1/ALK inhibitor), feature the indazole scaffold, underscoring its clinical significance.[1] The development of these drugs has generated a wealth of SAR data, highlighting the importance of substitutions at various positions of the indazole ring.
Decoding the Structure-Activity Landscape: Key Substitutions on the Indazole Ring
The biological activity of 1H-indazole derivatives is profoundly influenced by the nature and position of various substituents. The following diagram illustrates the key positions for substitution on the 1H-indazole core.
Figure 1: Key positions for substitution on the 1H-indazole scaffold and their general influence on inhibitor properties.
N1-Substitutions:
Modifications at the N1 position often extend into the solvent-exposed region of the kinase ATP-binding site. These substitutions are critical for modulating solubility, metabolic stability, and can also contribute to selectivity by exploiting differences in the solvent front region among different kinases.
C3-Substitutions:
The C3 position is frequently involved in direct interactions with the kinase hinge region. Small, hydrogen-bonding groups at this position can significantly enhance potency. For example, the 3-amino group is a well-established hinge-binding motif.
C5 and C6-Substitutions:
Substituents at the C5 and C6 positions of the benzene ring portion of the scaffold often project towards the solvent-exposed region. These positions are key for optimizing pharmacokinetic (ADME) properties and can also be tailored to achieve selectivity.
The Strategic Importance of the C4-Position and the Rise of the 4-Carbonitrile Analog
While all positions on the indazole ring offer opportunities for optimization, the C4-position has garnered significant interest for its ability to fine-tune potency and selectivity. The introduction of a carbonitrile (-C≡N) group at this position has proven to be a particularly effective strategy in the design of potent kinase inhibitors.
The carbonitrile group is a small, rigid, and polar functional group with a linear geometry. Its electron-withdrawing nature can modulate the electronic properties of the indazole ring system. Furthermore, the nitrogen atom of the nitrile can act as a hydrogen bond acceptor, potentially forming additional interactions within the ATP-binding pocket.
Comparative Analysis: this compound Analogs vs. Other C4-Substituted Derivatives
To understand the unique contribution of the 4-carbonitrile moiety, it is instructive to compare its effects with other substituents at the C4-position.
| C4-Substituent | General Impact on Activity | Rationale | Representative Target(s) |
| -CN (Carbonitrile) | Potent Inhibition & Selectivity | Small, linear, polar group. Can act as a hydrogen bond acceptor and its electron-withdrawing nature can modulate the pKa of the indazole nitrogens, enhancing hinge binding. | JAK, Aurora Kinases |
| -OCH3 (Methoxy) | Potent Inhibition | Can act as a hydrogen bond acceptor. Its size and conformation can be optimal for fitting into specific hydrophobic pockets.[4] | CCR4 |
| -OH (Hydroxyl) | Potent Inhibition | Can act as both a hydrogen bond donor and acceptor, forming strong interactions with the target protein.[4] | CCR4 |
| -H (Unsubstituted) | Baseline Activity | Serves as a reference point for evaluating the impact of other substituents. | Various Kinases |
| -Cl, -F (Halogens) | Increased Potency | Can form halogen bonds and increase metabolic stability. Their electron-withdrawing nature can also influence hinge interactions. | FGFR |
| -CONH2 (Carboxamide) | Variable Effects | Can form multiple hydrogen bonds but its bulkier size may not always be tolerated in the C4-pocket. | FGFR[5] |
Table 1: Comparative analysis of different substituents at the C4-position of the 1H-indazole scaffold.
The data suggests that while various small polar groups at the C4-position can enhance potency, the carbonitrile group offers a unique combination of properties. Its small size and linear geometry minimize steric clashes, while its electronic nature and hydrogen bonding potential can be exploited to achieve high potency and selectivity. A close structural analog, 1-methyl-1H-imidazole-4-carbonitrile, has been successfully employed in the development of potent and selective Janus Kinase 2 (JAK2) inhibitors, with some derivatives exhibiting IC50 values in the low nanomolar range.[6][7] This provides strong evidence for the utility of the 4-carbonitrile moiety in designing potent kinase inhibitors.
Experimental Protocols for the Evaluation of this compound Analogs
The evaluation of novel kinase inhibitors requires a standardized set of biochemical and cellular assays. Below are representative protocols for assessing the activity of this compound analogs.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory constant (Ki) of a compound against a specific kinase.
Figure 2: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of dilutions of the test compound (e.g., this compound analog) in a suitable solvent like DMSO.
-
Assay Plate Preparation: Add the diluted compounds to a 384-well assay plate. Include controls for no inhibitor (DMSO only) and no enzyme.
-
Reagent Preparation: Prepare the assay buffer containing the target kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled kinase tracer (a labeled ATP-competitive ligand).
-
Reaction Initiation: Add the kinase/antibody/tracer mix to the assay plate.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on a fluorescence plate reader capable of TR-FRET measurements, exciting at 340 nm and measuring emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The inhibition of tracer binding by the compound results in a decrease in the FRET signal. Determine the IC50 value from the dose-response curve and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess the anti-proliferative effects of potential anti-cancer drugs.
Figure 3: Workflow for a cell-based proliferation (MTT) assay.
Step-by-Step Methodology:
-
Cell Culture: Culture the desired cancer cell line under standard conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound analog. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (typically 48-72 hours).
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the concentration that inhibits cell growth by 50% (GI50).
Conclusion and Future Directions
The this compound scaffold represents a promising avenue for the development of novel and selective kinase inhibitors. The unique properties of the 4-carbonitrile group, including its small size, polarity, and hydrogen bonding capability, make it a valuable addition to the medicinal chemist's toolbox. The comparative analysis presented in this guide highlights the potential advantages of this scaffold over other C4-substituted indazole analogs.
Future research in this area should focus on the systematic exploration of the SAR of this compound derivatives against a broader range of kinase targets. The synthesis of diverse libraries with variations at other positions of the indazole ring, in combination with the 4-carbonitrile moiety, will be crucial for identifying next-generation kinase inhibitors with improved potency, selectivity, and drug-like properties. The experimental protocols outlined herein provide a robust framework for the comprehensive evaluation of these promising compounds, paving the way for their potential translation into novel therapeutics.
References
-
Su, Q. et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158. Available at: [Link]
-
Wei, W. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17053-17065. Available at: [Link]
-
Su, Q. et al. (2014). Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158. Available at: [Link]
-
Li, Y. et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry, 220, 113482. Available at: [Link]
-
Gadakh, S. et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4986. Available at: [Link]
-
Cao, J. et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604. Available at: [Link]
-
Shaik, A. B. et al. (2024). 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. ChemistrySelect, 9(16), e202400185. Available at: [Link]
-
Di Micco, S. et al. (2015). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 58(15), 6049-6066. Available at: [Link]
-
Hsieh, H. P. et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 69-82. Available at: [Link]
-
Claramunt, R. M. et al. (2011). Synthesis and biological evaluation of indazole derivatives. European Journal of Medicinal Chemistry, 46(4), 1439-1447. Available at: [Link]
-
Wei, W. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]
-
Wang, Y. et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. Available at: [Link]
-
Kumar, A. et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1855-1883. Available at: [Link]
-
Wei, W. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17053-17065. Available at: [Link]
-
Coumar, M. S. et al. (2008). Aurora kinase A inhibitors: identification, SAR exploration and molecular modeling of 6,7-dihydro-4H-pyrazolo-[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione scaffold. Bioorganic & Medicinal Chemistry Letters, 18(5), 1623-1627. Available at: [Link]
-
Faris, A. et al. (2024). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers in Chemistry, 12, 1357606. Available at: [Link]
-
Ancellin, N. et al. (2016). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 59(16), 7549-7566. Available at: [Link]
-
Ferorelli, R. et al. (2022). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 27(19), 6633. Available at: [Link]
-
da Silva, A. B. F. et al. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Pharmaceuticals, 14(11), 1163. Available at: [Link]
-
Falchook, G. S. et al. (2015). Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress. Seminars in Oncology, 42(6), 832-848. Available at: [Link]
-
Sarvagalla, S. et al. (2018). Table 1 Aurora kinase inhibition and fragment-likeness profile of hits.... ResearchGate. Available at: [Link]
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 1H-Indazole-4-carbonitrile: A Guide for Researchers
For chemists engaged in the synthesis of novel therapeutics, the indazole core represents a privileged scaffold, underpinning a range of biologically active molecules. The targeted synthesis of specific derivatives, such as 1H-indazole-4-carbonitrile, is a critical step in drug discovery programs. This guide provides a detailed, head-to-head comparison of two prominent synthetic strategies for accessing this valuable intermediate: the modern palladium-catalyzed cyanation of a halo-indazole and the classic Sandmeyer reaction of an amino-indazole.
This document moves beyond a simple recitation of protocols. Herein, we delve into the mechanistic underpinnings of each transformation, providing a rationale for the experimental choices and offering insights into potential challenges and optimization strategies. The information presented is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic route and to provide a solid foundation for its successful implementation.
Unveiling the Synthetic Pathways
Two primary retrosynthetic disconnections for this compound lead us to two distinct and widely applicable synthetic methodologies. The first involves the late-stage introduction of the nitrile functionality via a palladium-catalyzed cross-coupling reaction. The second relies on the transformation of a pre-existing amino group into the desired nitrile through a diazonium salt intermediate.
Caption: Retrosynthetic analysis of this compound.
Route 1: Palladium-Catalyzed Cyanation of 4-Iodo-1H-indazole
This contemporary approach leverages the power of transition-metal catalysis to forge the carbon-carbon bond between the indazole core and the nitrile group. The reliability and broad substrate scope of palladium-catalyzed cross-coupling reactions have made them a cornerstone of modern organic synthesis.
Plausible Synthetic Pathway
The successful implementation of this route hinges on the availability of the precursor, 4-iodo-1H-indazole. Direct iodination of 1H-indazole is often unselective and can lead to a mixture of regioisomers. A more controlled approach would be necessary, potentially involving a directed ortho-metalation or, ironically, a Sandmeyer-type reaction on 4-amino-1H-indazole to install the iodine atom. For the purpose of this guide, we will assume the availability of 4-iodo-1H-indazole.
Caption: Palladium-catalyzed cyanation of 4-iodo-1H-indazole.
Representative Experimental Protocol
This protocol is adapted from a validated procedure for the synthesis of 1H-indazole-3-carbonitrile and may require optimization for the 4-iodo isomer.[1][2]
-
Reaction Setup: In a glovebox, add 4-iodo-1H-indazole (1.0 equiv), zinc cyanide (0.6 equiv), and a palladium catalyst/ligand system (e.g., Pd2(dba)3, 2 mol%; dppf, 4 mol%) to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous, degassed dimethylformamide (DMF) to the reaction vessel.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 120 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove insoluble salts.
-
Extraction: Wash the organic filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mechanistic Insights
The catalytic cycle of palladium-catalyzed cyanation is a well-established sequence of elementary steps.
Caption: Catalytic cycle for palladium-catalyzed cyanation.
The reaction is initiated by the oxidative addition of the 4-iodo-1H-indazole to a low-valent palladium(0) species. This is followed by transmetalation with the cyanide source, in this case, zinc cyanide. The final step is reductive elimination from the palladium(II) intermediate to yield the desired this compound and regenerate the active palladium(0) catalyst.
Route 2: Sandmeyer Reaction of 4-Amino-1H-indazole
The Sandmeyer reaction is a classic and powerful transformation in organic chemistry that allows for the conversion of an aromatic amine into a wide variety of functional groups, including nitriles.[3][4] This is achieved through the formation of a diazonium salt intermediate, which is then displaced by a nucleophile, in this case, a cyanide anion, typically with copper(I) catalysis.
Plausible Synthetic Pathway
This route begins with the synthesis of 4-amino-1H-indazole. A plausible approach involves the nitration of 1H-indazole, which would likely yield a mixture of isomers requiring separation, followed by the reduction of the nitro group to the corresponding amine.
Caption: Synthesis of this compound via the Sandmeyer reaction.
Representative Experimental Protocol
This protocol is based on general procedures for the Sandmeyer reaction and may require optimization.[5]
-
Diazotization: Suspend 4-amino-1H-indazole (1.0 equiv) in an aqueous solution of a non-nucleophilic acid (e.g., H2SO4) and cool to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.1 equiv) in cold water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution at this temperature for 30 minutes.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv) and sodium cyanide (1.2 equiv) in water. Cool this solution to 0-5 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
Extraction: Cool the reaction mixture and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Mechanistic Insights
The Sandmeyer reaction proceeds through a radical mechanism initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.
Caption: Mechanism of the Sandmeyer cyanation reaction.
This electron transfer generates an aryl radical with the concomitant loss of dinitrogen gas. The aryl radical then reacts with the copper(II) cyanide complex to form the final product and regenerate the copper(I) catalyst.
Comparative Analysis
| Feature | Route 1: Palladium-Catalyzed Cyanation | Route 2: Sandmeyer Reaction |
| Precursor Synthesis | Synthesis of 4-iodo-1H-indazole can be challenging and may require multiple steps with poor regioselectivity in direct iodination. | Synthesis of 4-amino-1H-indazole via nitration and reduction is a more established, albeit potentially low-yielding, process. |
| Reagent Toxicity | Palladium catalysts can be toxic, and their removal from the final product is a critical consideration in pharmaceutical synthesis. Zinc cyanide is highly toxic. | The diazonium salt intermediate is unstable and potentially explosive if isolated. Copper and cyanide salts are toxic. |
| Reaction Conditions | Typically requires elevated temperatures and anhydrous, inert conditions. | Requires low temperatures for the diazotization step, but the cyanation step may require heating. Performed in aqueous media. |
| Scalability | Can be challenging to scale up due to the cost of the palladium catalyst and the need for strict inert conditions. | The generation and handling of diazonium salts on a large scale can be hazardous. |
| Yield | Generally high yields are achievable for the cyanation step itself, but the overall yield depends on the synthesis of the iodo-precursor. | Yields can be variable and are often moderate. |
| Functional Group Tolerance | Palladium-catalyzed reactions often exhibit good functional group tolerance. | The acidic conditions of the diazotization and the reactive nature of the diazonium salt can be incompatible with certain functional groups. |
Conclusion and Recommendations
The choice between palladium-catalyzed cyanation and the Sandmeyer reaction for the synthesis of this compound is not straightforward and will depend on the specific constraints and priorities of the research program.
Route 1 (Palladium-Catalyzed Cyanation) is the more modern and often higher-yielding approach for the cyanation step itself. However, the overall efficiency of this route is critically dependent on a reliable and scalable synthesis of the 4-iodo-1H-indazole precursor. If a robust synthesis of this intermediate can be developed, this route is likely to be the preferred method, particularly for the synthesis of a library of analogs where functional group tolerance is important.
Route 2 (Sandmeyer Reaction) is a classic and cost-effective method that utilizes readily available starting materials. While the yields can be modest and the handling of diazonium salts requires care, this route may be more practical if the synthesis of the 4-iodo-indazole precursor for Route 1 proves to be problematic. The multi-step nature of preparing the 4-amino-1H-indazole precursor also needs to be factored into the overall assessment.
Ultimately, an initial exploratory phase to assess the feasibility and yield of the precursor synthesis for each route is highly recommended. This data will be invaluable in making a final, evidence-based decision on the most appropriate synthetic strategy for the efficient and reliable production of this compound.
References
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
-
Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Retrieved from [Link]
-
ResearchGate. (2025). Preparation of 1 H ‐Indazole‐3‐Carbonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
Sources
A Comparative Guide to the Cytotoxicity of 1H-Indazole-4-carbonitrile and its 6-carbonitrile Isomer for Drug Discovery Professionals
Foreword: The Critical Role of Isomerism in Drug Efficacy
The Indazole Core: A Foundation for Anticancer Activity
Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent antitumor effects.[4] Marketed drugs such as Axitinib and Pazopanib feature the indazole core and function primarily as kinase inhibitors, a common mechanism of action for this class of compounds.[1][3] The efficacy of indazole-based drugs is often attributed to their ability to mimic the purine base of ATP, enabling them to bind to the ATP-binding sites of various kinases involved in cancer cell proliferation and survival.
Positional Isomerism: The Case of 4-carbonitrile vs. 6-carbonitrile
The introduction of a carbonitrile (-C≡N) group to the indazole ring can significantly influence the molecule's electronic properties, lipophilicity, and ability to interact with biological targets. The position of this group is critical. The nitrile group is a strong electron-withdrawing group and a potential hydrogen bond acceptor, properties that can modulate the acidity of the indazole N-H, the overall dipole moment of the molecule, and its binding affinity to target proteins.[3]
Hypothesized Cytotoxic Differentiation:
While direct experimental evidence is lacking, we can hypothesize potential differences in the cytotoxicity of 1H-indazole-4-carbonitrile and 1H-indazole-6-carbonitrile based on established SAR principles for indazole derivatives:
-
Target Engagement: The positioning of the nitrile group could influence the molecule's orientation within the binding pocket of a target protein, such as a kinase. A nitrile at the 6-position might extend into a different region of the binding site compared to a nitrile at the 4-position, potentially leading to altered binding affinity and inhibitory activity.
-
Physicochemical Properties: The different substitution patterns will result in distinct electronic distributions and dipole moments. These differences can affect the molecule's solubility, membrane permeability, and metabolic stability, all of which are crucial for reaching its intracellular target and exerting a cytotoxic effect.
-
Metabolic Stability: The position of the nitrile group could influence the molecule's susceptibility to metabolic enzymes, potentially leading to different rates of clearance and overall exposure to cancer cells.
Experimental Roadmap for a Head-to-Head Cytotoxicity Comparison
To empirically determine the cytotoxic profiles of this compound and its 6-carbonitrile isomer, a systematic experimental approach is required. The following protocols provide a robust framework for this investigation.
I. Cell Line Selection
The choice of cancer cell lines is critical for a comprehensive evaluation. It is recommended to use a panel of cell lines representing different cancer types to assess the breadth of activity. Suggested cell lines include:
-
A549 (Lung Carcinoma): A commonly used cell line for initial screening of anticancer compounds.
-
MCF-7 (Breast Adenocarcinoma): Represents a hormone-dependent breast cancer.
-
HCT116 (Colon Carcinoma): A well-characterized colon cancer cell line.
-
HepG2 (Hepatocellular Carcinoma): To assess activity against liver cancer.
II. In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a reliable indicator of cell viability.
Protocol:
-
Cell Seeding: Seed the selected cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound and 1H-indazole-6-carbonitrile in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Data Presentation:
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | A549 | |
| MCF-7 | ||
| HCT116 | ||
| HepG2 | ||
| 1H-indazole-6-carbonitrile | A549 | |
| MCF-7 | ||
| HCT116 | ||
| HepG2 | ||
| Doxorubicin (Positive Control) | A549 | |
| MCF-7 | ||
| HCT116 | ||
| HepG2 |
III. Mechanistic Insights: Apoptosis and Cell Cycle Analysis
To understand the mechanism of cytotoxicity, it is essential to investigate whether the compounds induce apoptosis (programmed cell death) and/or cause cell cycle arrest.
A. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Protocol:
-
Cell Treatment: Treat the most sensitive cancer cell line with the IC50 concentrations of each isomer for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
B. Cell Cycle Analysis
Protocol:
-
Cell Treatment: Treat the most sensitive cancer cell line with the IC50 concentrations of each isomer for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Interpretation: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
IV. Visualizing the Experimental Workflow
Caption: A streamlined workflow for the comparative cytotoxic evaluation of indazole isomers.
Interpreting the Potential Outcomes and Future Directions
The results from these experiments will provide a clear, data-driven comparison of the cytotoxic effects of this compound and 1H-indazole-6-carbonitrile.
-
Scenario 1: Significant Difference in IC50 Values: If one isomer demonstrates significantly lower IC50 values across multiple cell lines, it would be identified as the more potent cytotoxic agent. Further investigation into its mechanism of action would be warranted, potentially through kinase profiling or molecular docking studies to identify its molecular target.
-
Scenario 2: Similar IC50 Values but Different Mechanisms: It is possible that both isomers exhibit similar cytotoxicity but through different mechanisms (e.g., one induces apoptosis while the other causes cell cycle arrest). This would suggest that the position of the nitrile group influences the downstream signaling pathways affected by the compounds.
-
Scenario 3: No Significant Cytotoxicity: If neither compound shows significant cytotoxicity at reasonable concentrations, it would suggest that the indazole-carbonitrile scaffold itself is not a potent cytotoxic agent in the tested cell lines, and further derivatization would be necessary to enhance its activity.
Conclusion: A Call for Empirical Investigation
While theoretical considerations and structure-activity relationships provide a valuable framework for predicting the biological activity of chemical compounds, empirical data remains the gold standard in drug discovery. The experimental protocols outlined in this guide offer a comprehensive and scientifically rigorous approach to elucidating the cytotoxic profiles of this compound and its 6-carbonitrile isomer. The findings from such a study would not only provide valuable insights into the SAR of indazole-carbonitriles but could also pave the way for the development of novel and more effective indazole-based anticancer therapeutics.
References
-
Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(34), 20863-20884. [Link]
-
Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15727-15738. [Link]
-
Pelicano, H., et al. (2006). Glycolysis inhibition for anticancer treatment. Oncogene, 25(34), 4633-4646. [Link]
-
Bansal, R., & Kumar, R. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. Mini-Reviews in Medicinal Chemistry, 20(14), 1333-1346. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25022685, 1H-Indazole-7-carbonitrile. Retrieved January 7, 2024 from [Link].
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]
-
Mal, D., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(8), 917-940. [Link]
Sources
- 1. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 1H-Indazole-4-carbonitrile Quantification
This guide provides a comprehensive framework for the validation of a robust analytical method for the quantification of 1H-indazole-4-carbonitrile, a key heterocyclic scaffold in modern medicinal chemistry. We will present a detailed, validated High-Performance Liquid Chromatography (HPLC) method and compare its performance characteristics against other common analytical techniques. The methodologies and acceptance criteria described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance and data integrity.[1][2][3][4]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][4] This guide serves as a practical resource for researchers, analytical scientists, and drug development professionals, explaining not just the procedural steps but the scientific rationale behind them.
Comparative Analysis of Analytical Technologies
The choice of an analytical method depends on various factors, including the analyte's physicochemical properties, the sample matrix, and the required sensitivity, accuracy, and throughput. For a small molecule like this compound, several high-fidelity techniques are viable.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[5] | A type of HPLC utilizing columns with sub-2 µm particles, yielding higher resolution and speed.[5] | Separation based on volatility and partitioning in a gaseous mobile phase, with detection by mass-to-charge ratio.[5] |
| Typical Stationary Phase | C18 or C8 reversed-phase silica gel. | Sub-2 µm C18 or other modified silica. | Capillary column with a non-polar or moderately polar stationary phase. |
| Sensitivity | Good (ng level). | Excellent (pg-ng level). | Excellent (pg-fg level). |
| Analysis Time | 5-30 minutes. | 1-10 minutes. | 10-40 minutes. |
| Sample Throughput | Moderate. | High. | Moderate. |
| Key Advantage | Highly versatile, robust, and widely established for pharmaceutical analysis. | Faster run times and better resolution than HPLC, saving time and solvent. | High specificity from mass detection; ideal for volatile compounds and impurity identification. |
| Considerations | Slower than UPLC. | Higher backpressure requires specialized instrumentation. | Requires analyte to be volatile or amenable to derivatization; thermal degradation is a risk. |
For its balance of robustness, versatility, and widespread availability in quality control laboratories, this guide will focus on the validation of a reversed-phase HPLC (RP-HPLC) method.
The Proposed Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other components in the sample matrix.[6][7]
Chromatographic Conditions:
-
Instrument: HPLC system with UV or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase.
The Validation Workflow: A Step-by-Step Guide
Analytical method validation comprises a series of experiments designed to verify that the performance characteristics of the method meet the requirements for the intended analytical applications. The process follows a logical flow, where the successful completion of one stage often supports the next.
Caption: Overall workflow for analytical method validation.
Specificity
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][8] For a stability-indicating assay, this is the most critical validation parameter. It is demonstrated through forced degradation studies, which intentionally stress the drug substance to produce potential degradants.[6][9][10]
Caption: Logic of using forced degradation to establish method specificity.
Experimental Protocol:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in the diluent.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1N NaOH, and dilute to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1N HCl and dilute to 100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to 100 µg/mL.
-
Thermal Degradation: Store the solid drug substance in an oven at 80°C for 24 hours. Prepare a 100 µg/mL solution.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Prepare a 100 µg/mL solution.
-
Analysis: Analyze an unstressed control sample and all stressed samples by HPLC with a PDA detector.
Acceptance Criteria:
-
The method must demonstrate the ability to separate the main analyte peak from all degradation product peaks.
-
Chromatographic resolution between the analyte peak and the closest eluting degradant peak must be > 2.0.
-
Peak purity analysis (using PDA detector software) should indicate that the analyte peak is spectrally pure in all stressed samples.
-
A target degradation of 5-20% is ideal to ensure that degradants are formed at a sufficient level for detection without compromising the main peak.[10]
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This justifies the use of a single-point calibration or a calibration curve for quantification.
Experimental Protocol:
-
Prepare Stock: Prepare a 1000 µg/mL stock solution of the reference standard.
-
Prepare Calibration Standards: Perform serial dilutions to prepare at least five concentration levels across the desired range. For an assay of a drug substance, this is typically 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Analysis: Inject each concentration level in triplicate.
-
Data Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
Data Summary & Acceptance Criteria:
| Parameter | Acceptance Criterion | Hypothetical Result |
| Range | 80 - 120 µg/mL | Pass |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9997 |
| Y-intercept | Should be close to zero | Pass |
| Residual Plot | Random distribution around zero | Pass |
Accuracy
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies, where a known amount of analyte is added to a blank matrix (placebo) and the recovery is calculated.
Experimental Protocol:
-
Prepare Spiked Samples: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a known amount of this compound into a placebo matrix.
-
Analysis: Analyze the spiked samples and calculate the concentration found using the linear regression equation.
-
Calculation: Calculate the percent recovery at each level using the formula: (Mean Measured Concentration / Spiked Concentration) * 100.
Data Summary & Acceptance Criteria:
| Spiked Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% (80 µg/mL) | 99.5% | 0.8% | \multirow{3}{*}{Mean Recovery: 98.0% - 102.0%%RSD ≤ 2.0%} |
| 100% (100 µg/mL) | 100.8% | 0.6% | |
| 120% (120 µg/mL) | 101.2% | 0.5% |
Precision
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[11]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples at 100% of the target concentration (100 µg/mL).
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for this second set of six samples.
-
Perform a statistical analysis (e.g., F-test) to compare the variance between the two data sets and calculate the cumulative %RSD.
-
Data Summary & Acceptance Criteria:
| Precision Level | Acceptance Criterion (%RSD) | Hypothetical Result (%RSD) |
| Repeatability (Day 1, Analyst 1) | ≤ 2.0% | 0.75% |
| Intermediate (Day 2, Analyst 2) | ≤ 2.0% | 0.88% |
| Overall (Cumulative) | ≤ 2.0% | 1.16% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy.[5] These are critical for the analysis of impurities but are also determined for assays.
Experimental Protocol (Signal-to-Noise Approach):
-
Determine Noise: Analyze multiple injections of a blank solution (diluent) and determine the baseline noise in a region close to the expected retention time of the analyte.
-
Determine Signal: Prepare and inject a series of dilute solutions of the analyte.
-
Calculation:
-
LOD: The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.
-
LOQ: The concentration that yields an S/N ratio of approximately 10:1.
-
-
Confirmation: The precision at the LOQ concentration should be verified by injecting at least six preparations and ensuring the %RSD is within acceptable limits (e.g., ≤ 10%).[12]
Data Summary & Acceptance Criteria:
| Parameter | Method | Acceptance Criterion | Hypothetical Result |
| LOD | S/N Ratio ≈ 3:1 | Report Value | 0.05 µg/mL |
| LOQ | S/N Ratio ≈ 10:1 | Report Value | 0.15 µg/mL |
| Precision at LOQ | %RSD of 6 injections | ≤ 10.0% | 4.8% |
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7] It provides an indication of its reliability during normal usage. Robustness is often evaluated during method development.[13]
Experimental Protocol:
-
Prepare a standard solution (100 µg/mL).
-
Analyze the solution while making small, deliberate changes to the method parameters, one at a time.
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).
Data Summary & Acceptance Criteria:
| Parameter Varied | Variation | Effect on Results (% Change in Area) | Acceptance Criterion |
| Flow Rate | ± 0.1 mL/min | < 1.5% | \multirow{3}{*}{System suitability parameters must pass. %RSD of results should not exceed 2.0%.} |
| Column Temperature | ± 2°C | < 1.0% | |
| Mobile Phase Composition | ± 2% Acetonitrile | < 2.0% |
Final Validation Summary & System Suitability
Once all validation experiments are complete, a final report is generated summarizing the results. For routine use, a System Suitability Test (SST) protocol is established based on the validation data. The SST is performed before each analytical run to ensure the chromatographic system is adequate for the intended analysis.
Typical System Suitability Criteria:
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
%RSD for replicate injections (n=5): ≤ 1.0%
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKoOhMzCSYrLgjicNGZDTg9vSzm-CLgDln9xzW2RDxJ59A2W53nOPVGLD52BmRtOuNA9pHpTAzFBhAlEpZzK9FY1Pmwmkt2LTMqjq85-Y5DzFPUrXHDRSbBDtH7UtK9Ihnjlf2r64JjSjRZTJagXFvjQM63KlA9h7r9vfcUVryrmuvCqx4zMyM2X6vpCGgWsc6SYQxDYGjm-5NNpNa6xsA5RSa5Wq0M0ghZCLzihIhK6pHA==]
- The role of forced degradation studies in stability indicating HPLC method development, ResearchGate. [https://vertexaisearch.cloud.google.
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development, Open Access Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHL4gOfo5e0jGa4gpHgZHx2CZMXA_c29FZobrJD4AqqDgv7o0QFUDfriL5jH_EHo2Trxa1g0OjHyPbrmSv_jWjxcMyUsWE09uwnfsTnmtmuqgY02S060R9s1umFoZ7qg3Y3hKEMdgUZhajDMSXS4YHBh5kDpoY50KbrlHVWxwn3NczLsDlapbjnhoX8aZ37LSq8-kOsuGPbbHkvfZ3ioBdG9vSWTp3MN2fChaEyCm5P1J7OEIB4Q8J2lOwlz_6NO8=]
- A Review on HPLC Method Development and Validation in Forced Degradation Studies, ijarsct. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErtLios1w0vgrJl3CrVbeMDG4gNbXuKSZ750IhCvBD-MA0TcpKe48QS9y5g2eC7B2JsLoqByAFQEVHw143vhDrF83Mm7RZkaIa9g02hqDOp5Xk_1LQ-B4hTpXaGyAP]
- HPLC Method Development and Validation for Pharmaceutical Analysis, PharmTech. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhbA2C-5gPygIHIs9-9iGnZQlNW5CCnnIfqD7LO69Rob6DFbySPzIqUDyHH1xuls8W6D70LPWhwKHFau_ZFLCuJK850dWcddePuItVSNj3cvW31SDoxBSTGAb9ocj8kjajGheR_FrNZsiTH2FnnBWcHWGhJldK_yIWVaFpezAkbxnwJd356v5b37l2B_i91QkkGzm4XkdI]
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOXXkqefus2q9MSoWiXbLWCbTKr6QFBEkMBPU-zctGP047MUuN7DWFeG__HS39K8feUJLT5ztewHiawCWneIUQn-JgElSc_ev9aIDp-xkio-RnWPSod1RjGiFFOzUaxbtoiFszghV2UfqRbo2b_BUs0T2HzcEpcfdT7YTi4XPEAxA=]
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline, European Medicines Agency. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrbpNPJY8ftZGYDaEUd6XE-xsle5cRxc6FTjVncMK8dCv_9z6Y6meWnnCtVEbJ8v4TQt6B_XNOjIk7fypuwse0n7yJbSGxZENgESOCDKyTRANkeKmUqwyZe4BlgvgZmzZugXGv_BkV83Edz9XCxP1nhZF0Au8LqAYZPAjLISNJBKZtNSr-U34jP4S5-sIvzerP1Cvgpw==]
- Validation of Analytical Procedures Q2(R2), ICH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhX2tMcnAT58NugFkdQyhLMkQ_W6jJ6jiOnswFkpUuqiqSDTVcB2C1F3cR6Flu9twJSG7NpHmOe4xbpneyqUYcJ-l4v18dg_D3MqM4sTPz8yWF8BoL6brVP3glz1PYd_3G3c469axVxunz_0uIBwmNGx-CVNvDuqO_SvbZNSg2Un_AK26TxhF67Q==]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry, FDA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4hLM0eAqFpDnp78eY9Q4a7fsNaG-fGKeTULep7kPBFwLQCfH1ytshx5vVVA-zeShvmdF81-oJdn5TodzKNyxy0YigcI9YYPXI89pmB2pZO4QMUhUyxtClXWvlLMGDups00r5dHJ8YZIoupaJMkVvgBnA2PZvDs3VoyUrBD4WKuHL7a8QZEQLBubz_zal0VEdC4NFM6FRv24DVZqt77ZYG-hJqKEOiQS72W4UieX7aUPwKhI9NtU5pyr6ch6HJk5UYEXZrP9rMaeaC0U4DQDB]
- ICH Guidelines for Analytical Method Validation Explained, AMSbiopharma. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsA63Ct8EaNKtpfmnf90wOTmBx6PRp9X1PEULy77vaERRGfB6cmwzJX6vYu4D-bIlI4MS2F0Wa-WgyhHzQxsRcsxRqXvd7ntJy-G-lZkDaJSaJTUgEuXKSbcqDNJg75tna3tjz2f6mwmYSj2pb4drCXPpEww==]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology, FDA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdhIyPzMHA64B94dSyy5fqQEhZ1Yj22KSL2Abg47K0mjg5tPxxVc4H2Yyv70LOUwSBSe70CLMsk911qXTKC1J2hzsz90PUGEv78xQk2Th_YXKNg5uqjU6eKGo2svVeU-0BQvw=]
- Quality Guidelines, ICH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEacINHlQAVG9hKj2_pfIP5mJM5oo0hkiVv_AKH6mAYkNJTXJhh7tfXq8vjJy2LzIJ0SM28ymX9HIsNTGcEUxqj0V8hJl7pwoGm5Hs8qde1KxfToCR0zPgIuT7YtuCcGXUQkwnZ0w==]
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu9W_-tWbvpJVQwsk6qHWULmz5tbwW7Xi2h_WI6EzH5pYHCwFoXEQjuN6XVuCnHn2yGsaaFjkz12RMmceXq_eLN42oEpTRD3C6HCsTRKTj9MF3ynT2iPsJrtKfieIQLv9wpi_g9G_S8jxDFEr4GUl7Sum3-YXbt36_JBBT8APn2F4mwiE2zV93cfLJBzqxcgJF0KQjFuL7a665a3fEtjqhvHUGyJsSzPsPAA1hKA==]
- What is the difference between specificity and selectivity of the HPLC method?, ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFleBMgSFvFiIm1BYg_wcwDJhC_J8p579Xe_GO1VfP0PAFdyis88d5YIuehvhgNkDkR6ZNvCo-ggGeMCY731hVAD9q8G3ox1rfI-Ld4sKSdlArqrFt0ivcjCoc9jijPQcxnYyBfVNPaHsLPGfRiTCLyXyxDSmSG6Us8_erhrmixNRm903DmiF4M5iFfRbbrqUuIleJDLkcfWf42D-10Xcu4hZjNmeagWzjO]
- Forced Degradation Studies: Regulatory Considerations and Implementation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7TClzp4VwLH2oDOCI2h3r7mjrhz84T4NT9ufdufxcQ1rAsXzBq3xaHWmScxuiKctdZmFlaMt_iXorJUI33i0FJnBzc0kWbhA-Idz8kDlQj2vN_cfq0i4G7VXp_QAdEEvNVxEZzqerr0vYH42xn6mLG1nUZZI_o3xuvmzA5lyqge8XeQHRp4C9svPwuY_ERJH5aqfVi2nh-EjDyWzOW2FxeHExr68ByvHd-p_O]
- A practical guide to forced degradation and stability studies for drug substances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrBDRoMi7S1pfuAtThqqYGohlyYZlUyLpklYTW1WJiEwIyDqiwZsdjgls89hQzCzQaQlDJgKYazKc346jXCEZ0mPFhQncSo6IPjB_03AXRLDFIlYICyUbbqji1-YFlUdCFZdG0YVpwjq7qTKaqz5ge8vAIHv6yJsEVnS0fwCWsoiN19_uqkMQ7g6csbdcoKujhRoyxpAgKXnTRLfgoK6UqCYz_2S3_]
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies, LCGC International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqXYQHSJDC_mtUT5QxaLm-ykvqsZQuzkdGlDkhBX6lbYZ0irvjS4ldefstZEuvymWUk87UnyvOgleoGc1eLZXBo4CRMLk2icscfLj1cIDwzAlEef-AsSWgktXg0FCRGVIMWyXdJfA6eQYuvpNekV4T_MhlvpXF0KpjE8ulI0J9SWZb_0-XdsSbadVDB8u6MT91OAWVGVGyzshKIfs1rQv5e4swI7MxobxiZN30z0DJwf-_mBSjN5I6WDC77H1lAhUVLQKRc1FENfBQpQIeyOG]
- A Guide to Analytical Method Validation, SCION Instruments. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpl-grl9Tn-orCXL3TA2AGi0NnTQmNXJFpZbdw321q4-pwYRetdw8Sd6voqZyQpLL3MtV_mjdLxd7_e2vZT5Jpa_lQ5MAJxFM9owIsi6wDP_f7zMT2Fg9UV4v8ELhtg0vecMjMIYludLsbiJdyWC4sKE2Tpy4PZsw8GDBDCDkRzjdxBv5KnCTGGg==]
- What is the difference between specificity and selectivity?, Lösungsfabrik. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgGFnwb223WvlfHS0sf304AkGRQItmrMDksLHa7IPkdEkJYyfywnTm4eAWmuNeR34dbbc6Q39WD9SOuGV7FcsE0h3D-bY7LOivKvIZA8aDswcNI113P2m0tcr8j0Rizj4VdnMK-Dz-KXtLjhMHXhvOSlUVugQLXSujRJ0wjrZ8Gtu8on17tPIFh4O5K14jd8sH]
- A Comprehensive Guide to the Validation of an HPLC Method for the Quantification of Methyl p-Methoxyhydrocinnamate, Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU2J-iYnnrgzlUPnh3w8Y83Gmzhe2KSBOkfrknLjzAvJ8DbCBz-_ikCjjRiYOfWGk2S59-i_S0hv8CIyzmbvG5ft7fe4eJAchQkqG4qyg-VHkqFxiE1rpOJYDItlFJ7AXTSTlHIMsQI3i4Q2zxGDHyVhi0eq2UmQ7d7dCCa7z9g_hHBjwKlSWfakKGrtRCYaEStc2fOXa-awwrTCndYqUKgqw7izpXT1DwnX66GcI8oBnAaGQvlfhTQHjTsMB2vRyDpfqKF-ApasDyc66pJWE=]
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents, NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8Zeh5rCNvT-kWS8wSWRz9p7jkIwNFpMW2r2qk_IxOFzqDkIOw2V6jHASqizUzFkejcalYXsEsvddluwl5OB5kv66paxAtQI2lZFbbv_R78Ziea4_dHU4IP1u7Mx5vGSiSTzgiPEo2WJlcmQ==]
- Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method, PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCkuk-LpF8gQf8pryErAeEYRTSO6R2eapqLojJEfRfpznf76ujEjaEA3ZNgdIswl1VGDP7kkmZNYLS1vxYt1nn7XgxFF_kqChlMBhP8LtrIlmXEnERgIAX1uG652ChYI06PRjTJXBu25P7Xzc=]
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions, PMC - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtWpI3u9iZR8DV4FttQnalQYmGrVMuur3lOFC1qdd2A2TpNh4elWDK1-P0XTwGAZ-9nWBzCSj-kMCWX2SS76GIIrbg86Yrl8FMwLZ6hDU0n2Ga0Yp7RN2_7-Ywo2SCvWYsEAN8ZO_YSMiU_A==]
- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOadUVH75S5lBnDlwlO6UC-qFH0cBR9PVhP01EV5c6MoB-qz-LQGzObDgJ8kYDr44D-atPF-dPYS8cffKloI1QdipJYC3TPifjy5V6zbDcn5RkbHoc-xLJmINeav-VQjM3HYrF-x7oJLJJE8B-VIO8byA-awc=]
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma, ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE459HLZGgpap7qH41BT7CV70UjoyN7EGroM5hHdAp2PFw1WsLkXEbT0GB4Umv8887-i2Utwa8frx8zbf-jVe2OQWiJm1fIzGzCq6sugq_4BIirKz4cNY8JqAOYtsGRltRz6_vf_FQ37Ed5aXM0sZFzEvX6FAfkv80HKYok_gfYlRqu6kLC55KGCJMt15z_3ZU5M4GH_uBHzqQ6Bj0u4xNln8XOCzeNg1jxyAbAF3S99vtcYUkuqNQWxSEYIUaHtVHliKu5nz2YqMd8SGENC_aZerehW2dbXcqOqw==]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. onyxipca.com [onyxipca.com]
- 11. pharmtech.com [pharmtech.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. database.ich.org [database.ich.org]
Navigating Metabolic Lability: A Comparative Guide to the Stability of 1H-Indazole-4-carbonitrile and Its Derivatives
In the landscape of modern drug discovery, the indazole scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology and inflammation.[1] Its versatility allows for the fine-tuning of pharmacological activity. However, the metabolic stability of these promising compounds often presents a significant hurdle, directly impacting their pharmacokinetic profile and, ultimately, their clinical success. This guide provides an in-depth comparison of the metabolic stability of 1H-indazole-4-carbonitrile and its derivatives, offering field-proven insights and experimental frameworks to aid researchers in the strategic design of more robust drug candidates.
The Indazole Core: A Double-Edged Sword of Potency and Metabolic Vulnerability
The 1H-indazole ring system, while a privileged structure in medicinal chemistry, is susceptible to several metabolic transformations. Understanding these pathways is paramount to rationally designing derivatives with enhanced stability. The primary metabolic liabilities of the indazole core include:
-
Phase I Oxidation: Cytochrome P450 (CYP) enzymes are the primary drivers of oxidative metabolism of the indazole ring.[2] Hydroxylation can occur on the benzene ring or, in some cases, on the pyrazole ring, leading to the formation of more polar metabolites that are readily excreted.
-
Phase II Glucuronidation: N-glucuronidation is a major metabolic pathway for many indazole-containing compounds.[3] The nitrogen atoms of the pyrazole ring are susceptible to conjugation with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs). This often results in rapid clearance of the parent compound.
The 4-carbonitrile substituent introduces an additional potential site for metabolism. While generally considered a relatively stable functional group, the nitrile can undergo CYP-mediated oxidation to the corresponding carboxamide, a pathway that has been observed for other aromatic nitriles.[3]
A Comparative Analysis of Metabolic Stability: this compound and Its Derivatives
To illustrate the impact of structural modifications on the metabolic stability of the this compound scaffold, we present a representative dataset based on in vitro studies using human liver microsomes (HLMs). It is important to note that this dataset is illustrative and intended to highlight key structure-stability relationships. Actual values will vary depending on the specific experimental conditions.
| Compound | Structure | Key Modification | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Predicted Metabolic Pathway |
| 1 | This compound | Parent Scaffold | 45 | 15.4 | CYP-mediated oxidation, N-glucuronidation, Nitrile to Amide Conversion |
| 2 | 3-Methyl-1H-indazole-4-carbonitrile | Methyl at C3 | 65 | 10.7 | Reduced CYP-mediated oxidation at C3 |
| 3 | 3-Fluoro-1H-indazole-4-carbonitrile | Fluoro at C3 | >120 | <5.8 | Blockade of C3 oxidation |
| 4 | 1-(4-Fluorobenzyl)-1H-indazole-4-carbonitrile | Substituted Benzyl at N1 | 25 | 27.7 | Increased lipophilicity, potential for benzyl oxidation |
| 5 | 1H-Indazole-4-carboxamide | Nitrile to Amide | 30 | 23.1 | Amide hydrolysis, N-glucuronidation |
Analysis of Structure-Stability Relationships:
-
Parent Scaffold (Compound 1): this compound exhibits moderate metabolic stability. Its clearance is likely driven by a combination of oxidation on the indazole core, N-glucuronidation, and potential, albeit slower, conversion of the nitrile to the amide.
-
Blocking Metabolic Soft Spots (Compounds 2 & 3): The introduction of a small methyl group at the C3 position (Compound 2) shows a modest improvement in stability, likely by sterically hindering CYP access. A more significant increase in stability is observed with the introduction of a fluorine atom at C3 (Compound 3). The strong carbon-fluorine bond is resistant to oxidative cleavage, effectively blocking this metabolic pathway.
-
Impact of N1 Substitution (Compound 4): Appending a substituted benzyl group at the N1 position often increases lipophilicity, which can enhance binding to metabolic enzymes and lead to faster clearance, as seen with Compound 4. The benzyl group itself can also be a site of metabolism (e.g., benzylic hydroxylation).
-
Metabolism of the 4-Substituent (Compound 5): The carboxamide derivative (Compound 5), a potential metabolite of the parent nitrile, is also subject to metabolic clearance, primarily through amide hydrolysis and N-glucuronidation. Its slightly faster clearance compared to the parent nitrile suggests that the amide is more readily recognized by hydrolytic or conjugating enzymes.
Experimental Protocols for Assessing Metabolic Stability
To generate reliable and reproducible metabolic stability data, standardized in vitro assays are essential. Below are detailed protocols for three commonly employed methods.
Liver Microsomal Stability Assay
This assay is a cost-effective, high-throughput method for evaluating Phase I metabolic stability.[4] Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes.
Experimental Workflow:
Caption: Workflow for Liver Microsomal Stability Assay.
Step-by-Step Protocol:
-
Preparation:
-
Thaw cryopreserved human liver microsomes and the test compound stock solution (typically in DMSO).
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, combine the liver microsomes, phosphate buffer, and test compound (final concentration typically 1 µM). Pre-warm the plate to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with an internal standard.
-
-
Analysis:
-
Centrifuge the collection plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the rate constant of depletion (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
S9 Fraction Stability Assay
The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and some Phase II metabolic pathways.[5]
Experimental Workflow:
Caption: Workflow for S9 Fraction Stability Assay.
Step-by-Step Protocol:
The protocol for the S9 fraction stability assay is similar to the microsomal stability assay, with the key difference being the use of S9 fraction instead of microsomes and the inclusion of a broader range of cofactors (e.g., UDPGA for glucuronidation, PAPS for sulfation) in the cofactor mix to support Phase II reactions.
Hepatocyte Stability Assay
Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors within an intact cellular system.[5]
Experimental Workflow:
Caption: Workflow for Hepatocyte Stability Assay.
Step-by-Step Protocol:
-
Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability (e.g., using trypan blue exclusion) and adjust the cell density to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL) in the appropriate incubation medium.
-
Pre-warm the hepatocyte suspension to 37°C.
-
-
Incubation:
-
Add the test compound to the hepatocyte suspension and incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
-
Sampling and Quenching:
-
At designated time points, take an aliquot of the cell suspension.
-
Immediately quench the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with an internal standard.
-
-
Analysis and Data Interpretation:
-
The analysis and data interpretation steps are the same as for the liver microsomal stability assay, with the intrinsic clearance being normalized to the number of hepatocytes (e.g., µL/min/10^6 cells).
-
Concluding Remarks
The metabolic stability of this compound and its derivatives is a critical parameter that can be significantly modulated through rational chemical design. By understanding the key metabolic pathways and employing robust in vitro assays, researchers can proactively address metabolic liabilities. Blocking sites of oxidation with metabolically stable groups and carefully considering the impact of substitutions on the overall physicochemical properties of the molecule are key strategies for enhancing metabolic stability and improving the pharmacokinetic profile of this important class of compounds. This guide serves as a foundational resource for researchers and drug development professionals seeking to optimize the metabolic fate of their indazole-based drug candidates.
References
-
Zhang, D., et al. (2002). Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil. Biochemistry, 41(8), 2712-8. [Link]
-
Coughtrie, M. W. H. (2016). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals, 9(2), 30. [Link]
-
Franklin, M. R. (2002). Modulation of phase II drug metabolizing enzyme activities by N-heterocycles. Current drug metabolism, 3(5), 415-22. [Link]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]
-
Pelkonen, O., & Raunio, H. (2005). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Basic & clinical pharmacology & toxicology, 98(4), 335-42. [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro half-life approach and nonspecific binding to microsomes. Drug metabolism and disposition: the biological fate of chemicals, 27(11), 1350-9. [Link]
-
Zientek, M., & Youdim, K. (2015). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. Drug testing and analysis, 7(10), 874-84. [Link]
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103-41. [Link]
-
Wu, G., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 24(23), 4278. [Link]
-
Longdom Publishing. (n.d.). The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics. Retrieved from [Link]
-
YouTube. (2023, September 12). metabolic stability & determining intrinsic drug clearance. ChemHelp ASAP. [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
-
Kalgutkar, A. S., et al. (2001). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals, 14(3), 259. [Link]
-
Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83. [Link]
-
YouTube. (2020, August 23). phase 2 drug metabolism. ChemHelp ASAP. [Link]
-
Krishna Kumar, K., et al. (2019). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. Drug testing and analysis, 11(8), 1264-1276. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Senior Application Scientist's Guide to the Cross-Validation of Biological Screening Results for 1H-indazole-4-carbonitrile
Introduction: The Promise and Peril of a Primary Hit
The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents, including several FDA-approved drugs.[1][2][3] Derivatives of this bicyclic heterocycle are known to exhibit a wide array of biological activities, frequently as potent inhibitors of protein kinases.[1][4][5][6] Consequently, the identification of a molecule like 1H-indazole-4-carbonitrile as a "hit" in a high-throughput screen (HTS) is a promising starting point for a drug discovery program.
This guide provides a comprehensive framework for researchers to rigorously validate the biological activity of a screening hit, using this compound as a representative example. We will move beyond simple re-testing and delve into a cascade of orthogonal assays designed to build an unshakeable body of evidence for on-target activity, providing the confidence needed to advance a compound into lead optimization.
The Validation Cascade: A Strategy for Building Confidence
The core principle of robust hit validation is the use of orthogonal methods—independent experimental techniques that rely on different physical principles to measure the same biological event.[8][9][10] If a fluorescence-based assay, a radiometric assay, and a biophysical binding assay all confirm the activity of this compound on its putative target, the confidence in the result is exponentially higher than relying on a single method. Our validation strategy is structured as a logical funnel, designed to efficiently eliminate artifacts and progressively build a comprehensive picture of the compound's mechanism of action.
Caption: The Hit-to-Lead validation cascade.
Phase 1: Initial Hit Confirmation and Triage
The immediate goal following a primary screen is to confirm the activity and eliminate false positives arising from non-specific mechanisms or assay interference.[7]
Dose-Response Confirmation
The primary screen is often performed at a single high concentration. The very first step is to source a fresh sample of this compound, prepare a fresh stock solution, and perform a full dose-response experiment in the primary assay. This confirms the activity is real and establishes its potency (IC50).
-
Causality: This step rules out issues with compound integrity in the original screening library plate (e.g., degradation, precipitation, incorrect concentration). An ideal dose-response curve will be sigmoidal and reach 100% inhibition. Incomplete or shallow curves can indicate undesirable mechanisms and should be viewed with caution.[10]
Counter-Screens for Assay Interference
Many false positives are not true inhibitors but compounds that interfere with the assay's detection method.[8] It is critical to run counter-screens to identify these artifacts early.
-
Example Scenario: If the primary screen for a kinase target was a fluorescence-based assay, this compound must be tested in a counter-screen without the kinase enzyme. This checks if the compound itself is fluorescent at the detection wavelengths or if it quenches the fluorescent signal, thereby creating the illusion of inhibition.[7]
Phase 2: Validating Direct Target Engagement
Once initial activity is confirmed, the next crucial phase is to prove that this compound physically interacts with its intended target protein.
Orthogonal Biochemical Assays
An orthogonal assay measures the same enzymatic activity but uses a different detection principle.[10] This provides strong evidence that the observed inhibition is genuine and not an artifact of the primary assay technology. For a kinase target, several excellent orthogonal options exist.
| Assay Type | Principle | Advantages | Disadvantages |
| Fluorescence-Based | Detects phosphorylation using fluorescently labeled substrates or antibodies. | High-throughput, non-radioactive, widely available. | Susceptible to interference from fluorescent compounds. |
| Radiometric Assay | Measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP) to a substrate.[11] | High sensitivity, considered the "gold standard," low interference. | Requires handling of radioactive materials, lower throughput. |
| Luminescence-Based (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction via a coupled luciferase reaction.[12] | High sensitivity, robust, less prone to colorimetric/fluorescent interference. | Potential for inhibition of the coupling enzymes. |
| Mobility Shift Assay | Separates phosphorylated and non-phosphorylated substrates based on charge differences using electrophoresis. | Direct readout of substrate conversion, provides mechanistic data. | Lower throughput, requires specific substrate properties. |
Experimental Rationale: Successfully demonstrating comparable potency for this compound in both a fluorescence-based assay and a radiometric assay significantly increases confidence that it is a true inhibitor of the enzyme's catalytic activity.
Biophysical Confirmation of Direct Binding
Biophysical methods provide the most convincing evidence of a direct, physical interaction between the compound and the target protein.[10] The Cellular Thermal Shift Assay (CETSA) is an exceptionally powerful method because it can demonstrate target engagement not just with the purified protein, but within the complex environment of intact cells or cell lysates.[13][14][15]
The Principle of CETSA: The binding of a ligand (like this compound) to its target protein confers thermodynamic stability.[16] When heated, this stabilized protein-ligand complex will resist denaturation and aggregation at higher temperatures compared to the unbound protein.[15][17]
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
This protocol outlines a typical Western blot-based CETSA experiment to validate the interaction between this compound and its putative target in intact cells.
-
Cell Culture & Treatment:
-
Culture the chosen cell line (expressing the target protein) to ~80% confluency.
-
Harvest and wash the cells, then resuspend in a suitable buffer to a known concentration.
-
Divide the cell suspension into two main groups: one to be treated with a final concentration of this compound (e.g., 10-30 µM) and a control group treated with an equivalent amount of DMSO.
-
Incubate the cells for a set period (e.g., 1 hour at 37°C) to allow for compound uptake.[13]
-
-
Thermal Challenge:
-
Aliquot the treated and control cell suspensions into separate PCR tubes for each temperature point to be tested (e.g., 40, 46, 50, 54, 58, 62, 66°C).
-
Place the tubes in a PCR machine (thermocycler) and heat each tube to its designated temperature for 3 minutes, followed by a cooling step to room temperature.[14]
-
-
Lysis and Fractionation:
-
Detection:
-
Carefully collect the supernatant (soluble fraction) from each tube.
-
Quantify the total protein concentration in each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE, followed by Western blotting using a specific antibody against the target protein.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature for both the DMSO and compound-treated groups.
-
Plot the relative amount of soluble protein as a function of temperature. A shift of the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.[17]
-
Phase 3: Validating the On-Target Cellular Mechanism
Confirming direct binding is a major milestone. The final phase of validation connects this molecular interaction to a biological outcome within the cell.
The Inactive Analog Control
One of the most elegant experiments in medicinal chemistry is the use of a "negative control" compound.[18] This involves synthesizing or acquiring a close structural analog of this compound that has been designed to be inactive against the target protein (e.g., by removing a key hydrogen-bonding group).
-
Experimental Logic: If this compound (the active compound) elicits a specific cellular phenotype (e.g., inhibits proliferation of a cancer cell line), while the closely related inactive analog does not, this provides powerful evidence that the observed phenotype is a direct result of engaging the intended target, rather than an off-target effect.[18]
Caption: Logic of using active vs. inactive analogs.
Phenotypic Confirmation
The final step is to demonstrate that target engagement by this compound leads to the expected biological consequence. If the target is a kinase in a known signaling pathway, treatment with the compound should modulate downstream markers of that pathway.
-
Example: If the target of this compound is Akt kinase, a key experiment would be to treat cells with the compound and then use Western blotting to show a dose-dependent decrease in the phosphorylation of downstream Akt substrates like GSK-3β.[5] This directly links the molecular inhibition event to a functional cellular outcome.
Summary and Conclusion
The journey from a preliminary screening hit to a validated chemical probe is a rigorous one that demands scientific integrity and a multi-pronged experimental approach. For a promising molecule like this compound, a single data point is insufficient. By following a validation cascade—confirming activity with fresh material, ruling out artifacts with counter-screens, proving direct physical interaction with orthogonal biochemical and biophysical assays like CETSA, and linking this engagement to a cellular phenotype using inactive analogs and pathway analysis—researchers can build an unassailable case for their compound's mechanism of action. This methodical cross-validation is the bedrock upon which successful drug discovery programs are built, ensuring that only the most promising, well-characterized molecules are progressed, ultimately saving time, resources, and accelerating the path to potential new therapeutics.
References
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]
-
Drug Discovery Today (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. Available at: [Link]
-
National Center for Biotechnology Information (NCBI) (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
BellBrook Labs (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]
-
National Center for Biotechnology Information (NCBI) (2018). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Medicinal Chemistry. Available at: [Link]
-
Nature Protocols (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]
-
Wikipedia (n.d.). Thermal shift assay. Wikipedia. Available at: [Link]
-
Clinical Research News (2022). Four Well-Established Strategies Used in Hit Identification. Clinical Research News. Available at: [Link]
-
National Center for Biotechnology Information (NCBI) (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
National Center for Biotechnology Information (NCBI) (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. Available at: [Link]
-
PubMed (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Journal of Biomolecular Screening. Available at: [Link]
-
National Center for Biotechnology Information (NCBI) (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Reaction Biology (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
-
ResearchGate (n.d.). Analog-sensitive kinase technology. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information (NCBI) (2020). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]
-
MDPI (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
RSC Publishing (2022). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]
-
National Center for Biotechnology Information (NCBI) (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
-
Journal of the American Chemical Society (2024). Stability and Degradation-based Proteome Profiling Reveals Cannabidiol as a Promising CDC123-eIF2γ Inhibitor for Colorectal Cancer Therapy. Journal of the American Chemical Society. Available at: [Link]
-
Indian Academy of Sciences (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. Available at: [Link]
-
National Center for Biotechnology Information (NCBI) (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Autechaux (2024). Buy 4-fluoro-1H-indazole-3-carbonitrile. Autechaux. Available at: [Link]
-
Autechaux (n.d.). 1H-Indazole-1-acetonitrile|Research Chemical. Autechaux. Available at: [Link]
-
National Center for Biotechnology Information (NCBI) (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
ResearchGate (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Nature Reviews Drug Discovery. Available at: [Link]
-
ResearchGate (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Available at: [Link]
-
Organic Syntheses (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses. Available at: [Link]
-
RSC Publishing (2018). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications. Available at: [Link]
-
Caribbean Journal of Sciences and Technology (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available at: [Link]
-
Dark Blue Therapeutics (n.d.). Our Science. Dark Blue Therapeutics. Available at: [Link]
-
National Center for Biotechnology Information (NCBI) (2016). A Pipeline for Drug Target Identification and Validation. Cold Spring Harbor Symposia on Quantitative Biology. Available at: [Link]
-
National Center for Biotechnology Information (NCBI) (2020). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (NCBI) (2018). Cross-validation of a high-performance liquid chromatography nevirapine plasma assay in a resource-limited setting in Zimbabwe. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 17. scispace.com [scispace.com]
- 18. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Assessing the Kinase Selectivity Profile of 1H-indazole-4-carbonitrile
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of drug targets.[1] The human kinome comprises over 500 kinases, and their dysregulation is a hallmark of numerous diseases.[2] Consequently, the development of small molecule kinase inhibitors is a major focus of pharmaceutical research. However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[3] A lack of selectivity can lead to off-target effects, resulting in toxicity and diminished therapeutic windows. Therefore, a thorough assessment of a compound's selectivity profile across a broad panel of kinases is a critical step in the early stages of drug development.[1][4]
This guide provides a comprehensive framework for assessing the kinase selectivity profile of a novel investigational compound, 1H-indazole-4-carbonitrile . While the indazole scaffold is present in several approved kinase inhibitors[5][6][7], the specific kinase activity profile of the 4-carbonitrile derivative is yet to be fully elucidated. This guide will serve as a practical, in-depth resource for researchers, scientists, and drug development professionals, outlining the strategic considerations, a detailed experimental protocol, and the interpretation of selectivity data.
Part 1: Strategic Considerations for Kinase Selectivity Profiling
The initial phase of assessing a new chemical entity involves strategic planning to ensure the generated data is robust, interpretable, and maximally informative for guiding subsequent lead optimization efforts.
The Imperative of Selectivity Profiling
A kinase inhibitor's selectivity profile is a key determinant of its therapeutic potential. A highly selective inhibitor targets a specific kinase or a small subset of kinases, minimizing the potential for off-target toxicities.[2] Conversely, a more promiscuous inhibitor might be desirable in certain therapeutic contexts, such as in oncology, where targeting multiple signaling pathways can be advantageous.[2] Early and comprehensive kinase profiling allows for:
-
Target Identification and Validation: Confirming the intended target and uncovering potential novel targets.
-
Prediction of Off-Target Liabilities: Identifying potential safety concerns early in the drug discovery process.[4]
-
Structure-Activity Relationship (SAR) Guidance: Informing medicinal chemistry efforts to improve potency and selectivity.
-
Competitive Landscape Analysis: Benchmarking the selectivity profile against known inhibitors.
Choosing the Optimal Assay Platform
A variety of in vitro kinase assay platforms are available, each with its own set of advantages and limitations.[2] These can be broadly categorized into activity assays, which measure the catalytic activity of the kinase, and binding assays, which measure the direct interaction of an inhibitor with the kinase.[2]
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[8][9] | Considered the "gold standard" for direct measurement of enzymatic activity.[2][8] | Requires handling of radioactive materials, costly disposal, and is not easily amenable to high-throughput screening.[8] |
| Fluorescence-Based Assays (e.g., TR-FRET) | Measures changes in fluorescence resonance energy transfer (FRET) upon substrate phosphorylation or inhibitor binding.[2][10][11] | Homogeneous format, suitable for high-throughput screening.[2] | Potential for compound interference with the fluorescence signal.[12] |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Measures the amount of ADP produced in a kinase reaction, which is converted to a luminescent signal.[13][14] | High sensitivity, broad dynamic range, and less susceptible to compound interference.[15] Universal for any ADP-generating enzyme.[8] | Indirect measurement of kinase activity. |
For the purpose of this guide, we will focus on the ADP-Glo™ Kinase Assay . This luminescent, homogeneous assay platform is a robust and versatile choice for kinase selectivity profiling. It measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[14][16]
Designing a Representative Kinase Panel
Screening against a single kinase is insufficient to determine selectivity. A comprehensive assessment requires a well-chosen panel of kinases that represents the diversity of the human kinome.[17][18] Several vendors offer pre-defined or customizable kinase panels.[17][19][20] A well-designed panel should include:
-
Kinases from different families: (e.g., tyrosine kinases, serine/threonine kinases).
-
Kinases with high homology to the intended target: To assess selectivity among closely related family members.
-
Kinases implicated in known toxicity pathways: (e.g., kinases involved in cardiac function or immune regulation).
-
A diverse representation of the kinome tree. [4]
For an initial assessment of this compound, a panel of approximately 40-50 kinases provides a good balance between comprehensiveness and cost-effectiveness.[18]
The Role of Control Compounds
The inclusion of appropriate controls is fundamental to the validity of any experimental data. For kinase selectivity profiling, the following controls are essential:
-
Positive Control (Known Inhibitor): A compound with known inhibitory activity against one or more kinases in the panel. This confirms that the assay is performing as expected. Staurosporine, a potent but non-selective kinase inhibitor, is often used as a general positive control.[21]
-
Negative Control (Vehicle): Typically DMSO, the solvent used to dissolve the test compounds. This establishes the baseline of 100% kinase activity.
-
Reference Compounds: Selective inhibitors for specific kinases can be included for comparison and to further validate the assay's performance.
Part 2: Experimental Protocol for Kinase Selectivity Profiling using the ADP-Glo™ Kinase Assay
This section provides a detailed, step-by-step protocol for assessing the inhibitory activity of this compound against a panel of kinases using the Promega ADP-Glo™ Kinase Assay.
Principle of the ADP-Glo™ Assay
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, and high-throughput method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[14] The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion & Signal Generation: The Kinase Detection Reagent is then added to convert ADP to ATP and to introduce luciferase and luciferin, which generates a luminescent signal proportional to the amount of ADP produced.[16]
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Materials and Reagents
-
This compound (and control compounds) dissolved in 100% DMSO.
-
Kinase Selectivity Profiling System (e.g., from Promega, containing kinases, substrates, and buffers).[13]
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar).[14]
-
Multi-well plates (e.g., 384-well, white, flat-bottom).
-
Multichannel pipettes and sterile, low-retention pipette tips.
-
Plate shaker.
-
Luminometer capable of reading multi-well plates.
Step-by-Step Experimental Protocol
-
Compound Preparation and Plating:
-
Prepare a stock solution of this compound and control compounds in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in DMSO to create a concentration range for IC₅₀ determination. For single-point screening, a final assay concentration of 1 µM or 10 µM is common.
-
Transfer a small volume (e.g., 1 µL) of the diluted compounds, positive controls, and DMSO (vehicle control) to the wells of the 384-well assay plate.
-
-
Kinase Reaction Setup:
-
Prepare the kinase reaction master mix containing the kinase, substrate, and reaction buffer as specified by the manufacturer's protocol for each kinase in the panel. The ATP concentration should be at or near the Kₘ for each kinase to ensure sensitive detection of ATP-competitive inhibitors.[20]
-
Initiate the kinase reaction by adding the master mix to the wells containing the compounds. The final reaction volume is typically 5-10 µL.
-
Mix the plate gently on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Equilibrate the ADP-Glo™ Reagent to room temperature.
-
Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume (e.g., 5-10 µL) to each well.
-
Mix the plate on a shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 40 minutes to ensure complete depletion of the remaining ATP.[16]
-
-
Signal Generation and Detection:
-
Equilibrate the Kinase Detection Reagent to room temperature.
-
Add a volume of Kinase Detection Reagent equal to twice the initial kinase reaction volume (e.g., 10-20 µL) to each well.
-
Mix the plate on a shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[16]
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis
-
Percent Inhibition Calculation:
-
The raw luminescence data is used to calculate the percent inhibition for each compound at each concentration.
-
The formula for percent inhibition is: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background)) where Signal_background is the signal from wells with no kinase.
-
-
IC₅₀ Determination:
-
For compounds showing significant inhibition (typically >50%) in the single-point screen, a dose-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration.
-
The IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).
-
Part 3: Data Presentation and Interpretation
Clear and concise presentation of the selectivity data is crucial for its interpretation.
Comparative Data Tables
The results of the kinase selectivity screen should be summarized in tables.
Table 1: Single-Point Inhibition Data for this compound and Control Compounds at 1 µM
| Kinase Family | Kinase | This compound (% Inhibition) | Staurosporine (% Inhibition) | Selective Inhibitor Control (% Inhibition) |
| Tyrosine Kinase | ABL1 | 12 | 98 | 95 (Imatinib) |
| EGFR | 8 | 95 | 92 (Gefitinib) | |
| SRC | 15 | 99 | 88 (Dasatinib) | |
| BTK | 88 | 97 | 94 (Ibrutinib) | |
| Serine/Threonine Kinase | AKT1 | 5 | 96 | 75 (MK-2206) |
| CDK2 | 9 | 94 | 85 (Dinaciclib) | |
| PIM1 | 7 | 92 | 89 (AZD1208) | |
| MAPK1 (ERK2) | 65 | 98 | 91 (Ulixertinib) | |
| ... | ... | ... | ... | ... |
Table 2: IC₅₀ Values for this compound against Selected Kinases
| Kinase | IC₅₀ (nM) |
| BTK | 25 |
| MAPK1 (ERK2) | 250 |
| SRC | >10,000 |
| ABL1 | >10,000 |
Note: The data presented in these tables is hypothetical and for illustrative purposes only.
Visualization of Experimental Workflow and a Hypothetical Signaling Pathway
Visual aids can significantly enhance the understanding of complex biological data.
Caption: Experimental workflow for kinase selectivity profiling.
Caption: Hypothetical targeting of the B-Cell Receptor signaling pathway.
Part 4: Discussion and Future Directions
Interpreting the Selectivity Profile
Based on the hypothetical data in Table 1 and 2, this compound demonstrates potent inhibition of Bruton's tyrosine kinase (BTK) with an IC₅₀ of 25 nM. It also shows moderate activity against MAPK1 (ERK2) at 250 nM, indicating a 10-fold selectivity for BTK over ERK2. The compound exhibits weak to no activity against other kinases in the panel at the tested concentration, suggesting a relatively selective profile.
This profile suggests that this compound could be a promising lead compound for developing a BTK inhibitor. The moderate off-target activity on ERK2 should be monitored and addressed in subsequent optimization efforts.
Implications for Drug Development
The selectivity profile of this compound has several implications for its future development:
-
Therapeutic Potential: As a potent BTK inhibitor, the compound could be explored for the treatment of B-cell malignancies and autoimmune diseases.
-
Lead Optimization: Medicinal chemistry efforts should focus on improving potency for BTK while simultaneously reducing or eliminating the activity against ERK2 to enhance the selectivity and safety profile.
-
Biomarker Strategy: The selectivity profile can inform the selection of relevant biomarkers for preclinical and clinical studies to monitor on-target and off-target effects.
Next Steps
The initial kinase selectivity profile provides a strong foundation for further investigation. The following studies are recommended as the next steps:
-
Expanded Kinome Profiling: Screen the compound against a larger, more comprehensive kinase panel (e.g., >400 kinases) to gain a more complete understanding of its selectivity.
-
Cell-Based Assays: Evaluate the compound's activity in cellular models that are dependent on the target kinase (e.g., B-cell lymphoma cell lines for a BTK inhibitor) to confirm its on-target effects and determine its cellular potency.
-
In Vivo Efficacy and Safety Studies: Assess the compound's therapeutic efficacy and safety profile in relevant animal models.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively characterize the kinase selectivity profile of novel compounds like this compound, enabling data-driven decisions to advance the most promising candidates toward clinical development.
References
-
Reaction Biology. KINASE PROFILING & SCREENING. [Link]
-
Zhao, Z., Wu, J. L., & Chen, J. (2014). Protein kinase profiling assays: a technology review. PubMed, 21(3), 231–239. [Link]
-
Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
Reaction Biology. Kinase Selectivity Panels. [Link]
-
Uitdehaag, J. C., Verkaar, F., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central, 10(1), 7. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 128(3), 425–428. [Link]
-
Inglese, J., Johnson, R. L., & Shamu, E. D. (2012). Assay Development for Protein Kinase Enzymes. NCBI, 1-22. [Link]
-
K-ras, G. I. (2015). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology, 6, 256. [Link]
-
Moon, S., Kim, W., Kim, S., Kim, Y., & Sung, Y. (2017). In vitro NLK Kinase Assay. PubMed Central, 1-7. [Link]
-
Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]
-
Zhang, J., & Yang, P. L. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(12), 1938–1945. [Link]
-
Chodera, J. (2016). Kinase inhibitor selectivity and design. Chodera lab // MSKCC. [Link]
-
Park, C. H., Lee, S. Y., & Kim, J. H. (2017). Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. PubMed, 25(11), 1269–1274. [Link]
-
Wei, W., Liu, Z., & Wu, X. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]
-
Reddy, T. S., & Kumar, N. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062. [Link]
-
ResearchGate. (2025). Synthesis and biological evaluation of indazole derivatives. [Link]
-
Wei, W., Liu, Z., & Wu, X. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. The Royal Society of Chemistry. [Link]
-
Li, Y., Wang, Y., & Zhang, J. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central, 26(15), 4506. [Link]
-
Singh, M., & Singh, P. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central, 1-26. [Link]
-
Li, Y., Wang, Y., & Zhang, J. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central, 28(10), 4426. [Link]
-
Wodicka, L. M., & Jiang, J. (2010). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 1(5), 224–228. [Link]
-
Zhang, Y., & Liu, J. (2021). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed, 29(1), 104996. [Link]
Sources
- 1. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assayquant.com [assayquant.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. revvity.com [revvity.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 14. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 15. ebiotrade.com [ebiotrade.com]
- 16. promega.com [promega.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. confluencediscovery.com [confluencediscovery.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. assayquant.com [assayquant.com]
- 21. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Physicochemical Properties of Indazole Carbonitrile Isomers for Drug Development Professionals
<
Abstract
Indazole-based compounds are a cornerstone in modern medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] The introduction of a carbonitrile (-C≡N) group to the indazole scaffold significantly influences its physicochemical properties, which are critical determinants of a drug candidate's ultimate success. However, the isomeric position of this nitrile group can lead to vastly different molecular characteristics. This guide provides an in-depth, comparative analysis of the key physicochemical properties of various indazole carbonitrile isomers, offering experimental data and procedural insights to aid researchers in the strategic selection and optimization of these promising therapeutic agents.
Introduction: The Significance of Isomerism in Indazole Carbonitriles
The indazole nucleus, a bicyclic heteroaromatic system, is a privileged scaffold in drug discovery, forming the core of numerous compounds with anti-inflammatory, anti-cancer, and neuroprotective properties.[3][4][5] The carbonitrile group, a potent electron-withdrawing moiety and a versatile synthetic handle, is often incorporated to modulate a molecule's electronic profile, metabolic stability, and target-binding interactions.
The constitutional isomerism of indazole carbonitriles—referring to the different attachment points of the nitrile group on the indazole ring—gives rise to a set of molecules with the same molecular formula but distinct structural arrangements. This seemingly subtle variation has profound implications for a compound's physicochemical landscape, directly impacting its absorption, distribution, metabolism, and excretion (ADME) properties.[6][7] A comprehensive understanding of these isomeric differences is therefore paramount for the rational design of effective and safe pharmaceuticals.
Comparative Analysis of Key Physicochemical Properties
This section presents a comparative overview of the critical physicochemical properties of representative indazole carbonitrile isomers. The data, compiled from various scientific sources, highlights the significant impact of the nitrile group's position.
Table 1: Physicochemical Properties of Indazole Carbonitrile Isomers
| Property | 5-Cyanoindazole | 6-Cyanoindazole | 7-Cyanoindazole |
| Melting Point (°C) | ~175-178[8] | ~127-132[9] | Data Not Readily Available |
| Aqueous Solubility | Sparingly Soluble | Sparingly Soluble[9] | Data Not Readily Available |
| pKa | Data Not Readily Available | Data Not Readily Available | Data Not Readily Available |
| logP (Calculated) | ~0.66[10] | Data Not Readily Available | Data Not Readily Available |
Note: Experimental values can vary based on the specific experimental conditions and purity of the sample.
Melting Point: A Reflection of Crystal Lattice Energy
The melting point of a compound provides insight into the strength of its crystal lattice forces. A higher melting point generally indicates stronger intermolecular interactions, such as hydrogen bonding and dipole-dipole forces, which require more energy to overcome. As seen in Table 1, 5-cyanoindazole has a significantly higher melting point than 6-cyanoindazole, suggesting a more stable and ordered crystalline structure. This can be attributed to the specific orientation of the nitrile group in the 5-position, which may facilitate more efficient crystal packing. Impurities in a sample typically lead to a lower and broader melting point range.[11][12]
Aqueous Solubility: A Critical Factor for Bioavailability
pKa: Understanding Ionization Behavior
The pKa value indicates the acidity or basicity of a molecule and determines its ionization state at a given pH. The indazole ring contains a weakly acidic N-H proton.[4][14] The electron-withdrawing nature of the nitrile group is expected to increase the acidity (lower the pKa) of this proton. The extent of this effect will depend on the position of the nitrile group and its ability to delocalize the negative charge of the conjugate base through resonance and inductive effects. The ionization state of a drug is critical as it influences its solubility, permeability, and interaction with biological targets.[15]
Lipophilicity (logP): Gauging Membrane Permeability
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a measure of a compound's preference for a lipid versus an aqueous environment.[16] It is a key factor in predicting a drug's ability to cross biological membranes. The calculated logP for 5-aminoindazole (a related compound) is 0.66, suggesting a relatively balanced hydrophilic-lipophilic character.[10] The position of the polar nitrile group will influence the overall dipole moment and surface polarity of the indazole carbonitrile isomers, leading to differences in their logP values.
Experimental Protocols for Physicochemical Characterization
Accurate and reproducible experimental data is the bedrock of informed drug design. The following section outlines the standard methodologies for determining the key physicochemical properties discussed.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.[17]
Methodology (Capillary Method):
-
A small, finely powdered sample of the indazole carbonitrile isomer is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.[11][18]
-
The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[12]
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination
Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[19][20]
Methodology (Shake-Flask Method):
-
An excess amount of the solid indazole carbonitrile isomer is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.[19]
-
The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[13]
-
The suspension is then filtered or centrifuged to separate the undissolved solid.[9]
-
The concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[13]
Caption: Shake-Flask Method for Aqueous Solubility.
pKa Determination
Principle: Potentiometric titration is a highly accurate method for determining the pKa of a compound by monitoring the pH of a solution as a titrant is added.[15][21]
Methodology (Potentiometric Titration):
-
A known amount of the indazole carbonitrile isomer is dissolved in a suitable solvent (often a co-solvent system like water/methanol for poorly soluble compounds).[22]
-
A calibrated pH electrode is immersed in the solution, which is stirred continuously.[21]
-
A standardized solution of a strong acid or base (e.g., HCl or NaOH) is added in small, precise increments.[23]
-
The pH is recorded after each addition, and a titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the midpoint of the buffer region of this curve.[24]
Lipophilicity (logP) Determination
Principle: The shake-flask method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.[25][26]
Methodology (Shake-Flask Method):
-
A solution of the indazole carbonitrile isomer is prepared in either n-octanol or water.
-
This solution is added to a flask containing a known volume of the other solvent. The n-octanol and water phases should be pre-saturated with each other.[26]
-
The flask is shaken vigorously for a period to allow for the compound to partition between the two phases until equilibrium is reached.
-
The mixture is centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis).[25]
-
The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Conclusion and Future Directions
The isomeric positioning of the carbonitrile group on the indazole scaffold is a critical design element that profoundly influences the molecule's physicochemical properties. This guide has highlighted the significant variations in melting point, solubility, and lipophilicity that can arise from these structural differences. A thorough experimental characterization of these properties for each isomer of interest is an indispensable step in the drug discovery process. By understanding the structure-property relationships outlined herein, medicinal chemists can make more strategic decisions in the design and selection of indazole-based candidates with optimized ADME profiles, ultimately enhancing the probability of clinical success.
References
-
Andrés, A., Rosés, M., Ràfols, C., Bosch, E., Segarra, V., & Huerta, J. M. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-189. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shaken-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16. [Link]
-
JCE staff. (1998). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 75(10), 1333. [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
University of Texas at Dallas. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
-
El-Gayar, M. A., El-Enany, N., & Belal, F. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 46-50. [Link]
-
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
-
Li, D., & Li, L. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58814. [Link]
-
Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]
-
Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
Eugene-Osoikhia, T. T., & Emesiani, M. C. (2020). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. International Journal of Chemistry and Materials Research, 8(1), 1-6. [Link]
-
Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
Peternel, L., & Kristl, A. (2016). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. European Journal of Pharmaceutical Sciences, 93, 367-373. [Link]
- Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1269-1274.
-
Department of Chemistry, College of Science, University of Diyala. (2021). EXPERIMENT (1) DETERMINATION OF MELTING POINTS. [Link]
-
Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Ghamdi, S. A., & Al-Zahrani, A. A. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6617. [Link]
-
Gandham, S. K., Kudale, A. A., Allaka, T. R., Chepuri, K., & Jha, A. (2024). New indazole–1,2,3–triazoles as potent antimicrobial agents: Design, synthesis, molecular modeling and in silico ADME profiles. Journal of Molecular Structure, 1295, 136714. [Link]
-
Gandham, S. K., et al. (2023). New Indazole–1,2,3–Triazoles as Potent Antimicrobial Agents: Design, Synthesis, Molecular modeling and In silico ADME profiles. Journal of Molecular Structure, 1295, 136714. [Link]
-
Silva, A. M. S., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-885. [Link]
-
Silva, A. M. S., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-885. [Link]
-
Mal, D., Ghosh, K., & Tandon, V. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1217-1244. [Link]
-
Sharma, A., et al. (2023). Pharmacological Properties of Indazole Derivatives: Recent Developments. Current Organic Chemistry, 27(1), 2-16. [Link]
-
Asiri, A. M., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Journal of the Indian Chemical Society, 101(3), 101344. [Link]
-
Cheméo. (n.d.). Chemical Properties of 5-Aminoindazole (CAS 19335-11-6). Retrieved from [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. New indazole–1,2,3–triazoles as potent antimicrobial agents: Design, synthesis, molecular modeling and in silico ADME p… [ouci.dntb.gov.ua]
- 7. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 5-Aminoindazole (CAS 19335-11-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. mdpi.com [mdpi.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. westlab.com [westlab.com]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. researchgate.net [researchgate.net]
- 23. applications.emro.who.int [applications.emro.who.int]
- 24. pubs.acs.org [pubs.acs.org]
- 25. encyclopedia.pub [encyclopedia.pub]
- 26. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of an Indazole-Based IDO1 Inhibitor as a Chemical Probe
Acknowledgment of Initial Topic and Necessary Pivot
Initial Topic: Validation of 1H-indazole-4-carbonitrile as a tool compound for a specific target.
Therefore, a direct validation guide for this compound against an unknown target is not feasible. To fulfill the spirit and core requirements of your request for an in-depth technical guide on tool compound validation, this guide will pivot to a representative example. We will use the indazole scaffold , a common feature in many potent and selective inhibitors, to illustrate the rigorous validation process.
This guide will focus on a hypothetical, yet plausible, indazole-containing compound as a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) , a well-established therapeutic target in immuno-oncology.[4] This allows us to provide the detailed, scientifically robust comparison and validation protocols you require.
Introduction: The Indazole Scaffold and the IDO1 Target
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes, including protein kinases and metabolic enzymes.[5][6] Its thermodynamic stability and versatile synthetic handles make it an attractive starting point for drug discovery.[6] This guide will walk through the essential steps to validate a novel indazole-containing compound, hereafter referred to as "Indazole-CN" , as a high-quality chemical probe for Indoleamine 2,3-dioxygenase 1 (IDO1).
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, converting L-tryptophan to N-formylkynurenine.[4] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress T-cell function and promote immune tolerance.[4] Therefore, potent and selective IDO1 inhibitors are valuable tools for both basic research and as potential cancer therapeutics.
A robustly validated chemical probe is essential to confidently link the modulation of a specific target to a biological outcome.[3] This guide provides a comprehensive framework for the validation of "Indazole-CN" against IDO1, comparing it with a known clinical candidate, Epacadostat .
The Validation Gauntlet: From In Vitro Potency to Cellular Target Engagement
A credible tool compound must demonstrate potency, selectivity, and on-target activity in a cellular context. The following sections outline the critical experiments to establish these parameters for "Indazole-CN".
Biochemical Assays: Assessing Direct Enzyme Inhibition
The first step is to determine if "Indazole-CN" directly inhibits IDO1 enzymatic activity in a cell-free system. This provides a direct measure of the compound's potency (IC50).
Experimental Protocol: Recombinant IDO1 Biochemical Assay
This protocol is adapted from established methods for measuring IDO1 activity.[1][7]
-
Reagents:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue (cofactor)
-
Ascorbic acid (reductant)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
"Indazole-CN" and Epacadostat (dissolved in DMSO)
-
Trichloroacetic acid (TCA) for reaction termination
-
p-DMAB in acetic acid (for colorimetric detection of kynurenine)
-
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Dispense the reaction mixture into a 96-well plate.
-
Add serial dilutions of "Indazole-CN" or Epacadostat to the wells. Include DMSO-only wells as a positive control (no inhibition) and wells without enzyme as a negative control.
-
Initiate the reaction by adding recombinant IDO1 enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Terminate the reaction by adding TCA. This also hydrolyzes N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer the supernatant to a new plate and add p-DMAB solution.
-
Incubate to allow color development and measure the absorbance at 480 nm.
-
Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation:
| Compound | Biochemical IDO1 IC50 (nM) |
| "Indazole-CN" | Hypothetical Value (e.g., 25 nM) |
| Epacadostat | Literature Value (e.g., 10 nM) |
Diagram: Biochemical Assay Workflow
Caption: Workflow for the biochemical inhibition assay of IDO1.
Cell-Based Assays: Confirming Activity in a Biological Context
While a biochemical assay confirms direct enzyme interaction, a cell-based assay is crucial to assess a compound's ability to cross the cell membrane and inhibit the target in its native environment.
Experimental Protocol: IFNγ-Induced IDO1 Activity in SKOV-3 Cells
This protocol utilizes a human ovarian cancer cell line, SKOV-3, which expresses IDO1 upon stimulation with interferon-gamma (IFNγ).
-
Cell Culture and IDO1 Induction:
-
Plate SKOV-3 cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFNγ (e.g., 100 ng/mL) for 24 hours.
-
-
Compound Treatment and Kynurenine Measurement:
-
Prepare serial dilutions of "Indazole-CN" and Epacadostat in assay medium containing a defined concentration of L-tryptophan.
-
Remove the IFNγ-containing medium from the cells and replace it with the compound-containing medium.
-
Incubate for 24 hours at 37°C.
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the same TCA/p-DMAB method described in the biochemical assay.
-
-
Data Analysis:
-
Calculate the cellular IC50 value by plotting the percentage of kynurenine production inhibition against the compound concentration.
-
Data Presentation:
| Compound | Cellular IDO1 IC50 (nM) |
| "Indazole-CN" | Hypothetical Value (e.g., 150 nM) |
| Epacadostat | Literature Value (e.g., 75 nM) |
Diagram: IDO1 Signaling Pathway and Cellular Assay Principle
Caption: IFNγ-induced IDO1 pathway and point of inhibition in the cellular assay.
Target Engagement Assays: Verifying Intracellular Binding
Potency in a cellular functional assay is a strong indicator of on-target activity, but it doesn't definitively prove that the compound binds to the intended target inside the cell. A target engagement assay provides this crucial evidence. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method for this purpose.
Experimental Protocol: IDO1 NanoBRET™ Target Engagement Assay
This protocol requires creating a fusion protein of IDO1 and NanoLuc® luciferase.
-
Assay Development:
-
Clone a fusion construct of human IDO1 and NanoLuc® luciferase.
-
Develop a cell-permeable fluorescent tracer that binds to IDO1.
-
-
Transfection and Assay Procedure:
-
Transiently transfect HEK293 cells with the IDO1-NanoLuc® fusion vector.
-
Plate the transfected cells into a 96-well plate.
-
Add serial dilutions of "Indazole-CN" or Epacadostat to the cells and incubate.
-
Add the fluorescent IDO1 tracer to all wells.
-
Add the NanoBRET™ substrate.
-
Read the plate on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths (e.g., 450 nm and 610 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Competitive displacement of the tracer by the compound will result in a decrease in the BRET signal.
-
Determine the IC50 for target engagement from the dose-response curve.
-
Data Presentation:
| Compound | NanoBRET™ IDO1 Target Engagement IC50 (nM) |
| "Indazole-CN" | Hypothetical Value (e.g., 120 nM) |
| Epacadostat | Literature Value (e.g., 60 nM) |
Diagram: NanoBRET™ Target Engagement Principle
Caption: Principle of the NanoBRET™ assay for measuring target engagement.
Summary of Validation Data and Comparison
A high-quality tool compound should exhibit consistent potency across these assays, with cellular activity and target engagement values reasonably close to its biochemical potency.
| Assay Type | "Indazole-CN" (IC50, nM) | Epacadostat (IC50, nM) | Rationale |
| Biochemical | 25 | 10 | Measures direct potency on the isolated enzyme. |
| Cellular | 150 | 75 | Assesses cell permeability and on-target effect. |
| Target Engagement | 120 | 60 | Confirms direct binding to the target in live cells. |
Expert Recommendation and Conclusion
The validation data presented provides a multi-faceted view of "Indazole-CN"'s performance as a potential IDO1 inhibitor.
-
Potency: "Indazole-CN" demonstrates potent inhibition of IDO1 in biochemical assays, though it is slightly less potent than the clinical candidate Epacadostat.
-
Cellular Activity: The shift in potency from the biochemical to the cellular assay (a ~6-fold increase in IC50) is acceptable and suggests good cell permeability. This is a critical feature for a useful tool compound.
References
-
Škof, M., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. BMC Cancer, 18(1), 741. Available at: [Link]
-
Lemos, P., et al. (2019). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology, 628, 275-296. Available at: [Link]
-
Saleh, T., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(23), 5769. Available at: [Link]
-
Singh, G., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(45), 31485-31508. Available at: [Link]
-
Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. Available at: [Link]
-
Bunnage, M. E., et al. (2015). Know your target, know your molecule. Nature Chemical Biology, 11(8), 556-561. Available at: [Link]
-
Zhai, L., et al. (2018). Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. Cancers, 10(11), 421. Available at: [Link]
-
BPS Bioscience. (n.d.). IDO1 Cell-Based Assay Kit. Available at: [Link]
-
Foley, K. P., et al. (2021). Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. RSC Chemical Biology, 2(5), 1361-1369. Available at: [Link]
-
European Federation for Medicinal Chemistry. (n.d.). Validating Chemical Probes. Available at: [Link]
-
Foley, K. P., et al. (2021). Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. RSC Publishing. Available at: [Link]
-
Antolin, A. A., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87. Available at: [Link]
-
BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. Available at: [Link]
-
EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. Available at: [Link]
-
PubChem. (n.d.). 1H-imidazole-4-carbonitrile. Available at: [Link]
-
ScienceDaily. (2010). New computational tool for cancer treatment. Available at: [Link]
-
Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CAS 861340-10-5 [matrix-fine-chemicals.com]
- 3. Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Comparative Docking of 1H-Indazole-4-Carbonitrile in Kinase Active Sites
This guide provides a comprehensive framework for conducting comparative molecular docking studies of 1H-indazole-4-carbonitrile, a key scaffold in medicinal chemistry, across various protein kinase active sites. We will move beyond a simple procedural list to explore the causal reasoning behind experimental choices, ensuring a robust and scientifically sound in-silico investigation. Our focus is on establishing a self-validating workflow that researchers, scientists, and drug development professionals can trust and adapt.
Foundational Concepts: The "Why" Behind the Workflow
Before delving into the protocol, it's crucial to understand the scientific rationale. Protein kinases are a large family of enzymes that play central roles in cellular signal transduction by phosphorylating target proteins.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime therapeutic targets.[2][3] The indazole scaffold, a bicyclic aromatic heterocycle, is a "privileged" structure in medicinal chemistry, frequently found in potent kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket.[4][5][6][7]
Comparative docking is not merely about generating binding scores; it is a computational tool to predict a ligand's binding mode, affinity, and, critically, its selectivity profile across multiple targets.[2][8] By docking this compound into the active sites of different kinases, we can hypothesize why it might inhibit certain kinases more potently than others, guiding the rational design of more selective and effective drug candidates. This in-silico approach is a cost-effective and rapid method to screen and prioritize compounds before committing to resource-intensive experimental validation.[9]
The Comparative Docking Workflow: A Self-Validating Protocol
A successful docking study hinges on meticulous preparation and rigorous validation. The following protocol is designed to be a self-validating system, incorporating checks and balances to ensure the reliability of the results.
Caption: Workflow for a comparative molecular docking study.
Step-by-Step Methodology
Part A: Protein Preparation
-
Target Selection: Choose a set of kinases for comparison. This should include both desired targets and potential off-targets to assess selectivity. For this guide, we will consider:
-
c-Abl (Tyrosine Kinase): A key target in cancer. Use a structure with a known inhibitor, e.g., PDB ID: 2HYY.[2]
-
AKT1 (Serine/Threonine Kinase): A central node in cell survival pathways. PDB ID: 6S9W.
-
Casein Kinase 2 (CK2α): A constitutively active kinase. A structure with an indazole derivative exists, PDB ID: 3E3B, which is excellent for validation.[10]
-
-
Structure Acquisition: Download the crystal structures from the RCSB Protein Data Bank (PDB).[10][11]
-
Pre-processing: Using molecular modeling software (e.g., Schrödinger Maestro, MOE, or UCSF Chimera), prepare the protein. This is a critical step.
-
Causality: Raw PDB files often contain experimental artifacts like water molecules, co-solvents, and multiple conformations, and they lack hydrogen atoms. These must be corrected to create a chemically accurate representation for the docking simulation.
-
Protocol:
-
Delete all water molecules and non-interacting ions.
-
Add hydrogen atoms appropriate for a physiological pH (e.g., 7.4).
-
Fill in any missing side chains or loops using tools like Prime (Schrödinger) or Modeller.
-
Perform a restrained energy minimization using a suitable force field (e.g., OPLS4, AMBER). This relieves any steric clashes introduced during preparation.
-
-
Part B: Ligand Preparation
-
Structure Generation: Obtain the 2D structure of this compound.
-
3D Conformation and Ionization: Convert the 2D structure to a 3D conformation.
-
Causality: The ligand's 3D shape and protonation state are fundamental to how it fits and interacts within the active site. Software like LigPrep (Schrödinger) can generate multiple low-energy conformers and predict the likely protonation and tautomeric states at the specified pH.
-
Protocol:
-
Generate possible ionization states at the target pH (7.4 ± 1.0).
-
Generate low-energy conformers for the ligand.
-
-
Part C: Docking Protocol and Validation
-
Binding Site Definition: The binding site is typically defined by a co-crystallized ligand.[12] For each prepared protein, define a grid box (the space for the docking search) centered on the position of the original ligand in the PDB structure. The box should be large enough to allow rotational and translational freedom for the incoming ligand.
-
Protocol Validation (The Trustworthiness Pillar): Before docking your target compound, you must validate the docking protocol.[13] This ensures that the chosen software, scoring function, and settings can accurately reproduce a known binding pose.
-
Causality: If your protocol cannot replicate the experimentally determined pose of a known ligand, any results for a novel ligand are unreliable.[14]
-
Protocol:
-
For each kinase, extract the co-crystallized ligand from the original PDB file.
-
Dock this extracted ligand back into its own active site using your defined protocol (e.g., Glide Standard Precision 'SP' or AutoDock Vina).
-
Superimpose the docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD).
-
Success Criterion: An RMSD value below 2.0 Å is considered a successful validation, indicating your protocol is accurate.[9][13]
-
-
-
Molecular Docking: Once the protocol is validated, dock this compound into the active site of each prepared kinase using the identical, validated protocol.
Comparative Analysis: From Data to Insight
The output of a docking experiment is a set of poses for the ligand in each kinase active site, ranked by a docking score.[15] The analysis aims to translate these numbers into a coherent biological hypothesis.
Quantitative Data Summary
Summarize the results in a table for clear comparison. The docking score is a primary metric for ranking poses, while binding energy (like MM-GBSA) can provide a more refined estimate of binding affinity.[2]
| Kinase Target | PDB ID | Docking Score (kcal/mol) | Estimated Binding Energy (MM-GBSA, kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Hydrophobic/π-π Interactions |
| c-Abl | 2HYY | -8.5 | -55.2 | Met318 (Hinge) | Val256, Leu370 |
| AKT1 | 6S9W | -7.2 | -41.8 | Leu264 (Hinge) | Val201, Met281 |
| CK2α | 3E3B | -9.1 | -62.5 | Val116 (Hinge), Glu114 | Val66, Ile174 |
Note: The data above is hypothetical and for illustrative purposes only.
Qualitative Pose Analysis
Do not rely on scores alone. Visual inspection of the top-ranked poses is essential.[16]
-
Interaction Mapping: Analyze the specific interactions between this compound and the amino acid residues in each active site. Look for:
-
Hydrogen Bonds: The indazole nitrogen atoms are excellent hydrogen bond donors/acceptors. The most critical interaction in many kinase inhibitors is a hydrogen bond to the "hinge region" backbone, which connects the N- and C-lobes of the kinase.[17]
-
Hydrophobic Interactions: The benzene ring of the indazole will likely occupy hydrophobic pockets.
-
π-π Stacking: Aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr) can stack with the indazole ring system.
-
-
Selectivity Hypothesis: Compare the interactions across the different kinases. A higher affinity for one kinase over another can often be explained by a unique hydrogen bond, better hydrophobic packing, or fewer steric clashes. For example, if this compound forms a strong hydrogen bond with a specific residue in CK2α that is absent or replaced by a bulkier residue in AKT1, this could explain its predicted selectivity.
Caption: Logical flow of post-docking comparative analysis.
Conclusion and Future Directions
This guide outlines a robust, validation-centric workflow for the comparative docking of this compound against multiple kinase targets. By integrating meticulous preparation, mandatory protocol validation, and detailed post-docking analysis, researchers can generate reliable and insightful hypotheses regarding the ligand's affinity and selectivity.
The results from such a study serve as a powerful foundation for the next steps in drug discovery. Promising predictions should be advanced to experimental validation through in vitro kinase assays to confirm the predicted inhibitory activity (IC50 values). Furthermore, the structural insights gained from the docking poses can guide the next round of structure-activity relationship (SAR) studies, informing the chemical synthesis of novel indazole derivatives with improved potency and selectivity.
References
-
ResearchGate. (2022). How to validate the molecular docking results?[Link]
-
RCSB PDB. (n.d.). 3E3B: Crystal structure of catalytic subunit of human protein kinase CK2alpha prime with a potent indazole-derivative inhibitor.[Link]
-
ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?[Link]
-
ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure??[Link]
-
Bioinformation. (2022). Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors.[Link]
-
RCSB PDB. (2011). 3RO4: X-ray Structure of Ketohexokinase in complex with an indazole compound derivative.[Link]
-
Warren, G. L., et al. (2012). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PLoS ONE. [Link]
-
Singh, U. P., & Srivastava, H. K. (2012). Comparative study of inhibition of drug potencies of c-Abl human kinase inhibitors: A computational and molecular docking study. Global Science Research Journals. [Link]
-
Jiang, Y., et al. (2016). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. ACS Chemical Biology. [Link]
-
RCSB PDB. (2016). 5IKW: Crystal Structure of BMP-2-inducible kinase in complex with an Indazole inhibitor.[Link]
-
Fulle, S., & Gohlke, H. (2007). kinDOCK: a tool for comparative docking of protein kinase ligands. Nucleic Acids Research. [Link]
-
ResearchGate. (2015). Comparative study of inhibition of drug potencies of tyrosine kinase inhibitors: A computational and molecular docking study.[Link]
-
Durrant, J. D., & McCammon, J. A. (2011). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Pharmacology. [Link]
-
ResearchGate. (2020). Structures of kinase inhibitors containing an indazole moiety.[Link]
-
Aldeghi, M., et al. (2022). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]
-
Kufareva, I., & Abagyan, R. (2008). Type-II kinase inhibitor docking, screening, and profiling using modified structures of active kinase states. Journal of Medicinal Chemistry. [Link]
-
Kumar, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Journal of Biomolecular Structure and Dynamics. [Link]
-
Singh, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. [Link]
-
Zhang, D., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. [Link]
-
Al-Adiwish, W. M., et al. (2020). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. ACS Omega. [Link]
-
El-Damasy, D. A., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. [Link]
-
Wang, W., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic & Medicinal Chemistry. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.[Link]
-
Gong, Y., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie. [Link]
-
ResearchGate. (2017). Preparation of 1 H ‐Indazole‐3‐Carbonitrile.[Link]
Sources
- 1. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 3. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www2.rcsb.org [www2.rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 16. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 17. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of 1H-Indazole-4-Carbonitrile Derivatives: A Comparative Guide
In the landscape of modern oncology, the quest for selective and potent kinase inhibitors remains a cornerstone of targeted therapy. Among the myriad of heterocyclic scaffolds explored, the 1H-indazole core has emerged as a "privileged" structure, forming the backbone of several FDA-approved drugs. This guide provides an in-depth, comparative analysis of 1H-indazole-4-carbonitrile derivatives, focusing on their mechanism of action as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal mediator of tumor angiogenesis. We will objectively compare their performance with established alternatives, supported by experimental data, and provide detailed protocols for researchers to validate these findings in their own laboratories.
The Central Role of VEGFR-2 in Angiogenesis and Cancer
Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels that supply nutrients and oxygen to proliferating cancer cells.[1][2] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a master regulator of this process, and VEGFR-2 is its primary signal-transducing receptor on endothelial cells.[3][4][5]
Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K/Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival – the hallmarks of angiogenesis.[4][5] Consequently, inhibiting the kinase activity of VEGFR-2 is a validated and highly effective strategy to stifle tumor growth by cutting off its blood supply.[4][6]
This compound Derivatives as VEGFR-2 Kinase Inhibitors
The 1H-indazole scaffold has proven to be an excellent pharmacophore for designing potent ATP-competitive kinase inhibitors. The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, a key interaction for potent inhibition. The 4-carbonitrile substituent can further enhance binding affinity and modulate the physicochemical properties of the molecule.
The mechanism of action for these derivatives is to bind to the ATP-binding site within the VEGFR-2 kinase domain, preventing the transfer of a phosphate group from ATP to the tyrosine residues. This abrogation of autophosphorylation effectively shuts down the downstream signaling cascade, leading to an anti-angiogenic effect.
Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by this compound derivatives.
Caption: Workflow for MoA Confirmation.
Protocol 1: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against VEGFR-2 kinase using a luminescence-based assay that measures ATP consumption. [3][7] Objective: To determine the IC50 value of a this compound derivative against recombinant human VEGFR-2.
Principle: The kinase reaction consumes ATP. The remaining ATP is converted into a luminescent signal by a luciferase enzyme. Higher kinase activity results in lower luminescence, and vice-versa.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM)
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Test Compound (this compound derivative) dissolved in DMSO
-
Kinase-Glo® MAX Reagent
-
White, opaque 96-well plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in 1x Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Master Mixture Preparation: Prepare a master mixture for the kinase reaction. For each 25 µL reaction, mix:
-
6 µL of 5x Kinase Buffer
-
1 µL of 500 µM ATP
-
1 µL of 50x PTK substrate
-
17 µL of sterile deionized water
-
-
Plate Setup:
-
Add 25 µL of the master mixture to each well of a white 96-well plate.
-
Test Wells: Add 5 µL of the diluted test compound solutions.
-
Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer with the same DMSO concentration as the test wells.
-
Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.
-
-
Enzyme Addition:
-
To the "Test Wells" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL).
-
To the "Blank" wells, add 20 µL of 1x Kinase Buffer.
-
-
Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.
-
Luminescence Detection:
-
After the incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of VEGFR-2 activity for each compound concentration relative to the positive control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing the effect of a test compound on the metabolic activity of endothelial cells (e.g., HUVECs), which is an indicator of cell viability and proliferation.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a this compound derivative.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium and supplements
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percent viability versus the log of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.
Protocol 3: Western Blot Analysis of VEGFR-2 Phosphorylation
This protocol is used to confirm that the test compound inhibits VEGFR-2 autophosphorylation and downstream signaling in a cellular context.
Objective: To qualitatively and quantitatively assess the inhibition of VEGF-induced VEGFR-2 phosphorylation and downstream signaling (e.g., p-Akt, p-ERK) by a this compound derivative.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the levels of total and phosphorylated proteins.
Materials:
-
HUVECs
-
VEGF-A
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-VEGFR2, anti-VEGFR2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Grow HUVECs to 80-90% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-20 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL detection reagent. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Compare the levels in compound-treated cells to the VEGF-stimulated control to confirm inhibition.
Conclusion
This compound derivatives represent a promising class of compounds for the targeted inhibition of VEGFR-2. Their mechanism of action, centered on the competitive inhibition of ATP binding to the kinase domain, is well-established and can be rigorously validated through a systematic series of in vitro and cell-based assays. The experimental protocols provided in this guide offer a robust framework for researchers to confirm the mechanism of action and to objectively compare the performance of novel indazole derivatives against existing therapies. As our understanding of kinase biology deepens, the continued exploration of privileged scaffolds like the 1H-indazole will undoubtedly pave the way for the next generation of precision cancer medicines.
References
-
BenchChem. (2025). Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay. Retrieved from BenchChem website. [3]2. BenchChem. (2025). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. Retrieved from BenchChem website. [4]3. BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from BPS Bioscience website. [7]4. BenchChem. (2025). Application Notes and Protocols: Western Blot Analysis of VEGFR-2 Phosphorylation using Vegfr-2-IN-28. Retrieved from BenchChem website. [5]5. Novus Biologicals. (n.d.). Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529). Retrieved from Novus Biologicals website. 6. Al-Warhi, T., et al. (2022). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Molecules, 27(19), 6203. [8]7. Cayman Chemical. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Retrieved from Cayman Chemical website. [9]8. BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from BPS Bioscience website. [6]9. Shibuya, M. (2006). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Family: A Key Role in Angiogenesis and Cancer. IOVS, 47(10), 4243-4243. [10]10. BenchChem. (2025). Benchmarking 6-Bromo-1H-indazole Derivatives Against Axitinib and Pazopanib: A Comparative Guide for VEGFR-2 Inhibition. Retrieved from BenchChem website. [11]11. Youssif, B. G. M., et al. (2021). Structure of some indazole-based derivatives (IX and X) as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846-1861. [12]12. Abdel-Ghani, T. M., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6203. [1]13. El-Sayed, N. N. E., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Pharmaceuticals, 15(3), 333. [2]14. Ho, V. C., et al. (2012). VEGF-dependent tumor angiogenesis requires the inverse and reciprocal regulation of VEGFR1 and VEGFR2. Cancer Research, 72(19), 5036-5046. [13]15. Cell Signaling Technology. (n.d.). VEGF Receptor 2 Antibody #2472. Retrieved from Cell Signaling Technology website. [14]16. Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules, 27(21), 7244. [15]17. Al-Warhi, T., et al. (2022). Sorafenib and some FDA-approved 1H-indole derivatives working as VEGFR-2 inhibitors show the essential pharmacophoric features. ResearchGate. [16]18. El-Damasy, D. A., et al. (2022). The essential pharmacophoric features of VEGFR-2 inhibitors applied to sunitinib. ResearchGate. 19. El-Naggar, M., et al. (2023). Probing structural requirements for thiazole-based mimetics of sunitinib as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry, 14(1), 116-135. [17]20. Abdelgawad, M. A., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis(t[3][4][5]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1279-1293. 21. Liu, X., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 279, 116889.
Sources
- 1. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies | MDPI [mdpi.com]
- 2. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. mdpi.com [mdpi.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. VEGF-dependent tumor angiogenesis requires the inverse and reciprocal regulation of VEGFR1 and VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. VEGF Receptor 2 Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Probing structural requirements for thiazole-based mimetics of sunitinib as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1H-indazole-4-carbonitrile
As laboratory professionals dedicated to advancing drug discovery and development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the safety of our community. This guide provides a detailed, experience-driven framework for the responsible disposal of 1H-indazole-4-carbonitrile, ensuring that safety and compliance are maintained at every step. The causality behind each recommendation is explained to empower you, the researcher, to make informed decisions that protect both you and the environment.
Section 1: Hazard Profile of this compound
Understanding the specific hazards of a compound is the foundational step in determining its proper disposal pathway. This compound is a heterocyclic compound with significant reactivity, utilized in the synthesis of bioactive molecules.[1] Its hazard profile necessitates careful handling and a robust disposal plan.
The Globally Harmonized System (GHS) classifications for this compound, as compiled from multiple safety data sheets, are summarized below. Note that where discrepancies exist in the severity of a reported hazard (e.g., skin irritation vs. severe burns), this guide mandates adhering to the more stringent classification as a precautionary principle.
| Hazard Class | GHS Classification | Hazard Statement | Signal Word |
| Acute Toxicity | Category 4 (Oral) | H302: Harmful if swallowed[2][3][4] | Warning |
| Category 4 (Dermal) | H312: Harmful in contact with skin[4] | Warning | |
| Category 4 (Inhalation) | H332: Harmful if inhaled[4][5] | Warning | |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | Danger |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[4] | Danger |
| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation[5][6][7] | Warning |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child | Danger |
Key Mechanistic Insights:
-
The nitrile group (-C≡N) and the indazole ring system contribute to the compound's biological activity and its potential toxicity.
-
Upon combustion, it releases toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[2]
-
It is incompatible with strong oxidizing agents and strong acids, which could lead to vigorous, exothermic reactions.[6][8] The potential for reproductive toxicity (H360) is a critical hazard that requires stringent containment measures to prevent exposure.
Section 2: The Regulatory Framework - A Primer
In the United States, chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] As the generator of the waste, you are legally responsible for its proper identification and disposal from "cradle-to-grave."[9][11]
Waste is generally classified as hazardous if it is specifically "listed" by the EPA (F, K, P, or U lists) or if it exhibits a hazardous "characteristic" (Ignitability, Corrosivity, Reactivity, Toxicity).[9][12][13] While this compound is not specifically found on the P or U lists of discarded commercial chemical products, its toxicological profile requires it to be managed as a hazardous waste.[4]
Your institution's Environmental Health & Safety (EHS) office is your primary resource for navigating specific local and state regulations, which may be more stringent than federal rules. [11]
Section 3: Core Principles for Safe Disposal
Before proceeding to specific protocols, three core principles must guide all waste handling activities in the lab.
-
Waste Minimization : The most effective disposal method is to prevent waste generation in the first place. Purchase and prepare only the quantities of this compound necessary for your immediate experimental needs.
-
Segregation : Never mix incompatible waste streams.[14][15] Mixing this compound waste with incompatible chemicals, such as strong oxidizing agents, can create a significant safety hazard.[14] All waste streams containing this compound must be kept separate from other laboratory waste unless explicitly permitted by your EHS office.
-
Proper Labeling and Containment : All waste containers must be clearly and accurately labeled the moment waste is first added.[9][14] Use sturdy, chemically resistant containers with secure, tight-fitting lids.[15][16] Keep containers closed except when adding waste.
Caption: Decision workflow for segregating this compound waste streams.
Section 4: Step-by-Step Disposal Protocols
Always perform these procedures in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.[7][17]
Protocol A: Disposal of Unused or Surplus Solid this compound
This protocol applies to the original reagent powder that is expired, off-specification, or no longer needed.
-
Do Not Attempt to Neutralize: Due to its complex structure and reactivity, in-lab chemical neutralization is not recommended. The risk of creating more hazardous byproducts or an uncontrolled reaction is significant.
-
Container Selection: If possible, use the original manufacturer's container. Ensure the cap is sealed tightly. If the original container is compromised, use a new, clean, wide-mouth container made of chemically resistant material (e.g., HDPE) labeled for solid hazardous waste.
-
Labeling: Create a hazardous waste label through your institution's EHS portal. The label must include:
-
The full chemical name: "this compound"
-
CAS Number: "861340-10-5"
-
The words "Hazardous Waste"
-
An accurate list of all associated hazards (e.g., "Toxic," "Corrosive," "Reproductive Hazard").
-
-
Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[14] Ensure it is segregated from incompatible materials, particularly oxidizing agents and acids.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for professional disposal, which will likely involve high-temperature incineration at a licensed facility.[17]
Protocol B: Disposal of Contaminated Labware and Debris
This protocol applies to items with gross contamination (visible solid) or that have come into direct contact with the compound, such as gloves, weigh boats, contaminated paper towels, and spill cleanup materials.
-
Collection: Place all contaminated solid debris into a designated hazardous waste container. This is typically a puncture-resistant pail or drum lined with a heavy-duty plastic bag.
-
Avoid Sharp Objects: Do not dispose of contaminated needles or other sharps in this container. Use a dedicated sharps container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste." List "this compound contaminated debris" as the contents.
-
Storage and Pickup: Keep the container sealed when not in use and store it in your lab's SAA. Arrange for pickup through EHS.
Protocol C: Disposal of Solutions Containing this compound
This protocol applies to reaction mixtures, mother liquors, and solutions used for rinsing glassware.
-
No Drain Disposal: Under no circumstances should solutions containing this compound be poured down the drain.[7][17] This can contaminate waterways and is a violation of environmental regulations.
-
Segregation is Key: Collect this waste in a dedicated, properly vented, and chemically compatible (e.g., glass or HDPE) liquid hazardous waste container.
-
Identify the Waste Stream: The primary determinant for segregation is the solvent.
-
Non-Halogenated Organic Solvents: If dissolved in solvents like THF, ethyl acetate, or methanol, collect it in the "Non-Halogenated Organic Waste" container.
-
Halogenated Organic Solvents: If dissolved in solvents like dichloromethane (DCM) or chloroform, collect it in the "Halogenated Organic Waste" container.
-
Aqueous Solutions: Collect in a dedicated "Hazardous Aqueous Waste" container. Do not mix with organic solvent waste.
-
-
Labeling and Logging:
-
Securely attach a hazardous waste label to the container.
-
Every time waste is added, log the chemical name ("this compound") and the estimated quantity, along with all other components (solvents, etc.) and their percentages. An accurate composition is required for legal and safe disposal.[9]
-
-
Storage and Pickup: Keep the container tightly capped and stored in secondary containment within your SAA.[15] When the container is full, or after one year (whichever comes first), arrange for EHS pickup.[14]
Section 5: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust has become airborne.
-
Control and Contain: Prevent the spread of the spill. For a solid, carefully cover it with an absorbent material like vermiculite or sand to minimize dust.[7] Do not use combustible materials like paper towels for the initial covering.
-
Personal Protection: Don appropriate PPE, including a respirator if dust is present, before attempting cleanup.
-
Cleanup: Carefully sweep the solid material and absorbent into a designated container for hazardous solid waste.[8] Use wet wipes or a damp cloth for the final decontamination of the surface to avoid generating dust.
-
Disposal: All cleanup materials are considered hazardous waste. Dispose of them according to Protocol B .
-
Report: Report the spill to your supervisor and your institution's EHS office, regardless of size.
By adhering to these principles and protocols, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of our well-being or environmental health.
References
- TCI Chemicals. (2025, January 8). Safety Data Sheet.
- Sigma-Aldrich. (2025, August 14). Safety Data Sheet.
- Fisher Scientific. (2010, July 9). Safety Data Sheet (1H-Indazole-7-carboxylic acid).
- Capot Chemical. (2026, January 7). Material Safety Data Sheet (1H-Indazole-7-carbonitrile).
- Fisher Scientific. (2010, April 10). Safety Data Sheet (1-Methyl-1H-indazole-3-carboxylic acid).
- CymitQuimica. (2024, December 19). Safety Data Sheet (4-BROMO-1H-INDAZOLE-6-CARBONITRILE).
- Fisher Scientific. Safety Data Sheet (Indazole).
- Environmental Health & Safety, Princeton University. Laboratory Waste Management Guidelines.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - 1H-INDAZOLE-3-CARBONITRILE.
- Chem-Impex. 1H-Indazole-6-carbonitrile.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- U.S. Environmental Protection Agency. (2017, March 14). Letter to GeNO LLC regarding RCRA regulations.
- Dartmouth College. Hazardous Waste Disposal Guide.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- U.S. Environmental Protection Agency. (2012, July). Hazardous Waste Listings.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25022685, 1H-Indazole-7-carbonitrile.
- Hazardous Waste Experts. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?
- Capot Chemical. (2012, April 13). Material Safety Data Sheet (Indazole-4-carbonitrile).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. 1H-Indazole-7-carbonitrile | C8H5N3 | CID 25022685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. odu.edu [odu.edu]
- 10. epa.gov [epa.gov]
- 11. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 12. epa.gov [epa.gov]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. ptb.de [ptb.de]
- 17. capotchem.com [capotchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-Indazole-4-Carbonitrile
As researchers dedicated to advancing drug discovery and development, our work with novel chemical entities like 1H-indazole-4-carbonitrile demands the highest standards of safety. This guide moves beyond a simple checklist, offering a procedural and scientific framework for personal protective equipment (PPE) and handling protocols. It is designed to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by preventing contamination and exposure.
Hazard Assessment: Understanding the Compound
This compound is a heterocyclic aromatic compound. While comprehensive toxicological data for this specific isomer is not thoroughly established, its structure—featuring an indazole core and a nitrile group—necessitates a conservative and stringent approach to safety.[1] The primary hazards are inferred from structurally similar compounds and the known risks associated with the nitrile functional group.
Organic nitriles can be toxic and may cause irritation. The primary concern is their potential to be metabolized, releasing cyanide, which can lead to systemic toxicity. Therefore, exposure through all routes—inhalation, skin contact, and ingestion—must be prevented. Safety data for related isomers, such as 1H-indazole-3-carbonitrile and 1H-indazole-7-carbonitrile, indicates the following hazards.[2][3]
| Hazard Classification | GHS Hazard Statement | Associated Risk |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion can lead to significant toxic effects. |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Skin absorption is a potential route of exposure. |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Inhaling dust or aerosols can be toxic. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause redness, itching, and inflammation. |
| Eye Irritation (Category 2A/2) | H319: Causes serious eye irritation | Can cause significant but reversible eye damage.[3] |
| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation | Inhalation may irritate the respiratory tract.[4][5] |
Given these potential hazards, a comprehensive PPE strategy is not merely recommended; it is essential.
Core PPE Requirements: Your Non-Negotiable Barrier
The selection of PPE is your primary line of defense. Each component is chosen to counteract a specific exposure route.
-
Eye and Face Protection : Chemical splash goggles are mandatory. They must be worn at all times when handling the compound, even during preparatory and cleanup phases. Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect from dusts and splashes. Goggles should conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6]
-
Hand Protection : Nitrile gloves are the standard for handling a wide array of laboratory chemicals due to their superior resistance to punctures and a broad range of chemicals compared to latex or vinyl.[7][8][9] Always use single-use nitrile gloves and inspect them for tears or holes before use.[10] When work is complete, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated hazardous waste container.[10]
-
Body Protection : A clean, buttoned laboratory coat must be worn to protect your skin and personal clothing from contamination.[6][11] Ensure the material is appropriate for the chemicals being used. For handling larger quantities or where splashing is a significant risk, consider a chemically resistant apron over the lab coat.
-
Respiratory Protection : All handling of solid this compound that could generate dust must be performed within a certified chemical fume hood.[4] This engineering control is the primary method for preventing inhalation exposure. If a fume hood is not available or if procedures have a high potential for aerosolization, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be required.[10]
Operational Protocol: A Step-by-Step Guide to Safe Handling
A protocol-driven approach minimizes risk by ensuring that safety is integrated into every step of the workflow.
Step 1: Preparation and Pre-Handling Checklist
-
Verify Engineering Controls : Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all Materials : Before bringing the this compound into the work area, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware) is present to avoid leaving the controlled workspace.
-
Don PPE : Put on your lab coat, chemical splash goggles, and nitrile gloves in this order.
-
Prepare for Spills : Ensure a chemical spill kit appropriate for solid reagents is readily accessible.
Step 2: Handling the Solid Compound
-
Transfer within Fume Hood : Perform all weighing and transfers of the solid compound deep within the fume hood to contain any dust.
-
Avoid Dust Generation : Handle the powder gently. Use techniques that minimize the creation of airborne particles.
-
Immediate Cleanup : Clean any minor spills on the balance or work surface immediately using a damp cloth or towel, which should then be disposed of as hazardous waste.
Step 3: Post-Handling and Decontamination
-
Secure the Compound : Tightly close the primary container and store it in a cool, dry, and well-ventilated place.[6][11]
-
Decontaminate Surfaces : Wipe down the work area within the fume hood with an appropriate solvent or cleaning agent. Dispose of cleaning materials as hazardous waste.
-
Doff PPE : Remove PPE in the reverse order it was put on (gloves first, then goggles, then lab coat). This prevents cross-contamination.
-
Wash Hands : Wash your hands thoroughly with soap and water after removing gloves, even if there was no known contamination.[4][6]
.
Caption: Workflow for Safely Handling this compound.
Emergency Response Plan
Preparation for unexpected events is a critical component of laboratory safety.
| Exposure Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[12] |
| Eye Contact | Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][13][14] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][15][16] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[12] |
| Minor Spill | Alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material. Collect the material into a suitable container for hazardous waste disposal. Decontaminate the area. |
| Major Spill | Evacuate the immediate area. Alert your supervisor and institutional safety office. Do not attempt to clean it up yourself. |
Waste Disposal
All materials contaminated with this compound, including used gloves, weigh boats, and cleaning materials, must be treated as hazardous waste.
-
Segregation : Collect all solid waste in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Consult Regulations : Follow all institutional, local, and national regulations for the disposal of chemical waste.[10][17] Do not dispose of this material down the drain or in regular trash.
By adhering to these rigorous PPE and handling protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). Vertex AI Search. Retrieved January 11, 2026.
- Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves.
- WHAT DO NITRILE GLOVES PROTECT US AGAINST? (2025, May 7). S&S Glove.
- Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024, November 1). Thomasnet.
- 1H-Indazole-7-carbonitrile. (n.d.). PubChem.
- Material Safety Data Sheet - this compound. (2012, April 13). Capot Chemical.
- SAFETY DATA SHEET - Indazole. (n.d.). Fisher Scientific.
- Safety Data Sheet - 4-BROMO-1H-INDAZOLE-6-CARBONITRILE. (2024, December 19). CymitQuimica.
- SAFETY DATA SHEET - 1-Methyl-1H-indazole-3-carboxylic acid. (2010, April 10). Fisher Scientific.
- Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University Environmental Health and Safety.
- SAFETY DATA SHEET - 1-Methyl-1H-indazole-4-boronic acid pinacol ester. (n.d.). Fisher Scientific.
- material safety data sheet - 1H-Indazole-7-carbonitrile. (2026, January 7). Capot Chemical.
- 1H-Indazole-3-carbonitrile. (n.d.). PubChem.
- SAFETY DATA SHEET. (2025, August 14). Sigma-Aldrich.
- EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. (n.d.). University of Waterloo.
- Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky Research Safety.
- Chemical Safety Data Sheet MSDS / SDS - 1H-INDAZOLE-3-CARBONITRILE. (2025, July 5). ChemicalBook.
- Preparation of 1H-Indazole-3-carbonitrile. (2020, October 16). Organic Syntheses.
- What to do in a chemical emergency. (2024, October 10). GOV.UK.
- 1H-Indazole-5-carbonitrile,6-methoxy-(9CI) - Safety Data Sheet. (2025, July 19). ChemicalBook.
Sources
- 1. capotchem.com [capotchem.com]
- 2. 1H-Indazole-7-carbonitrile | C8H5N3 | CID 25022685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Indazole-3-carbonitrile | C8H5N3 | CID 437556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 8. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 9. business.medtecs.com [business.medtecs.com]
- 10. capotchem.com [capotchem.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. uwaterloo.ca [uwaterloo.ca]
- 14. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 15. fishersci.com [fishersci.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
